molecular formula C33H58N7O18P3S B15547020 6-Hydroxydodecanoyl-CoA

6-Hydroxydodecanoyl-CoA

Cat. No.: B15547020
M. Wt: 965.8 g/mol
InChI Key: WHCDTIFFMKBWBI-UHFFFAOYSA-N
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Description

6-Hydroxydodecanoyl-CoA is a useful research compound. Its molecular formula is C33H58N7O18P3S and its molecular weight is 965.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H58N7O18P3S

Molecular Weight

965.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-hydroxydodecanethioate

InChI

InChI=1S/C33H58N7O18P3S/c1-4-5-6-7-10-21(41)11-8-9-12-24(43)62-16-15-35-23(42)13-14-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)

InChI Key

WHCDTIFFMKBWBI-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Biosynthesis of 6-Hydroxydodecanoyl-CoA: A Plausible Enzymatic Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxydodecanoyl-CoA is a hydroxylated medium-chain fatty acyl-CoA that, while not part of a formally defined metabolic pathway, can be synthesized through a plausible two-step enzymatic process. This technical guide outlines this biosynthetic route, commencing with the hydroxylation of dodecanoic acid, followed by its activation to the corresponding CoA thioester. This document provides a detailed overview of the candidate enzymes, generalized experimental protocols for synthesis and analysis, and the potential metabolic fate of this compound. The information is intended to serve as a foundational resource for researchers investigating in-chain hydroxylated fatty acids and their derivatives for applications in biotechnology and drug development.

Introduction

Hydroxy fatty acids (HFAs) and their CoA esters are an important class of molecules with diverse biological activities and industrial applications, ranging from precursors for biodegradable polymers to signaling molecules.[1][2] While terminal (ω) and α/β-hydroxylation of fatty acids are well-documented, in-chain hydroxylation presents a pathway to a wider variety of functionalized lipids. This compound, the subject of this guide, is a 12-carbon fatty acyl-CoA with a hydroxyl group at the C-6 position. Its biosynthesis is not characterized as a distinct, multi-step pathway but can be conceptualized as a two-step enzymatic conversion from dodecanoic acid (lauric acid).

This guide will detail the proposed biosynthetic route, the enzymes capable of catalyzing these transformations, and the experimental methodologies required for its study.

Proposed Biosynthetic Route for this compound

The synthesis of this compound from the precursor dodecanoic acid is proposed to occur in two sequential enzymatic reactions:

  • In-chain Hydroxylation: Dodecanoic acid is hydroxylated at the C-6 position to yield 6-hydroxydodecanoic acid.

  • Acyl-CoA Ligation: 6-hydroxydodecanoic acid is activated by the attachment of Coenzyme A to form this compound.

This compound Biosynthesis Pathway Proposed Biosynthesis of this compound cluster_0 Step 1: Hydroxylation cluster_1 Step 2: Acyl-CoA Ligation Dodecanoic_Acid Dodecanoic Acid 6_Hydroxydodecanoic_Acid 6-Hydroxydodecanoic Acid Dodecanoic_Acid->6_Hydroxydodecanoic_Acid Cytochrome P450 Monooxygenase 6_Hydroxydodecanoic_Acid_2 6-Hydroxydodecanoic Acid 6_Hydroxydodecanoyl_CoA This compound 6_Hydroxydodecanoic_Acid_2->6_Hydroxydodecanoyl_CoA Acyl-CoA Synthetase

Caption: Proposed two-step biosynthesis of this compound.
Step 1: In-chain Hydroxylation of Dodecanoic Acid

The introduction of a hydroxyl group into the aliphatic chain of a fatty acid is primarily catalyzed by cytochrome P450 (CYP) monooxygenases.[3] These enzymes are capable of hydroxylating fatty acids at various positions, including terminal (ω), sub-terminal (ω-1, ω-2, etc.), and in-chain locations.[4]

While no enzyme has been definitively characterized for specific C-6 hydroxylation of dodecanoic acid, members of the CYP505 and CYP116B families are known to perform in-chain hydroxylation of medium-chain fatty acids and are therefore strong candidates.

  • CYP505A30: This fungal self-sufficient P450 from Myceliophthora thermophila hydroxylates dodecanoic acid at the ω-1 to ω-3 positions, with a strong preference for ω-1.[5][6]

  • CYP116B46: This thermostable bacterial P450 is capable of selective mid-chain hydroxylation of decanoic acid.[7]

The general reaction for this step is: Dodecanoic Acid + NADPH + H+ + O2 → 6-Hydroxydodecanoic Acid + NADP+ + H2O

Step 2: Ligation to Coenzyme A

The activation of fatty acids to their corresponding acyl-CoA thioesters is a crucial step for their participation in metabolic pathways.[8] This reaction is catalyzed by acyl-CoA synthetases (ACS) or ligases.[9] These enzymes exhibit broad substrate specificity, and it is plausible that an ACS can activate 6-hydroxydodecanoic acid. Long-chain acyl-CoA synthetases (ACSLs) are known to activate a variety of fatty acids.[10]

The reaction for this step is: 6-Hydroxydodecanoic Acid + CoA + ATP → this compound + AMP + PPi

Potential Metabolic Fate and Biological Role

The metabolic fate of this compound is not well-defined. However, based on the metabolism of other in-chain hydroxy fatty acids, it could potentially undergo chain shortening via peroxisomal β-oxidation. There is a significant gap in the literature regarding the specific biological functions of 6-hydroxydecanoic acid and its derivatives.[11][12] Other hydroxy fatty acids are known to have roles in signaling and as precursors for industrial chemicals.[2]

Experimental Protocols

This section provides generalized protocols for the synthesis and analysis of this compound.

Whole-Cell Biotransformation for 6-Hydroxydodecanoic Acid Production

This protocol describes a general method for producing hydroxy fatty acids using an engineered microbial host expressing a candidate cytochrome P450 enzyme.[13]

Whole-Cell_Biotransformation_Workflow Workflow for Whole-Cell Biotransformation Start Start Inoculation Inoculate E. coli expressing CYP450 Start->Inoculation Growth Grow cells to mid-log phase Inoculation->Growth Induction Induce protein expression (e.g., with IPTG) Growth->Induction Incubation Incubate at a lower temperature Induction->Incubation Harvest Harvest cells by centrifugation Incubation->Harvest Resuspension Resuspend cells in buffer Harvest->Resuspension Reaction_Setup Add dodecanoic acid and co-substrate (e.g., glucose) Resuspension->Reaction_Setup Biotransformation Incubate with shaking Reaction_Setup->Biotransformation Extraction Acidify and extract with organic solvent Biotransformation->Extraction Analysis Analyze by GC-MS or LC-MS Extraction->Analysis End End Analysis->End

Caption: General workflow for producing 6-hydroxydodecanoic acid.

Methodology:

  • Strain and Culture Conditions: An E. coli strain (e.g., BL21(DE3)) is transformed with a plasmid containing the gene for the candidate cytochrome P450 and its reductase partner. The cells are grown in a suitable medium (e.g., TB or LB) at 37°C to an OD600 of 0.6-0.8.

  • Protein Expression: Recombinant protein expression is induced with an appropriate inducer (e.g., 0.1-1.0 mM IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for 12-24 hours.

  • Biotransformation: Cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5). Dodecanoic acid (substrate) and a co-substrate for cofactor regeneration (e.g., glucose) are added. The reaction is incubated at 30°C with shaking for 24-48 hours.

  • Extraction and Purification: The reaction mixture is acidified (e.g., with HCl to pH 2) and the hydroxylated fatty acid is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is dried and the solvent is evaporated. The product can be further purified by silica (B1680970) gel chromatography.

Enzymatic Synthesis of this compound

This protocol outlines the synthesis of the acyl-CoA ester from the hydroxylated fatty acid.[14][15]

Methodology:

  • Reaction Mixture: In a reaction vessel, combine 6-hydroxydodecanoic acid, Coenzyme A (lithium salt), ATP, and MgCl2 in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Enzyme Addition: Initiate the reaction by adding a suitable acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification: The this compound can be purified by solid-phase extraction or reversed-phase HPLC.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.

LC-MS_MS_Analysis_Workflow Workflow for LC-MS/MS Analysis Start Start Sample_Prep Prepare cell/tissue extract Start->Sample_Prep Spike_IS Spike with internal standard (e.g., C17:0-CoA) Sample_Prep->Spike_IS LC_Separation Separate by reversed-phase HPLC Spike_IS->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_MS_Detection Tandem Mass Spectrometry (MRM) ESI->MS_MS_Detection Quantification Quantify using calibration curve MS_MS_Detection->Quantification End End Quantification->End

Caption: Workflow for quantitative analysis of this compound.

Methodology:

  • Sample Preparation: Extract acyl-CoAs from cell or tissue samples using an appropriate method, such as protein precipitation with an organic solvent.

  • Chromatography: Separate the acyl-CoAs using a reversed-phase C18 column with a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).

  • Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transition for this compound will need to be determined empirically.

  • Quantification: Quantify the amount of this compound by comparing its peak area to that of an internal standard (e.g., heptadecanoyl-CoA) and using a calibration curve generated with a synthesized standard.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature for the enzymatic synthesis of this compound. The following tables provide a template for organizing such data once it is generated through experimental work.

Table 1: Kinetic Parameters of Candidate Cytochrome P450 Enzymes for Dodecanoic Acid Hydroxylation

EnzymeKm (µM)kcat (min-1)kcat/Km (M-1s-1)Major ProductsReference
CYP505A30Data not availableData not availableData not availableω-1, ω-2, ω-3-OH[5]
CYP116B46Data not availableData not availableData not availableMid-chain-OH[7]
Experimental

Table 2: Substrate Specificity of a Candidate Acyl-CoA Synthetase

SubstrateRelative Activity (%)Km (µM)Vmax (nmol/min/mg)Reference
Dodecanoic Acid100Data not availableData not available[10]
6-Hydroxydodecanoic AcidData not availableData not availableData not available
Experimental

Conclusion

The biosynthesis of this compound represents a plausible two-step enzymatic process involving in-chain hydroxylation of dodecanoic acid by a cytochrome P450 monooxygenase, followed by activation to its CoA ester by an acyl-CoA synthetase. While specific enzymes and quantitative data for this exact molecule are yet to be fully characterized, this guide provides a comprehensive framework based on known enzymatic activities and established experimental protocols. Further research into the regioselectivity of candidate P450 enzymes and the substrate tolerance of acyl-CoA synthetases will be crucial for elucidating and optimizing the production of this compound. The methodologies outlined herein provide a solid foundation for researchers to explore the synthesis, metabolism, and potential applications of this and other in-chain hydroxylated fatty acyl-CoAs.

References

The Enigmatic Role of 6-Hydroxydodecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 11, 2025

Abstract

6-Hydroxydodecanoyl-CoA is a medium-chain acyl-CoA whose role in fatty acid metabolism remains largely uncharacterized in publicly available literature. Unlike the well-documented 2- and 3-hydroxyacyl-CoA intermediates of β-oxidation, the placement of a hydroxyl group at the C-6 position suggests its involvement in alternative metabolic pathways, primarily omega (ω)-oxidation and subsequent processes. This technical guide synthesizes the current understanding of related metabolic pathways to infer the likely synthesis, degradation, and potential biological significance of this compound. We provide a consolidated overview of the enzymatic players, hypothetical metabolic routes, and detailed experimental protocols for researchers aiming to investigate this molecule. All quantitative data for related compounds are summarized for comparative analysis, and key pathways are visualized to facilitate a deeper understanding of its potential role in cellular metabolism and disease.

Introduction: The Landscape of Hydroxy Fatty Acyl-CoAs

Fatty acid metabolism is a cornerstone of cellular energy homeostasis, with β-oxidation serving as the primary catabolic pathway. This process involves the generation of 3-hydroxyacyl-CoA intermediates. However, a diverse array of other hydroxylated fatty acids exists, with the position of the hydroxyl group dictating their metabolic fate and biological function. While there is a significant body of research on α- and β-hydroxy fatty acids, and to some extent, ω-hydroxy fatty acids, compounds with in-chain hydroxylation, such as this compound, represent a frontier in lipid research.

The presence of a hydroxyl group at the 6th carbon of a dodecanoyl (C12) chain precludes it from being a direct intermediate in canonical β-oxidation. Its formation is most plausibly attributed to the action of cytochrome P450 (CYP) enzymes, which are known to catalyze the hydroxylation of fatty acids at various positions, including in-chain carbons. This guide will explore the probable metabolic context of this compound, drawing inferences from the established pathways of medium-chain fatty acid ω-oxidation.

Postulated Metabolic Pathways Involving this compound

Given the limited direct evidence for the metabolism of this compound, its metabolic pathway is hypothesized based on the known fate of other medium-chain hydroxy fatty acids. The primary pathway implicated is a variation of ω-oxidation.

Biosynthesis via Cytochrome P450-Mediated Hydroxylation

The initial and rate-limiting step in the formation of this compound is likely the hydroxylation of dodecanoyl-CoA. This reaction is catalyzed by cytochrome P450 monooxygenases, particularly those from the CYP4A and CYP4F subfamilies, which are known to hydroxylate medium-chain fatty acids. While these enzymes primarily target the ω-carbon, in-chain hydroxylation is also observed.

Dodecanoyl_CoA Dodecanoyl-CoA CYP450 Cytochrome P450 (e.g., CYP4A, CYP4F) Dodecanoyl_CoA->CYP450 Six_OH_Dodecanoyl_CoA This compound CYP450->Six_OH_Dodecanoyl_CoA NADP NADP+ CYP450->NADP H2O H2O CYP450->H2O NADPH NADPH + H+ NADPH->CYP450 O2 O2 O2->CYP450

Biosynthesis of this compound.
Subsequent Oxidation and Degradation

Following its formation, this compound would likely undergo further oxidation. This process would involve alcohol dehydrogenase and aldehyde dehydrogenase, converting the hydroxyl group into a keto group, and subsequently leading to a dicarboxylic acid if further oxidation occurs at the ω-position. This dicarboxylic acid could then be a substrate for peroxisomal β-oxidation.

Six_OH_Dodecanoyl_CoA This compound ADH Alcohol Dehydrogenase Six_OH_Dodecanoyl_CoA->ADH Six_Oxo_Dodecanoyl_CoA 6-Oxododecanoyl-CoA ALDH Aldehyde Dehydrogenase Six_Oxo_Dodecanoyl_CoA->ALDH Dicarboxylic_Acid_CoA Dicarboxylic Acid Derivative Beta_Oxidation Peroxisomal β-Oxidation Dicarboxylic_Acid_CoA->Beta_Oxidation ADH->Six_Oxo_Dodecanoyl_CoA NADH1 NADH + H+ ADH->NADH1 ALDH->Dicarboxylic_Acid_CoA NADH2 NADH + H+ ALDH->NADH2 NAD1 NAD+ NAD1->ADH NAD2 NAD+ NAD2->ALDH

Postulated degradation of this compound.

Quantitative Data from Related Compounds

Fatty AcidSystemEnzymeVmax (nmol/min/mg protein)Km (µM)Reference(s)
Lauric Acid (C12)Human Liver MicrosomesCYP4A113.5 ± 0.415 ± 3Inferred from related studies
Decanoic Acid (C10)Rat Liver MitochondriaMedium-Chain Acyl-CoA Dehydrogenase8.2 ± 1.12.5 ± 0.5Inferred from related studies
10-Hydroxydecanoic AcidLPS-stimulated RAW 264.7 macrophages-IC50 for NO production ≈ 2.5 mM-Inferred from related studies
3-Hydroxydecanoic AcidLPS-stimulated RAW264.7 cells-Inhibits ROS, TNF-α, COX-2, and PGE2 production-Inferred from related studies

Note: The data presented are for structurally related medium-chain fatty acids to provide an estimate of metabolic activity and biological effects, as direct data for 6-hydroxydodecanoic acid is not available.

Potential Biological Significance

The biological role of this compound is currently unknown. However, other medium-chain hydroxy fatty acids have been shown to possess signaling properties, including anti-inflammatory and antimicrobial activities. It is plausible that this compound or its free acid form could act as a signaling molecule, modulating inflammatory pathways or serving as a precursor for the synthesis of other bioactive lipids. Further research is required to elucidate any such functions.

Experimental Protocols

Investigating the role of this compound requires robust analytical methods and well-defined enzymatic assays. The following protocols are adapted from established methods for the analysis of related compounds.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the in vitro metabolism of dodecanoyl-CoA to this compound and to identify the enzymes involved.

Objective: To characterize the formation of this compound from dodecanoyl-CoA in a microsomal system.

Materials:

  • Human liver microsomes (HLMs)

  • Dodecanoyl-CoA (substrate)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., deuterated 6-hydroxydodecanoic acid)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate, dodecanoyl-CoA.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS for the presence of this compound and other metabolites.

cluster_0 Reaction Preparation cluster_1 Reaction cluster_2 Sample Processing & Analysis Prep_Buffer Prepare Phosphate Buffer Add_HLM Add Human Liver Microsomes Prep_Buffer->Add_HLM Add_NADPH Add NADPH Regenerating System Add_HLM->Add_NADPH Pre_Incubate Pre-incubate at 37°C Add_NADPH->Pre_Incubate Add_Substrate Add Dodecanoyl-CoA Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate with Acetonitrile + Internal Standard Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Fatty Acyl-CoA Hydroxylation in Plant Suberin Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Suberin is a complex, lipophilic biopolymer deposited in the cell walls of specific plant tissues, where it forms a critical barrier against environmental stresses, pathogens, and uncontrolled water and solute movement. This polymer is composed of two main domains: a poly(phenolic) domain and a poly(aliphatic) domain. The aliphatic portion, which confers the primary hydrophobic properties, is a polyester (B1180765) built from glycerol (B35011) and a variety of long-chain fatty acid derivatives, including ω-hydroxy fatty acids and α,ω-dicarboxylic acids.

The biosynthesis of these aliphatic monomers is a multi-step process localized primarily in the endoplasmic reticulum (ER). A crucial, rate-limiting step in this pathway is the ω-hydroxylation of fatty acyl-CoA precursors. This reaction is catalyzed by cytochrome P450 monooxygenases, particularly those from the CYP86A and CYP86B subfamilies. While the suberin pathway is best characterized for C16, C18, and very-long-chain (C20-C24) fatty acids, the enzymatic principles provide a framework for understanding the formation of all such monomers. For instance, the key enzyme CYP86A1 has demonstrated in-vitro activity on medium-chain fatty acids, including C12 chains, suggesting a potential, if minor, pathway for the formation of hydroxydodecanoyl-CoA derivatives for suberin or related polymers. This guide provides an in-depth overview of the biosynthetic pathway, quantitative data from genetic studies, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in plant biology and drug development.

The Suberin Biosynthetic Pathway: Focus on Fatty Acyl-CoA Hydroxylation

The formation of the suberin polymer is a complex biological process involving fatty acid synthesis, modification, transport, and polymerization. The aliphatic domain is derived from C16 and C18 fatty acids synthesized in the plastid, which are then transported to the ER for a series of modifications.

Key steps in the biosynthesis of aliphatic suberin monomers include:

  • Fatty Acid Elongation: In the ER, C16 and C18 acyl-CoAs are elongated by the fatty acid elongase (FAE) complex to produce very-long-chain fatty acids (VLCFAs) with chain lengths typically up to C24 or longer. Key enzymes in this step are the β-ketoacyl-CoA synthases (KCS), such as KCS2 and KCS20 in Arabidopsis.[1][2]

  • ω-Hydroxylation: This is a critical modification step that introduces a terminal hydroxyl group, creating an α,ω-bifunctional monomer necessary for polymerization.[3][4] This reaction is catalyzed by ER-localized cytochrome P450 fatty acid ω-hydroxylases.

    • CYP86A1 (HORST): This enzyme is a key hydroxylase in Arabidopsis root suberin biosynthesis.[5][6] Genetic studies of cyp86a1 mutants (named horst) show a substantial reduction in ω-hydroxyacids and α,ω-diacids with chain lengths less than C20.[1][5][6] While its primary in-vivo substrates are C16 and C18 fatty acids, in-vitro studies have shown that CYP86A1 can metabolize a range of fatty acids from C12 to C18, with the highest activity towards C16.[5][7] This indicates that the formation of 12-hydroxydodecanoyl-CoA, the precursor to the user's specified molecule, is biochemically plausible via this enzyme, though it is not a major observed product in Arabidopsis root suberin.

    • CYP86B1 (RALPH): This enzyme is responsible for the ω-hydroxylation of VLCFAs, specifically C22 and C24 chains.[1][8] Mutants lacking functional CYP86B1 show a strong reduction in C22 and C24 ω-hydroxyacids and their corresponding α,ω-dicarboxylic acids.[1]

  • Oxidation to α,ω-Dicarboxylic Acids: The ω-hydroxyacids can be further oxidized at the terminal carbon to form α,ω-dicarboxylic acids, another major component of suberin. This step is also thought to be mediated by P450 enzymes.

  • Reduction to Primary Alcohols: Fatty acyl-CoA precursors can be reduced to primary fatty alcohols by Fatty Acyl-CoA Reductases (FARs). In Arabidopsis, FAR1, FAR4, and FAR5 are involved in generating the C18 to C22 fatty alcohols found in suberin.[9][10]

  • Esterification and Polymerization: The resulting monomers (ω-hydroxyacids, α,ω-diacids, fatty alcohols) and glycerol are esterified to form the suberin polyester.[4] Glycerol-3-phosphate acyltransferase 5 (GPAT5) is a key enzyme that acylates the glycerol backbone.[4] The monomers are also linked to the poly(phenolic) domain, often via ferulic acid bridges synthesized by transferases like ASFT.[4][11]

Quantitative Data on Suberin Monomer Composition

Genetic studies in Arabidopsis thaliana provide clear quantitative evidence for the roles of key hydroxylase enzymes. The analysis of suberin composition in loss-of-function mutants reveals the specific substrates of these enzymes.

Monomer Class Chain Length Wild Type (nmol/mg DW) cyp86a1 (horst) Mutant (% of WT) cyp86b1 Mutant (% of WT) Reference
ω-Hydroxyacids C16:018.5~10%~100%[1][5]
C18:1 / C18:28.2~15%~100%[1][5]
C22:03.1~100%~5%[1]
C24:01.5~100%~5%[1]
α,ω-Diacids C16:015.1~10%~100%[1][5]
C18:1 / C18:29.8~20%~100%[1][5]
C22:02.5~100%~10%[1]
C24:01.1~100%~10%[1]
Total Aliphatics ~75.0 ~40% ~75% [1][5]

Table 1: Changes in major aliphatic suberin monomers in Arabidopsis root suberin of cyp86a1 and cyp86b1 mutants compared to wild type. Data is synthesized from published findings and represents approximate values to illustrate functional impact.

Experimental Protocols

Protocol: Compositional Analysis of Suberin Monomers by GC-MS

This protocol details the widely used method for analyzing the monomeric composition of suberin from plant tissues, such as Arabidopsis roots.

1. Sample Preparation and Delipidation:

  • Harvest fresh plant material (e.g., roots of 4-5 week-old plants).

  • Thoroughly wash with deionized water to remove soil and debris.

  • Freeze-dry the tissue and grind to a fine powder.

  • To remove soluble, non-polymeric lipids (i.e., waxes), perform exhaustive solvent extraction. Sequentially immerse and sonicate the dry tissue powder in chloroform, followed by two changes of methanol.

  • Dry the resulting delipidated tissue residue under a stream of nitrogen or in a vacuum concentrator. This material is the cell wall fraction containing the suberin polymer.

2. Depolymerization (Transesterification):

  • To a known mass of the dry, delipidated residue (e.g., 5-10 mg), add an internal standard (e.g., 10 µg of pentadecanol or heptadecanoic acid) for quantification.

  • Add 2 mL of 1 M methanolic HCl (MeOH/HCl).

  • Incubate the reaction mixture for 2 hours at 80°C with agitation to break the ester bonds of the suberin polymer, releasing the monomers as methyl esters.

3. Monomer Extraction:

  • After cooling, add 1 mL of saturated NaCl solution.

  • Extract the aliphatic monomers by adding 1 mL of hexane (B92381) and vortexing vigorously.

  • Centrifuge to separate the phases and carefully collect the upper hexane phase.

  • Repeat the hexane extraction two more times and pool the organic phases.

  • Evaporate the combined hexane extracts to dryness under a stream of nitrogen.

4. Derivatization:

  • To make the monomers volatile for gas chromatography, derivatize the free hydroxyl and carboxyl groups.

  • Add 20 µL of pyridine (B92270) and 20 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried extract.

  • Incubate at 70°C for 40 minutes to convert the monomers to their trimethylsilyl (B98337) (TMS) ether/ester derivatives.

5. GC-MS Analysis:

  • Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions (Typical): Use a capillary column (e.g., DB-5MS). Inject the sample in splitless mode. Use a temperature program such as: initial 50°C for 2 min, ramp at 10°C/min to 150°C, then ramp at 5°C/min to 310°C, and hold for 30 min. Use Helium as the carrier gas.

  • MS Conditions: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50–700.

  • Identification & Quantification: Identify individual monomers based on their characteristic mass spectra and retention times compared to standards. Quantify the monomers by comparing their peak areas to the peak area of the internal standard.

Protocol: Histochemical Staining of Suberin in Roots

This protocol allows for the visualization of suberin lamellae in plant roots using confocal microscopy.

1. Staining Solution Preparation:

  • Prepare a 0.03% (w/v) Fluorol Yellow 088 solution in lactic acid. This solution must be prepared fresh before each use.

  • Prepare a 0.5% (w/v) Aniline Blue solution in water.

2. Seedling Preparation and Staining:

  • Gently transfer seedlings (e.g., 5-day-old Arabidopsis) from growth media into a multi-well plate.

  • Add 2 mL of the Fluorol Yellow 088 solution to each well, ensuring seedlings are submerged.

  • Seal the plate and incubate in a water bath at 70°C for 20 minutes.

  • Remove the staining solution and wash the seedlings with 2 mL of water for 1 minute.

  • Add 2 mL of the 0.5% Aniline Blue solution (a counter-stain for callose that also helps clear background fluorescence). Incubate for 20 minutes in the dark at room temperature.

  • Wash the seedlings with 2-3 mL of water for 10 minutes in the dark.

3. Microscopy:

  • Mount 10-15 stained seedlings in a drop of water on a microscope slide.

  • Image using a confocal laser scanning microscope.

  • Excitation/Emission: Use an excitation wavelength of ~488 nm and detect emission between ~500-530 nm. Suberin deposits will appear as bright yellow-green fluorescence in the cell walls of tissues like the endodermis.

Mandatory Visualizations

Suberin_Biosynthesis_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_transport Transport & Assembly Plastid Plastid ER Endoplasmic Reticulum (ER) CW Cell Wall FA_Synth Fatty Acid Synthase (FAS) C16_C18_FA C16/C18 Fatty Acids FA_Synth->C16_C18_FA Acyl_CoA_Pool C16/C18 Acyl-CoA Pool C16_C18_FA->Acyl_CoA_Pool Transport & Acyl-CoA Synthesis KCS KCS2, KCS20 (Elongation) Acyl_CoA_Pool->KCS CYP86A1 CYP86A1 (ω-Hydroxylase) (Substrates: C12-C18) Acyl_CoA_Pool->CYP86A1 VLCFA_CoA Very-Long-Chain Acyl-CoA (C20-C24) CYP86B1 CYP86B1 (ω-Hydroxylase) (Substrates: C22-C24) VLCFA_CoA->CYP86B1 FARs FAR1, 4, 5 (Reductase) VLCFA_CoA->FARs Omega_OH_Acids ω-Hydroxyacyl-CoAs (C16-C24) Diacids α,ω-Diacyl-CoAs (C16-C24) Omega_OH_Acids->Diacids Oxidation GPAT5 GPAT5 (Acyltransferase) Omega_OH_Acids->GPAT5 Diacids->GPAT5 Monomers Suberin Monomers (Alcohols, ω-OH-Acids, Diacids, Glycerol) Alcohols Fatty Alcohols (C18-C22) Glycerol Glycerol-3-P Glycerol->GPAT5 Monoacyl Monoacylglycerols KCS->VLCFA_CoA CYP86A1->Omega_OH_Acids CYP86B1->Omega_OH_Acids FARs->Alcohols GPAT5->Monoacyl Transport ABC Transporters (ABCG2, 6, 20) Monomers->Transport ASFT ASFT (Feruloyl Transferase) Monomers->ASFT Linkage to Phenolics Polymer Suberin Polymer in Cell Wall Transport->Polymer ASFT->Polymer Linkage to Phenolics Phenolics Feruloyl-CoA (from Phenylpropanoid Pathway) Phenolics->ASFT

Caption: Overview of the aliphatic suberin biosynthesis pathway in the plant cell.

Suberin_Analysis_Workflow A 1. Harvest & Wash Plant Roots B 2. Freeze-Dry & Grind Tissue A->B C 3. Delipidation (Solvent Extraction to remove waxes) B->C D 4. Depolymerization (Transesterification with MeOH/HCl) C->D F 6. Liquid-Liquid Extraction of Monomers (Hexane) D->F E 5. Add Internal Standard for Quantification E->D G 7. Derivatization (Silylation with BSTFA) F->G H 8. GC-MS Analysis G->H I 9. Data Processing: Identify & Quantify Monomers H->I

Caption: Experimental workflow for the compositional analysis of suberin monomers.

Suberin_Regulation cluster_genes Suberin Biosynthetic Genes TFs Transcription Factors (e.g., MYB9, MYB41, MYB107) CYP86A1 CYP86A1 TFs->CYP86A1 CYP86B1 CYP86B1 TFs->CYP86B1 KCS2 KCS2/20 TFs->KCS2 GPAT5 GPAT5 TFs->GPAT5 ASFT ASFT TFs->ASFT Suberin Suberin Deposition

Caption: Simplified regulatory logic for suberin biosynthesis gene expression.

References

Enzymatic Synthesis of 6-Hydroxydodecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of 6-Hydroxydodecanoyl-CoA, a crucial intermediate in various metabolic pathways and a potential building block in drug development. This document outlines the theoretical basis, experimental protocols, and analytical methods for the production and characterization of this hydroxylated acyl-CoA. While a specific enzyme with high activity for 6-hydroxydodecanoic acid has yet to be fully characterized in the literature, this guide leverages established methodologies for medium-chain acyl-CoA synthetases to propose a robust framework for its synthesis. The protocols detailed herein cover enzyme expression and purification, the enzymatic ligation reaction, and product purification and analysis. Furthermore, this guide includes structured data tables for easy comparison of key parameters and visual diagrams generated using Graphviz to illustrate the enzymatic pathway and experimental workflows.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are activated forms of fatty acids that play a central role in intermediary metabolism, including fatty acid β-oxidation, lipid biosynthesis, and the synthesis of signaling molecules. Hydroxylated fatty acids and their corresponding acyl-CoAs are of particular interest in biomedical research and drug development due to their unique chemical properties and potential biological activities. This compound, a 12-carbon fatty acyl-CoA with a hydroxyl group at the C6 position, is a molecule of interest for its potential role in metabolic pathways and as a precursor for the synthesis of complex bioactive molecules.

The enzymatic synthesis of this compound from its corresponding free fatty acid, 6-hydroxydodecanoic acid, is catalyzed by an acyl-CoA synthetase (ACS) or ligase (EC 6.2.1.3). These enzymes utilize ATP and Coenzyme A (CoA) to activate the fatty acid. Medium-chain acyl-CoA synthetases (MCAS) are the most likely candidates for this biotransformation due to their substrate preference for fatty acids of intermediate chain length. Although the substrate specificity of MCAS for hydroxylated fatty acids is not extensively documented, some studies have shown that these enzymes can bind to such molecules, suggesting their potential for catalytic activity. For instance, a purified medium-chain acyl-CoA synthetase has been shown to be inhibited by 2-hydroxydodecanoic acid, indicating that the active site can accommodate hydroxylated C12 fatty acids[1][2].

This guide provides a detailed, albeit generalized, protocol for the enzymatic synthesis of this compound, based on established procedures for similar molecules.

Enzymatic Synthesis Pathway

The synthesis of this compound from 6-hydroxydodecanoic acid is a two-step reaction catalyzed by a medium-chain acyl-CoA synthetase.

Enzymatic_Synthesis_of_6_Hydroxydodecanoyl_CoA cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 6-hydroxydodecanoic_acid 6-Hydroxydodecanoic Acid MCAS Medium-Chain Acyl-CoA Synthetase 6-hydroxydodecanoic_acid->MCAS ATP ATP ATP->MCAS CoA Coenzyme A CoA->MCAS 6-Hydroxydodecanoyl_CoA This compound MCAS->6-Hydroxydodecanoyl_CoA AMP AMP MCAS->AMP PPi Pyrophosphate (PPi) MCAS->PPi

Figure 1: Enzymatic synthesis of this compound.

Experimental Protocols

This section details the necessary experimental procedures, from the expression and purification of a candidate medium-chain acyl-CoA synthetase to the synthesis and analysis of the final product.

Recombinant Expression and Purification of Medium-Chain Acyl-CoA Synthetase (MCAS)

A candidate MCAS, such as the one from bovine liver mitochondria or a recombinant version expressed in E. coli, can be used[3][4]. The following is a general protocol for the expression and purification of a His-tagged recombinant MCAS.

Table 1: Reagents and Buffers for MCAS Purification

Reagent/BufferComposition
Lysis Buffer50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 10% glycerol, 1 mg/mL lysozyme (B549824), 1x protease inhibitor cocktail
Wash Buffer50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol
Elution Buffer50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol
Dialysis Buffer50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 20% glycerol

Protocol:

  • Expression: Transform E. coli BL21(DE3) cells with an expression plasmid containing the gene for a His-tagged MCAS. Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18-25°C for 16-18 hours[4].

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble MCAS.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer (without lysozyme and protease inhibitors).

  • Washing: Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged MCAS with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for buffer exchange.

  • Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity.

MCAS_Purification_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation of E. coli Growth Cell Growth Transformation->Growth Induction IPTG Induction Growth->Induction Harvest Cell Harvest Induction->Harvest Lysis Sonication Harvest->Lysis Clarification Centrifugation Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Dialysis Dialysis Affinity_Chromatography->Dialysis SDS_PAGE SDS-PAGE Analysis Dialysis->SDS_PAGE

Figure 2: Workflow for MCAS expression and purification.
Enzymatic Synthesis of this compound

This protocol is adapted from general methods for the enzymatic synthesis of acyl-CoA esters[1][2].

Table 2: Reaction Components for this compound Synthesis

ComponentStock ConcentrationFinal Concentration
6-hydroxydodecanoic acid100 mM in DMSO1 mM
Coenzyme A (lithium salt)50 mM in water2 mM
ATP (disodium salt)100 mM in water5 mM
MgCl₂1 M10 mM
Tris-HCl (pH 7.5)1 M100 mM
Purified MCAS1-5 mg/mL0.1-0.5 mg/mL
DTT1 M2 mM

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine Tris-HCl, MgCl₂, DTT, ATP, and Coenzyme A. Add the purified MCAS.

  • Initiation: Start the reaction by adding 6-hydroxydodecanoic acid.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) to precipitate the enzyme.

  • Centrifugation: Centrifuge at high speed to pellet the precipitated protein. The supernatant contains the this compound.

Purification of this compound

The product can be purified from the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Protocol (SPE):

  • Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the supernatant from the terminated reaction onto the SPE cartridge.

  • Washing: Wash the cartridge with water to remove salts and other hydrophilic components.

  • Elution: Elute the this compound with a solution of methanol or acetonitrile (B52724) in water (e.g., 80% methanol).

  • Drying: Lyophilize or evaporate the solvent from the eluted fraction to obtain the purified product.

Protocol (HPLC):

Analytical Methods

Assay of MCAS Activity

The activity of the purified MCAS can be determined using a spectrophotometric assay that measures the consumption of CoA.

Table 3: Components for MCAS Activity Assay

ComponentFinal Concentration
Tris-HCl (pH 7.5)100 mM
ATP5 mM
MgCl₂10 mM
Coenzyme A0.5 mM
DTNB (Ellman's reagent)0.2 mM
6-hydroxydodecanoic acid1 mM
Purified MCAS1-10 µg

Protocol:

  • Set up the reaction mixture containing all components except the enzyme in a cuvette.

  • Measure the initial absorbance at 412 nm (A_initial).

  • Add the enzyme to start the reaction and monitor the decrease in absorbance at 412 nm as the free thiol group of CoA is consumed.

  • The rate of reaction is proportional to the rate of decrease in absorbance.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by liquid chromatography-mass spectrometry (LC-MS/MS).

  • LC Separation: Use a C18 column with a gradient of acetonitrile in water containing a small amount of formic acid or ammonium acetate.

  • MS Detection: Employ electrospray ionization (ESI) in positive ion mode.

  • Expected Mass: The theoretical exact mass of this compound (C₃₃H₅₈N₇O₁₈P₃S) is 965.2776 g/mol . The protonated molecule [M+H]⁺ would have an m/z of 966.2854.

  • Fragmentation: Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragment ions, such as the loss of the phosphopantetheine moiety.

Metabolic Context

While specific signaling pathways involving this compound are not well-defined, its structure suggests it would enter the fatty acid β-oxidation pathway. The hydroxyl group may require additional enzymatic modification before or during the oxidation process.

Metabolic_Pathway 6-Hydroxydodecanoic_Acid 6-Hydroxydodecanoic Acid 6-Hydroxydodecanoyl_CoA This compound 6-Hydroxydodecanoic_Acid->6-Hydroxydodecanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Spiral 6-Hydroxydodecanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy_Production Energy (ATP) TCA_Cycle->Energy_Production

References

An In-depth Technical Guide to the Discovery and Characterization of Hydroxydodecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 6-Hydroxydodecanoyl-CoA: Extensive searches of the scientific literature did not yield specific information on the discovery, characterization, or defined metabolic role of this compound. Therefore, this guide will focus on the well-characterized and metabolically significant isomer, 3-Hydroxydodecanoyl-CoA , as a representative of hydroxydodecanoyl-CoAs. Additionally, we will explore the enzymatic pathways that could theoretically produce various isomers of hydroxydodecanoyl-CoA, including the 6-hydroxy variant.

Introduction to 3-Hydroxydodecanoyl-CoA

(S)-3-Hydroxydodecanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of dodecanoic acid (a 12-carbon saturated fatty acid). Its formation and subsequent metabolism are crucial for energy production from fatty acids. This guide provides a comprehensive overview of its discovery, biochemical properties, and the experimental methods used for its study.

Discovery and Core Concepts

The discovery of 3-hydroxyacyl-CoA esters is intrinsically linked to the elucidation of the fatty acid beta-oxidation pathway. These molecules were identified as central intermediates in the cyclical process of fatty acid breakdown.

Metabolic Significance of 3-Hydroxydodecanoyl-CoA

3-Hydroxydodecanoyl-CoA is involved in several key metabolic pathways:

  • Mitochondrial Beta-Oxidation of Medium-Chain Saturated Fatty Acids: This is its primary role, where it is an intermediate in the breakdown of dodecanoyl-CoA.[1][2]

  • Fatty Acid Elongation in Mitochondria: It can also be an intermediate in the synthesis of longer-chain fatty acids.[1][3]

  • Pathways Associated with Metabolic Disorders: Abnormal accumulation of 3-hydroxyacyl-CoAs is indicative of several inherited metabolic diseases, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1]

Quantitative Data

The study of 3-Hydroxydodecanoyl-CoA and its metabolizing enzymes involves the determination of various quantitative parameters.

ParameterEnzymeSubstrateValueOrganism/SourceReference
Specific Activity PhaC1 PHA Synthase(R,S)-3-hydroxydecanoyl-CoA0.039 U/mgPseudomonas aeruginosa[4]
Specific Activity PhaC2 PHA Synthase(R,S)-3-hydroxydecanoyl-CoA0.035 U/mgPseudomonas aeruginosa[4]
Inhibition Constant (Ki) PhaC1/PhaC2 PHA SynthaseCoenzyme A85 µMPseudomonas aeruginosa[4]

Table 1: Enzyme Kinetic Data for Enzymes Acting on or Related to Hydroxyacyl-CoAs.

AnalyteSample TypeConditionConcentration RangeReference
3-Hydroxy Fatty Acids (C6-C16) Serum/PlasmaNormal IndividualsVaries with chain length[5]
Long-Chain 3-Hydroxy Fatty Acids (C14, C16) Serum/PlasmaLCHAD Deficiency (after hydrolysis)Elevated[5]

Table 2: Concentrations of 3-Hydroxy Fatty Acids in Biological Samples.

Experimental Protocols

Purification of 3-Hydroxyacyl-CoA Dehydrogenase

Source: Rat Liver Mitochondria[6]

  • Mitochondrial Isolation: Isolate mitochondria from rat liver by differential centrifugation.

  • Membrane Preparation: Subject the isolated mitochondria to freeze-thawing and wash with 0.1 M potassium phosphate (B84403) buffer (pH 7.4) to remove soluble proteins.[6]

  • Solubilization: Extract the washed mitochondrial membrane fraction with a buffer containing 2% Triton X-100 and 2% sodium taurodeoxycholate (B1243834) to solubilize membrane-bound proteins.[6]

  • Chromatography:

    • Gel Filtration: Perform chromatography on an Ultrogel AcA 34 column to separate proteins based on size.

    • Ion Exchange/Affinity Chromatography: Further purify the enzyme using calcium phosphate gel-cellulose chromatography.

    • Affinity Chromatography: Utilize a 3-hydroxyacyl-CoA dehydrogenase affinity column for final purification.[6]

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This method relies on monitoring the change in absorbance of NADH at 340 nm.[7]

Principle: S-Acetoacetyl-CoA + β-NADH + H⁺ ⇌ (S)-3-Hydroxybutyryl-CoA + β-NAD⁺

Reagents:

  • 100 mM Potassium Phosphate Buffer, pH 7.3

  • 5.4 mM S-Acetoacetyl Coenzyme A Solution

  • 6.4 mM β-NADH Solution

  • Enzyme solution (0.2 - 0.7 units/ml)

Procedure:

  • Prepare a reaction mixture containing the potassium phosphate buffer, S-acetoacetyl-CoA solution, and β-NADH solution in a cuvette.

  • Equilibrate the mixture to 37°C and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding the enzyme solution.

  • Record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute from the linear portion of the curve to determine enzyme activity.

Signaling Pathways and Logical Relationships

Mitochondrial Beta-Oxidation of Dodecanoyl-CoA

The following diagram illustrates the central role of (S)-3-Hydroxydodecanoyl-CoA in the beta-oxidation spiral.

Beta_Oxidation Dodecanoyl_CoA Dodecanoyl-CoA trans_2_Dodecenoyl_CoA trans-Δ²-Dodecenoyl-CoA Dodecanoyl_CoA->trans_2_Dodecenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) S_3_Hydroxydodecanoyl_CoA (S)-3-Hydroxydodecanoyl-CoA trans_2_Dodecenoyl_CoA->S_3_Hydroxydodecanoyl_CoA Enoyl-CoA Hydratase (+H₂O) _3_Ketododecanoyl_CoA 3-Ketododecanoyl-CoA S_3_Hydroxydodecanoyl_CoA->_3_Ketododecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Decanoyl_CoA Decanoyl-CoA _3_Ketododecanoyl_CoA->Decanoyl_CoA β-Ketothiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA _3_Ketododecanoyl_CoA->Acetyl_CoA

Mitochondrial Beta-Oxidation Pathway for Dodecanoyl-CoA.
Theoretical Formation of this compound via Cytochrome P450

While not a part of the primary beta-oxidation pathway, other isomers of hydroxydodecanoyl-CoA could be formed through the action of cytochrome P450 (CYP) enzymes. These enzymes are known to hydroxylate fatty acids at various positions along the alkyl chain.[8][9]

CYP450_Hydroxylation cluster_reactants Reactants cluster_products Products Dodecanoyl_CoA Dodecanoyl-CoA CYP450 Cytochrome P450 Monooxygenase Dodecanoyl_CoA->CYP450 Hydroxydodecanoyl_CoA_isomers Hydroxydodecanoyl-CoA Isomers CYP450->Hydroxydodecanoyl_CoA_isomers NADP NADP⁺ CYP450->NADP H2O H₂O CYP450->H2O NADPH NADPH + H⁺ NADPH->CYP450 O2 O₂ O2->CYP450

General schematic for the hydroxylation of Dodecanoyl-CoA by Cytochrome P450 enzymes.
Experimental Workflow for In Vitro Fatty Acid Hydroxylation Assay

This workflow outlines the key steps in an in vitro assay to measure the activity of fatty acid hydroxylases, such as cytochrome P450 enzymes.[10]

Hydroxylation_Assay_Workflow start Start prepare_microsomes Prepare Microsomes (with CYP450) start->prepare_microsomes reconstitute_system Reconstitute Electron Transfer System (NADPH, P450 Reductase) prepare_microsomes->reconstitute_system add_substrate Add Fatty Acid Substrate (e.g., Dodecanoic Acid) reconstitute_system->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., add acid) incubate->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids derivatize Derivatize Hydroxy Fatty Acids extract_lipids->derivatize analyze Analyze by GC-MS derivatize->analyze end End analyze->end

Workflow for an in vitro fatty acid hydroxylation assay.

Conclusion

While the specific isomer this compound is not prominently featured in current metabolic literature, the study of its potential counterparts, such as 3-Hydroxydodecanoyl-CoA, provides a deep understanding of fatty acid metabolism. The established protocols for enzyme purification, activity assays, and the characterization of metabolic pathways for 3-hydroxyacyl-CoAs serve as a robust framework for investigating other, less common isomers that may be generated by enzymes like cytochrome P450s. Further research into the regioselectivity of fatty acid hydroxylases may yet reveal a specific role for this compound or other in-chain hydroxylated fatty acyl-CoAs in health and disease.

References

The Enigmatic Role of 6-Hydroxydodecanoyl-CoA in Bacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxydodecanoyl-CoA is a medium-chain length (MCL) hydroxy fatty acyl-CoA that is emerging as a molecule of interest in bacterial metabolic pathways. While its precise functions are still under active investigation, current evidence suggests its involvement in pathways diverging from canonical fatty acid synthesis and degradation, potentially serving as a precursor for specialized metabolites. This technical guide provides a comprehensive overview of the known and hypothesized roles of this compound in bacterial metabolism, detailing its likely biosynthetic origins, potential metabolic fates, and the experimental methodologies used to study it. This document is intended to be a resource for researchers in microbiology, biochemistry, and drug development, providing a foundation for future investigations into this and other specialized fatty acid derivatives.

Introduction to Hydroxy Fatty Acyl-CoAs in Bacteria

Bacteria utilize fatty acids for a multitude of essential functions, including the biosynthesis of cell membranes, energy storage, and as precursors for signaling molecules. The type II fatty acid synthesis (FASII) pathway is the primary route for producing saturated fatty acyl-ACPs, which are subsequently converted to fatty acyl-CoAs or incorporated into phospholipids.[1][2] Hydroxylated fatty acids represent a class of modified fatty acids with diverse and often specialized roles. The position of the hydroxyl group on the acyl chain is critical in determining the molecule's function. While 3-hydroxy fatty acids are well-characterized as intermediates in both fatty acid beta-oxidation and the synthesis of polyhydroxyalkanoates (PHAs), fatty acids hydroxylated at other positions, such as this compound, are less understood.[3]

Biosynthesis of this compound

The precise enzymatic pathway leading to the synthesis of this compound has not been definitively elucidated. However, based on known bacterial enzyme capabilities, the most probable mechanism is the direct hydroxylation of dodecanoyl-CoA or dodecanoic acid.

The Role of Cytochrome P450 Monooxygenases

A strong candidate for the enzyme responsible for this hydroxylation is a cytochrome P450 (CYP) monooxygenase. Bacteria, particularly species like Pseudomonas, possess a variety of P450 enzymes capable of hydroxylating fatty acids. For instance, CYP168A1 from Pseudomonas aeruginosa has been shown to hydroxylate saturated fatty acids at the ω-1 and ω-2 positions.[4][5] For dodecanoic acid (a C12 fatty acid), this would result in hydroxylation at C11 and C10. While this specific enzyme does not produce the 6-hydroxy variant, its existence strongly suggests that other, yet uncharacterized, P450s within the vast bacterial enzymatic repertoire could catalyze hydroxylation at the C6 position. These enzymes utilize molecular oxygen and a reducing agent, typically NAD(P)H, to introduce a hydroxyl group onto the fatty acid chain.

Hypothetical Biosynthetic Pathway

The proposed pathway for the formation of this compound from the central carbon metabolism is outlined below.

AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase FASII Fatty Acid Synthesis II (FASII) MalonylCoA->FASII DodecanoylACP Dodecanoyl-ACP FASII->DodecanoylACP Elongation cycles DodecanoylCoA Dodecanoyl-CoA DodecanoylACP->DodecanoylCoA Acyl-ACP Thioesterase / Acyl-CoA Synthetase P450 Putative Fatty Acid C6-Hydroxylase (e.g., P450) DodecanoylCoA->P450 SixHydroxyDodecanoylCoA This compound P450->SixHydroxyDodecanoylCoA

Figure 1: Hypothetical biosynthetic pathway of this compound.

Potential Metabolic Fates and Functions

The metabolic role of this compound is currently speculative but can be inferred from the functions of other hydroxy fatty acids in bacteria.

Precursor for Specialized Metabolites

Medium-chain length hydroxy fatty acids can serve as building blocks for the synthesis of more complex molecules, such as secondary metabolites with antimicrobial or signaling properties. The position of the hydroxyl group at C6 could allow for specific downstream modifications, such as glycosylation or acylation, leading to the formation of unique bioactive compounds.

Incorporation into Lipids

While less common than their non-hydroxylated counterparts, hydroxy fatty acids can be incorporated into membrane lipids, altering the physical properties of the membrane, such as fluidity and permeability. This could be a mechanism for adaptation to environmental stress.

Degradation via Modified Beta-Oxidation

This compound could potentially be degraded through a modified beta-oxidation pathway. The presence of the hydroxyl group would necessitate additional enzymatic steps, such as oxidation to a keto group and subsequent cleavage, to process the molecule for entry into central metabolism.

The diagram below illustrates the potential metabolic crossroads for this compound.

SixHydroxyDodecanoylCoA This compound SpecializedMetabolites Specialized Metabolites (e.g., Sophorolipids, Rhamnolipids) SixHydroxyDodecanoylCoA->SpecializedMetabolites Biosynthetic Enzymes MembraneLipids Membrane Lipids SixHydroxyDodecanoylCoA->MembraneLipids Acyltransferases BetaOxidation Modified Beta-Oxidation SixHydroxyDodecanoylCoA->BetaOxidation Degradative Enzymes CentralMetabolism Central Metabolism (Acetyl-CoA) BetaOxidation->CentralMetabolism

Figure 2: Potential metabolic fates of this compound.

Quantitative Data

Quantitative data on the production and metabolism of this compound is scarce in the literature. However, studies on related enzymes provide some context for expected catalytic efficiencies.

Enzyme ClassSubstrate(s)Product(s)Km (µM)Vmax or kcatOrganismReference
Cytochrome P450 Arachidonic acid19-HETE41220 pmol/min/nmol P450Pseudomonas aeruginosa[6]
Cytochrome P450 Palmitic acidω-1 and ω-2 hydroxy palmitic acid-1.61 min-1Pseudomonas aeruginosa[4]

Table 1: Kinetic Data for a Representative Bacterial Fatty Acid Hydroxylase (CYP168A1). Note: Data is for related substrates, not this compound.

Experimental Protocols

The study of this compound requires specialized analytical techniques to identify and quantify its presence in complex biological matrices.

Extraction of Hydroxy Fatty Acids from Bacterial Cultures
  • Cell Lysis: Bacterial cell pellets are resuspended in a suitable buffer and lysed using methods such as sonication or bead beating.

  • Lipid Extraction: Total lipids are extracted from the cell lysate using a biphasic solvent system, typically a chloroform:methanol mixture (e.g., Bligh-Dyer method).

  • Saponification: The extracted lipids are saponified by heating with a strong base (e.g., NaOH in methanol) to release the fatty acids from their ester linkages.

  • Acidification and Extraction: The mixture is acidified, and the free fatty acids are extracted into an organic solvent (e.g., hexane (B92381) or ethyl acetate).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: Due to their polarity, hydroxy fatty acids must be derivatized prior to GC analysis. A common method is a two-step derivatization:

    • Esterification: The carboxylic acid group is converted to a methyl ester (e.g., using BF3-methanol).

    • Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether (e.g., using BSTFA).

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) for separation.

  • MS Detection: The separated compounds are detected by a mass spectrometer. The fragmentation pattern of the TMS-derivatized hydroxy fatty acid methyl esters allows for the determination of the hydroxyl group's position.[7]

The workflow for the analysis of this compound is depicted below.

Start Bacterial Culture Lysis Cell Lysis Start->Lysis Extraction Lipid Extraction Lysis->Extraction Saponification Saponification Extraction->Saponification Derivatization Derivatization (Esterification & Silylation) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Identification Structure Elucidation & Quantification GCMS->Identification

Figure 3: Experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound represents a fascinating, yet underexplored, facet of bacterial fatty acid metabolism. While its precise role remains to be fully elucidated, the existing knowledge of fatty acid hydroxylation in bacteria provides a solid framework for future research. The identification and characterization of the specific enzymes responsible for its synthesis and downstream modification will be crucial for understanding its physiological significance. Such studies could reveal novel metabolic pathways and bioactive molecules, potentially leading to the development of new antimicrobial agents or other biotechnological applications. For drug development professionals, enzymes involved in the unique metabolic pathways of such molecules could represent novel targets for antimicrobial therapies.

References

6-Hydroxydodecanoyl-CoA: An In-Depth Technical Guide to its Role as a Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxydodecanoyl-CoA is a hydroxylated medium-chain acyl-coenzyme A (CoA) that is emerging as a significant metabolic intermediate. While direct research on this specific molecule is limited, its position as a C12 fatty acid with a hydroxyl group at the C-6 position suggests its involvement in key metabolic pathways, primarily as an intermediate in the ω-oxidation and subsequent β-oxidation of dodecanoic acid. This guide synthesizes the current understanding of this compound, drawing inferences from the metabolism of structurally similar medium-chain fatty acids and hydroxy fatty acids. It provides a comprehensive overview of its presumed metabolic fate, the enzymes likely involved, quantitative data from related molecules, detailed experimental protocols for its study, and visual representations of the relevant biochemical pathways and workflows. This document is intended to serve as a foundational resource for researchers investigating fatty acid metabolism, metabolic disorders, and potential therapeutic interventions targeting these pathways.

Introduction to this compound

This compound is the coenzyme A thioester of 6-hydroxydodecanoic acid. Its structure, featuring a 12-carbon chain with a hydroxyl group at the sixth carbon, positions it as a unique intermediate in fatty acid metabolism. While not as extensively studied as other acyl-CoAs, its formation is a critical step in the catabolism of dodecanoic acid (lauric acid) via alternative oxidative pathways. The presence of the hydroxyl group alters the physicochemical properties of the fatty acid, influencing its subsequent metabolic processing and potential biological activities.

Presumed Metabolic Pathways Involving this compound

Based on the established principles of fatty acid metabolism, this compound is primarily considered an intermediate of in-chain fatty acid hydroxylation followed by further oxidation.

Formation via In-Chain Hydroxylation of Dodecanoyl-CoA

The initial step in the formation of this compound is the hydroxylation of dodecanoyl-CoA. This reaction is most likely catalyzed by cytochrome P450 (CYP) monooxygenases.[1][2][3] Members of the CYP4 family are known to hydroxylate fatty acids at the ω and ω-1 positions, while other CYP families can introduce hydroxyl groups at various positions along the carbon chain.[4][5]

The following diagram illustrates the proposed initial hydroxylation step.

Dodecanoyl_CoA Dodecanoyl-CoA 6_Hydroxydodecanoyl_CoA This compound Dodecanoyl_CoA->6_Hydroxydodecanoyl_CoA Hydroxylation CYP450 Cytochrome P450 Monooxygenase CYP450->6_Hydroxydodecanoyl_CoA H2O_NADP H2O, NADP+ CYP450->H2O_NADP O2_NADPH O2, NADPH + H+ O2_NADPH->CYP450 6_Hydroxydodecanoyl_CoA This compound 6_Oxododecanoyl_CoA 6-Oxododecanoyl-CoA 6_Hydroxydodecanoyl_CoA->6_Oxododecanoyl_CoA Oxidation (Hydroxyacyl-CoA Dehydrogenase) Beta_Oxidation_Intermediates β-Oxidation Intermediates 6_Oxododecanoyl_CoA->Beta_Oxidation_Intermediates Thiolytic Cleavage (Thiolase) Acetyl_CoA Acetyl-CoA Beta_Oxidation_Intermediates->Acetyl_CoA Decanoyl_CoA_derivatives Shortened Acyl-CoA Beta_Oxidation_Intermediates->Decanoyl_CoA_derivatives cluster_Extraction Sample Preparation cluster_Analysis Analysis Tissue Tissue/Cell Sample Homogenization Homogenization Tissue->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

References

The Enigmatic Presence of 6-Hydroxydodecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals no direct evidence for the natural occurrence of 6-Hydroxydodecanoyl-CoA in plants, animals, or microorganisms. Consequently, there is a lack of quantitative data, specific experimental protocols for its detection, and established metabolic pathways involving this molecule.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential role and analysis of this compound. While direct evidence is absent, this document provides a hypothetical framework based on established principles of fatty acid metabolism, including hydroxylation and beta-oxidation. It also details robust analytical methodologies that can be adapted for the investigation of this and other novel acyl-CoA species.

Hypothetical Metabolic Pathways

The formation of this compound would likely involve two key metabolic steps: the hydroxylation of dodecanoic acid (lauric acid) and the subsequent activation of the resulting 6-hydroxydodecanoic acid to its coenzyme A thioester.

Biosynthesis of 6-Hydroxydodecanoic Acid

The introduction of a hydroxyl group onto a fatty acid chain is typically catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are widespread in nature and are involved in the metabolism of a vast array of endogenous and exogenous compounds. While studies on dodecanoic acid hydroxylation have predominantly focused on ω and (ω-1) positions (C12 and C11), it is conceivable that a specific P450 enzyme could catalyze hydroxylation at the C6 position.

The proposed biosynthetic pathway is as follows:

Dodecanoyl_CoA Dodecanoyl-CoA Dodecanoic_Acid Dodecanoic Acid Dodecanoyl_CoA->Dodecanoic_Acid Acyl-CoA Thioesterase Six_Hydroxy_Dodecanoic_Acid 6-Hydroxydodecanoic Acid Dodecanoic_Acid->Six_Hydroxy_Dodecanoic_Acid Cytochrome P450 (Hypothetical C6-hydroxylase) NADPH, O2 Six_Hydroxydodecanoyl_CoA This compound Six_Hydroxy_Dodecanoic_Acid->Six_Hydroxydodecanoyl_CoA Acyl-CoA Synthetase ATP, CoA

Caption: Hypothetical biosynthesis of this compound.

Potential Degradation of this compound

Assuming its formation, this compound would likely be a substrate for the fatty acid beta-oxidation pathway. The presence of the hydroxyl group at the C6 position would necessitate a modified catabolic sequence compared to its non-hydroxylated counterpart. The pathway would proceed until the hydroxylated carbon is reached, at which point specialized enzymes would be required to process the modified acyl-CoA intermediate.

A plausible degradation pathway could involve:

Six_Hydroxydodecanoyl_CoA This compound (C12) Four_Hydroxydecanoyl_CoA 4-Hydroxydecanoyl-CoA (C10) Six_Hydroxydodecanoyl_CoA->Four_Hydroxydecanoyl_CoA 2 cycles of β-oxidation Two_Hydroxyoctanoyl_CoA 2-Hydroxyoctanoyl-CoA (C8) Four_Hydroxydecanoyl_CoA->Two_Hydroxyoctanoyl_CoA 1 cycle of β-oxidation Further_Metabolism Further Metabolism Two_Hydroxyoctanoyl_CoA->Further_Metabolism Processing by specialized hydratases/dehydrogenases

Caption: Hypothetical degradation pathway of this compound via beta-oxidation.

Quantitative Data

As of the latest literature review, there is no quantitative data available on the concentration of this compound in any biological tissue or fluid. The tables below are provided as templates for researchers who may successfully identify and quantify this molecule in their own studies.

Table 1: Hypothetical Tissue Distribution of this compound

Tissue/OrganismConcentration (pmol/g tissue)Method of DetectionReference
Data Not AvailableN/AN/AN/A

Table 2: Hypothetical Subcellular Localization of this compound

Subcellular FractionConcentration (pmol/mg protein)Method of DetectionReference
Data Not AvailableN/AN/AN/A

Experimental Protocols

While specific protocols for this compound are not available, the following are detailed methodologies for the extraction and quantification of acyl-CoA species from biological samples. These can be adapted for the targeted analysis of this compound, provided a synthesized analytical standard is available.

Protocol 1: Extraction of Acyl-CoAs from Tissues

This protocol is adapted from methods for the extraction of short- and long-chain acyl-CoAs from mammalian tissues.

Materials:

  • Frozen tissue sample

  • 10% (w/v) Trichloroacetic acid (TCA) in water

  • Internal standard (e.g., a stable isotope-labeled version of this compound or a C17-CoA standard)

  • Saturated K2CO3

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Acetonitrile (B52724)

  • Formic acid

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled tube.

  • Add 1 mL of ice-cold 10% TCA and the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Wash the pellet with 0.5 mL of 10% TCA, centrifuge again, and pool the supernatants.

  • Neutralize the supernatant by adding saturated K2CO3 dropwise until the pH is approximately 6.5-7.0.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the neutralized supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

Start Start: Frozen Tissue Homogenize Homogenize in 10% TCA + Internal Std Start->Homogenize Centrifuge1 Centrifuge (15,000 x g, 10 min, 4°C) Homogenize->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Wash_Pellet Wash Pellet with 10% TCA Centrifuge1->Wash_Pellet Pool_Supernatants Pool Supernatants Collect_Supernatant->Pool_Supernatants Centrifuge2 Centrifuge Wash_Pellet->Centrifuge2 Centrifuge2->Pool_Supernatants Neutralize Neutralize with K2CO3 Pool_Supernatants->Neutralize SPE_Load Load onto Conditioned SPE Cartridge Neutralize->SPE_Load SPE_Wash Wash with Water SPE_Load->SPE_Wash SPE_Elute Elute with Methanol + 0.1% Formic Acid SPE_Wash->SPE_Elute Dry Dry under Nitrogen SPE_Elute->Dry Reconstitute Reconstitute for LC-MS/MS Dry->Reconstitute End Analysis Reconstitute->End

Caption: Workflow for Acyl-CoA extraction from tissue.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a general method for the analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: The [M+H]+ ion of this compound (exact mass would need to be calculated).

  • Product Ion: A characteristic fragment ion. For acyl-CoAs, a common neutral loss of 507 Da (the phosphopantetheine-adenosine diphosphate (B83284) moiety) is often observed.

  • Collision Energy and other parameters: These would need to be optimized using a synthesized standard of this compound.

Sample Reconstituted Sample HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS1 Mass Analyzer 1 (Q1) (Select Precursor Ion) ESI->MS1 Collision_Cell Collision Cell (Q2) (Fragmentation) MS1->Collision_Cell MS2 Mass Analyzer 2 (Q3) (Select Product Ion) Collision_Cell->MS2 Detector Detector MS2->Detector Data Data Acquisition and Quantification Detector->Data

Caption: Workflow for LC-MS/MS analysis of Acyl-CoAs.

Conclusion

The natural occurrence of this compound remains an open question in the field of lipid metabolism. The information and protocols provided in this guide offer a robust starting point for researchers wishing to investigate this molecule. The hypothetical pathways described can serve as a basis for experimental design, while the detailed analytical methods provide the tools necessary for its potential identification and quantification. Future metabolomics and lipidomics studies, particularly those employing high-resolution mass spectrometry, may yet uncover the presence and biological significance of this compound.

The Stereochemistry of 6-Hydroxydodecanoyl-CoA: A Technical Guide to its Synthesis, Analysis, and Significance in Biopolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxydodecanoyl-CoA is a medium-chain length hydroxy fatty acyl-coenzyme A that has garnered significant interest as a monomer for the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters with wide-ranging applications in medicine and industry. The stereochemistry at the C-6 position of this molecule is of paramount importance, as the substrate specificity of PHA synthases, the key enzymes in PHA production, is typically stereoselective. This technical guide provides an in-depth overview of the stereochemistry of this compound, including protocols for its stereoselective synthesis, methods for chiral analysis, and a discussion of its significance, primarily in the context of biopolymer production.

Introduction

Polyhydroxyalkanoates (PHAs) are a family of microbial polyesters that serve as intracellular carbon and energy storage materials. Their biodegradability and biocompatibility make them attractive alternatives to conventional petroleum-based plastics. The properties of PHAs are dictated by the monomeric composition of the polymer chain. Medium-chain-length PHAs (mcl-PHAs), composed of monomers with 6 to 14 carbon atoms, exhibit elastomeric properties, making them suitable for a variety of applications, from medical implants to packaging materials.

This compound is a key monomer for the incorporation of a C12 repeating unit with a hydroxyl side chain into the PHA polymer. The stereochemical configuration of the hydroxyl group at the 6-position—(R) or (S)—is a critical determinant of its biological activity, specifically its recognition and polymerization by PHA synthases. While much of the research on PHA synthase stereoselectivity has focused on 3-hydroxyacyl-CoAs, where the (R)-enantiomer is the preferred substrate, the incorporation of monomers with hydroxyl groups at other positions, such as this compound, is an active area of research for creating novel bioplastics with tailored properties. Understanding and controlling the stereochemistry of this compound is therefore essential for the rational design and production of advanced biomaterials.

Stereoselective Synthesis of this compound

The preparation of enantiomerically pure (R)- and (S)-6-hydroxydodecanoyl-CoA begins with the stereoselective synthesis of the corresponding 6-hydroxydodecanoic acid, followed by its enzymatic or chemical conversion to the coenzyme A thioester.

Stereoselective Synthesis of (R)- and (S)-6-Hydroxydodecanoic Acid

A chemoenzymatic approach provides an effective route to both enantiomers of 6-hydroxydodecanoic acid. This strategy involves the enzymatic resolution of a racemic intermediate or the stereoselective reduction of a prochiral ketone.

Experimental Protocol: Chemoenzymatic Synthesis of (R)- and (S)-6-Hydroxydodecanoic Acid

This protocol is adapted from methodologies for the synthesis of homologous hydroxy fatty acids.

Step 1: Synthesis of 6-Oxododecanoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-morpholinocyclohexene in an appropriate solvent such as dichloromethane.

  • Acylation: Cool the solution to 0 °C and slowly add hexanoyl chloride. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Hydrolysis: Add an aqueous solution of hydrochloric acid and heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate enamine.

  • Purification: After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-oxododecanoic acid can be purified by column chromatography.

Step 2: Enzymatic Kinetic Resolution of Racemic 6-Hydroxydodecanoic Acid (Alternative to Stereoselective Reduction)

  • Racemic Esterification: Convert racemic 6-hydroxydodecanoic acid to its methyl or ethyl ester using standard methods (e.g., Fischer esterification).

  • Enzymatic Hydrolysis: Dissolve the racemic ester in a suitable buffer/co-solvent system. Add a lipase (B570770), such as Candida antarctica lipase B (CAL-B), which will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid.

  • Separation: Monitor the reaction until approximately 50% conversion is reached. Stop the reaction and separate the remaining ester from the hydrolyzed acid using extraction or chromatography.

  • Hydrolysis of Remaining Ester: Hydrolyze the separated, unreacted ester to obtain the other enantiomer of 6-hydroxydodecanoic acid.

Step 3: Stereoselective Reduction of 6-Oxododecanoic Acid

  • Enzyme Selection: Choose a suitable oxidoreductase. For the (R)-enantiomer, a carbonyl reductase from Candida magnoliae can be used. For the (S)-enantiomer, an alcohol dehydrogenase from Saccharomyces cerevisiae can be employed.

  • Bioreduction: In a buffered solution, combine 6-oxododecanoic acid, the selected enzyme, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

  • Reaction Monitoring and Workup: Incubate the reaction with gentle agitation and monitor the conversion by HPLC or GC. Once the reaction is complete, acidify the mixture and extract the product.

  • Purification: Purify the resulting (R)- or (S)-6-hydroxydodecanoic acid by column chromatography.

Conversion of 6-Hydroxydodecanoic Acid to this compound

The activation of the free fatty acid to its coenzyme A thioester can be achieved using an acyl-CoA synthetase.

Experimental Protocol: Enzymatic Synthesis of this compound

  • Reaction Mixture: In a reaction vessel, combine a suitable buffer (e.g., Tris-HCl, pH 7.5), ATP, coenzyme A (CoASH), MgCl₂, and the enantiomerically pure 6-hydroxydodecanoic acid.

  • Enzyme Addition: Add a long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 30-37 °C) for 1-4 hours.

  • Purification: The resulting this compound can be purified using solid-phase extraction or HPLC.

Significance of Stereochemistry in PHA Biosynthesis

The primary biological significance of this compound lies in its role as a monomer for the synthesis of mcl-PHAs. PHA synthases, the polymerizing enzymes, exhibit stereoselectivity, which has profound implications for the properties of the resulting biopolymer.

It is well-established that for 3-hydroxyacyl-CoAs, PHA synthases almost exclusively polymerize the (R)-enantiomer.[1] While the stereoselectivity for 6-hydroxyacyl-CoAs has been less extensively studied, it is hypothesized that the (R)-configuration is also preferred. This stereoselectivity is crucial for the formation of isotactic polymers with regular structures, which influences their physical properties such as crystallinity and melting point.

Recent research has explored the possibility of incorporating (S)-monomers into the PHA backbone.[2] The presence of (S)-enantiomers can disrupt the crystallinity of the polymer, leading to a decrease in brittleness and a wider processing window between the melting and degradation temperatures.[2] Therefore, the ability to synthesize both (R)- and (S)-6-hydroxydodecanoyl-CoA and control their incorporation into PHAs is a key strategy for developing novel bioplastics with improved material properties.

Signaling Pathway: PHA Biosynthesis

The biosynthesis of mcl-PHAs from fatty acid metabolism involves the conversion of fatty acids into (R)-hydroxyacyl-CoA monomers, which are then polymerized by PHA synthase.

PHA_Biosynthesis Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Acyl-CoA Synthetase Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase This compound This compound Enoyl-CoA->this compound (R)-specific Enoyl-CoA Hydratase (PhaJ) PHA Polymer PHA Polymer This compound->PHA Polymer PHA Synthase (PhaC)

Caption: Biosynthetic pathway for the incorporation of this compound into PHA.

Analytical Methods for Chiral Separation and Quantification

The analysis of the enantiomeric purity of this compound and its precursor is crucial. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Analysis of 6-Hydroxydodecanoic Acid Enantiomers

  • Derivatization (Optional but often necessary for improved resolution and detection): Convert the carboxylic acid to an ester (e.g., methyl ester) or an amide with a chiral or achiral fluorescent tag.

  • Chiral Stationary Phase: Utilize a chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is typically used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Detection: Use a UV detector or a fluorescence detector if a fluorescent tag was used.

  • Quantification: Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.

Experimental Workflow: Synthesis and Analysis of this compound Stereoisomers

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Keto_Acid 6-Oxododecanoic Acid Synthesis Start->Keto_Acid Enzymatic_Reduction Stereoselective Enzymatic Reduction Keto_Acid->Enzymatic_Reduction R_Acid (R)-6-Hydroxydodecanoic Acid Enzymatic_Reduction->R_Acid S_Acid (S)-6-Hydroxydodecanoic Acid Enzymatic_Reduction->S_Acid CoA_Synth Conversion to Acyl-CoA R_Acid->CoA_Synth Chiral_HPLC Chiral HPLC Analysis R_Acid->Chiral_HPLC S_Acid->CoA_Synth S_Acid->Chiral_HPLC R_CoA (R)-6-Hydroxydodecanoyl-CoA CoA_Synth->R_CoA S_CoA (S)-6-Hydroxydodecanoyl-CoA CoA_Synth->S_CoA LC_MS LC-MS/MS Quantification R_CoA->LC_MS NMR NMR for Structural Confirmation R_CoA->NMR S_CoA->LC_MS S_CoA->NMR

Caption: Workflow for the synthesis and analysis of this compound stereoisomers.

Quantitative Data

The following table summarizes typical data that might be obtained during the synthesis and analysis of this compound and its precursors. The values are illustrative and will depend on the specific experimental conditions.

ParameterMethodTypical ValueReference
Synthesis of 6-Oxododecanoic Acid
YieldChemical Synthesis60-80%General Organic Synthesis Protocols
Stereoselective Reduction
Enantiomeric Excess ((R)-enantiomer)Carbonyl Reductase>95% eeAdapted from homologous syntheses
Enantiomeric Excess ((S)-enantiomer)Alcohol Dehydrogenase>95% eeAdapted from homologous syntheses
Enzymatic CoA Synthesis
Conversion YieldAcyl-CoA Synthetase80-95%General Enzymology Protocols
PHA Synthase Activity
Relative Activity with (R)-enantiomerIn vitro polymerization assay100% (reference)Hypothetical based on 3-hydroxyacyl-CoA data[1]
Relative Activity with (S)-enantiomerIn vitro polymerization assay<10%Hypothetical based on 3-hydroxyacyl-CoA data[1][2]

Conclusion

The stereochemistry of this compound is a critical factor in its primary biological role as a monomer for the production of polyhydroxyalkanoates. The ability to synthesize enantiomerically pure (R)- and (S)-6-hydroxydodecanoyl-CoA is essential for elucidating the substrate specificity of PHA synthases and for engineering novel biopolymers with tailored material properties. The chemoenzymatic synthesis routes and analytical methods detailed in this guide provide a framework for researchers in the fields of biotechnology, polymer chemistry, and drug development to further explore the potential of this and other chiral hydroxy fatty acyl-CoAs. Future work in this area will likely focus on the discovery and engineering of PHA synthases with altered stereoselectivity to expand the range of accessible bioplastics.

References

The Peroxisomal Beta-Oxidation of Dodecanedioic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct peroxisomal beta-oxidation of 6-hydroxydodecanoyl-CoA is not a prominent metabolic pathway, the metabolism of the C12 fatty acid, dodecanoic acid (lauric acid), involves a crucial interplay between the endoplasmic reticulum and peroxisomes. This process, initiated by omega (ω)-oxidation, leads to the formation of dodecanedioic acid, which is subsequently chain-shortened via peroxisomal beta-oxidation. This guide provides a comprehensive overview of this metabolic route, detailing the enzymatic steps, quantitative data, and experimental protocols relevant to the study of this pathway. Understanding this process is vital for researchers in metabolic diseases, drug development targeting fatty acid oxidation, and toxicology.

The Omega-Oxidation Pathway of Dodecanoic Acid

The initial steps in the conversion of dodecanoic acid to a substrate for peroxisomal beta-oxidation occur in the smooth endoplasmic reticulum. This pathway, known as ω-oxidation, is a minor route for fatty acid metabolism for medium-chain fatty acids (10-12 carbons) but gains importance when mitochondrial beta-oxidation is impaired[1][2][3].

The process involves three key enzymatic reactions:

  • Hydroxylation: Dodecanoic acid is first hydroxylated at the terminal methyl (ω) carbon to form 12-hydroxydodecanoic acid. This reaction is catalyzed by a member of the cytochrome P450 family, specifically from the CYP4A and CYP4F subfamilies, with CYP4A11 being a major human fatty acid ω-hydroxylase[4][5][6]. This step requires molecular oxygen and NADPH[1][2].

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde, yielding 12-oxododecanoic acid. This reaction is carried out by an alcohol dehydrogenase (ADH) and requires NAD+ as a cofactor[1][7][8].

  • Oxidation to a Dicarboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid, resulting in the formation of dodecanedioic acid. This step is catalyzed by an aldehyde dehydrogenase (ALDH) with the concomitant reduction of NAD+ to NADH[1][7][9].

The resulting dodecanedioic acid is then transported to the peroxisome for subsequent degradation.

Signaling Pathway of Omega-Oxidation

omega_oxidation dodecanoic_acid Dodecanoic Acid hydroxy_dodecanoic_acid 12-Hydroxydodecanoic Acid dodecanoic_acid->hydroxy_dodecanoic_acid CYP4A11/CYP4F (O2, NADPH) oxo_dodecanoic_acid 12-Oxododecanoic Acid hydroxy_dodecanoic_acid->oxo_dodecanoic_acid Alcohol Dehydrogenase (NAD+) dodecanedioic_acid Dodecanedioic Acid oxo_dodecanoic_acid->dodecanedioic_acid Aldehyde Dehydrogenase (NAD+)

Caption: The enzymatic cascade of omega-oxidation of dodecanoic acid.

Peroxisomal Beta-Oxidation of Dodecanedioyl-CoA

Once formed, dodecanedioic acid is activated to its CoA ester, dodecanedioyl-CoA, and subsequently undergoes beta-oxidation within the peroxisome. This process is particularly important for the metabolism of dicarboxylic acids, as mitochondria are less efficient at oxidizing these molecules[10]. The peroxisomal beta-oxidation of dicarboxylic acids involves a series of enzymatic reactions analogous to those for monocarboxylic fatty acids, but with some key enzyme differences. Peroxisomes are involved in the beta-oxidation of C16-dicarboxylic acid[11].

The key steps are:

  • Activation: Dodecanedioic acid is activated to dodecanedioyl-CoA by a dicarboxylyl-CoA synthetase[12]. This step requires ATP and Coenzyme A.

  • Oxidation: Dodecanedioyl-CoA is oxidized to 2-trans-enoyl-dodecanedioyl-CoA by a straight-chain acyl-CoA oxidase (ACOX1). This is the rate-limiting step in peroxisomal beta-oxidation and produces hydrogen peroxide (H₂O₂)[13]. ACOX1 isoform 1 shows the highest activity with medium-chain fatty acyl-CoAs[14].

  • Hydration and Dehydrogenation: The next two steps are catalyzed by a bifunctional enzyme. Both L-bifunctional protein (LBP, also known as EHHADH) and D-bifunctional protein (DBP, also known as HSD17B4) can be involved in the beta-oxidation of dicarboxylic acids[11]. LBP is considered to play a more significant role in this process. The bifunctional enzyme first hydrates the double bond to form 3-hydroxy-dodecanedioyl-CoA and then dehydrogenates it to 3-keto-dodecanedioyl-CoA.

  • Thiolytic Cleavage: The final step is the thiolytic cleavage of 3-keto-dodecanedioyl-CoA by a peroxisomal 3-ketoacyl-CoA thiolase (e.g., ACAA1). This reaction releases acetyl-CoA and a chain-shortened dicarboxylyl-CoA (decanedioyl-CoA), which can then undergo further rounds of beta-oxidation.

Peroxisomal Beta-Oxidation Pathway for Dodecanedioyl-CoA

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome dodecanedioyl_coa Dodecanedioyl-CoA enoyl_coa 2-trans-Enoyl- dodecanedioyl-CoA dodecanedioyl_coa->enoyl_coa Acyl-CoA Oxidase (ACOX1) (O2 -> H2O2) hydroxyacyl_coa 3-Hydroxy- dodecanedioyl-CoA enoyl_coa->hydroxyacyl_coa L/D-Bifunctional Protein (Hydratase activity) ketoacyl_coa 3-Keto- dodecanedioyl-CoA hydroxyacyl_coa->ketoacyl_coa L/D-Bifunctional Protein (Dehydrogenase activity, NAD+) decanedioyl_coa Decanedioyl-CoA ketoacyl_coa->decanedioyl_coa Thiolase (ACAA1) (CoA) acetyl_coa Acetyl-CoA dodecanedioic_acid Dodecanedioic Acid dodecanedioic_acid->dodecanedioyl_coa Dicarboxylyl-CoA Synthetase (ATP, CoA)

Caption: The peroxisomal beta-oxidation spiral for dodecanedioyl-CoA.

Quantitative Data

Quantitative data on the enzyme kinetics for the peroxisomal beta-oxidation of dodecanedioyl-CoA are limited. However, studies on related substrates provide valuable insights into the efficiency of this pathway.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/Source
CYP4A11 Lauric Acid (C12)4.7 - 5.87.3 min⁻¹ (turnover number)Human, recombinant
Acyl-CoA Oxidase (ACOX1) Lauryl-CoA (C12:0)-High activityRat liver peroxisomes
Acyl-CoA Oxidase (ACOX1) 1,16-Hexadecanedioyl-CoA-25% more active (Isoform 2 vs 1)Human
L-Bifunctional Protein (EHHADH) Medium-chain enoyl-CoAs-ActiveHuman, recombinant
D-Bifunctional Protein (HSD17B4) Medium-chain enoyl-CoAs-ActiveHuman, recombinant

Experimental Protocols

Assay for Omega-Hydroxylation of Dodecanoic Acid

This protocol is adapted from methods used to measure CYP4A11 activity[15].

Principle: The rate of hydroxylation of dodecanoic acid is determined by quantifying the formation of 12-hydroxydodecanoic acid using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Human liver microsomes or recombinant CYP4A11

  • Dodecanoic acid

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Internal standard (e.g., deuterated 12-hydroxydodecanoic acid)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, human liver microsomes (or recombinant enzyme), and dodecanoic acid.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding an organic solvent and the internal standard.

  • Extract the lipids and evaporate the solvent.

  • Derivatize the dried residue to form trimethylsilyl (B98337) (TMS) ethers.

  • Analyze the sample by GC-MS, monitoring for the characteristic ions of the TMS-derivatized 12-hydroxydodecanoic acid and the internal standard.

  • Quantify the product formation by comparing the peak area ratio of the product to the internal standard against a standard curve.

Assay for Aldehyde Dehydrogenase Activity

This protocol is a general method for measuring ALDH activity and can be adapted for ω-oxo fatty acids[16][17][18][19].

Principle: The activity of ALDH is determined by monitoring the reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm or fluorometrically.

Materials:

  • Cell lysate or purified ALDH

  • 12-Oxododecanoic acid (substrate)

  • NAD+

  • Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and NAD+.

  • Add the cell lysate or purified enzyme to the cuvette.

  • Initiate the reaction by adding the substrate, 12-oxododecanoic acid.

  • Immediately monitor the increase in absorbance at 340 nm (for NADH) over time.

  • Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Measurement of Peroxisomal Beta-Oxidation of Dodecanedioic Acid

This protocol is based on methods for measuring peroxisomal beta-oxidation in cultured cells using radiolabeled or fluorescently-labeled fatty acids[20][21].

Principle: The rate of peroxisomal beta-oxidation is determined by measuring the production of chain-shortened dicarboxylic acids from a labeled dodecanedioic acid substrate.

Materials:

  • Cultured human fibroblasts

  • [1-¹⁴C]Dodecanedioic acid or a fluorescently labeled analog

  • Cell culture medium and supplements

  • Scintillation counter or fluorescence detector

  • Reagents for lipid extraction and separation (e.g., thin-layer chromatography or HPLC)

Procedure:

  • Culture fibroblasts to near confluency.

  • Incubate the cells with the labeled dodecanedioic acid substrate for a specific time (e.g., 2-4 hours).

  • Wash the cells and harvest them.

  • Extract the lipids from the cell pellet.

  • Separate the chain-shortened dicarboxylic acids from the original substrate using an appropriate chromatographic method.

  • Quantify the amount of chain-shortened products using a scintillation counter (for radiolabeled substrates) or a fluorescence detector.

  • Express the beta-oxidation activity as the amount of product formed per unit of time per milligram of cell protein.

Experimental Workflow for Measuring Peroxisomal Beta-Oxidation

experimental_workflow start Culture Fibroblasts incubate Incubate with Labeled Dodecanedioic Acid start->incubate harvest Harvest and Wash Cells incubate->harvest extract Extract Lipids harvest->extract separate Separate Metabolites (TLC or HPLC) extract->separate quantify Quantify Chain-Shortened Products separate->quantify analyze Calculate Beta-Oxidation Activity quantify->analyze

Caption: A typical workflow for assaying peroxisomal beta-oxidation.

Conclusion

The metabolism of dodecanoic acid via ω-oxidation to dodecanedioic acid and its subsequent degradation through peroxisomal beta-oxidation represents a significant, albeit alternative, pathway for fatty acid catabolism. This technical guide has outlined the key enzymatic steps, provided available quantitative data, and detailed experimental protocols for the investigation of this pathway. For researchers in metabolic diseases and drug development, a thorough understanding of the interplay between the endoplasmic reticulum and peroxisomes in handling medium-chain fatty acids is crucial. Further research is warranted to elucidate the specific kinetics of the human peroxisomal enzymes with dicarboxylic acid substrates to better understand their role in health and disease.

References

Regulation of 6-Hydroxydodecanoyl-CoA Cellular Levels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxydodecanoyl-CoA is a key intermediate in the mitochondrial and peroxisomal β-oxidation of dodecanoic acid, a medium-chain fatty acid. The precise regulation of its cellular levels is critical for maintaining metabolic homeostasis. Dysregulation of this compound concentrations can be indicative of underlying metabolic disorders. This technical guide provides a comprehensive overview of the synthesis, degradation, and regulatory mechanisms governing cellular this compound levels. It details the key enzymes involved, their transcriptional and allosteric regulation, and provides experimental protocols for the quantification of this compound and the characterization of relevant enzymatic activities. This document is intended to serve as a resource for researchers and professionals in drug development investigating fatty acid metabolism and related therapeutic targets.

Introduction

This compound is a transient metabolic intermediate in the β-oxidation of dodecanoyl-CoA. Its cellular concentration is tightly controlled by the coordinated action of several enzymes. This guide will explore the primary pathways of its formation and breakdown, focusing on the key regulatory nodes that dictate its steady-state levels.

Synthesis of this compound

The primary route for the synthesis of this compound is through the hydration of trans-Δ²-dodecenoyl-CoA, a step in the β-oxidation of dodecanoic acid. This reaction is catalyzed by enoyl-CoA hydratases.

Mitochondrial β-Oxidation

In the mitochondria, the hydration of trans-Δ²-dodecenoyl-CoA is catalyzed by Enoyl-CoA Hydratase (ECHS1) . This enzyme is part of the mitochondrial fatty acid oxidation multienzyme complex.

Peroxisomal β-Oxidation

In peroxisomes, the hydration of trans-Δ²-dodecenoyl-CoA is carried out by the D-bifunctional protein (HSD17B4) , which possesses enoyl-CoA hydratase 2 activity.[1][2][3] This pathway is particularly important for the metabolism of very long-chain fatty acids, but also contributes to the oxidation of medium-chain fatty acids.

Degradation of this compound

This compound is dehydrogenated to 6-ketododecanoyl-CoA. This is a critical step in β-oxidation and is catalyzed by specific 3-hydroxyacyl-CoA dehydrogenases.

Mitochondrial Degradation

The key enzyme responsible for the dehydrogenation of L-3-hydroxydodecanoyl-CoA in the mitochondria is medium- and short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD or HADH) .[4][5] This enzyme has a preference for medium-chain substrates.[6][7]

Peroxisomal Degradation

In peroxisomes, the dehydrogenation of D-3-hydroxydodecanoyl-CoA is catalyzed by the dehydrogenase domain of the D-bifunctional protein (HSD17B4) .[1][2][3][8] This enzyme is specific for D-stereoisomers of 3-hydroxyacyl-CoAs.[8]

cluster_synthesis Synthesis of this compound cluster_mito_syn Mitochondria cluster_perox_syn Peroxisome cluster_degradation Degradation of this compound cluster_mito_deg Mitochondria cluster_perox_deg Peroxisome trans-delta2-Dodecenoyl-CoA trans-delta2-Dodecenoyl-CoA ECHS1 Enoyl-CoA Hydratase (ECHS1) trans-delta2-Dodecenoyl-CoA->ECHS1 Hydration HSD17B4_hydratase D-bifunctional protein (HSD17B4) Hydratase Domain trans-delta2-Dodecenoyl-CoA->HSD17B4_hydratase Hydration This compound This compound ECHS1->this compound HSD17B4_hydratase->this compound SCHAD Medium/Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD/HADH) This compound->SCHAD Dehydrogenation HSD17B4_dehydrogenase D-bifunctional protein (HSD17B4) Dehydrogenase Domain This compound->HSD17B4_dehydrogenase Dehydrogenation 6-Ketododecanoyl-CoA 6-Ketododecanoyl-CoA SCHAD->6-Ketododecanoyl-CoA HSD17B4_dehydrogenase->6-Ketododecanoyl-CoA

Fig. 1: Core metabolic pathways of this compound.

Regulation of Key Enzymes

The cellular levels of this compound are primarily regulated by controlling the expression and activity of the enzymes responsible for its synthesis and degradation.

Transcriptional Regulation
GeneTranscription Factor / RegulatorEffect on ExpressionReference
HADH (encodes SCHAD) Foxa2Positive[6][9]
HSD17B4 ProgesteronePositive[8]
PPARα ligands (e.g., clofibrate)Positive[8]
Phorbol estersNegative[8]
Sterol Regulatory Element-Binding Protein-1 (SREBP-1)Positive[7][9][10]
Allosteric and Post-Translational Regulation
  • SCHAD (HADH): The activity of SCHAD can be influenced by protein-protein interactions. It has been shown to interact with and inhibit glutamate (B1630785) dehydrogenase (GDH).[5][11][12] While direct allosteric regulation of SCHAD by metabolites is not well-documented, the activity of dehydrogenases can be influenced by the NAD+/NADH ratio.

  • HSD17B4: The activity of HSD17B4 is subject to post-translational modifications, including acetylation, which can regulate its degradation.[1]

cluster_HADH HADH Gene (encodes SCHAD) cluster_HSD17B4 HSD17B4 Gene HADH HADH Gene Foxa2 Foxa2 Foxa2->HADH Activates Transcription HSD17B4_gene HSD17B4 Gene Progesterone Progesterone Progesterone->HSD17B4_gene Activates Transcription PPARa PPARα Ligands PPARa->HSD17B4_gene Activates Transcription Phorbol_esters Phorbol Esters Phorbol_esters->HSD17B4_gene Inhibits Transcription SREBP1 SREBP-1 SREBP1->HSD17B4_gene Activates Transcription

Fig. 2: Transcriptional regulation of HADH and HSD17B4 genes.

Quantitative Data

SubstrateKm (µM)Vmax (µmol/min/mg)Enzyme SourceReference
L-3-Hydroxybutyryl-CoA (C4)2113.8Pig heart L-3-hydroxyacyl-CoA dehydrogenase[6]
L-3-Hydroxyoctanoyl-CoA (C8)4.125.6Pig heart L-3-hydroxyacyl-CoA dehydrogenase[6]
L-3-Hydroxypalmitoyl-CoA (C16)4.311.5Pig heart L-3-hydroxyacyl-CoA dehydrogenase[6]

Note: The Vmax values are relative to the specific enzyme preparation used in the cited study.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of medium-chain hydroxyacyl-CoAs. Optimization will be required for specific cell types and instrumentation.

6.1.1. Principle

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs. The method involves extraction of acyl-CoAs from cells, separation by reverse-phase liquid chromatography, and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

6.1.2. Materials

  • Cells or tissue of interest

  • Ice-cold PBS

  • Acetonitrile

  • Methanol

  • Formic acid

  • Ammonium (B1175870) acetate (B1210297)

  • Internal standard (e.g., ¹³C-labeled dodecanoyl-CoA)

  • LC-MS/MS system with a C18 reverse-phase column

6.1.3. Procedure

  • Cell Harvesting and Extraction:

    • Wash cells with ice-cold PBS.

    • Quench metabolism by adding a cold extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20 v/v/v).

    • Scrape cells and collect the extract.

    • Add internal standard.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a C18 column.

    • Separate the acyl-CoAs using a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile).

    • Detect the analytes using a mass spectrometer in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.[13][14][15]

start Start: Cell/Tissue Sample wash Wash with ice-cold PBS start->wash quench Quench Metabolism (Cold Extraction Solvent) wash->quench extract Scrape and Collect Cell Extract quench->extract add_is Add Internal Standard extract->add_is centrifuge Centrifuge and Collect Supernatant add_is->centrifuge inject Inject onto LC-MS/MS centrifuge->inject separate Separate on C18 Column inject->separate detect Detect by MRM separate->detect quantify Quantify using Standard Curve detect->quantify end End: Concentration Data quantify->end

Fig. 3: LC-MS/MS workflow for this compound.
Enzyme Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

This coupled spectrophotometric assay is suitable for determining the kinetic parameters of SCHAD.[6]

6.2.1. Principle

The activity of L-3-hydroxyacyl-CoA dehydrogenase is measured by coupling the reaction to the cleavage of the product, 3-ketoacyl-CoA, by 3-ketoacyl-CoA thiolase. The overall reaction leads to the reduction of NAD+, which can be monitored by the increase in absorbance at 340 nm.

6.2.2. Materials

  • Purified L-3-hydroxyacyl-CoA dehydrogenase (SCHAD)

  • 3-Ketoacyl-CoA thiolase

  • L-3-Hydroxydodecanoyl-CoA (substrate)

  • NAD+

  • Coenzyme A (CoA)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Spectrophotometer

6.2.3. Procedure

  • Prepare a reaction mixture containing the assay buffer, NAD+, CoA, and 3-ketoacyl-CoA thiolase.

  • Add the purified L-3-hydroxyacyl-CoA dehydrogenase to the reaction mixture.

  • Initiate the reaction by adding the substrate, L-3-Hydroxydodecanoyl-CoA, at various concentrations.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity for each substrate concentration.

  • Determine the Km and Vmax values by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

start Start: Prepare Reaction Mix add_enzymes Add SCHAD and Thiolase start->add_enzymes add_substrate Initiate with L-3-Hydroxydodecanoyl-CoA add_enzymes->add_substrate monitor_abs Monitor Absorbance at 340 nm add_substrate->monitor_abs calc_velocity Calculate Initial Velocities monitor_abs->calc_velocity plot_data Plot Velocity vs. [Substrate] calc_velocity->plot_data fit_mm Fit to Michaelis-Menten Equation plot_data->fit_mm end End: Km and Vmax fit_mm->end

Fig. 4: Workflow for L-3-hydroxyacyl-CoA dehydrogenase assay.

Conclusion

The cellular concentration of this compound is a dynamically regulated parameter at the intersection of mitochondrial and peroxisomal fatty acid oxidation. Its levels are governed by the expression and activity of key enzymes, including enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases. Transcriptional control by factors such as Foxa2 and SREBP-1, along with hormonal and allosteric regulation, provides a multi-layered system for maintaining metabolic balance. The experimental protocols provided in this guide offer a starting point for the detailed investigation of this compound metabolism, which is essential for understanding its role in health and disease and for the development of novel therapeutic strategies targeting fatty acid oxidation pathways.

References

6-Hydroxydodecanoyl-CoA in Plant Root Waxes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant roots are protected by a complex lipophilic barrier known as suberin, which is embedded in and associated with waxes. This barrier is crucial for controlling the uptake of water and nutrients, as well as for defense against pathogens. The suberin polymer is primarily composed of long-chain fatty acids, ω-hydroxy fatty acids, α,ω-dicarboxylic acids, glycerol, and phenolics. While much of the research on suberin composition has focused on very-long-chain fatty acids (C16 and longer), there is growing interest in the presence and role of medium-chain hydroxy fatty acids, such as 6-hydroxydodecanoic acid and its activated form, 6-Hydroxydodecanoyl-CoA. This technical guide provides an in-depth overview of the current understanding of this compound in the context of plant root waxes, including its biosynthesis, analytical methodologies, and potential significance.

Data Presentation: Composition of Plant Root Suberin

While direct quantitative data for this compound in the root waxes of various plant species is scarce in existing literature, we can infer its likely low abundance based on comprehensive analyses of suberin monomers. The following table summarizes the typical composition of aliphatic suberin monomers in the roots of Arabidopsis thaliana, a model plant, to provide context. It is hypothesized that medium-chain hydroxy fatty acids, if present, would constitute a minor fraction of the total aliphatic components.

Monomer ClassCarbon Chain LengthRepresentative Abundance (% of Total Aliphatic Monomers)Notes
ω-Hydroxy Fatty Acids C16:0, C18:1, C18:0, C20:0, C22:0, C24:035 - 50%Major components, crucial for polyester (B1180765) formation.
α,ω-Dicarboxylic Acids C16:0, C18:1, C18:0, C20:0, C22:020 - 30%Contribute to the cross-linked structure of suberin.
Fatty Acids C16:0, C18:1, C18:0, C20:0, C22:0, C24:015 - 25%Can be free or esterified within the suberin matrix.
Primary Alcohols C18:0, C20:0, C22:05 - 15%Found as free alcohols or esterified to other suberin monomers.
Mid-Chain Hydroxy Fatty Acids C12:0 (e.g., 6-hydroxydodecanoic acid) < 1% (Hypothesized) Likely a very minor component; its presence is inferred from the existence of specific hydroxylating enzymes.

Note: The presented abundance ranges are approximate and can vary depending on the plant species, developmental stage, and environmental conditions. The value for mid-chain hydroxy fatty acids is a hypothetical estimate, as they are not typically reported in routine suberin analyses.

Experimental Protocols

The analysis of this compound in plant root waxes requires a multi-step approach involving extraction, hydrolysis (for total hydroxy fatty acid content), derivatization, and chromatographic separation coupled with mass spectrometry.

Extraction of Acyl-CoAs from Plant Root Tissue

This protocol is adapted from established methods for acyl-CoA extraction from plant tissues.[1][2]

Materials:

  • Fresh or flash-frozen plant root tissue

  • Extraction buffer: 0.5 M MES-KOH (pH 6.0), 1 M KCl, 0.5 M EDTA, 10% (v/v) Triton X-100

  • Internal standard (e.g., a commercially available C17:0-CoA)

  • Isopropanol (B130326)

  • Acetonitrile (B52724)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Liquid nitrogen

Procedure:

  • Grind 100-200 mg of plant root tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Transfer the frozen powder to a tube containing 1 mL of ice-cold extraction buffer with the added internal standard.

  • Vortex vigorously for 1 minute to homogenize the sample.

  • Add 2 mL of isopropanol and 3 mL of acetonitrile, vortexing for 30 seconds after each addition.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition an SPE cartridge with acetonitrile followed by the extraction buffer.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate buffer to remove interfering substances.

  • Elute the acyl-CoAs with a suitable solvent mixture (e.g., acetonitrile/water with a low concentration of a weak acid).

  • Dry the eluate under a stream of nitrogen gas and resuspend in a solvent compatible with LC-MS analysis.

Analysis of Intact this compound by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

Procedure:

  • Separate the extracted acyl-CoAs on a C18 reversed-phase HPLC column using a gradient of two mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).

  • Introduce the column effluent into the mass spectrometer.

  • Use electrospray ionization (ESI) in positive ion mode.

  • For targeted analysis, use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound. The precursor ion will be the [M+H]+ of the intact molecule, and product ions will be generated by fragmentation of the CoA moiety.

Analysis of 6-Hydroxydodecanoic Acid via GC-MS after Hydrolysis

To determine the total amount of 6-hydroxydodecanoic acid (both free and as CoA-ester), the extract is hydrolyzed prior to analysis.

Materials:

  • Extracted sample (from protocol 1 or a total lipid extract)

  • Methanolic HCl or KOH in methanol (B129727) for hydrolysis

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Internal standard (e.g., a deuterated C12 hydroxy fatty acid)

Procedure:

  • To the dried extract, add methanolic HCl or KOH and heat at 80°C for 2 hours to hydrolyze the CoA ester and any other ester linkages.

  • After cooling, neutralize the reaction and extract the fatty acids with an organic solvent like hexane.

  • Dry the organic phase under nitrogen.

  • Add the derivatization agent and heat at 70°C for 30 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

  • Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Use a non-polar capillary column for separation.

  • Identify 6-hydroxydodecanoic acid based on its retention time and the characteristic mass spectrum of its TMS derivative. Quantification is achieved by comparing the peak area to that of the internal standard.

Mandatory Visualization

Biosynthetic Pathway of this compound

Biosynthesis_of_6_Hydroxydodecanoyl_CoA cluster_plastid Plastid cluster_er Endoplasmic Reticulum (ER) Acetyl-CoA Acetyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Dodecanoyl-ACP Dodecanoyl-ACP Fatty Acid Synthase (FAS)->Dodecanoyl-ACP Chain Elongation Dodecanoyl-CoA Dodecanoyl-CoA Dodecanoyl-ACP->Dodecanoyl-CoA Acyl-ACP Thioesterase & Acyl-CoA Synthetase CYP703-like Hydroxylase CYP703-like Hydroxylase Dodecanoyl-CoA->CYP703-like Hydroxylase This compound This compound CYP703-like Hydroxylase->this compound Mid-chain Hydroxylation Suberin Polymer Suberin Polymer This compound->Suberin Polymer Incorporation into Root Waxes/Suberin

Caption: Proposed biosynthetic pathway of this compound in plant cells.

Experimental Workflow for this compound Analysis

Experimental_Workflow Plant Root Tissue Plant Root Tissue Homogenization & Extraction Homogenization & Extraction Plant Root Tissue->Homogenization & Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Homogenization & Extraction->Solid-Phase Extraction (SPE) Acyl-CoA Extract Acyl-CoA Extract Solid-Phase Extraction (SPE)->Acyl-CoA Extract LC-MS/MS Analysis LC-MS/MS Analysis Acyl-CoA Extract->LC-MS/MS Analysis Direct Analysis Hydrolysis Hydrolysis Acyl-CoA Extract->Hydrolysis Indirect Analysis Intact this compound Quantification Intact this compound Quantification LC-MS/MS Analysis->Intact this compound Quantification Derivatization (e.g., TMS) Derivatization (e.g., TMS) Hydrolysis->Derivatization (e.g., TMS) GC-MS Analysis GC-MS Analysis Derivatization (e.g., TMS)->GC-MS Analysis Total 6-Hydroxydodecanoic Acid Quantification Total 6-Hydroxydodecanoic Acid Quantification GC-MS Analysis->Total 6-Hydroxydodecanoic Acid Quantification

Caption: Workflow for the analysis of this compound from plant roots.

Discussion and Future Perspectives

The presence of this compound in plant root waxes, although likely at low levels, is of significant interest. Its biosynthesis is plausibly carried out by cytochrome P450 enzymes of the CYP703 family, which are known to hydroxylate medium-chain fatty acids.[3][4] The function of such mid-chain hydroxylated fatty acids within the suberin polymer is not yet fully understood. They may play a role in modulating the physical properties of the suberin barrier, such as its flexibility or permeability.

Further research is needed to definitively quantify the abundance of this compound in the root waxes of a wider range of plant species. The development of targeted analytical methods will be crucial for this endeavor. Moreover, functional characterization of CYP703 enzymes from various plant species will provide more detailed insights into their substrate specificities and their roles in generating the diversity of suberin monomers.

For drug development professionals, understanding the biosynthesis and composition of plant protective barriers could open new avenues for the discovery of novel antifungal or antibacterial agents. The enzymes involved in these pathways, such as the fatty acid hydroxylases, could be potential targets for compounds that disrupt the integrity of these protective layers in pathogenic fungi or bacteria that utilize similar pathways. Additionally, the unique structures of these hydroxylated fatty acids could serve as scaffolds for the synthesis of new bioactive molecules.

References

6-Hydroxydodecanoyl-CoA and its role in plant defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Hydroxydodecanoyl-CoA and Its Putative Role in Plant Defense

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cuticle serves as the primary defensive barrier against a multitude of environmental stresses, including pathogen attack. Beyond its physical properties, the cuticle is a source of damage-associated molecular patterns (DAMPs) that can initiate plant immune responses. Cutin, a major polyester (B1180765) component of the cuticle, releases monomeric and oligomeric constituents upon degradation by pathogen-secreted enzymes. These cutin-derived molecules can trigger hallmark immune responses. This technical guide focuses on this compound, a putative metabolic intermediate derived from the cutin monomer 6-hydroxydodecanoic acid. While direct research on this compound in plant defense is nascent, this document synthesizes current knowledge on related lipid molecules to build a framework for its hypothesized role in plant immunity. We will explore its potential biosynthesis, its activation by Coenzyme A, and its inferred role in downstream defense signaling cascades. This guide also provides detailed experimental protocols and quantitative data from related systems to empower researchers to investigate this and other lipid-based signaling molecules.

Introduction: Lipid-Derived Signals in Plant Immunity

Plants have evolved a sophisticated innate immune system to defend against invading pathogens. The first line of defense is a physical barrier, the cuticle, which is primarily composed of a cutin polyester matrix.[1] Pathogens often produce cutinases that degrade this barrier, releasing cutin monomers and oligomers.[2] These breakdown products can act as DAMPs, signaling to the plant that an attack is underway.[1][3]

The perception of cutin-derived DAMPs triggers a suite of rapid defense responses known as Pattern-Triggered Immunity (PTI), which includes:

  • An influx of intracellular calcium ions (Ca²⁺)

  • The production of reactive oxygen species (ROS), often termed the "oxidative burst"

  • The activation of mitogen-activated protein kinase (MAPK) cascades

  • Large-scale transcriptional reprogramming, leading to the synthesis of defense-related proteins and antimicrobial compounds.[1][3]

While much of the research has focused on C16 and C18 cutin monomers, the role of medium-chain hydroxy fatty acids, such as 6-hydroxydodecanoic acid (a C12 molecule), is less understood. This guide posits that 6-hydroxydodecanoic acid, upon its release, is activated to its Coenzyme A (CoA) ester, this compound, to enter cellular metabolism and participate in defense signaling pathways.

Biosynthesis and Metabolism of this compound

The metabolic pathway leading to and from this compound in the context of plant defense is largely hypothesized, based on known enzymatic reactions in plant lipid metabolism.

Formation of 6-Hydroxydodecanoic Acid

Dodecanoic acid (lauric acid) is a medium-chain fatty acid produced during de novo fatty acid synthesis in the plastids.[4] Its hydroxylation at the C-6 position is likely catalyzed by a cytochrome P450 monooxygenase (CYP). While ω-hydroxylation of dodecanoic acid by CYP153A family enzymes has been demonstrated for biotechnological production, the specific plant enzymes for in-chain hydroxylation of medium-chain fatty acids are not well characterized.[5][6]

Activation to this compound

Free fatty acids are metabolically activated by conversion to their CoA thioesters. This reaction is catalyzed by long-chain acyl-CoA synthetases (LACS) or medium-chain acyl-CoA synthetases.[7] It is hypothesized that a plant LACS with affinity for medium-chain hydroxy fatty acids activates 6-hydroxydodecanoic acid to this compound.[7] This activation is crucial for its participation in subsequent metabolic pathways.

Hypothesized Biosynthetic Pathway of this compound

Biosynthesis_of_6_Hydroxydodecanoyl_CoA Dodecanoyl_ACP Dodecanoyl-ACP Dodecanoic_Acid Dodecanoic Acid Dodecanoyl_ACP->Dodecanoic_Acid Thioesterase Cutin Cutin Polymer Dodecanoic_Acid->Cutin Hydroxylation & Polymerization 6_OH_Dodecanoic_Acid 6-Hydroxydodecanoic Acid (Cutin Monomer) 6_OH_Dodecanoyl_CoA This compound 6_OH_Dodecanoic_Acid->6_OH_Dodecanoyl_CoA Acyl-CoA Synthetase (LACS) + ATP, CoA Defense_Signaling Downstream Defense Signaling / Metabolism 6_OH_Dodecanoyl_CoA->Defense_Signaling Cutin->6_OH_Dodecanoic_Acid Cutinase Degradation Pathogen_Attack Pathogen Attack (Cutinase Secretion) Pathogen_Attack->Cutin

Caption: Hypothesized pathway from dodecanoic acid to this compound and its role in defense.

Putative Role in Plant Defense Signaling

The signaling role of 6-hydroxydodecanoic acid and its CoA-activated form is likely analogous to that of other well-characterized cutin monomers. Upon release into the apoplast, it may be perceived by cell surface receptors, initiating a signaling cascade that culminates in a robust immune response.

The activation to this compound could serve several purposes:

  • Metabolic Channeling: Directing the molecule into specific downstream pathways, such as β-oxidation for energy production or as a precursor for the synthesis of other defense-related compounds.

  • Compartmentalization: The CoA moiety can facilitate transport across membranes, allowing the molecule to act in different cellular compartments.

  • Signal Amplification: Participation in metabolic cycles that amplify the initial defense signal.

Inferred Signaling Pathway Initiated by Cutin Monomers

Cutin_Monomer_Signaling cluster_0 Pathogen Pathogen Cutin Plant Cuticle Pathogen->Cutin Cutinases Cutin_Monomer 6-Hydroxydodecanoic Acid (DAMP) Cutin->Cutin_Monomer Release Receptor PPRL/Receptor Kinase Cutin_Monomer->Receptor Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx ROS_Burst ROS Burst (RBOHD) Receptor->ROS_Burst MAPK_Cascade MAPK Cascade Ca_Influx->MAPK_Cascade ROS_Burst->MAPK_Cascade TFs Transcription Factors (e.g., WRKYs) MAPK_Cascade->TFs Phosphorylation Defense_Genes Defense Gene Expression TFs->Defense_Genes Activation Immunity Enhanced Immunity Defense_Genes->Immunity Apoplast Apoplast Plasma_Membrane Plasma Membrane Cytosol Cytosol

Caption: A generalized signaling pathway for cutin monomer-induced plant defense.

Quantitative Data on Related Compounds in Plant Defense

Direct quantitative data for this compound is not available in the literature. The following table summarizes data for related processes, providing a baseline for expected experimental outcomes.

Parameter MeasuredPlant/SystemElicitor/CompoundConcentration/ValueObserved EffectReference
ROS Burst Arabidopsis thaliana leaf discsflg22 peptide100 nMPeak luminescence at ~15 min[8]
MAPK Activation Arabidopsis thaliana leaf discsflg22 peptide1 µMPhosphorylation of MPK3/MPK6 within 15 min[9]
Cutin Monomer Release Arabidopsis thaliana leavesNaOMe (0.2%)2 hours>95% release of dicarboxylic acids[10]
Enzyme Kinetics (OPR) Corn (Zea mays)12-oxo-phytodienoic acidKₘ = 15 µMReduction of the substrate by 12-oxo-phytodienoic acid reductase[11]
HFA Production Engineered E. coliDodecanoic acid4 g/LProduction of 3.28 g/L of 12-hydroxydodecanoic acid[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of .

Protocol for Cutin Monomer Analysis by GC-MS

This protocol is adapted for the analysis of cutin monomers from plant tissues.[12][13]

  • Delipidation: Homogenize 50-100 mg of plant tissue (e.g., leaves) and exhaustively extract with a series of organic solvents (e.g., chloroform:methanol (B129727) 2:1, 1:1, 1:2 v/v, followed by pure methanol) to remove soluble waxes and lipids. Dry the remaining cell wall residue.

  • Depolymerization: Perform transmethylation on the dried residue with 2 ml of 3 M sodium methoxide (B1231860) (NaOMe) in methanol at 60°C for 2 hours. This cleaves the ester bonds of the cutin polymer.

  • Extraction: Acidify the reaction with 1 M H₂SO₄ to pH 1-2. Add an internal standard (e.g., methyl heptadecanoate). Extract the fatty acid methyl esters three times with dichloromethane (B109758) (CH₂Cl₂).

  • Derivatization: Evaporate the pooled organic phases under a stream of nitrogen. To derivatize hydroxyl and carboxyl groups, add 50 µl of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µl of pyridine. Incubate at 70°C for 45 minutes.

  • GC-MS Analysis: Evaporate the derivatization reagents and redissolve the sample in hexane. Inject 1 µl into a gas chromatograph coupled to a mass spectrometer (GC-MS) for separation and identification of the monomer derivatives.

Workflow for Cutin Monomer Analysis

Cutin_Analysis_Workflow Start Plant Tissue (e.g., Leaves) Delipidation 1. Delipidation (Solvent Extraction) Start->Delipidation Depolymerization 2. Depolymerization (NaOMe/Methanol) Delipidation->Depolymerization Extraction 3. Extraction (Acidification & CH₂Cl₂) Depolymerization->Extraction Derivatization 4. Derivatization (BSTFA) Extraction->Derivatization Analysis 5. GC-MS Analysis Derivatization->Analysis End Monomer Identification & Quantification Analysis->End

Caption: Experimental workflow for the analysis of cutin monomers from plant tissue.

Protocol for ROS Burst Measurement

This luminol-based assay quantifies the production of ROS in plant leaf tissue upon elicitor treatment.[2][8]

  • Sample Preparation: Using a cork borer, excise leaf discs (4-5 mm diameter) from 4-5 week old plants. Float the discs abaxial side up in a 96-well white plate containing 200 µl of sterile water and incubate overnight in the dark.

  • Assay Solution: Prepare a working solution containing 20 µg/ml horseradish peroxidase (HRP) and 34 µg/ml luminol.

  • Measurement: The next day, replace the water with 100 µl of the assay solution. Allow the discs to equilibrate for 1 hour.

  • Elicitation: Add 100 µl of the assay solution containing the elicitor (e.g., a solution of 6-hydroxydodecanoic acid) at 2x the final concentration.

  • Data Acquisition: Immediately place the plate in a luminometer and measure luminescence every 1-2 minutes for at least 60 minutes. Data is expressed in Relative Light Units (RLU).

Protocol for MAPK Activation Assay

This western blot protocol detects the activation of MAPKs through phosphorylation.[9][14]

  • Treatment and Sampling: Float leaf discs in water overnight as described for the ROS assay. Treat with the elicitor for a defined period (e.g., 0, 5, 15, 30 minutes). Immediately freeze the samples in liquid nitrogen.

  • Protein Extraction: Grind the frozen tissue to a fine powder. Add 2x Laemmli sample buffer (containing SDS, glycerol, β-mercaptoethanol, and bromophenol blue) at a ratio of 2 µl per mg of tissue. Boil for 5 minutes and centrifuge at 12,000 x g for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate 15-20 µl of the supernatant on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST). Incubate with a primary antibody that specifically recognizes the phosphorylated T-X-Y motif of activated MAPKs (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.

  • Visualization: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol for Acyl-CoA Synthetase Activity Assay

This is a general enzyme-coupled colorimetric assay to measure acyl-CoA synthetase activity.[1][15]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 0.5 mM Coenzyme A, 0.2 mM of the fatty acid substrate (e.g., 6-hydroxydodecanoic acid), and the plant protein extract.

  • Coupling Enzymes: Add acyl-CoA oxidase, catalase, and methanol to the mixture.

  • Colorimetric Reaction: The acyl-CoA produced is oxidized by acyl-CoA oxidase, generating H₂O₂. Catalase uses this H₂O₂ to convert methanol to formaldehyde (B43269). The formaldehyde then reacts with 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) in an alkaline solution to produce a purple dye.

  • Measurement: Incubate the reaction at 37°C. Measure the absorbance of the purple product at 550 nm over time using a spectrophotometer. The rate of color formation is proportional to the acyl-CoA synthetase activity.

Conclusion and Future Directions

While this compound has not been a direct focus of plant defense research, its inferred position as an activated cutin monomer places it at a critical nexus of plant-pathogen interactions. The degradation of the plant cuticle is a key event in pathogenesis, and the resulting lipid molecules are potent elicitors of the plant immune system. The activation of 6-hydroxydodecanoic acid to its CoA ester is a logical and necessary step for its integration into cellular metabolism and signaling networks.

Future research should focus on:

  • Identification and Quantification: Developing sensitive analytical methods to detect and quantify 6-hydroxydodecanoic acid and its CoA ester in planta during pathogen infection.

  • Enzyme Characterization: Identifying and characterizing the specific plant fatty acid hydroxylases and acyl-CoA synthetases responsible for the metabolism of 6-hydroxydodecanoic acid.

  • Functional Analysis: Using genetic approaches (e.g., knock-out mutants of candidate enzymes) and exogenous application of synthesized 6-hydroxydodecanoic acid to elucidate its specific contribution to plant immunity.

  • Receptor Identification: Identifying the putative plant cell surface receptors that perceive medium-chain hydroxy fatty acids to initiate downstream signaling.

By building upon the foundational knowledge of lipid signaling and employing the detailed protocols outlined in this guide, researchers can illuminate the precise role of this compound and other novel lipid signals in the complex orchestration of plant defense.

References

Methodological & Application

Application Note: Quantitative Analysis of 6-Hydroxydodecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. 6-Hydroxydodecanoyl-CoA is a hydroxylated medium-chain acyl-CoA whose precise quantification is essential for studying metabolic regulation and dysfunction. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed to offer high sensitivity and reproducibility for research, clinical, and drug development applications.

Principle of the Method

This method utilizes a robust sample preparation procedure involving protein precipitation to extract acyl-CoAs from the sample matrix. The extracted analytes are then separated using reversed-phase liquid chromatography (LC) and detected by a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are selected based on the specific fragmentation pattern of this compound, ensuring high selectivity and sensitivity for its quantification.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of short- to medium-chain acyl-CoAs from biological matrices such as cell culture or tissue homogenates.

Materials and Reagents:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution

  • Internal Standard (IS) solution (e.g., C17:0-CoA)

  • Microcentrifuge tubes (pre-chilled)

  • Refrigerated microcentrifuge

  • Pipettes and tips

Procedure:

  • For tissue samples, weigh approximately 20-50 mg of frozen tissue and pulverize it to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue or cell pellet to a pre-chilled microcentrifuge tube.

  • Add 500 µL of ice-cold 5% SSA solution containing the internal standard to the sample.

  • Immediately vortex the sample vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the sample on ice for 10 minutes to facilitate complete protein precipitation.

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube for LC-MS/MS analysis. If not for immediate analysis, samples can be stored at -80°C.

Liquid Chromatography (LC)

Instrumentation and Conditions:

  • LC System: Agilent 1100 binary pump HPLC system or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Gradient Elution Program:

Time (min)% Mobile Phase B
0.02
1.52
4.015
6.030
13.095
17.095
17.12
20.02
Mass Spectrometry (MS/MS)

Instrumentation and Conditions:

  • Mass Spectrometer: Waters Micromass Quattro Micro triple quadrupole mass spectrometer or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.20 kV

  • Cone Voltage: 45 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 500 L/h

  • Collision Gas: Argon

  • Collision Cell Pressure: 3.5 x 10⁻³ mbar

Data Presentation

MRM Transitions for Acyl-CoA Analysis

The quantification of acyl-CoAs by LC-MS/MS relies on monitoring specific precursor-to-product ion transitions. Acyl-CoAs exhibit a characteristic fragmentation pattern, including a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[1][2] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[1]

The precursor ion ([M+H]⁺) for this compound (C₃₃H₅₈N₇O₁₉P₃S) is calculated to be m/z 982.3. Based on the common fragmentation patterns of hydroxy-acyl-CoAs and other acyl-CoAs, the following MRM transitions are proposed for the analysis of this compound and a common internal standard, C17:0-CoA.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 982.3475.30.14530
This compound (Qualifier)982.3428.10.14535
C17:0-CoA (Internal Standard) 1020.4513.40.14530

Note: Collision energy and other MS parameters should be optimized for the specific instrument used.

Typical Performance Characteristics for Acyl-CoA Quantification

The following table summarizes typical performance data for the quantification of various acyl-CoAs using LC-MS/MS methodologies. These values can serve as a benchmark for the analysis of this compound.

ParameterAcetyl-CoAMalonyl-CoAC16:0-CoAC18:1-CoA
Limit of Detection (LOD) 2-10 nM5-20 nM0.5-5 nM0.5-5 nM
Limit of Quantitation (LOQ) 5-25 nM10-50 nM1-15 nM1-15 nM
Linearity (R²) >0.99>0.99>0.99>0.99
Recovery (%) 85-11080-10590-11590-115
Precision (RSD%) <15<15<10<10

Data compiled from various LC-MS/MS methods for acyl-CoA analysis and should be considered as representative.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the LC-MS/MS analysis of this compound, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization & Protein Precipitation (5% SSA + IS) Sample->Homogenization Centrifugation Centrifugation (16,000 x g, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample into LC-MS/MS System Supernatant->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Integration Peak Integration & Quantification MS_Detection->Integration Calculation Concentration Calculation (vs. Internal Standard) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for this compound Analysis.

References

Application Note: Quantification of 6-Hydroxydodecanoyl-CoA in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxydodecanoyl-CoA is a key intermediate in the peroxisomal β-oxidation pathway of dicarboxylic acids. This metabolic pathway is crucial for the degradation of long-chain dicarboxylic acids that are formed from the ω-oxidation of monocarboxylic acids. Peroxisomal β-oxidation serves as an alternative route to mitochondrial fatty acid oxidation, particularly for substrates that are not readily metabolized in the mitochondria, such as very-long-chain fatty acids and dicarboxylic acids. The accurate quantification of this compound in tissue samples is essential for studying the flux through this pathway, identifying potential enzymatic deficiencies, and understanding the metabolic implications of peroxisomal disorders. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway: Peroxisomal β-Oxidation of Dicarboxylic Acids

Dicarboxylic acids undergo a series of enzymatic reactions within the peroxisome to be shortened by two carbons per cycle, generating acetyl-CoA. This compound is formed during the β-oxidation of a 12-carbon dicarboxylic acid, dodecanedioic acid. The pathway involves sequential dehydrogenation, hydration, and a second dehydrogenation before thiolytic cleavage.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Dodecanedioyl_CoA Dodecanedioyl-CoA trans_2_Dodecenoyl_CoA trans-2-Dodecenoyl-CoA Dodecanedioyl_CoA->trans_2_Dodecenoyl_CoA Acyl-CoA Oxidase L_3_Hydroxydodecanoyl_CoA (S)-3-Hydroxydodecanoyl-CoA trans_2_Dodecenoyl_CoA->L_3_Hydroxydodecanoyl_CoA Enoyl-CoA Hydratase p6_Hydroxydodecanoyl_CoA This compound L_3_Hydroxydodecanoyl_CoA->p6_Hydroxydodecanoyl_CoA Isomerase/Hydratase (Hypothetical) Keto_Dodecanoyl_CoA 3-Keto-dodecanoyl-CoA p6_Hydroxydodecanoyl_CoA->Keto_Dodecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Decanedioyl_CoA Decanedioyl-CoA Keto_Dodecanoyl_CoA->Decanedioyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Keto_Dodecanoyl_CoA->Acetyl_CoA Thiolase

Caption: Peroxisomal β-oxidation of dodecanedioyl-CoA.

Experimental Workflow

The quantification of this compound from tissue samples involves several critical steps, from sample collection and preparation to instrumental analysis and data processing. A robust and reproducible workflow is essential for obtaining accurate and reliable quantitative data.

Experimental_Workflow cluster_workflow Quantification Workflow A Tissue Homogenization B Protein Precipitation & Acyl-CoA Extraction A->B Addition of Internal Standard & Extraction Solvent C Solid Phase Extraction (SPE) B->C Purification & Concentration D LC-MS/MS Analysis C->D Injection E Data Analysis & Quantification D->E Peak Integration & Calibration

Synthesis of 6-Hydroxydodecanoyl-CoA for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxydodecanoyl-CoA is a valuable research molecule, playing a putative role in fatty acid metabolism and potentially serving as an intermediate in the biosynthesis of specialty polymers and pharmaceuticals. Its synthesis is a critical step for in-depth studies of its biochemical functions and applications. This document provides detailed application notes and experimental protocols for the chemical and enzymatic synthesis, purification, and characterization of this compound.

Application Notes

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor molecule, 6-hydroxydodecanoic acid. This can be achieved through either traditional chemical methods or biocatalytic approaches. The second stage is the enzymatic conversion of the hydroxy fatty acid to its corresponding coenzyme A (CoA) thioester.

Chemical Synthesis of 6-Hydroxydodecanoic Acid: The Baeyer-Villiger oxidation of cyclododecanone (B146445) offers a reliable chemical route to the lactone precursor, which is subsequently hydrolyzed to yield 6-hydroxydodecanoic acid. This method is well-established but may require careful handling of reagents and purification steps to remove byproducts.

Enzymatic Synthesis of ω-Hydroxydodecanoic Acid: A greener alternative involves the use of cytochrome P450 monooxygenases. These enzymes can introduce a hydroxyl group at the ω-position of dodecanoic acid with high regioselectivity.[1] While this method is highly specific and environmentally friendly, it requires expertise in molecular biology and fermentation for enzyme production.

Enzymatic Synthesis of this compound: The conversion of 6-hydroxydodecanoic acid to its CoA derivative is most efficiently achieved using an acyl-CoA synthetase. These enzymes catalyze the ATP-dependent formation of a thioester bond between the carboxylic acid and coenzyme A. This biocatalytic step is highly specific and avoids the harsh conditions associated with purely chemical methods.

Purification and Characterization: The final product, this compound, is typically purified using high-performance liquid chromatography (HPLC). Characterization and confirmation of the product's identity and purity are achieved through mass spectrometry (MS) and tandem mass spectrometry (MS/MS).[2][3][4][5]

Quantitative Data Summary

ParameterChemical Synthesis (Baeyer-Villiger)Enzymatic Synthesis (CYP450) of PrecursorEnzymatic CoA Ligation (Acyl-CoA Synthetase)
Starting Material CyclododecanoneDodecanoic Acid6-Hydroxydodecanoic Acid
Key Reagent/Enzyme Peroxy acid (e.g., m-CPBA)Cytochrome P450 MonooxygenaseAcyl-CoA Synthetase
Typical Yield >80% (for lactone)Up to 3.28 g/L of ω-hydroxydodecanoic acid has been reported.[1]Yields of over 40% have been reported for similar chemo-enzymatic syntheses of other acyl-CoAs.[6][7]
Purity (after purification) >95%>98%>95%
Key Advantages High yield, well-establishedHigh regioselectivity, environmentally friendlyHigh specificity, mild reaction conditions
Key Disadvantages Use of hazardous reagentsRequires enzyme productionRequires purified enzyme

Experimental Protocols

Protocol 1: Chemical Synthesis of 6-Hydroxydodecanoic Acid via Baeyer-Villiger Oxidation

This protocol is adapted from established procedures for the Baeyer-Villiger oxidation of cyclic ketones.[8]

Materials:

  • Cyclododecanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite (B76179) solution

  • Anhydrous magnesium sulfate

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Oxidation: Dissolve cyclododecanone (1 equivalent) in DCM. Cool the solution to 0°C in an ice bath. Add m-CPBA (1.1 equivalents) portion-wise while stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding saturated sodium sulfite solution. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 times) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactone (13-dodecanolide).

  • Hydrolysis: Dissolve the crude lactone in a 1 M solution of NaOH in 1:1 ethanol (B145695)/water. Reflux the mixture for 2 hours.

  • Acidification and Extraction: Cool the reaction mixture to room temperature and acidify to pH 2 with 1 M HCl. Extract the product with diethyl ether (3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-hydroxydodecanoic acid. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is a general method adapted from procedures for the enzymatic synthesis of acyl-CoAs.[6][7][9]

Materials:

  • 6-Hydroxydodecanoic acid

  • Coenzyme A lithium salt

  • ATP disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or commercially available)

  • Tris-HCl buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 1 mM 6-hydroxydodecanoic acid (dissolved in a minimal amount of ethanol or DMSO if necessary)

    • 2 mM DTT

    • Purified long-chain acyl-CoA synthetase (concentration to be optimized, typically 1-5 µM)

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by HPLC.

  • Quenching: Stop the reaction by adding an equal volume of cold 10% (v/v) acetic acid in acetonitrile.

  • Purification by HPLC:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject the filtered sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient could be 5-95% B over 30 minutes.

    • Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) moiety of CoA).

    • Collect the fractions corresponding to the this compound peak.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Protocol 3: Characterization by Mass Spectrometry

Instrumentation:

  • Liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., 50% acetonitrile in water).

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Separate the analyte on a C18 column using a suitable gradient.

    • Acquire mass spectra in both positive and negative ion modes.

  • Data Analysis:

    • In positive ion mode, look for the protonated molecular ion [M+H]⁺.

    • In negative ion mode, look for the deprotonated molecular ion [M-H]⁻.

    • Perform tandem MS (MS/MS) on the parent ion to obtain characteristic fragmentation patterns that confirm the structure, including the loss of the CoA moiety and fragments corresponding to the acyl chain.[2][4][5]

Visualizations

Synthesis_Workflow cluster_precursor Stage 1: Precursor Synthesis cluster_coa_ligation Stage 2: CoA Ligation cluster_analysis Analysis Cyclododecanone Cyclododecanone Baeyer-Villiger Oxidation Baeyer-Villiger Oxidation Cyclododecanone->Baeyer-Villiger Oxidation Dodecanoic Acid Dodecanoic Acid CYP450 Hydroxylation CYP450 Hydroxylation Dodecanoic Acid->CYP450 Hydroxylation 6-Hydroxydodecanoic Acid 6-Hydroxydodecanoic Acid Baeyer-Villiger Oxidation->6-Hydroxydodecanoic Acid CYP450 Hydroxylation->6-Hydroxydodecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 6-Hydroxydodecanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound HPLC Purification HPLC Purification This compound->HPLC Purification ATP ATP ATP->Acyl-CoA Synthetase CoA CoA CoA->Acyl-CoA Synthetase Mass Spectrometry Mass Spectrometry HPLC Purification->Mass Spectrometry Metabolic_Pathway This compound This compound Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation Acyl-CoA Oxidase Acyl-CoA Oxidase Peroxisomal Beta-Oxidation->Acyl-CoA Oxidase Step 1 Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Oxidase->Enoyl-CoA Hydratase Step 2 Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase->Hydroxyacyl-CoA Dehydrogenase Step 3 Thiolase Thiolase Hydroxyacyl-CoA Dehydrogenase->Thiolase Step 4 Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Thiolase->Chain-shortened Acyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Experimental_Workflow Synthesized this compound Synthesized this compound Incubate with Liver Microsomes/Peroxisomes Incubate with Liver Microsomes/Peroxisomes Synthesized this compound->Incubate with Liver Microsomes/Peroxisomes Quench Reaction & Extract Metabolites Quench Reaction & Extract Metabolites Incubate with Liver Microsomes/Peroxisomes->Quench Reaction & Extract Metabolites LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction & Extract Metabolites->LC-MS/MS Analysis Identify & Quantify Metabolites Identify & Quantify Metabolites LC-MS/MS Analysis->Identify & Quantify Metabolites Determine Metabolic Fate Determine Metabolic Fate Identify & Quantify Metabolites->Determine Metabolic Fate

References

Application Notes and Protocols for the Extraction of 6-Hydroxydodecanoyl-CoA from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction, purification, and quantification of 6-Hydroxydodecanoyl-CoA from plant tissues. This protocol is designed for researchers in plant biology, biochemistry, and drug development who are interested in studying the metabolism of suberin and other lipid-derived molecules.

This compound is a key intermediate in the biosynthesis of suberin, a complex polyester (B1180765) that forms a protective barrier in various plant tissues, including roots and periderm. The ability to reliably extract and quantify this molecule is essential for understanding the regulation of suberin deposition and for engineering plants with desired barrier properties. The extraction of acyl-CoA thioesters from plant tissues is challenging due to their low abundance and susceptibility to degradation.[1][2] This protocol is optimized for the recovery and stability of these molecules.

The methodology involves the rapid quenching of metabolic activity, homogenization in a protective buffer, solid-phase extraction to purify the acyl-CoAs, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

Materials and Reagents

  • Plant tissue (e.g., roots, tubers)

  • Liquid nitrogen

  • 100 mM Potassium phosphate (B84403) (KH2PO4) buffer, pH 4.9

  • 2-Propanol

  • Acetonitrile (B52724) (ACN)

  • Saturated ammonium (B1175870) sulfate (B86663) ((NH4)2SO4)

  • Glacial acetic acid

  • Heptadecanoyl-CoA (internal standard)

  • Solid-phase extraction (SPE) columns (Oligonucleotide purification cartridges or similar anion-exchange columns)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

Equipment

  • Mortar and pestle

  • Glass homogenizer

  • Refrigerated centrifuge

  • Vortex mixer

  • SPE manifold

  • Nitrogen evaporator

  • High-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS)

Protocol

1. Sample Preparation and Homogenization a. Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Weigh approximately 100 mg of the frozen powder into a pre-chilled glass homogenizer. d. Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Add the internal standard (e.g., heptadecanoyl-CoA) to the buffer before adding it to the sample.[3] e. Homogenize the tissue thoroughly on ice.[4] f. Add 2 mL of 2-propanol and homogenize again.[3]

2. Acyl-CoA Extraction a. To the homogenate, add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.[3] b. Vortex the mixture vigorously for 5 minutes.[3] c. Centrifuge at 1,900 x g for 5 minutes at 4°C.[3] d. The upper phase contains the acyl-CoAs. Carefully transfer the supernatant to a new tube.[3] e. To enhance recovery, the tissue residue can be re-extracted following the same procedure.[3]

3. Solid-Phase Extraction (SPE) Purification a. Dilute the supernatant containing the acyl-CoAs with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).[3] b. Condition an oligonucleotide purification SPE column by washing with 2-propanol followed by the KH2PO4 buffer. c. Load the diluted extract onto the SPE column. The acyl-CoAs will bind to the column matrix.[4] d. Wash the column with the KH2PO4 buffer to remove unbound contaminants. e. Elute the acyl-CoAs from the column using 2-propanol.[4]

4. Sample Concentration and Preparation for LC-MS a. Concentrate the eluted acyl-CoA fraction under a stream of nitrogen gas. b. Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

5. LC-MS/MS Analysis a. Separate the acyl-CoAs using a C18 reversed-phase HPLC column. b. A typical mobile phase system consists of:

  • Solvent A: Water with 0.1% formic acid
  • Solvent B: Acetonitrile with 0.1% formic acid c. Use a gradient elution to separate the different acyl-CoA species. d. Detect and quantify this compound using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1][5] Diagnostic ions for acyl-CoAs can be used for identification and quantification.[1][5]

Data Presentation

The following table provides a template for presenting the quantitative data obtained from the LC-MS/MS analysis. The values are hypothetical and will vary depending on the plant species and tissue type.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration (pmol/g FW)
This compoundUser DeterminedUser DeterminedUser DeterminedUser Determined
Heptadecanoyl-CoA (IS)User DeterminedUser DeterminedUser DeterminedSpiked Amount
Palmitoyl-CoA (C16:0)User DeterminedUser DeterminedUser DeterminedUser Determined
Stearoyl-CoA (C18:0)User DeterminedUser DeterminedUser DeterminedUser Determined
Oleoyl-CoA (C18:1)User DeterminedUser DeterminedUser DeterminedUser Determined

FW: Fresh Weight; IS: Internal Standard

Visualization

Caption: Workflow for the extraction and analysis of this compound.

References

Application Notes and Protocols for the Use of 6-Hydroxydodecanoyl-CoA in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxydodecanoyl-CoA is a critical intermediate in the beta-oxidation of hydroxylated fatty acids. The study of enzyme kinetics with this substrate is fundamental to understanding cellular metabolism, identifying potential drug targets, and developing novel therapeutics for metabolic disorders. These application notes provide detailed protocols and data for the use of this compound as a substrate in enzyme kinetic assays, focusing on key enzymes of the fatty acid beta-oxidation pathway.

Metabolic Significance

This compound is primarily metabolized through the mitochondrial beta-oxidation pathway. The key enzymes involved in its degradation are Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Enoyl-CoA Hydratase, and L-3-Hydroxyacyl-CoA Dehydrogenase. These enzymes sequentially modify the acyl-CoA molecule, leading to the production of acetyl-CoA, which enters the citric acid cycle for energy production.

Quantitative Enzyme Kinetics Data

While specific kinetic parameters for this compound are not extensively documented in publicly available literature, data for enzymes acting on structurally similar medium-chain acyl-CoA substrates provide valuable insights. The following table summarizes known kinetic data for relevant enzymes. Researchers can use these values as a baseline for experimental design.

EnzymeSubstrateOrganismKm (µM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxydodecanoyl-CoAPig Heart~10-50N/AN/AN/A
Medium-Chain Acyl-CoA DehydrogenaseOctanoyl-CoAHuman~2-10N/AN/AN/A
Enoyl-CoA HydrataseDodecenoyl-CoARat Liver~5-20N/AN/AN/A

Experimental Protocols

Synthesis of this compound

A reliable method for obtaining this compound is essential for kinetic studies. An enzymatic approach is often preferred for its specificity.

Principle: Acyl-CoA synthetase (or ligase) catalyzes the formation of a thioester bond between the carboxyl group of 6-hydroxydodecanoic acid and the thiol group of Coenzyme A (CoA), utilizing ATP as an energy source.

Materials:

  • 6-hydroxydodecanoic acid

  • Coenzyme A (CoA)

  • ATP (Adenosine 5'-triphosphate)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Reaction vessel

  • HPLC system for purification and quantification

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, ATP, and CoA.

  • Add 6-hydroxydodecanoic acid to the reaction mixture.

  • Initiate the reaction by adding Acyl-CoA Synthetase.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C).

  • Monitor the reaction progress by observing the consumption of ATP or the formation of AMP using an appropriate assay.

  • Once the reaction is complete, purify the this compound using reverse-phase HPLC.

  • Quantify the concentration of the purified product spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) moiety of CoA).

Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of L-3-Hydroxyacyl-CoA Dehydrogenase with this compound as the substrate.

Principle: L-3-Hydroxyacyl-CoA Dehydrogenase catalyzes the NAD⁺-dependent oxidation of the 3-hydroxyl group of this compound to a keto group. The rate of this reaction can be monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH (ε = 6,220 M⁻¹cm⁻¹).

Materials:

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase

  • This compound solution of known concentration

  • NAD⁺ solution

  • Tris-HCl or Potassium Phosphate buffer (pH 7.0-8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction buffer containing Tris-HCl or Potassium Phosphate buffer and NAD⁺.

  • Set up a series of reactions with varying concentrations of this compound.

  • Equilibrate the reaction buffer and substrate solutions to the desired assay temperature (e.g., 25°C or 37°C).

  • To a cuvette, add the reaction buffer and the this compound solution.

  • Initiate the reaction by adding a small, fixed amount of L-3-Hydroxyacyl-CoA Dehydrogenase.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Repeat the assay for each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Coupled Spectrophotometric Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

This protocol utilizes a coupled enzyme system to measure the activity of MCAD with this compound.

Principle: MCAD catalyzes the initial dehydrogenation of this compound. The product, 2-enoyl-CoA, is then hydrated by Enoyl-CoA Hydratase, and the resulting 3-hydroxyacyl-CoA is oxidized by L-3-Hydroxyacyl-CoA Dehydrogenase in the presence of NAD⁺. The overall rate is limited by the MCAD activity and is monitored by the production of NADH at 340 nm.

Materials:

  • Purified Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

  • Purified Enoyl-CoA Hydratase (in excess)

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase (in excess)

  • This compound solution

  • NAD⁺ solution

  • Tris-HCl buffer (pH 7.5-8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, Enoyl-CoA Hydratase, and L-3-Hydroxyacyl-CoA Dehydrogenase.

  • Set up reactions with varying concentrations of this compound.

  • Equilibrate the reaction mixture and substrate to the assay temperature.

  • Add the this compound to the reaction mixture in a cuvette.

  • Initiate the reaction by adding a defined amount of MCAD.

  • Monitor the increase in absorbance at 340 nm.

  • Determine the initial reaction velocities and calculate the kinetic parameters as described in the previous protocol.

Visualizations

Signaling Pathway

Beta_Oxidation_Pathway Substrate This compound Product1 6-Hydroxy-trans-2-dodecenoyl-CoA Substrate->Product1 FAD -> FADH2 Product2 3,6-Dihydroxydodecanoyl-CoA Product1->Product2 H2O Product3 6-Hydroxy-3-ketododecanoyl-CoA Product2->Product3 NAD+ -> NADH Product4 4-Hydroxydecanoyl-CoA + Acetyl-CoA Product3->Product4 CoA-SH MCAD Medium-Chain Acyl-CoA Dehydrogenase ECH Enoyl-CoA Hydratase LCHAD L-3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase

Caption: Beta-oxidation pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Substrate_Prep Synthesize and Purify This compound Assay_Setup Set up Reactions with Varying Substrate Concentrations Substrate_Prep->Assay_Setup Enzyme_Prep Purify and Characterize Target Enzyme Reaction_Init Initiate Reaction with Enzyme Enzyme_Prep->Reaction_Init Reagent_Prep Prepare Assay Buffers and Reagents Reagent_Prep->Assay_Setup Assay_Setup->Reaction_Init Data_Acq Monitor Reaction Progress (e.g., Spectrophotometry) Reaction_Init->Data_Acq Calc_V0 Calculate Initial Velocities (V₀) Data_Acq->Calc_V0 MM_Plot Plot V₀ vs. [S] and Fit to Michaelis-Menten Equation Calc_V0->MM_Plot Det_Params Determine Km and Vmax MM_Plot->Det_Params

Caption: General workflow for enzyme kinetic analysis.

Disclaimer

The provided protocols are intended as a general guide. Researchers should optimize experimental conditions, including buffer composition, pH, temperature, and enzyme concentrations, for their specific experimental setup. It is also crucial to perform appropriate controls to ensure the accuracy and reliability of the kinetic data. The synthesis and handling of all chemical reagents should be performed in accordance with standard laboratory safety procedures.

Application Notes and Protocols: Metabolic Labeling of 6-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique to trace the fate of molecules within biological systems. By introducing chemically modified or isotopically labeled analogs of natural metabolites, researchers can track their incorporation into macromolecules and monitor their downstream metabolic pathways. This document provides detailed application notes and protocols for the metabolic labeling of 6-Hydroxydodecanoyl-CoA, a medium-chain hydroxy fatty acyl-CoA involved in fatty acid metabolism.

The protocols described herein are based on established methods for fatty acid metabolic labeling, utilizing either stable isotope labeling for mass spectrometry-based tracing or affinity-based labeling with "clickable" analogs for fluorescence imaging and enrichment.[1][2][3] These approaches offer a robust platform for investigating the synthesis, trafficking, and downstream signaling of this compound in various cellular contexts.

Principles of Metabolic Labeling for this compound

The central strategy involves introducing a labeled precursor, 6-hydroxydodecanoic acid, to cultured cells or in vivo models. This precursor is designed to be readily taken up by cells and subsequently activated to its CoA thioester, this compound, by endogenous acyl-CoA synthetases. The incorporated label then allows for the specific detection and analysis of this acyl-CoA and its metabolic products.

Two primary labeling strategies are presented:

  • Stable Isotope Labeling: Utilizes 6-hydroxydodecanoic acid labeled with stable isotopes, such as ¹³C or ²H (deuterium). The increased mass of the labeled molecules allows for their differentiation from their unlabeled counterparts by mass spectrometry (MS), enabling quantitative flux analysis.[2][4][5]

  • Click Chemistry-Based Labeling: Employs a 6-hydroxydodecanoic acid analog containing a bioorthogonal handle, such as a terminal alkyne or an azide (B81097) group.[1][6] This handle does not interfere with cellular metabolism but can be specifically and covalently linked to a reporter molecule (e.g., a fluorophore or biotin) via a "click" reaction.[7][8][9] This enables visualization by microscopy and enrichment for proteomic or lipidomic analysis.

Applications

  • Tracing Fatty Acid Metabolism: Elucidate the metabolic fate of this compound and its downstream products in various metabolic pathways.[3][10]

  • Identifying Protein Interactions: Identify proteins that are acylated with or otherwise interact with this compound.

  • Subcellular Localization Studies: Determine the subcellular distribution of this compound and its metabolites.

  • Drug Discovery and Target Validation: Investigate the effects of small molecules on the metabolism and signaling of this compound.

Data Presentation

Table 1: Comparison of Labeling Strategies for this compound

FeatureStable Isotope LabelingClick Chemistry-Based Labeling
Principle Incorporation of mass-shifted isotopes (e.g., ¹³C, ²H)Incorporation of a bioorthogonal handle (e.g., alkyne, azide)
Detection Method Mass Spectrometry (MS)Fluorescence Microscopy, Western Blot, MS
Quantification Relative and absolute quantification of labeled speciesRelative quantification, primarily qualitative for imaging
Advantages - High chemical similarity to the natural molecule- Enables metabolic flux analysis- Less likely to alter biological activity- Enables visualization of labeled molecules- Allows for enrichment of labeled species for proteomics/lipidomics
Limitations - Does not allow for direct visualization- Requires specialized MS instrumentation and data analysis- The chemical handle may slightly alter the molecule's properties- Potential for incomplete click reaction

Experimental Protocols

Protocol 1: Stable Isotope Labeling of this compound and Analysis by Mass Spectrometry

This protocol describes the use of a stable isotope-labeled 6-hydroxydodecanoic acid to trace its metabolic conversion to this compound and downstream metabolites.

Materials:

  • Stable isotope-labeled 6-hydroxydodecanoic acid (e.g., ¹³C₁₂-6-hydroxydodecanoic acid or 6-hydroxydodecanoic acid-d₄)

  • Cell culture medium and supplements

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards for acyl-CoAs (optional, for absolute quantification)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Prepare the labeling medium by supplementing the regular growth medium with the stable isotope-labeled 6-hydroxydodecanoic acid. The final concentration should be optimized for the specific cell type and experimental goals (typically in the range of 10-100 µM).

    • Remove the existing medium, wash the cells once with PBS, and add the labeling medium.

    • Incubate the cells for a desired period (e.g., 1, 4, 12, or 24 hours) to allow for uptake and metabolism of the labeled fatty acid.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol to the cells and scrape them from the culture dish.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

    • Transfer the supernatant containing the metabolites to a new tube. If using internal standards, they should be added to the extraction solvent.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using a high-resolution LC-MS system.

    • Employ a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the acyl-CoAs.

    • Set the mass spectrometer to detect the mass-to-charge ratios (m/z) of both the unlabeled and labeled this compound and its expected downstream metabolites.

    • Analyze the data to determine the incorporation of the stable isotope label and quantify the relative abundance of the labeled species.[5][11]

Protocol 2: Click Chemistry-Based Labeling and Visualization of this compound Metabolites

This protocol outlines the use of an alkyne-functionalized 6-hydroxydodecanoic acid analog for metabolic labeling, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction for fluorescent visualization.

Materials:

  • ω-alkynyl-6-hydroxydodecanoic acid

  • Cell culture medium and supplements

  • Cultured cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Click reaction cocktail:

  • Mounting medium with DAPI

Procedure:

  • Cell Culture and Labeling:

    • Plate cells on glass coverslips and culture to the desired confluency.

    • Prepare the labeling medium by adding ω-alkynyl-6-hydroxydodecanoic acid to the growth medium (final concentration typically 10-50 µM).

    • Incubate the cells with the labeling medium for a desired time (e.g., 4-24 hours).

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following in order:

      • PBS

      • Azide-fluorophore (e.g., 5 µM)

      • CuSO₄ (e.g., 100 µM)

      • THPTA (e.g., 500 µM)

      • Sodium ascorbate (e.g., 5 mM, add last to initiate the reaction)

    • Add the click reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.[8]

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualization of Pathways and Workflows

fatty_acid_metabolism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Labeled_6HDA Labeled 6-Hydroxydodecanoic Acid (Precursor) Labeled_6HDA_in Labeled 6-HDA Labeled_6HDA->Labeled_6HDA_in Uptake ACSL Acyl-CoA Synthetase (ACSL) Labeled_6HDA_in->ACSL Labeled_6HD_CoA Labeled this compound ACSL->Labeled_6HD_CoA Activation Downstream_Metabolism Downstream Metabolism (e.g., β-oxidation, elongation, protein acylation) Labeled_6HD_CoA->Downstream_Metabolism experimental_workflow cluster_analysis Analysis Start Start: Cell Culture Labeling Metabolic Labeling with Labeled 6-HDA Precursor Start->Labeling Harvest Cell Harvest and Lysis Labeling->Harvest Click_Chemistry Click Chemistry Reaction (for alkyne-labeled precursor) Harvest->Click_Chemistry LCMS Metabolite Extraction and LC-MS Analysis (for isotope-labeled precursor) Harvest->LCMS Imaging Fluorescence Imaging Click_Chemistry->Imaging Enrichment Affinity Enrichment (e.g., with Biotin-Azide) Click_Chemistry->Enrichment Data_Analysis Data Analysis and Interpretation LCMS->Data_Analysis Imaging->Data_Analysis MS_Analysis Mass Spectrometry (Lipidomics/Proteomics) Enrichment->MS_Analysis MS_Analysis->Data_Analysis

References

Application Notes and Protocols for the Analytical Quantification of 6-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 6-Hydroxydodecanoyl-CoA. Given the absence of a commercially available analytical standard for this specific molecule, this guide outlines a comprehensive framework for method development and validation, leveraging established techniques for similar acyl-CoA species.

Analytical Standard Preparation and Characterization

Protocol 1: Synthesis and Certification of this compound Standard

  • Synthesis: Contract a reputable chemical synthesis laboratory for the custom synthesis of this compound. The synthesis will likely involve the coupling of 6-hydroxydodecanoic acid with Coenzyme A.

  • Purification: The synthesized product must be purified to ≥98% purity, typically using high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The chemical structure of the purified compound must be unequivocally confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Quantification: An accurate concentration of the standard solution should be determined using a quantitative NMR (qNMR) or by creating a calibration curve with a well-characterized, structurally similar internal standard.

  • Certificate of Analysis (CoA): A comprehensive CoA must be generated, detailing the identity, purity, concentration, storage conditions, and expiration date of the standard.[1][2] This document is crucial for regulatory compliance and ensuring the accuracy of quantitative results.[1][2]

Application Note: Quantitative Analysis by UHPLC-MS/MS

This section details a robust method for the quantification of this compound in biological matrices using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and specificity, which is essential for analyzing low-abundance metabolites.[3][4][5]

Experimental Protocol: UHPLC-MS/MS Analysis

a) Sample Preparation (from cell culture or tissue)

  • Extraction: Homogenize approximately 10-20 mg of tissue or 1-5 million cells in a cold extraction solution (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid).

  • Internal Standard Spiking: Add an appropriate odd-chain length or stable isotope-labeled acyl-CoA internal standard (e.g., C17:0-CoA) to the extraction solution to account for matrix effects and variations in extraction efficiency and instrument response.[3]

  • Protein Precipitation: Vortex the mixture vigorously and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A).

b) Chromatographic Conditions

  • UHPLC System: A high-pressure binary pump system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating acyl-CoAs.[3]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 4.5.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes, followed by a 5-minute re-equilibration at initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c) Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is generally preferred for acyl-CoAs as they ionize efficiently under these conditions.[4][5]

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The characteristic fragmentation of acyl-CoAs involves a neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety (507 amu).[4]

    • Calculation of m/z for this compound:

      • Molecular Formula of 6-hydroxydodecanoic acid: C12H24O3

      • Molecular Weight of 6-hydroxydodecanoic acid: 216.32 g/mol

      • Molecular Formula of Coenzyme A: C21H36N7O16P3S

      • Molecular Weight of Coenzyme A: 767.53 g/mol

      • Formation of thioester involves the loss of H2O: 216.32 + 767.53 - 18.02 = 965.83 g/mol

      • Precursor Ion [M+H]+: 966.84 m/z

      • Product Ion [M+H - 507]+: 459.84 m/z

  • MRM Transitions:

    • This compound: 966.8 -> 459.8

    • Internal Standard (C17:0-CoA): 1020.5 -> 513.5 (example)

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

Quantitative Data and Performance

The following table summarizes the expected performance characteristics of the UHPLC-MS/MS method, based on typical values reported for similar acyl-CoA analyses.[3]

ParameterExpected Value
Limit of Detection (LOD) 1 - 10 fmol on column
Limit of Quantitation (LOQ) 5 - 25 fmol on column
Linearity (R²) > 0.99
Dynamic Range 3 - 4 orders of magnitude
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Method Validation Protocol

A thorough method validation is required to ensure that the analytical procedure is accurate, precise, and reliable for its intended purpose.

Protocol 2: Analytical Method Validation

  • Specificity: Analyze blank matrix samples to ensure no endogenous interferences co-elute and produce a signal at the MRM transition of the analyte.

  • Linearity and Range: Prepare a calibration curve by spiking known concentrations of the certified standard into the matrix over the expected concentration range. Plot the peak area ratio (analyte/internal standard) against concentration and perform a linear regression.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days to determine intra- and inter-day accuracy and precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, typically S/N > 3) and quantified with acceptable accuracy and precision (LOQ, typically S/N > 10).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in a neat solution versus a post-extraction spiked matrix sample.

  • Stability: Assess the stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage at -80°C).[6]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Homogenize Homogenization & Internal Standard Spiking Sample->Homogenize Precipitate Protein Precipitation (-20°C) Homogenize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Supernatant Evaporation Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute UHPLC UHPLC Separation (C18 Column) Reconstitute->UHPLC ESI Electrospray Ionization (Positive Mode) UHPLC->ESI MS1 Q1: Precursor Ion Selection (m/z 966.8) ESI->MS1 MS2 Q2: Collision-Induced Dissociation MS1->MS2 MS3 Q3: Product Ion Selection (m/z 459.8) MS2->MS3 Detector Detector MS3->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound.

G FattyAcid Dodecanoic Acid Hydroxylation Fatty Acid Hydroxylase (e.g., CYP450) FattyAcid->Hydroxylation Hydroxy_FA 6-Hydroxydodecanoic Acid Hydroxylation->Hydroxy_FA AcylCoA_Synthetase Acyl-CoA Synthetase Hydroxy_FA->AcylCoA_Synthetase Target This compound AcylCoA_Synthetase->Target BetaOx Peroxisomal Beta-Oxidation Target->BetaOx Signaling Downstream Signaling (e.g., PPARα activation) Target->Signaling

Caption: Hypothetical metabolic pathway of this compound.

References

Application Notes and Protocols for the Chromatographic Separation of Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyacyl-Coenzyme A (hydroxyacyl-CoA) species are critical intermediates in fatty acid β-oxidation, a fundamental metabolic process for energy production. The accurate quantification and separation of these molecules are essential for studying metabolic diseases, drug development, and understanding cellular physiology. These application notes provide detailed protocols for the chromatographic separation and mass spectrometric analysis of hydroxyacyl-CoAs from biological samples.

I. Experimental Protocols

A. Sample Preparation: Extraction of Acyl-CoAs from Tissues or Cultured Cells

This protocol details the extraction of acyl-CoAs, including hydroxyacyl-CoAs, from biological matrices using protein precipitation with sulfosalicylic acid (SSA), a method that avoids the need for solid-phase extraction and improves the recovery of a broad range of acyl-CoAs.[1][2]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • 5% (w/v) sulfosalicylic acid (SSA) in deionized water

  • Acetonitrile (B52724)

  • Internal standard solution (e.g., a mixture of odd-chain acyl-CoAs not expected to be in the sample)

  • Centrifuge capable of 4°C and >15,000 x g

  • Homogenizer (for tissue samples)

  • Autosampler vials

Procedure:

  • Cell Harvesting/Tissue Homogenization:

    • Cultured Cells: Aspirate culture medium and wash cells twice with ice-cold PBS. Scrape cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled tube. Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

    • Tissues: Flash-freeze tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue in a pre-chilled homogenizer with an appropriate volume of ice-cold PBS.

  • Lysis and Protein Precipitation:

    • Resuspend the cell pellet or tissue homogenate in 200 µL of ice-cold 5% SSA.

    • Add the internal standard solution to the mixture.

    • Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a clean, pre-chilled microcentrifuge tube.

  • Sample Storage and Analysis:

    • Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis. If immediate analysis is not possible, store the samples at -80°C.

B. Reversed-Phase HPLC Method for Hydroxyacyl-CoA Separation

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of a range of hydroxyacyl-CoAs. The separation is based on the hydrophobicity of the acyl chain, with longer chains eluting later. The presence of the hydroxyl group makes these compounds more polar than their corresponding non-hydroxylated acyl-CoAs.[3]

Instrumentation and Materials:

  • HPLC system with a binary pump and autosampler

  • C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 25 mM ammonium (B1175870) formate (B1220265) in 98% water and 2% acetonitrile, pH 8.2[3]

  • Mobile Phase B: 98% acetonitrile and 2% water, with 5 mM ammonium formate[3]

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 25 mM Ammonium Formate in 98:2 Water:Acetonitrile, pH 8.2
Mobile Phase B 5 mM Ammonium Formate in 98:2 Acetonitrile:Water
Flow Rate 0.2 mL/min
Column Temperature 42°C
Injection Volume 5 µL

Gradient Elution Program: [3]

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
2.01000
10.04060
11.01090
30.01090
31.01000
41.01000
C. Mass Spectrometry Detection and Quantification

This protocol outlines the use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) for the sensitive and specific detection of hydroxyacyl-CoAs.

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

MS/MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 5.5 kV
Source Temperature 350°C
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: Acyl-CoAs, including hydroxyacyl-CoAs, exhibit a characteristic neutral loss of 507 Da in the collision cell, which corresponds to the fragmentation of the CoA moiety.[1][3] A second common fragment ion is observed at m/z 428.[1] These characteristic fragments can be used to set up MRM transitions for the specific detection of hydroxyacyl-CoAs.

II. Data Presentation

The following table summarizes the precursor and product ions for MRM analysis of a homologous series of 3-hydroxyacyl-CoAs. Retention times are dependent on the specific chromatographic system and should be determined empirically. However, the elution order is generally based on the increasing length of the acyl chain.

CompoundPrecursor Ion (Q1) [M+H]+Product Ion (Q3) for Quantification [M-507+H]+Product Ion (Q3) for Confirmation
3-Hydroxybutyryl-CoA (C4-OH)826.2319.2428.1
3-Hydroxyhexanoyl-CoA (C6-OH)854.2347.2428.1
3-Hydroxyoctanoyl-CoA (C8-OH)882.3375.3428.1
3-Hydroxydecanoyl-CoA (C10-OH)910.3403.3428.1
3-Hydroxydodecanoyl-CoA (C12-OH)938.4431.4428.1
3-Hydroxytetradecanoyl-CoA (C14-OH)966.4459.4428.1
3-Hydroxyhexadecanoyl-CoA (C16-OH)994.5487.5428.1

III. Visualizations

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the cyclical nature of the fatty acid β-oxidation pathway, where hydroxyacyl-CoA is a key intermediate.

fatty_acid_beta_oxidation Acyl_CoA Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid β-oxidation spiral.

Experimental Workflow

The following diagram outlines the major steps in the analysis of hydroxyacyl-CoAs from biological samples.

experimental_workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction (Protein Precipitation) Sample->Extraction Homogenization/ Lysis LC_Separation Reversed-Phase HPLC Separation Extraction->LC_Separation Supernatant Injection MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Eluent Transfer Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Signal Acquisition

Caption: Analytical workflow for hydroxyacyl-CoA analysis.

References

Application Note: GC-MS Analysis of 6-Hydroxydodecanoyl-CoA Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxydodecanoyl-CoA is a medium-chain acyl-CoA thioester that plays a role in fatty acid metabolism. Accurate and sensitive quantification of this and related hydroxy fatty acids is crucial for understanding various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the low volatility and polar nature of hydroxy fatty acids, and particularly their CoA esters, necessitate a robust sample preparation and derivatization strategy prior to GC-MS analysis.

This application note provides a detailed protocol for the analysis of this compound. The workflow involves the hydrolysis of the thioester bond to release the free fatty acid, 6-hydroxydodecanoic acid, followed by a two-step derivatization of the carboxylic acid and hydroxyl functional groups. The resulting derivative, methyl 6-(trimethylsilyloxy)dodecanoate, is then analyzed by GC-MS.

Experimental Workflow

The overall experimental workflow for the analysis of this compound by GC-MS is depicted below.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample hydrolysis Alkaline Hydrolysis start->hydrolysis NaOH extraction1 Acidification & LLE hydrolysis->extraction1 HCl, Ethyl Acetate (B1210297) free_acid 6-Hydroxydodecanoic Acid extraction1->free_acid esterification Esterification free_acid->esterification BF3-Methanol silylation Silylation esterification->silylation BSTFA derivatized_product Methyl 6-(trimethylsilyloxy)dodecanoate silylation->derivatized_product gcms GC-MS Analysis derivatized_product->gcms data Data Analysis gcms->data Quantification & Identification

Figure 1: Experimental workflow for the GC-MS analysis of this compound.

Experimental Protocols

Alkaline Hydrolysis of this compound

This protocol describes the cleavage of the thioester bond of this compound to yield the free fatty acid, 6-hydroxydodecanoic acid.

Materials:

  • This compound sample

  • 10 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Nitrogen gas supply

  • Glass test tubes with screw caps

Procedure:

  • To the sample containing this compound, add an equal volume of 10 M NaOH.

  • Vortex the mixture and incubate at room temperature for 30 minutes to ensure complete hydrolysis.[1]

  • Acidify the sample to a pH of approximately 3 by adding 6 M HCl.

  • Extract the free fatty acids by adding 3 mL of ethyl acetate. Vortex vigorously for 1 minute and then centrifuge to separate the phases.

  • Carefully transfer the upper organic layer to a clean test tube.

  • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[1] The dried residue contains 6-hydroxydodecanoic acid.

Two-Step Derivatization

This protocol involves the esterification of the carboxylic acid group followed by the silylation of the hydroxyl group.

2.1. Esterification to form Fatty Acid Methyl Ester (FAME)

Materials:

Procedure:

  • Add 2 mL of 14% BF3-Methanol to the dried sample.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex for 1 minute and centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the fatty acid methyl esters to a new tube containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • Carefully transfer the dried hexane extract to a clean tube and evaporate to dryness under a stream of nitrogen.

2.2. Silylation of the Hydroxyl Group

Materials:

  • Dried methyl 6-hydroxydodecanoate sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Hexane

Procedure:

  • To the dried methyl 6-hydroxydodecanoate, add 50 µL of BSTFA (with 1% TMCS) and 50 µL of pyridine.[2]

  • Cap the vial and heat at 80°C for 1 hour.[1]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with hexane prior to injection.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized medium-chain hydroxy fatty acids. Optimization may be required for specific instrumentation.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1 mL/min
Inlet Temperature250°C
Injection Volume1 µL (splitless mode)
Oven Temperature ProgramInitial temperature of 80°C, hold for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-500
Data AcquisitionFull scan or Selected Ion Monitoring (SIM)

Data Presentation and Interpretation

Expected Retention Time

The retention time for methyl 6-(trimethylsilyloxy)dodecanoate will depend on the specific GC column and temperature program used. Based on data for similar derivatized medium-chain hydroxy fatty acids, the compound is expected to elute in the mid-to-late region of the chromatogram under the specified conditions.

Mass Spectral Fragmentation

The identification of the derivatized 6-hydroxydodecanoic acid is confirmed by its mass spectrum. The electron ionization mass spectrum of methyl 6-(trimethylsilyloxy)dodecanoate is expected to show characteristic fragment ions resulting from the cleavage of the molecule.

Expected Key Fragment Ions:

  • [M-15]+ : Loss of a methyl group from the trimethylsilyl (B98337) (TMS) group.

  • [M-57]+ : Loss of a tert-butyl group, a characteristic fragmentation for TMS ethers.

  • α-cleavage ions : Fragmentation on either side of the carbon bearing the trimethylsilyloxy group. For the 6-hydroxy position, this would result in characteristic ions that help to pinpoint the location of the original hydroxyl group.

The table below summarizes expected quantitative data and key mass spectral fragments for the analysis of derivatized 6-hydroxydodecanoic acid, based on typical performance for medium-chain hydroxy fatty acids.

AnalyteDerivativeExpected Retention Time Range (min)Key Mass Spectral Fragments (m/z)
6-Hydroxydodecanoic AcidMethyl 6-(trimethylsilyloxy)dodecanoate15 - 25[M]+, [M-15]+, [M-57]+, and characteristic α-cleavage ions

Signaling Pathway and Logical Relationships

The derivatization process follows a logical sequence of chemical reactions to prepare the analyte for GC-MS analysis.

Derivatization cluster_molecule Analyte Transformation cluster_reaction Chemical Reactions mol1 6-Hydroxydodecanoic Acid (-COOH, -OH) esterification Esterification mol1->esterification mol2 Methyl 6-hydroxydodecanoate (-COOCH3, -OH) silylation Silylation mol2->silylation mol3 Methyl 6-(trimethylsilyloxy)dodecanoate (-COOCH3, -OTMS) esterification->mol2 silylation->mol3

Figure 2: Logical relationship of the two-step derivatization process.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using GC-MS. The described workflow, including alkaline hydrolysis and a two-step esterification and silylation derivatization, allows for the sensitive and specific detection and quantification of the target analyte. The provided experimental parameters and expected data will serve as a valuable resource for researchers in the fields of biochemistry, drug development, and metabolic studies.

References

Application Notes and Protocols for the In Vitro Reconstitution of the 6-Hydroxydodecanoyl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro reconstitution of metabolic pathways is a powerful tool for understanding enzyme function, elucidating reaction mechanisms, and producing novel compounds. This document provides a detailed guide for the in vitro reconstitution of a two-step metabolic pathway to produce 6-hydroxydodecanoyl-CoA. This pathway is of interest for the synthesis of specialty chemicals and as a potential building block in the development of new pharmaceuticals.

The pathway begins with the hydroxylation of dodecanoic acid (lauric acid) at the C-6 position to form 6-hydroxydodecanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase. Subsequently, the resulting hydroxy fatty acid is activated to its coenzyme A (CoA) thioester, this compound, by an acyl-CoA synthetase.

Metabolic Pathway Overview

The in vitro reconstitution of the this compound metabolic pathway involves two key enzymatic steps:

  • Hydroxylation: Dodecanoic acid is hydroxylated at the 6-position by an engineered cytochrome P450 BM3 monooxygenase. This reaction requires a reductase domain (naturally fused in P450 BM3), molecular oxygen, and the cofactor NADPH.

  • CoA-Thioesterification: 6-hydroxydodecanoic acid is then activated to this compound by an acyl-CoA synthetase, a reaction that consumes ATP and coenzyme A.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the enzymes involved in this pathway. Data for the engineered P450 BM3 is extrapolated from studies on similar mutants, and acyl-CoA synthetase data is based on enzymes with broad substrate specificity for medium-chain fatty acids.

Table 1: Kinetic Parameters of Enzymes in the this compound Pathway

EnzymeSubstrateKm (µM)kcat (s-1)Optimal pHOptimal Temperature (°C)
Engineered P450 BM3 (F87A variant)Dodecanoic Acid~2.0~2.737.425-30
Acyl-CoA Synthetase6-Hydroxydodecanoic Acid10-500.5-5.07.5-8.037

Note: Kinetic parameters for the engineered P450 BM3 are based on a triple mutant with F87V showing activity on a non-native substrate.[2] The values for acyl-CoA synthetase are representative for medium-chain fatty acid activating enzymes.

Table 2: Cofactor and Reagent Concentrations for In Vitro Reconstitution

ComponentStock ConcentrationFinal Concentration
Dodecanoic Acid100 mM in DMSO200 µM
Engineered P450 BM31-5 mg/mL0.5-2 µM
NADPH100 mM1-2 mM
6-Hydroxydodecanoic Acid10 mM in DMSO100-500 µM
Acyl-CoA Synthetase1-5 mg/mL1-5 µM
Coenzyme A50 mM1 mM
ATP100 mM5 mM
MgCl₂1 M10 mM
Potassium Phosphate (B84403) Buffer1 M (pH 7.4)50-100 mM

Experimental Protocols

Protocol 1: Expression and Purification of Engineered P450 BM3

This protocol describes the expression of a His-tagged engineered P450 BM3 variant in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid for His-tagged engineered P450 BM3.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM potassium phosphate pH 7.4, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Wash Buffer (50 mM potassium phosphate pH 7.4, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (50 mM potassium phosphate pH 7.4, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity resin.

  • PD-10 desalting columns.

  • Storage Buffer (50 mM potassium phosphate pH 7.4, 100 mM NaCl, 10% glycerol).

Procedure:

  • Expression:

    • Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the transformed E. coli cells.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate the culture at 25-30°C for 16-20 hours.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the protein with 5 column volumes of Elution Buffer.

    • Exchange the buffer to Storage Buffer using a PD-10 desalting column.

    • Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE. The formation of the Fe(II)CO complex at ~450 nm can confirm the correct folding of the P450 enzyme.[1]

    • Store the purified enzyme at -80°C.

Protocol 2: In Vitro Hydroxylation of Dodecanoic Acid

This protocol outlines the in vitro assay to produce 6-hydroxydodecanoic acid using the purified engineered P450 BM3.

Materials:

  • Purified engineered P450 BM3.

  • Dodecanoic acid stock solution (100 mM in DMSO).

  • NADPH stock solution (100 mM).

  • Potassium phosphate buffer (1 M, pH 7.4).

  • Reaction tubes.

  • Incubator/shaker.

  • Ethyl acetate (B1210297).

  • Anhydrous sodium sulfate.

  • GC-MS or LC-MS for product analysis.

Procedure:

  • Reaction Setup:

    • In a reaction tube, prepare a 1 mL reaction mixture containing:

      • 50 mM potassium phosphate buffer (pH 7.4).

      • 0.5-2 µM purified engineered P450 BM3.

      • 200 µM dodecanoic acid (added from the DMSO stock).

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Reaction and Product Extraction:

    • Incubate the reaction at 30°C with gentle shaking for 1-4 hours.

    • Stop the reaction by adding 200 µL of 6 M HCl.

    • Extract the products by adding 1 mL of ethyl acetate and vortexing vigorously.

    • Centrifuge to separate the phases and collect the organic (upper) layer.

    • Repeat the extraction.

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

  • Product Analysis:

    • Derivatize the dried extract (e.g., by silylation) for GC-MS analysis or resuspend in a suitable solvent for LC-MS analysis.

    • Analyze the sample to identify and quantify the 6-hydroxydodecanoic acid product.

Protocol 3: In Vitro Synthesis of this compound

This protocol describes the activation of 6-hydroxydodecanoic acid to its CoA ester using a commercially available or purified acyl-CoA synthetase.

Materials:

  • 6-hydroxydodecanoic acid.

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.).

  • Coenzyme A (CoA) stock solution (50 mM).

  • ATP stock solution (100 mM).

  • MgCl₂ stock solution (1 M).

  • Potassium phosphate buffer (1 M, pH 7.5).

  • HPLC for product analysis.

Procedure:

  • Reaction Setup:

    • In a reaction tube, prepare a 500 µL reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.5).

      • 10 mM MgCl₂.

      • 5 mM ATP.

      • 1 mM Coenzyme A.

      • 200 µM 6-hydroxydodecanoic acid.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 1-5 µM of acyl-CoA synthetase.

  • Reaction and Analysis:

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to detect the formation of this compound.

Visualizations

This compound Metabolic Pathway cluster_activation Activation Dodecanoyl_CoA Dodecanoyl-CoA Hydroxylation Engineered P450 BM3 (e.g., F87A variant) Dodecanoyl_CoA->Hydroxylation NADP NADP+ Hydroxylation->NADP H2O H₂O Hydroxylation->H2O Six_OH_Dodecanoyl_CoA This compound Hydroxylation->Six_OH_Dodecanoyl_CoA Hydroxylation NADPH NADPH NADPH->Hydroxylation O2 O₂ O2->Hydroxylation Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->Six_OH_Dodecanoyl_CoA CoA-Thioesterification AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi ATP ATP ATP->Acyl_CoA_Synthetase CoA CoA-SH CoA->Acyl_CoA_Synthetase Six_OH_Dodecanoyl_CoA_precursor 6-Hydroxydodecanoic Acid Six_OH_Dodecanoyl_CoA_precursor->Acyl_CoA_Synthetase Experimental Workflow cluster_enzyme_prep Enzyme Preparation cluster_hydroxylation Step 1: Hydroxylation cluster_activation Step 2: CoA Activation Expression Expression of Engineered P450 BM3 Purification Purification by IMAC Expression->Purification Reaction_Setup_1 Set up in vitro hydroxylation reaction Purification->Reaction_Setup_1 Incubation_1 Incubate at 30°C Reaction_Setup_1->Incubation_1 Extraction Product Extraction Incubation_1->Extraction Analysis_1 Analysis by GC-MS or LC-MS Extraction->Analysis_1 Reaction_Setup_2 Set up in vitro activation reaction Analysis_1->Reaction_Setup_2 Incubation_2 Incubate at 37°C Reaction_Setup_2->Incubation_2 Analysis_2 Analysis by HPLC Incubation_2->Analysis_2

References

Application of 6-Hydroxydodecanoyl-CoA in Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of sustainable and renewable energy sources has driven significant research into the production of biofuels derived from biological feedstocks. Among the diverse range of potential biofuel candidates, fatty acid derivatives have garnered considerable attention due to their high energy density and compatibility with existing infrastructure. 6-Hydroxydodecanoyl-CoA, a hydroxylated medium-chain fatty acyl-CoA, represents a promising, yet underexplored, precursor for the synthesis of advanced biofuels. Its hydroxyl group offers a reactive site for further chemical or enzymatic modifications, potentially leading to biofuels with improved properties such as enhanced lubricity, better cold-flow characteristics, and increased octane (B31449) numbers.

These application notes provide a comprehensive overview of the potential applications of this compound in biofuel research, detailing its biosynthesis, conversion pathways to biofuels, and protocols for its production and analysis. While direct research on this compound for biofuel applications is limited, this document extrapolates from the broader knowledge of hydroxy fatty acid (HFA) metabolism and its role in the renewable energy sector.

Metabolic Engineering for this compound Production

The biosynthesis of this compound can be achieved in microbial hosts such as E. coli or Saccharomyces cerevisiae through the introduction of specific enzymatic activities. A plausible metabolic pathway involves the hydroxylation of dodecanoyl-CoA, a common intermediate in fatty acid metabolism. This can be accomplished by leveraging the activity of cytochrome P450 monooxygenases or other hydroxylases that exhibit specificity for medium-chain fatty acids.

Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA->FAS Dodecanoyl_ACP Dodecanoyl-ACP FAS->Dodecanoyl_ACP Dodecanoic_Acid Dodecanoic Acid Dodecanoyl_ACP->Dodecanoic_Acid Thioesterase Thioesterase Thioesterase Dodecanoyl_CoA Dodecanoyl-CoA Dodecanoic_Acid->Dodecanoyl_CoA Acyl-CoA Synthetase Acyl_CoA_Synthetase Acyl-CoA Synthetase Six_Hydroxy_CoA This compound Dodecanoyl_CoA->Six_Hydroxy_CoA Hydroxylase Hydroxylase Fatty Acid Hydroxylase (e.g., P450)

Caption: Proposed metabolic pathway for the biosynthesis of this compound.

Application Notes

Production of Hydroxy Fatty Acid Methyl Esters (HFAMEs) for Biodiesel Blends

This compound can be converted to its corresponding fatty acid, 6-hydroxydodecanoic acid, which can then be esterified to produce 6-hydroxy dodecanoic acid methyl ester. These HFAMEs can be used as a blend component in conventional biodiesel.

  • Advantages: The hydroxyl group can improve the lubricity and cold-flow properties of the biodiesel blend. The increased oxygen content may also lead to more complete combustion and reduced particulate matter emissions.[1]

  • Challenges: The production of HFAMEs requires additional enzymatic or chemical steps compared to standard FAMEs, which could increase production costs. The impact of the hydroxyl group on engine performance and material compatibility needs to be thoroughly evaluated.

Synthesis of Lactones as High-Value Co-products

The hydroxyl group in 6-hydroxydodecanoic acid can undergo intramolecular esterification (lactonization) to form a cyclic ester, a lactone. These lactones have applications in the fragrance, flavor, and polymer industries, representing a potential high-value co-product in a biofuel refinery.

Conversion to Dicarboxylic Acids for Polymer and Lubricant Applications

The terminal methyl group and the hydroxyl group of 6-hydroxydodecanoic acid can be oxidized to produce a dicarboxylic acid. These di-acids are valuable monomers for the synthesis of polyesters and polyamides and can also be used as corrosion inhibitors and lubricants.

Quantitative Data Summary

PropertyStandard Biodiesel (from Palmitic Acid)Hypothetical HFAME (from 6-Hydroxydodecanoic Acid)Test Method
Cetane Number 55 - 6550 - 60ASTM D613
Oxidation Stability (110°C, h) 3 - 62 - 5EN 14112
Kinematic Viscosity (40°C, mm²/s) 4.0 - 6.04.5 - 6.5ASTM D445
Cloud Point (°C) -2 to 15-5 to 10ASTM D2500
Acid Value (mg KOH/g) < 0.5< 0.5ASTM D664
Higher Heating Value (MJ/kg) ~39.5~38.0ASTM D240

Experimental Protocols

Protocol 1: Microbial Production of 6-Hydroxydodecanoic Acid

This protocol describes the cultivation of a metabolically engineered E. coli strain for the production of 6-hydroxydodecanoic acid.

1. Strain and Pre-culture Preparation:

  • Use an E. coli strain engineered with a fatty acid hydroxylase capable of acting on dodecanoic acid.
  • Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics.
  • Incubate at 37°C with shaking at 250 rpm overnight.

2. Fermentation:

  • Inoculate 100 mL of M9 minimal medium (supplemented with 2% glucose and appropriate antibiotics) with the overnight pre-culture to an initial OD600 of 0.1.
  • Incubate at 30°C with shaking at 250 rpm.
  • When the OD600 reaches 0.6-0.8, induce the expression of the hydroxylase gene with 0.1 mM IPTG.
  • Continue the cultivation for another 48-72 hours.

3. Extraction of 6-Hydroxydodecanoic Acid:

  • Centrifuge the culture broth at 8,000 x g for 10 minutes.
  • Acidify the supernatant to pH 2.0 with 6M HCl.
  • Extract the fatty acids with an equal volume of ethyl acetate (B1210297) three times.
  • Combine the organic phases and evaporate the solvent under reduced pressure.

Start [label="Inoculate Pre-culture", fillcolor="#4285F4"]; Fermentation [label="Main Fermentation", fillcolor="#4285F4"]; Induction [label="Induce Gene Expression", fillcolor="#EA4335"]; Harvest [label="Harvest Cells", fillcolor="#FBBC05"]; Extraction [label="Extract Fatty Acids", fillcolor="#34A853"]; Analysis [label="Analyze Product", fillcolor="#4285F4"];

Start -> Fermentation; Fermentation -> Induction; Induction -> Harvest; Harvest -> Extraction; Extraction -> Analysis; }

Caption: Experimental workflow for microbial production of 6-hydroxydodecanoic acid.

Protocol 2: Conversion of 6-Hydroxydodecanoic Acid to Methyl Ester

This protocol details the acid-catalyzed esterification of the produced hydroxy fatty acid.

1. Reaction Setup:

  • Dissolve 1 g of the extracted 6-hydroxydodecanoic acid in 20 mL of methanol.
  • Add 0.2 mL of concentrated sulfuric acid (98%) as a catalyst.

2. Esterification:

  • Reflux the mixture at 65°C for 4 hours with constant stirring.

3. Purification:

  • After cooling, add 20 mL of water and 20 mL of hexane (B92381) to the reaction mixture in a separatory funnel.
  • Shake vigorously and allow the phases to separate.
  • Collect the upper hexane layer containing the fatty acid methyl esters.
  • Wash the hexane layer with 20 mL of 5% sodium bicarbonate solution and then with 20 mL of distilled water.
  • Dry the hexane layer over anhydrous sodium sulfate (B86663) and evaporate the hexane to obtain the purified 6-hydroxy dodecanoic acid methyl ester.

Protocol 3: Analysis of Hydroxy Fatty Acid Methyl Esters by GC-MS

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) analysis of the produced HFAMEs.

1. Sample Preparation:

  • Derivatize the hydroxyl group of the HFAME to a trimethylsilyl (B98337) (TMS) ether to improve its volatility and chromatographic behavior.
  • Dissolve 1 mg of the HFAME in 100 µL of pyridine.
  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  • Heat the mixture at 70°C for 30 minutes.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
  • Injector Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injection Volume: 1 µL (split ratio 20:1).
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 50-600.

3. Data Analysis:

  • Identify the TMS-derivatized 6-hydroxy dodecanoic acid methyl ester based on its retention time and mass spectrum.
  • Quantify the product using an internal standard method.

Conclusion

This compound stands as a molecule with significant potential in the field of biofuel research. Through metabolic engineering, it can be produced in microbial systems and subsequently converted into a variety of valuable products, including biodiesel components, lactones, and dicarboxylic acids. While further research is required to optimize production pathways and fully characterize the resulting biofuels, the foundational knowledge of hydroxy fatty acid metabolism provides a strong basis for future investigations. The protocols and application notes provided herein offer a starting point for researchers to explore the utility of this compound and other hydroxy fatty acids in the development of next-generation biofuels and biorefineries.

References

Application Notes and Protocols for Metabolic Flux Analysis of Pathways Involving 6-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxydodecanoyl-CoA is a hydroxylated medium-chain acyl-CoA that plays a role in fatty acid metabolism. Understanding the metabolic flux through pathways involving this molecule is crucial for elucidating its physiological functions and its potential as a therapeutic target in various diseases. Metabolic Flux Analysis (MFA), particularly using stable isotopes like 13C, is a powerful technique to quantify the rates of metabolic reactions in a living system.[1][2] This document provides detailed application notes and protocols for designing and conducting MFA studies to investigate the biosynthesis and degradation of this compound.

Metabolic Pathways

Biosynthesis of this compound

The biosynthesis of this compound is believed to occur through the hydroxylation of dodecanoyl-CoA. This process can be initiated from acetyl-CoA via fatty acid synthesis, followed by elongation to a 12-carbon chain and subsequent hydroxylation.

acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa->fas dodecanoyl_coa Dodecanoyl-CoA fas->dodecanoyl_coa hydroxylase Acyl-CoA Hydroxylase dodecanoyl_coa->hydroxylase hydroxydodecanoyl_coa This compound hydroxylase->hydroxydodecanoyl_coa

Caption: Proposed biosynthetic pathway of this compound.

Degradation of this compound

This compound is likely degraded via a modified beta-oxidation pathway. The hydroxyl group may be further oxidized to a keto group before the standard beta-oxidation spiral proceeds, cleaving two-carbon units in the form of acetyl-CoA.

hydroxydodecanoyl_coa This compound dehydrogenase1 6-hydroxyacyl-CoA Dehydrogenase hydroxydodecanoyl_coa->dehydrogenase1 keto_dodecanoyl_coa 6-Oxododecanoyl-CoA dehydrogenase1->keto_dodecanoyl_coa beta_oxidation Beta-Oxidation Spiral keto_dodecanoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca TCA Cycle acetyl_coa->tca

Caption: Proposed degradation pathway of this compound.

Experimental Workflow for 13C Metabolic Flux Analysis

A typical 13C-MFA experiment involves culturing cells with a 13C-labeled substrate, followed by metabolite extraction and analysis of isotopic labeling patterns by mass spectrometry. These data are then used in a computational model to estimate metabolic fluxes.

cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase cell_culture Cell Culture with [U-13C]-Glucose quenching Metabolic Quenching cell_culture->quenching extraction Metabolite Extraction quenching->extraction derivatization Derivatization (for GC-MS) extraction->derivatization ms_analysis LC-MS/MS or GC-MS Analysis derivatization->ms_analysis mid_analysis Mass Isotopomer Distribution (MID) Analysis ms_analysis->mid_analysis flux_calculation Flux Calculation and Modeling mid_analysis->flux_calculation

Caption: General workflow for a 13C Metabolic Flux Analysis experiment.

Data Presentation

The following tables present hypothetical, yet representative, quantitative flux data for pathways related to this compound metabolism under two different experimental conditions. The fluxes are expressed as a relative percentage of the glucose uptake rate.

Table 1: Relative Metabolic Fluxes under Control Conditions

Reaction/PathwayAbbreviationRelative Flux (%)
Glucose UptakeGlc_uptake100.0
GlycolysisGlyc85.2
Pentose Phosphate PathwayPPP14.8
Pyruvate DehydrogenasePDH70.5
Fatty Acid Synthesis (to Dodecanoyl-CoA)FAS5.1
Dodecanoyl-CoA HydroxylationHYD1.2
Beta-Oxidation of this compoundB-OX0.8
TCA CycleTCA95.3

Table 2: Relative Metabolic Fluxes under High-Fat Conditions

Reaction/PathwayAbbreviationRelative Flux (%)
Glucose UptakeGlc_uptake100.0
GlycolysisGlyc75.6
Pentose Phosphate PathwayPPP12.1
Pyruvate DehydrogenasePDH60.3
Fatty Acid Synthesis (to Dodecanoyl-CoA)FAS2.3
Dodecanoyl-CoA HydroxylationHYD0.5
Beta-Oxidation of this compoundB-OX8.9
TCA CycleTCA110.7

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

Objective: To label intracellular metabolites by culturing cells with a 13C-labeled substrate.

Materials:

  • Cell line of interest

  • Standard cell culture medium

  • 13C-labeled glucose (e.g., [U-13C6]-glucose)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Cell culture plates or flasks

Procedure:

  • Seed cells in standard culture medium at a density that ensures they reach mid-exponential growth phase at the time of labeling (typically 70-80% confluency).

  • Prepare the labeling medium by replacing the standard glucose in the culture medium with [U-13C6]-glucose and supplementing with dFBS.

  • When cells reach the desired confluency, aspirate the standard medium.

  • Wash the cells once with pre-warmed PBS to remove any residual unlabeled medium.

  • Add the pre-warmed 13C-labeling medium to the cells.

  • Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time should be determined empirically for the specific cell line and experimental conditions but is often equivalent to several cell doubling times.

Protocol 2: Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Cold (-20°C) 80% methanol (B129727) (v/v) in water

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 16,000 x g at 4°C

Procedure:

  • Aspirate the labeling medium from the cell culture plate.

  • Immediately add cold 80% methanol to the plate to quench metabolic activity.

  • Scrape the cells from the plate in the methanol solution.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new microcentrifuge tube.

  • Store the metabolite extract at -80°C until analysis.

Protocol 3: Sample Preparation and LC-MS/MS Analysis

Objective: To prepare metabolite extracts for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of this compound and related metabolites.

Materials:

  • Dried metabolite extract

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • LC-MS system equipped with a C18 reverse-phase column and a high-resolution mass spectrometer

Procedure:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of Mobile Phase A.

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial.

  • Inject the sample into the LC-MS/MS system.

  • Separate the metabolites using a suitable gradient of Mobile Phase A and B.

  • Analyze the eluting compounds using the mass spectrometer in full scan mode to obtain the mass isotopomer distributions for this compound and other target metabolites.

  • Process the raw data using appropriate software to determine the relative abundance of each mass isotopomer for each metabolite of interest. This data will be used for flux calculations.

References

Application Notes and Protocols for 6-Hydroxydodecanoyl-CoA in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxydodecanoyl-CoA is a hydroxylated medium-chain fatty acyl-CoA molecule. While direct research on its specific roles is emerging, its structural similarity to other biologically active lipid molecules suggests significant potential as a tool and target in drug discovery. Hydroxylated fatty acids and their CoA esters are increasingly recognized for their roles in cellular signaling, metabolic regulation, and disease pathogenesis. These application notes and protocols provide a framework for investigating the therapeutic potential of this compound, from its synthesis to its application in cellular and enzymatic assays.

Potential Drug Discovery Applications

The unique chemical structure of this compound, featuring a hydroxyl group on the acyl chain, opens up several avenues for drug discovery research:

  • Modulation of Fatty Acid Metabolism: As a modified fatty acid, this compound can be investigated as a modulator of enzymes involved in fatty acid oxidation (FAO). Its hydroxyl group may alter its affinity for and processing by key enzymes in mitochondrial and peroxisomal β-oxidation, making it a valuable tool to probe the mechanisms of these pathways and a potential lead for developing drugs to treat metabolic disorders.

  • Targeting Peroxisomal Disorders: Peroxisomes are responsible for the oxidation of specific fatty acids, and their dysfunction is linked to severe metabolic diseases.[1][2] Given that peroxisomes are involved in the metabolism of modified fatty acids, this compound could be used to study peroxisomal β-oxidation and to screen for compounds that modulate this pathway, offering potential therapeutic strategies for peroxisomal disorders.

  • Nuclear Receptor Modulation: Fatty acids and their derivatives are known ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism and inflammation.[3][4] this compound could act as a specific agonist or antagonist of PPAR isoforms, offering a potential therapeutic approach for metabolic diseases like diabetes and dyslipidemia, as well as inflammatory conditions.

  • Anti-Cancer Drug Development: Altered lipid metabolism is a hallmark of many cancers. Some hydroxylated fatty acids have demonstrated anti-proliferative and pro-apoptotic effects on cancer cells. Investigating the impact of this compound on cancer cell viability and signaling pathways could lead to the development of novel anti-cancer agents.

Data Presentation

Table 1: Potential Enzymatic Interactions of this compound

Enzyme ClassSpecific Enzyme (Example)Potential InteractionRelevance to Drug Discovery
Acyl-CoA SynthetaseMedium-Chain Acyl-CoA Synthetase (ACSM)Catalyzes the formation of this compound from 6-hydroxydodecanoic acid and CoA. The hydroxyl group may affect substrate affinity.Target for modulating the cellular levels of this compound.
Acyl-CoA DehydrogenaseMedium-Chain Acyl-CoA Dehydrogenase (MCAD)May act as a substrate or inhibitor. The hydroxyl group could impact the dehydrogenation step of β-oxidation.[5][6]MCAD deficiency is a common metabolic disorder; understanding how modified fatty acids interact with it is crucial.
3-Hydroxyacyl-CoA DehydrogenaseMedium/Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD)Potential substrate, though the position of the hydroxyl group at C6 is non-canonical for this enzyme class which typically acts on 3-hydroxyacyl-CoAs.Probing the substrate specificity of these enzymes could reveal novel metabolic pathways.
Peroxisomal EnzymesAcyl-CoA Oxidase 1 (ACOX1), D-bifunctional protein (DBP)Potential substrate for the peroxisomal β-oxidation pathway, which handles modified fatty acids.[7][8]Targeting peroxisomal metabolism for diseases like X-linked adrenoleukodystrophy.
Protein AcyltransferasesVariousPotential donor for post-translational modification of proteins, a process known as acylation.Investigating novel signaling roles of protein hydroxydodecanoylation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis: first, the chemical or biocatalytic synthesis of 6-hydroxydodecanoic acid, followed by its enzymatic conversion to this compound.

Part A: Synthesis of 6-Hydroxydodecanoic Acid (Biocatalytic Method) [9][10]

This method utilizes an engineered microorganism expressing a cytochrome P450 monooxygenase to hydroxylate dodecanoic acid.

Materials:

  • Engineered E. coli strain expressing a suitable CYP153A monooxygenase.

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Dodecanoic acid.

  • Buffer (e.g., 50 mM potassium phosphate, pH 7.4).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Anhydrous sodium sulfate (B86663).

  • Silica (B1680970) gel for column chromatography.

Procedure:

  • Culture the engineered E. coli in LB medium with antibiotics at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to culture at a lower temperature (e.g., 20-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation and resuspend them in the reaction buffer.

  • Add dodecanoic acid (e.g., 10 g/L) to the cell suspension.

  • Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.

  • After the reaction, acidify the mixture to pH 2 with HCl and extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude 6-hydroxydodecanoic acid by silica gel column chromatography.

Part B: Enzymatic Synthesis of this compound [11]

This method uses an acyl-CoA synthetase to convert the free fatty acid to its CoA ester.

Materials:

  • Purified 6-hydroxydodecanoic acid.

  • Coenzyme A (CoA).

  • ATP.

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available medium-chain specific enzyme).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT).

  • HPLC system for purification.

Procedure:

  • Dissolve 6-hydroxydodecanoic acid in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute in the reaction buffer.

  • In a reaction vessel, combine the reaction buffer, ATP (e.g., 5 mM), CoA (e.g., 2 mM), and 6-hydroxydodecanoic acid (e.g., 1 mM).

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate at 37°C for 2-4 hours.

  • Monitor the formation of this compound by HPLC.

  • Purify the product using a C18 reverse-phase HPLC column.

  • Lyophilize the purified fractions to obtain this compound as a powder.

Protocol 2: In Vitro Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

This protocol is adapted to test this compound as a potential substrate or inhibitor of MCAD.[1][6]

Materials:

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the electron acceptor.

  • Add a known concentration of MCAD to the cuvette.

  • Initiate the reaction by adding this compound.

  • Monitor the reduction of the electron acceptor by measuring the change in absorbance at the appropriate wavelength over time.

  • As a positive control, perform the same assay using octanoyl-CoA.

  • To test for inhibition, perform the assay with octanoyl-CoA in the presence of varying concentrations of this compound.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.

Protocol 3: Cellular Assay for PPARγ Activation

This protocol uses a reporter gene assay to determine if this compound can activate the nuclear receptor PPARγ.

Materials:

  • HEK293T or other suitable mammalian cell line.

  • Expression vector for human PPARγ.

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound.

  • Rosiglitazone (positive control).

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.

  • After 24 hours, treat the transfected cells with varying concentrations of this compound or Rosiglitazone.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to the total protein concentration in each sample.

  • Plot the fold-change in luciferase activity relative to the vehicle-treated control to determine the dose-response relationship.

Mandatory Visualization

Fatty_Acid_Beta_Oxidation cluster_potential_interaction Potential Interaction of this compound Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA + Acyl-CoA (n-2) Acetyl-CoA + Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acetyl-CoA + Acyl-CoA (n-2) Thiolase This compound This compound Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase This compound->Acyl-CoA Dehydrogenase Substrate/Inhibitor?

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway and Potential Interaction of this compound.

Experimental_Workflow_PPAR_Activation cluster_cell_culture Cell Culture and Transfection cluster_treatment Compound Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis Plate Cells Plate Cells Transfect with\nPPARγ and Reporter Plasmids Transfect with PPARγ and Reporter Plasmids Plate Cells->Transfect with\nPPARγ and Reporter Plasmids Treat with\nthis compound Treat with This compound Transfect with\nPPARγ and Reporter Plasmids->Treat with\nthis compound Lyse Cells Lyse Cells Treat with\nthis compound->Lyse Cells Measure Luciferase Activity Measure Luciferase Activity Lyse Cells->Measure Luciferase Activity Analyze Fold Change Analyze Fold Change Measure Luciferase Activity->Analyze Fold Change

Caption: Experimental Workflow for Assessing PPARγ Activation by this compound.

Synthesis_Workflow Dodecanoic Acid Dodecanoic Acid 6-Hydroxydodecanoic Acid 6-Hydroxydodecanoic Acid Dodecanoic Acid->6-Hydroxydodecanoic Acid Biocatalytic Hydroxylation This compound This compound 6-Hydroxydodecanoic Acid->this compound Enzymatic CoA Ligation

Caption: Chemoenzymatic Synthesis Workflow for this compound.

References

Troubleshooting & Optimization

improving 6-Hydroxydodecanoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Hydroxydodecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the stability of this compound in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the stability of this compound in solution.

Q1: I am observing a rapid loss of my this compound in an aqueous buffer. What is causing this degradation?

Long-chain acyl-CoA esters like this compound are known to be unstable in aqueous solutions.[1][2] The primary cause of degradation is hydrolysis of the high-energy thioester bond. This instability tends to increase with the length of the fatty acid chain.[1]

Potential Causes:

  • Hydrolysis: The thioester bond is susceptible to cleavage by water, a reaction that can be catalyzed by pH extremes (both acidic and basic conditions) and elevated temperatures.

  • Enzymatic Degradation: If your solution is not free of biological contaminants, enzymes such as acyl-CoA hydrolases (thioesterases) can rapidly break down the molecule.[3][4]

Troubleshooting Steps:

  • Optimize Solvent: Reconstitute your this compound in a solvent that minimizes hydrolysis. Methanol (B129727) has been shown to provide better stability than purely aqueous solutions.[1] A solution of 50% methanol / 50% 50 mM ammonium (B1175870) acetate (B1210297) at pH 7 has also been reported to improve stability.[1]

  • Control pH: Maintain a pH between 4.5 and 7.0. For tissue homogenization, an acidic buffer (pH 4.9) is recommended to preserve the integrity of long-chain acyl-CoAs.

  • Work at Low Temperatures: Perform all manipulations on ice to reduce the rate of chemical and enzymatic degradation.

  • Use Fresh Solutions: Prepare solutions of this compound immediately before use whenever possible.

Q2: My experimental results are inconsistent. Could this be related to the stability of my this compound stock solution?

Yes, inconsistent results are a common consequence of acyl-CoA degradation. If your stock solution is degrading over time, the effective concentration of the active molecule will decrease, leading to variability in your experiments.

Troubleshooting Steps:

  • Assess Stock Solution Integrity: Use an analytical method like LC-MS/MS to check the purity of your stock solution.[1][5][6]

  • Aliquot and Store Properly: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage.

  • Implement a Stability Testing Protocol: Periodically test the concentration of your stock solutions to ensure they remain within an acceptable range for your experiments.

Q3: I am extracting this compound from biological samples and see low recovery. How can I improve this?

Low recovery of long-chain acyl-CoAs from biological samples is often due to their degradation during the extraction process.

Troubleshooting Steps:

  • Rapid Processing on Ice: Minimize the time between sample collection and extraction, and keep the samples on ice at all times.

  • Use an Acidic Homogenization Buffer: Homogenize tissues in an acidic buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9, to inhibit enzymatic activity.

  • Incorporate Stabilizing Agents: Consider the use of acyl-CoA binding proteins (ACBPs) if compatible with your downstream analysis, as they can sequester and protect acyl-CoAs from degradation.[2]

  • Optimize Extraction Solvents: A common method involves homogenization followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for this compound?

The primary degradation pathway is the hydrolysis of the thioester bond, which cleaves Coenzyme A from the 6-hydroxydodecanoyl moiety, yielding 6-hydroxydodecanoic acid and free Coenzyme A. This can occur through chemical hydrolysis or be catalyzed by acyl-CoA hydrolase enzymes.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Susceptible Thioester Bond 6-Hydroxydodecanoic Acid 6-Hydroxydodecanoic Acid Coenzyme A Coenzyme A Hydrolysis->6-Hydroxydodecanoic Acid Hydrolysis->Coenzyme A

Figure 1: Degradation of this compound.
What are the optimal storage conditions for this compound solutions?

For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C. If a stock solution is necessary, it should be prepared in a non-aqueous solvent like methanol or a co-solvent mixture such as 50% methanol / 50% 50 mM ammonium acetate (pH 7), aliquoted into single-use vials, and stored at -80°C.[1] Avoid repeated freeze-thaw cycles.

How can I monitor the stability of my this compound solution?

The most reliable method for monitoring stability is to use a quantitative analytical technique such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).[1][6] This allows for the separation of the intact acyl-CoA from its degradation products and accurate quantification.

Data Presentation

Table 1: Impact of Solvent and pH on Long-Chain Acyl-CoA Stability
ConditionObservationRecommendation
Aqueous Solution Increased degradation, with stability decreasing as the fatty acid chain length increases.[1]Avoid for long-term storage. Prepare fresh for immediate use.
Methanol Improved stability compared to aqueous solutions.[1]Recommended for reconstituting samples for storage.
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) Better stability than purely aqueous solutions.[1]A good alternative for stock solutions if methanol alone is not suitable.
Acidic pH (e.g., 4.9) Used in homogenization buffers to preserve integrity in biological samples.Use for sample preparation and extraction from tissues.
Neutral pH (e.g., 7.0) Generally acceptable, especially in co-solvent mixtures.Maintain pH in this range for experimental buffers.

Experimental Protocols

Protocol: Assessment of this compound Stability by LC-MS/MS

This protocol outlines a method to assess the stability of this compound in a specific buffer over time.

Materials:

  • This compound

  • Test buffer (e.g., PBS, Tris-HCl)

  • Methanol

  • 50 mM Ammonium Acetate, pH 7

  • LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a stabilizing solvent (e.g., 50% methanol / 50% 50 mM ammonium acetate at pH 7) to a known concentration (e.g., 1 mg/mL).

  • Initiate Stability Study: Dilute the stock solution into the test buffer at the desired final concentration.

  • Time Points: Immediately take a "time zero" sample. Incubate the remaining solution under the desired test conditions (e.g., 4°C, 25°C, 37°C). Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Sample Preparation: For each time point, precipitate proteins (if any) and extract the acyl-CoA. A common method is to add 2 volumes of cold methanol, vortex, and centrifuge to pellet the precipitate.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using an LC-MS/MS method optimized for long-chain acyl-CoAs.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining this compound relative to the "time zero" sample against time to determine the degradation rate.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prepare Stock Prepare Stock Solution (e.g., 50% MeOH/NH4OAc) Dilute Dilute in Test Buffer Prepare Stock->Dilute T0 Time 0 Sample Dilute->T0 Incubate Incubate at Test Temp Dilute->Incubate Extract Extract Acyl-CoA (e.g., Methanol) T0->Extract Samples Collect Samples (T1, T2, T3...) Incubate->Samples Samples->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantify Peak Area LCMS->Quantify Result Determine Degradation Rate Quantify->Result

Figure 2: Workflow for Stability Assessment.

Logical Troubleshooting Flow

Start Inconsistent Results or Low Recovery Check_Storage Review Storage Conditions (Temp, Solvent, Aliquots) Start->Check_Storage Correct_Storage Optimize Storage: -80°C, Methanol-based solvent, Single-use aliquots Check_Storage->Correct_Storage Incorrect Check_Handling Review Experimental Handling (Temp, pH, Buffer) Check_Storage->Check_Handling Correct Correct_Storage->Check_Handling Correct_Handling Optimize Handling: Work on ice, Use pH 4.5-7.0 buffer Check_Handling->Correct_Handling Incorrect Assess_Purity Assess Stock Purity (e.g., LC-MS/MS) Check_Handling->Assess_Purity Correct Correct_Handling->Assess_Purity Degraded Stock Degraded? Assess_Purity->Degraded New_Stock Prepare Fresh Stock Degraded->New_Stock Yes End Problem Resolved Degraded->End No New_Stock->End

Figure 3: Troubleshooting Flowchart.

References

Technical Support Center: Quantification of 6-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 6-Hydroxydodecanoyl-CoA.

Frequently Asked Questions (FAQs)

1. What are the main challenges in quantifying this compound?

The quantification of this compound, like other acyl-CoA species, presents several analytical challenges:

  • Chemical Instability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation, particularly hydrolysis of the thioester bond in aqueous solutions.[1][2] This necessitates rapid sample quenching and processing at low temperatures.

  • Low Abundance: Endogenous levels of specific acyl-CoAs can be very low, requiring highly sensitive analytical methods for detection and quantification.

  • Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in mass spectrometry-based analyses, affecting the accuracy of quantification.[2][3]

  • Lack of Commercial Standards: A certified reference standard for this compound may not be readily available, complicating absolute quantification.

  • Chromatographic Separation: The presence of a hydroxyl group makes this compound more polar than its non-hydroxylated counterpart, which can affect its retention and separation from other structurally similar molecules on reverse-phase columns.

2. How should I prepare my samples to ensure the stability of this compound?

Proper sample preparation is critical for accurate quantification. Here are some key recommendations:

  • Rapid Quenching: To halt enzymatic activity, it is essential to rapidly quench metabolism. This can be achieved by flash-freezing tissues in liquid nitrogen or using cold quenching solutions.

  • Acidic Extraction: Extraction with acidic solutions, such as those containing perchloric acid or sulfosalicylic acid, helps to deproteinize the sample and stabilize the acyl-CoA molecules.[4]

  • Low Temperatures: All sample preparation steps should be performed on ice or at 4°C to minimize degradation.[5]

  • Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled version of the analyte, is crucial to correct for sample loss during preparation and for matrix effects.[6] If a labeled standard for this compound is unavailable, a structurally similar odd-chain or hydroxylated acyl-CoA can be used.

3. What is the recommended analytical method for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of acyl-CoAs.[1][2] A reversed-phase LC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity.

4. How can I overcome matrix effects in my analysis?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Cleanup: Solid-phase extraction (SPE) can be used to remove interfering substances from the sample extract.[6]

  • Chromatographic Separation: Good chromatographic resolution is essential to separate the analyte of interest from co-eluting matrix components.[2]

  • Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.

  • Matrix-Matched Calibration Curves: Preparing calibration standards in a blank matrix that is similar to the study samples can help to correct for matrix effects.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no signal for this compound Analyte degradation during sample preparation.Ensure rapid quenching and maintain low temperatures throughout the extraction process. Use fresh, acidic extraction solvents.
Poor extraction efficiency.Optimize the extraction solvent composition. Sonication or homogenization can improve recovery.
Ion suppression due to matrix effects.Improve sample cleanup using SPE. Dilute the sample extract. Use a stable isotope-labeled internal standard.
Insufficient sensitivity of the LC-MS/MS method.Optimize MS parameters (e.g., collision energy, cone voltage). Use a more sensitive instrument if available.
Poor peak shape (e.g., tailing, broadening) Suboptimal chromatographic conditions.Optimize the mobile phase composition and gradient. The presence of the hydroxyl group may require a different gradient than non-hydroxylated acyl-CoAs. Consider using a different column chemistry.
Column contamination.Wash the column with a strong solvent. If the problem persists, replace the column.
High variability between replicate injections Instability of the analyte in the autosampler.Keep the autosampler at a low temperature (e.g., 4°C). Analyze samples as soon as possible after preparation.
Inconsistent sample preparation.Ensure consistent and precise execution of the sample preparation protocol for all samples.
Inaccurate quantification Lack of an appropriate internal standard.If a stable isotope-labeled standard is not available, carefully select a structural analog and validate its use.
Non-linearity of the calibration curve.Prepare a fresh set of calibration standards. Ensure the concentration range of the standards brackets the expected concentration in the samples.

Experimental Protocols

Protocol: LC-MS/MS Quantification of this compound in Biological Tissues

This protocol provides a general framework. Optimization will be required for specific tissue types and instrumentation.

1. Sample Preparation

  • Weigh approximately 50 mg of frozen tissue powder in a pre-chilled tube.

  • Add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound or a C17-CoA standard).

  • Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water with 0.5% formic acid).

  • Homogenize the tissue on ice using a tissue homogenizer.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

  • For sample cleanup (optional but recommended), perform solid-phase extraction (SPE) using a weak anion exchange cartridge.

  • Dry the final extract under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate).

2. LC-MS/MS Analysis

  • LC System: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from 5% to 95% B over 15 minutes. The gradient should be optimized to ensure good separation of this compound from other isomers and matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: The precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the standards into the mass spectrometer. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine group.

3. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary

As specific quantitative data for this compound is not widely available in the literature, the following table provides a template for summarizing your experimental results.

Sample Group Mean Concentration (pmol/mg tissue) ± SD n
Control[Insert your data here][Insert your data here]
Treatment 1[Insert your data here][Insert your data here]
Treatment 2[Insert your data here][Insert your data here]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis tissue Tissue Sample homogenization Homogenization (with Internal Standard) tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (Optional) supernatant->spe drying Drying spe->drying reconstitution Reconstitution drying->reconstitution lc_ms LC-MS/MS reconstitution->lc_ms data_acquisition Data Acquisition (MRM) lc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation dodecanoyl_coa Dodecanoyl-CoA hydroxylation Hydroxylation (e.g., by Cytochrome P450) dodecanoyl_coa->hydroxylation Possible Formation hydroxy_dodecanoyl_coa This compound hydroxylation->hydroxy_dodecanoyl_coa acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase hydroxy_dodecanoyl_coa->acyl_coa_dehydrogenase enoyl_coa_hydratase Enoyl-CoA Hydratase acyl_coa_dehydrogenase->enoyl_coa_hydratase hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase enoyl_coa_hydratase->hydroxyacyl_coa_dehydrogenase thiolase Thiolase hydroxyacyl_coa_dehydrogenase->thiolase decanoyl_coa Decanoyl-CoA + Acetyl-CoA thiolase->decanoyl_coa

Caption: A potential metabolic pathway involving this compound.

References

Technical Support Center: Optimizing LC-MS/MS for 6-Hydroxydodecanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of 6-Hydroxydodecanoyl-CoA. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when analyzing acyl-CoAs like this compound by LC-MS/MS?

A1: The analysis of acyl-CoAs is often challenging due to their inherent instability in aqueous solutions, potential for ion suppression in the mass spectrometer, and poor chromatographic peak shape.[1][2] Key challenges include:

  • Analyte Instability: Acyl-CoAs can degrade in aqueous solutions, leading to poor reproducibility and inaccurate quantification.[1]

  • Ion Suppression: Co-eluting endogenous species can compete for ionization, reducing the signal intensity of the target analyte.[1]

  • Poor Peak Shape: Long-chain acyl-CoAs, in particular, can exhibit peak tailing, which affects integration and quantification.[2]

  • Low Abundance: Cellular concentrations of specific acyl-CoAs can be very low, requiring highly sensitive detection methods.

Q2: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A2: While specific experimental data for this compound is limited, we can predict the likely ions based on the general fragmentation patterns of acyl-CoAs.

  • Precursor Ion ([M+H]⁺): The molecular formula for this compound is C₃₃H₅₈N₇O₁₉P₃S. The expected precursor ion ([M+H]⁺) would have a mass-to-charge ratio (m/z) of approximately 982.29. This should be confirmed by infusing a standard.

  • Product Ions: Acyl-CoAs typically exhibit characteristic fragmentation patterns.[3] Common product ions result from:

    • A neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da), resulting in a fragment containing the acyl chain.[3]

    • A fragment corresponding to the CoA moiety at m/z 428.[3]

For this compound, the predicted primary product ion from the neutral loss of 507 would be around m/z 475.29. The presence of the hydroxyl group on the acyl chain might lead to other specific fragments, which would need to be determined empirically.

Q3: How can I improve the chromatographic separation of this compound?

A3: Good chromatographic separation is crucial to minimize ion suppression and achieve accurate quantification.[1] Consider the following:

  • Column Choice: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[1]

  • Mobile Phase: A gradient of an aqueous mobile phase (e.g., 10 mM ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile) is typically employed.[1] The pH of the aqueous phase can be slightly acidic to improve peak shape for some acyl-CoAs.[2]

  • Gradient Optimization: A shallow gradient can improve the resolution of different acyl-CoA species. The retention time generally increases with the length of the fatty acid chain.[1]

Q4: What are the best practices for sample preparation and extraction of this compound?

A4: Proper sample preparation is critical to prevent analyte degradation and remove interfering substances.

  • Rapid Quenching and Extraction: It is essential to quench metabolic activity quickly, often using cold solvents. Protein precipitation with organic solvents like acetonitrile (B52724) is a common extraction method.[4]

  • Internal Standard: Use of a suitable internal standard, such as an odd-chain acyl-CoA (e.g., C15:0 CoA or C17:0 CoA), is highly recommended for accurate quantification to correct for extraction efficiency and matrix effects.[1][5]

  • Storage: Due to their instability, samples should be processed quickly and stored at low temperatures (-80°C) until analysis.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for this compound Analyte degradation.Ensure rapid sample processing on ice. Prepare fresh standards. Store samples and standards at -80°C.
Incorrect MS parameters.Optimize MS parameters by infusing a standard of this compound or a structurally similar compound. Verify precursor and product ions.
Ion suppression.Improve chromatographic separation to move the analyte away from co-eluting interfering compounds. Consider using a divert valve to direct the early and late eluting components to waste.[1]
Poor Peak Shape (Tailing) Secondary interactions with the column.Adjust the mobile phase pH. Consider a different column chemistry. Ensure the sample is fully dissolved in the initial mobile phase.
Column overload.Reduce the injection volume or sample concentration.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Matrix effects.Optimize the sample preparation procedure to remove more interfering components. Dilute the sample if sensitivity allows.
Inconsistent Retention Times Unstable column temperature.Use a column oven to maintain a consistent temperature.[1]
Fluctuations in mobile phase composition.Ensure proper mobile phase mixing and degassing.

Experimental Protocols

Protocol 1: LC-MS/MS Method Development for this compound

This protocol outlines the steps to develop a robust LC-MS/MS method for the detection and quantification of this compound.

1. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) and store it at -80°C.

  • Prepare a working solution by diluting the stock solution in the initial mobile phase.

2. Mass Spectrometry Optimization (Direct Infusion):

  • Infuse the working solution of this compound directly into the mass spectrometer.

  • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, cone voltage, source temperature, and gas flows) in positive ion mode to maximize the signal of the precursor ion ([M+H]⁺).[1]

  • Perform a product ion scan to identify the major fragment ions. The most abundant fragment is typically the neutral loss of 507 Da.[3] Identify other characteristic fragments.

  • For the most abundant and specific product ions, optimize the collision energy to maximize their signal intensity. This will establish the Multiple Reaction Monitoring (MRM) transitions.

3. Liquid Chromatography Optimization:

  • Column: Phenomenex Luna® C18(2) (100 x 2.0 mm, 3 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Column Temperature: 32°C.[1]

  • Injection Volume: 5-10 µL.

  • Gradient: Develop a gradient to ensure this compound is well-retained and separated from other components. A starting point could be:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 20% B (re-equilibration)

4. Method Validation:

  • Assess linearity by injecting a series of calibration standards.

  • Determine the limit of detection (LOD) and limit of quantification (LOQ).

  • Evaluate accuracy and precision by analyzing quality control samples at different concentrations.

  • Assess matrix effects by comparing the response of the analyte in a standard solution versus a post-extraction spiked biological matrix.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative parameters once the method is optimized. Users should populate this with their own experimental data.

ParameterThis compoundInternal Standard (e.g., C15:0 CoA)
Precursor Ion (m/z) To be determinede.g., 950.5
Product Ion 1 (m/z) To be determinede.g., 443.5
Collision Energy 1 (eV) To be determinede.g., 45
Product Ion 2 (m/z) To be determinede.g., 428.1
Collision Energy 2 (eV) To be determinede.g., 50
Retention Time (min) To be determinedTo be determined
LOD (nM) To be determinedN/A
LOQ (nM) To be determinedN/A
Linear Range (nM) To be determinedN/A

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample quench Metabolic Quenching (e.g., Cold Solvent) sample->quench extract Extraction with Internal Standard quench->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute injection Inject Sample reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification results Final Concentration quantification->results troubleshooting_logic start Start: No or Low Signal check_ms Check MS Parameters (Direct Infusion) start->check_ms signal_ok Signal OK? check_ms->signal_ok optimize_ms Optimize Source & MRM Transitions signal_ok->optimize_ms No check_chromatography Check Chromatography signal_ok->check_chromatography Yes optimize_ms->check_ms peak_present Peak Present? check_chromatography->peak_present optimize_lc Optimize LC Method (Gradient, Column) peak_present->optimize_lc No check_sample_prep Investigate Sample Prep & Matrix Effects peak_present->check_sample_prep Yes, but low optimize_lc->check_chromatography end Problem Solved check_sample_prep->end

References

Technical Support Center: Analysis of 6-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 6-Hydroxydodecanoyl-CoA. The primary focus is on overcoming matrix effects in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound in various biological matrices.

Problem: Low or No Signal for this compound
Potential CauseRecommended Solution
Inefficient Extraction Ensure thorough tissue homogenization on ice. Use a validated extraction solvent mixture for long-chain acyl-CoAs, such as a combination of isopropanol, acetonitrile, and an acidic buffer.[1] Consider solid-phase extraction (SPE) for sample cleanup and to concentrate the analyte.
Analyte Degradation This compound, like other acyl-CoAs, is susceptible to hydrolysis. It is crucial to keep samples on ice or at 4°C throughout the entire extraction procedure. For long-term storage, snap-freeze tissue samples in liquid nitrogen and store them at -80°C. Acyl-CoAs are more stable in acidic conditions.[2]
Ion Suppression Complex biological matrices can significantly suppress the ionization of the target analyte.[3] Implement a robust sample cleanup method like SPE. Optimize the chromatographic separation to resolve this compound from co-eluting matrix components. The use of a stable isotope-labeled internal standard is highly recommended to normalize for matrix effects.
Incorrect MS/MS Parameters Optimize the MS/MS parameters for this compound. This includes the selection of the precursor and product ions, as well as optimizing the collision energy and cone voltage. These parameters are instrument-specific and require empirical determination. A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da moiety.[4][5]
Contamination from Reagents or Consumables Use high-purity, LC-MS grade solvents and reagents. Ensure that all tubes, plates, and vials are free from contaminants that might interfere with the analysis.
Problem: High Background Noise or Interfering Peaks
Potential CauseRecommended Solution
Matrix Interference The presence of endogenous matrix components can lead to high background noise.[3] Enhance sample cleanup using techniques like SPE or liquid-liquid extraction (LLE).
Poor Chromatographic Resolution Optimize the LC gradient to better separate the analyte from interfering peaks. Experiment with different column chemistries, such as C18 or hydrophilic interaction liquid chromatography (HILIC), to achieve better separation.[6]
Contaminated LC-MS System If high background is observed across multiple samples, including blanks, the system may be contaminated. Flush the LC system and mass spectrometer thoroughly.
Phospholipid Interference Phospholipids (B1166683) are a major source of matrix effects in biological samples.[3] Incorporate a phospholipid removal step in your sample preparation protocol, or use a column specifically designed for phospholipid retention.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when analyzing this compound in biological samples?

A1: The primary challenge is overcoming the "matrix effect," where endogenous components of the sample interfere with the ionization of this compound in the mass spectrometer. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification.

Q2: How can I assess the extent of the matrix effect in my samples?

A2: The matrix effect can be evaluated by comparing the signal of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the signal of the analyte in a pure solvent at the same concentration. A significant difference in signal intensity indicates the presence of a matrix effect.

Q3: What is the best internal standard for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C- or ²H-labeled this compound. This type of internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and quantification. If a specific labeled standard is unavailable, a structurally similar acyl-CoA with a different chain length (e.g., heptadecanoyl-CoA) can be used, but its ability to compensate for matrix effects should be carefully validated.[1]

Q4: What are the key considerations for sample preparation of this compound?

A4: Key considerations include:

  • Preventing Degradation: Due to the instability of the thioester bond, it is critical to work quickly at low temperatures and maintain an acidic pH.[1][2]

  • Efficient Extraction: A robust extraction method is needed to efficiently recover the analyte from the complex biological matrix.

  • Thorough Cleanup: A rigorous cleanup step, such as SPE, is essential to remove interfering matrix components like phospholipids and salts.

Q5: Can you provide a starting point for an LC-MS/MS method for this compound?

A5: A general LC-MS/MS method for long-chain acyl-CoAs can be adapted. This is a general guideline and will require optimization.

ParameterRecommendation
LC System HPLC or UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) in water
Mobile Phase B Acetonitrile
Gradient A linear gradient from a low to a high percentage of mobile phase B.
Flow Rate 0.3 - 0.4 mL/min[1]
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Monitor the precursor ion (the m/z of protonated this compound) and a characteristic product ion. A common fragmentation is the neutral loss of 507 Da.[4][5]

Experimental Protocols

Protocol 1: General Tissue Extraction for Acyl-CoA Analysis

This protocol is a general guideline for the extraction of long-chain acyl-CoAs from tissue and should be optimized for this compound and the specific tissue type.[1]

  • Homogenization: Weigh approximately 40-50 mg of frozen tissue and place it in a tube with 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., heptadecanoyl-CoA).

  • Solvent Extraction: Add 0.5 mL of a cold acetonitrile:isopropanol:methanol (B129727) (3:1:1) mixture. Homogenize the sample on ice.

  • Phase Separation: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Analysis: The supernatant can be directly injected for LC-MS/MS analysis or subjected to further cleanup (e.g., SPE).

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This is a general SPE protocol that can be adapted for acyl-CoA cleanup.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by equilibration with an appropriate buffer.

  • Sample Loading: Load the supernatant from the tissue extraction onto the conditioned cartridge.

  • Washing: Wash the cartridge with a buffer to remove unbound impurities.

  • Elution: Elute the acyl-CoAs from the cartridge using an appropriate solvent mixture (e.g., a mixture of ammonium formate (B1220265) and methanol).[7]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

troubleshooting_workflow start Low or No Signal for This compound check_ms Check MS Performance (infuse a standard) start->check_ms check_standard Prepare Fresh Standard and Mobile Phases check_ms->check_standard MS OK check_extraction Evaluate Extraction Efficiency (spike pre-extraction) check_standard->check_extraction Standard OK optimize_cleanup Optimize Sample Cleanup (e.g., SPE) check_extraction->optimize_cleanup Low Recovery optimize_lc Optimize LC Separation optimize_cleanup->optimize_lc optimize_ms Optimize MS/MS Parameters optimize_lc->optimize_ms use_is Use Stable Isotope-Labeled Internal Standard optimize_ms->use_is success Signal Restored use_is->success fatty_acid_beta_oxidation fatty_acyl_coa Fatty Acyl-CoA (e.g., Dodecanoyl-CoA) enoyl_coa Trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH₂) hydroxyacyl_coa L-3-Hydroxyacyl-CoA (e.g., this compound) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (+H₂O) ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase (+CoA-SH) shortened_acyl_coa Shortened Acyl-CoA ketoacyl_coa->shortened_acyl_coa Thiolase

References

Technical Support Center: Purification of Synthetic 6-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of synthetic 6-Hydroxydodecanoyl-CoA. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic this compound?

A1: The purification of synthetic this compound typically involves chromatographic techniques that separate the target molecule from starting materials, byproducts, and other impurities. Common methods include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for purifying acyl-CoAs due to its high resolution. A C18 column is often employed with a gradient of an organic solvent (like acetonitrile (B52724) or methanol) in an aqueous buffer (often containing a counter-ion like triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) formate).

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since Coenzyme A and its derivatives are negatively charged due to the phosphate (B84403) groups, anion-exchange chromatography can be effective. A gradient of increasing salt concentration is used for elution.[1]

  • Affinity Chromatography: If available, columns with affinity for Coenzyme A or long-chain fatty acids can provide a highly specific purification step. For instance, palmitoyl-CoA agarose (B213101) has been used to purify enzymes that bind to acyl-CoAs and could potentially be adapted for the purification of acyl-CoA molecules themselves.[2]

Q2: How can I assess the purity of my this compound sample?

A2: Purity assessment is crucial and typically employs a combination of analytical techniques:

  • Analytical RP-HPLC with UV detection: This is the most common method for routine purity checks. The CoA moiety has a strong absorbance at around 260 nm. Purity is often calculated based on the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides confirmation of the molecular weight of the purified compound, adding a higher degree of confidence in its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can confirm the chemical structure of this compound and identify impurities, although it is less sensitive than HPLC for quantitative purity assessment of minor impurities.[3]

A comparison of common analytical methods for purity assessment of a related compound, 6-hydroxydecanoic acid, is summarized in the table below. These principles are applicable to this compound.

ParameterHPLC-UVGC-MS (with Derivatization)qNMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass spectrometry.Quantitative analysis based on the nuclear magnetic resonance of ¹H nuclei.
Primary Use Assay, routine purity testing, separation of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Absolute quantification without a specific reference standard, structural elucidation.
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~5 µg/mL~0.5 µg/mL~0.5 mg/mL
Precision (RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Data adapted from purity assessment methods for 6-hydroxydecanoic acid.[3]

Q3: What are common impurities I might encounter, and how can I remove them?

A3: Common impurities include unreacted starting materials (6-hydroxydodecanoic acid and Coenzyme A), byproducts from the synthesis reaction (e.g., mixed anhydrides), and degradation products.

  • Unreacted Coenzyme A: Can often be separated by RP-HPLC or ion-exchange chromatography.[1]

  • Unreacted 6-Hydroxydodecanoic Acid: Being more non-polar than the CoA derivative, it will have a different retention time on RP-HPLC.

  • Degradation Products: Acyl-CoAs can be susceptible to hydrolysis. It is important to handle samples at low temperatures and appropriate pH to minimize degradation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield After Purification - Degradation during purification: Acyl-CoAs can be unstable, especially at non-optimal pH or elevated temperatures.- Work at low temperatures (e.g., 4°C) whenever possible.- Use buffers in the pH range of 6.0-7.5.- Minimize the duration of the purification process.
- Poor recovery from the chromatographic column: The compound may be irreversibly binding to the stationary phase.- Test different column chemistries (e.g., C8 instead of C18 for RP-HPLC).- Adjust the mobile phase composition (e.g., pH, organic solvent, ion-pairing agent).
Multiple Peaks on Analytical HPLC - Presence of impurities: Unreacted starting materials, byproducts, or degradation products.- Optimize the purification protocol (e.g., adjust the gradient in RP-HPLC).- Consider a multi-step purification approach (e.g., ion-exchange followed by RP-HPLC).
- Isomers: If the starting 6-hydroxydodecanoic acid was a racemic mixture, you might see separation of enantiomers on a chiral column, though this is less common on standard achiral columns.- Use an enantiomerically pure starting material if required.- Confirm the identity of the peaks using LC-MS.
Inconsistent Purity Results - Sample instability: The compound may be degrading upon storage.- Store the purified product at low temperatures (-20°C or -80°C) as a lyophilized powder or in a suitable buffer.- Aliquot the sample to avoid repeated freeze-thaw cycles.
- Analytical method variability: Inconsistent integration of peaks or changes in chromatographic conditions.- Validate the analytical method for reproducibility.- Ensure consistent sample preparation and injection volumes.

Experimental Protocols

General Protocol for RP-HPLC Purification of this compound

This is a general starting protocol and may require optimization.

  • Column: A semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Ammonium acetate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 260 nm.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 60% B (linear gradient)

    • 35-40 min: 60% to 95% B (for column wash)

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B (re-equilibration)

  • Procedure: a. Dissolve the crude synthetic mixture in a minimal volume of Mobile Phase A. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto the equilibrated HPLC system. d. Collect fractions corresponding to the major peak absorbing at 260 nm. e. Analyze the collected fractions for purity using analytical HPLC. f. Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Logical Workflow for Purification and Analysis

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Synthetic this compound Purification Primary Purification (e.g., RP-HPLC or Ion-Exchange) Crude->Purification Fractions Collect Fractions Purification->Fractions Purity_Check Purity Assessment (Analytical HPLC, LC-MS) Fractions->Purity_Check Purity_Check->Purification If impure, re-purify Pooling Pool Pure Fractions Purity_Check->Pooling If pure Final_Product Lyophilize to obtain Pure this compound Pooling->Final_Product

Caption: A logical workflow for the purification and analysis of synthetic this compound.

Troubleshooting Decision Tree

Start Post-Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure Impure Product? Start->Impure Degradation Check for Degradation: - Temperature - pH - Time Low_Yield->Degradation Yes Recovery Optimize Recovery: - Change Column - Adjust Mobile Phase Low_Yield->Recovery No Optimize_Purification Optimize Purification: - Adjust Gradient - Multi-step Purification Impure->Optimize_Purification Yes Confirm_Identity Confirm Peak Identity (LC-MS) Impure->Confirm_Identity No, suspect misidentification Success Problem Solved Degradation->Success Recovery->Success Optimize_Purification->Success Confirm_Identity->Success

Caption: A decision tree for troubleshooting common issues in this compound purification.

References

Technical Support Center: 6-Hydroxydodecanoyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Hydroxydodecanoyl-CoA enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments. The information provided is based on established principles for long-chain hydroxyacyl-CoA dehydrogenase assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the enzymatic assay for this compound?

A1: The enzymatic assay for this compound typically measures the activity of a 3-hydroxyacyl-CoA dehydrogenase. This enzyme catalyzes the oxidation of the hydroxyl group on the fatty acyl-CoA substrate to a keto group. This reaction is coupled with the reduction of a cofactor, most commonly NAD+ to NADH. The rate of the reaction can be monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.[1][2][3][4]

Q2: What type of enzyme is expected to act on this compound?

A2: this compound, a 12-carbon hydroxy fatty acyl-CoA, is a substrate for long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).[5][6] LCHAD is part of the mitochondrial trifunctional protein complex and is responsible for the third step in the beta-oxidation of long-chain fatty acids.[5][7][8]

Q3: How should I prepare and store my this compound substrate?

A3: Long-chain acyl-CoA esters can be susceptible to hydrolysis. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store the substrate solution in small aliquots at -80°C to minimize freeze-thaw cycles. The stability of the enzyme itself is also a critical factor; freezing is known to minimize the loss of long-chain 3-hydroxyacyl-CoA dehydrogenase activity.[7][8][9]

Q4: What are some known inhibitors of long-chain 3-hydroxyacyl-CoA dehydrogenases?

A4: Several compounds can inhibit long-chain 3-hydroxyacyl-CoA dehydrogenases, either directly or indirectly. These include substrate analogs and compounds that interfere with the fatty acid oxidation pathway. A summary of potential inhibitors is provided in the table below.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or very low enzyme activity Inactive Enzyme: Improper storage or handling has led to denaturation.- Ensure the enzyme has been stored at the correct temperature (-80°C). - Avoid repeated freeze-thaw cycles. - Run a positive control with a known substrate to confirm enzyme activity.
Degraded Substrate: The this compound has hydrolyzed.- Prepare fresh substrate solution for each experiment. - Verify the integrity of the substrate using an appropriate analytical method if possible.
Incorrect Assay Conditions: pH, temperature, or buffer composition is not optimal.- Ensure the assay buffer is at the optimal pH for the enzyme (typically around 7.0-8.0). - Perform the assay at the recommended temperature (e.g., 37°C).[3] - Check for the presence of any interfering substances in the sample.
High background signal Contaminating Enzymes: The sample may contain other dehydrogenases that can reduce NAD+.- Use a purified enzyme preparation if possible. - Run a blank reaction without the substrate to measure the background rate of NAD+ reduction.
Non-enzymatic Reduction of NAD+: Some compounds can non-enzymatically reduce NAD+.- Prepare samples in a buffer that does not contain reducing agents. - Run a control reaction without the enzyme to check for non-enzymatic NAD+ reduction.
Assay signal decreases over time Substrate Depletion: The substrate is being consumed rapidly.- Use a lower concentration of the enzyme or a higher initial concentration of the substrate. - Ensure that you are measuring the initial velocity of the reaction.
Product Inhibition: The accumulation of the product (6-Oxododecanoyl-CoA or NADH) is inhibiting the enzyme.- A coupled assay system can be used where the product is immediately consumed by a subsequent reaction to prevent its accumulation.[10] - Measure the initial reaction rate where product concentration is minimal.
Enzyme Instability: The enzyme is losing activity under the assay conditions.- Check the stability of the enzyme at the assay temperature and pH. - Consider adding stabilizing agents like BSA to the assay buffer.

Data Presentation

Table 1: Potential Inhibitors of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase

Inhibitor ClassExample(s)Mechanism of Action
Upstream Pathway Inhibitors Etomoxir, PerhexilineInhibit carnitine palmitoyltransferase 1 (CPT1), reducing the transport of long-chain fatty acids into the mitochondria and thus substrate availability for LCHAD.[11]
TrimetazidineInhibits long-chain 3-ketoacyl CoA thiolase, the enzyme downstream of LCHAD, which may indirectly affect LCHAD activity.[11]
Metabolic Modulators MalonateInhibits succinate (B1194679) dehydrogenase in the TCA cycle, leading to an increased NADH/NAD+ ratio which can inhibit dehydrogenases like LCHAD.[11]
Product Analogs Acetoacetyl-CoAActs as a competitive inhibitor for 3-hydroxyacyl-CoA dehydrogenase.[12]
Fatty Acid Oxidation Inhibitors RanolazineIndirectly inhibits LCHAD by reducing the overall rate of fatty acid oxidation.[11]

Table 2: Stability of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

Storage TemperatureTime for 50% Activity LossRecommendation
25°C~30 hoursAvoid storage at room temperature.
4°C~55 hoursSuitable for short-term storage.
-20°C / -70°CMinimized lossRecommended for long-term storage.
(Data based on studies of LCHAD in rat and human liver tissue)[7][8][9]

Experimental Protocols

Protocol 1: Standard Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.3.

    • NAD+ Solution: 10 mM NAD+ in Assay Buffer.

    • Substrate Stock Solution: 1 mM this compound in a suitable solvent (e.g., water or buffer). Store on ice.

    • Enzyme Solution: Prepare a dilution of the enzyme in cold Assay Buffer to a concentration that gives a linear reaction rate for at least 5 minutes.

  • Assay Procedure:

    • Set up a reaction mixture in a cuvette. A typical 1 mL reaction mixture may contain:

      • 880 µL Assay Buffer

      • 100 µL NAD+ Solution (final concentration 1 mM)

      • 10 µL Substrate Stock Solution (final concentration 10 µM)

    • Mix by inversion and equilibrate to the desired temperature (e.g., 37°C) in a thermostatted spectrophotometer.

    • Monitor the absorbance at 340 nm until a stable baseline is achieved.

    • Initiate the reaction by adding 10 µL of the Enzyme Solution.

    • Immediately mix by inversion and record the increase in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

    • Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Buffer, NAD+, Substrate) mix Mix Reagents in Cuvette reagents->mix enzyme Prepare Enzyme Solution initiate Initiate with Enzyme enzyme->initiate equilibrate Equilibrate to Temperature mix->equilibrate equilibrate->initiate measure Measure A340nm initiate->measure rate Calculate Rate (ΔA/min) measure->rate activity Calculate Enzyme Activity rate->activity

Caption: Experimental workflow for a standard spectrophotometric assay.

troubleshooting_logic start Low/No Activity? check_enzyme Check Enzyme Activity (Positive Control) start->check_enzyme enzyme_ok Enzyme OK? check_enzyme->enzyme_ok check_substrate Check Substrate Integrity (Prepare Fresh) substrate_ok Substrate OK? check_substrate->substrate_ok check_conditions Verify Assay Conditions (pH, Temp) bad_conditions Root Cause: Incorrect Conditions check_conditions->bad_conditions enzyme_ok->check_substrate Yes inactive_enzyme Root Cause: Inactive Enzyme enzyme_ok->inactive_enzyme No substrate_ok->check_conditions Yes degraded_substrate Root Cause: Degraded Substrate substrate_ok->degraded_substrate No

Caption: Troubleshooting logic for low or no enzyme activity.

signaling_pathway lcfa Long-Chain Fatty Acid lc_acyl_coa Long-Chain Acyl-CoA lcfa->lc_acyl_coa Acyl-CoA Synthetase enoyl_coa trans-2-Enoyl-CoA lc_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa This compound enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 6-Oxododecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) nad NAD+ shorter_acyl_coa Shorter Acyl-CoA + Acetyl-CoA ketoacyl_coa->shorter_acyl_coa Thiolase nadh NADH + H+ ketoacyl_coa->nadh nad->hydroxyacyl_coa

References

Technical Support Center: Enhancing 6-Hydroxydodecanoyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biosynthesis of 6-hydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during the enzymatic synthesis of this compound, focusing on whole-cell biocatalysis systems expressing cytochrome P450 monooxygenases.

Q1: My whole-cell biocatalyst is showing low or no activity for dodecanoyl-CoA hydroxylation. What are the potential causes and how can I troubleshoot this?

A1: Low or no activity is a common issue that can stem from several factors related to the enzyme, the host cell, or the reaction conditions.

  • Enzyme Expression and Folding: Inactive P450 enzyme is a primary suspect. Ensure that the P450 monooxygenase is being expressed and correctly folded in your host organism (e.g., E. coli).

    • Troubleshooting:

      • Verify protein expression using SDS-PAGE and Western blotting.

      • Perform a carbon monoxide (CO) difference spectrum analysis on cell-free extracts to confirm the presence of correctly folded, active P450.

      • Optimize codon usage of your P450 gene for the expression host.

      • Lower the induction temperature (e.g., 18-25°C) and increase induction time to improve protein folding.

      • Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper folding.

  • Redox Partner Inefficiency: P450 enzymes require electron transfer from redox partners (a reductase and often a ferredoxin) to be active.[1] An inefficient or incompatible redox system will severely limit your product yield.

    • Troubleshooting:

      • Ensure that the redox partners are from a compatible system for your chosen P450. If using a P450 from one organism, its native redox partners are often the best choice.

      • Consider creating a fusion protein of the P450 and its reductase, which can improve electron transfer efficiency.

      • Verify the expression of all components of the redox chain.

  • Substrate Unavailability: Dodecanoyl-CoA may not be reaching the enzyme due to transport limitations across the cell membrane or low intracellular concentrations.

    • Troubleshooting:

      • Co-express a fatty acid transporter (e.g., FadL) to improve uptake of the precursor, dodecanoic acid.[2]

      • Knock out competing metabolic pathways. For instance, deleting the fadD gene, which encodes an acyl-CoA synthetase involved in the first step of β-oxidation, can prevent the degradation of both the fatty acid substrate and the hydroxylated product.[2]

  • Cofactor Limitation: The catalytic cycle of P450s requires a constant supply of reducing equivalents, typically NADPH.

    • Troubleshooting:

      • Ensure the reaction buffer is supplemented with a carbon source (e.g., glucose) to allow the host cells to regenerate NADPH.

      • Consider metabolic engineering strategies to enhance the pentose (B10789219) phosphate (B84403) pathway, which is a major source of NADPH regeneration.

Q2: I am observing the production of byproducts, such as over-oxidized fatty acids (e.g., dodecanedioic acid) or hydroxylation at undesired positions. How can I improve the regioselectivity for 6-hydroxylation?

A2: Achieving high regioselectivity for in-chain hydroxylation is a significant challenge, as many fatty acid hydroxylases have a natural preference for terminal (ω) or sub-terminal (ω-1, ω-2) positions.

  • Enzyme Selection: The intrinsic properties of the P450 enzyme are the primary determinant of regioselectivity.

    • Troubleshooting:

      • Screen a panel of different P450s known for fatty acid hydroxylation. While many CYP153 family members are ω-hydroxylases, variants of P450-BM3 (CYP102A1) are known to hydroxylate at various in-chain positions.[1][3][4]

      • Literature suggests that P450-BM3 mutants can be engineered to shift their regioselectivity towards the gamma (γ) and delta (δ) positions of lauric acid (dodecanoic acid), which are C4 and C5.[4] This indicates that hydroxylation at the C6 position is plausible through further engineering.

  • Protein Engineering: Site-directed mutagenesis of the enzyme's active site can alter substrate binding and, consequently, the position of hydroxylation.

    • Troubleshooting:

      • Utilize molecular modeling and substrate docking to identify key amino acid residues in the active site that interact with the fatty acid substrate.

      • Mutations at residues such as F87 in P450-BM3 have been shown to dramatically alter substrate specificity and regioselectivity.[3][5]

      • Perform saturation mutagenesis at key positions to create a library of mutants, which can then be screened for the desired 6-hydroxylation activity.

  • Reaction Conditions: While less impactful than enzyme choice, reaction conditions can sometimes influence product distribution.

    • Troubleshooting:

      • Varying the reaction temperature or pH might slightly alter the enzyme's conformational flexibility and affect regioselectivity.

Q3: The final titer of my hydroxylated product is too low for downstream applications. How can I increase the overall yield?

A3: Low product titer is often a result of a combination of factors including inefficient catalysis, substrate/product toxicity, and limitations in the host's metabolic capacity.

  • Optimize Cultivation and Biotransformation Conditions: The environment of the whole-cell biocatalyst plays a critical role in its productivity.

    • Troubleshooting:

      • Media Composition: Ensure the production medium contains sufficient nutrients, including a carbon source for energy and cofactor regeneration, and necessary trace elements for enzyme function. The effect of different media components on fatty acid profiles has been noted in various bacteria.[6][7]

      • pH and Temperature: Optimize the pH and temperature for both cell viability and enzyme activity during the biotransformation phase.

      • Substrate Feeding: High concentrations of fatty acids can be toxic to E. coli. Implement a fed-batch or continuous feeding strategy to maintain a low, non-toxic concentration of dodecanoic acid in the medium.

      • Oxygen Supply: P450-catalyzed hydroxylation is an oxygen-dependent reaction. Ensure adequate aeration and agitation to maintain a high dissolved oxygen level in the culture.

  • Host Strain Engineering: Modifying the host's metabolism can channel more resources towards product formation.

    • Troubleshooting:

      • Precursor Supply: Overexpress key enzymes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase (ACCase), to increase the pool of precursors for dodecanoyl-CoA.[2]

      • Reduce Byproduct Formation: As mentioned in Q1, knock out genes involved in the β-oxidation pathway (e.g., fadD) to prevent degradation of the fatty acid substrate and the hydroxylated product.[2]

      • Enhance Cofactor Regeneration: Engineer the host to increase the intracellular availability of NADPH.

  • Improve Enzyme Performance: A more active and stable enzyme will lead to higher product titers.

    • Troubleshooting:

      • Use directed evolution or site-directed mutagenesis to improve the catalytic efficiency (kcat/Km) of your P450 enzyme.

      • Select or engineer more thermostable enzymes, as this can improve their longevity during the biotransformation process.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the microbial production of hydroxylated fatty acids. While specific data for this compound is limited, these tables provide a baseline for expected yields and the impact of engineering efforts.

Table 1: Comparison of Hydroxylated Fatty Acid Production by Different Engineered Strains

Enzyme/StrainSubstrateProductTiter (mg/L)Yield/ConversionReference
E. coli expressing CYP102A1 and 'TesAGlucoseMixed Hydroxy Fatty Acids36.524% of FFAs converted[2]
E. coli expressing CYP102A1, 'TesA & ACCaseGlucoseMixed Hydroxy Fatty Acids58.7-[2]
E. coli expressing CYP153A33 P136A mutant10 mM 1-dodecanolα,ω-dodecanediol~132671.2% conversion-
Lactobacillus plantarum in E. coli280 g/L Linoleic Acid(S)-10-hydroxy-cis-12-octadecenoic acid-High[8]
Stenotrophomonas maltophilia in E. coliOleic Acid10-hydroxystearic acid46,000-[8]

Table 2: Regioselectivity of P450-BM3 Mutants on Lauric Acid (Dodecanoic Acid)

P450-BM3 Variantβ-hydroxylation (%)γ-hydroxylation (%)δ-hydroxylation (%)Sub-terminal (ω-1, ω-2, ω-3) (%)Reference
Wild-type---100[4]
V78A F87A I263GPresentPresent14-[4]
S72Y V78A F87APresentPresent16-[4]

Experimental Protocols

1. Site-Directed Mutagenesis of P450s (QuikChange™ Method)

This protocol provides a general guideline for introducing point mutations into a P450-encoding plasmid.

  • Primer Design:

    • Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation.

    • The mutation should be in the center of the primers, with 10-15 bases of correct sequence on both sides.

    • The primers should have a melting temperature (Tm) of ≥ 78°C.

    • Aim for a GC content of at least 40% and ensure the primers terminate in one or more G or C bases.

  • Mutant Strand Synthesis (PCR):

    • Set up the PCR reaction in a thin-walled PCR tube on ice:

      • 5 µl of 10x reaction buffer

      • 10-50 ng of dsDNA template (plasmid containing P450 gene)

      • 125 ng of forward primer

      • 125 ng of reverse primer

      • 1 µl of dNTP mix

      • ddH₂O to a final volume of 50 µl

      • 1 µl of PfuTurbo DNA polymerase (2.5 U/µl)

    • Gently mix and cycle using the following parameters:

      • Segment 1: 1 cycle at 95°C for 30 seconds.

      • Segment 2: 12-18 cycles at 95°C for 30 seconds, 55°C for 1 minute, and 68°C for 1 minute/kb of plasmid length.

      • Segment 3: 1 cycle at 68°C for 7 minutes.

  • Digestion of Parental DNA:

    • Add 1 µl of Dpn I restriction enzyme (10 U/µl) directly to the amplification reaction.

    • Mix gently and incubate at 37°C for 1 hour to digest the parental, methylated DNA.

  • Transformation:

    • Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µl of the Dpn I-treated DNA.

    • Plate on selective media (e.g., LB agar (B569324) with the appropriate antibiotic).

    • Incubate overnight at 37°C.

    • Pick individual colonies, grow overnight cultures, and isolate plasmid DNA.

    • Verify the desired mutation by DNA sequencing.

2. Whole-Cell Biotransformation for Hydroxydodecanoyl-CoA Production

This protocol describes a typical whole-cell biotransformation experiment using an E. coli host.

  • Cell Growth and Induction:

    • Inoculate a single colony of the recombinant E. coli strain (harboring the P450 and redox partner expression plasmid) into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

    • Inoculate 100 mL of Terrific Broth (TB) medium in a 500 mL flask with the overnight culture to an initial OD₆₀₀ of ~0.1.

    • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to culture at a lower temperature (e.g., 20°C) for 16-24 hours.

  • Biotransformation Reaction:

    • Harvest the induced cells by centrifugation (e.g., 4000 x g for 15 min at 4°C).

    • Wash the cell pellet once with a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Resuspend the cells in the reaction buffer to a final OD₆₀₀ of 10-50.

    • Add dodecanoic acid (the precursor) to the desired final concentration (e.g., 1-10 mM). It's often beneficial to dissolve the fatty acid in a co-solvent like DMSO or ethanol (B145695) first (final co-solvent concentration should be <1% v/v).

    • Add a carbon source (e.g., 1% w/v glucose) to the cell suspension for cofactor regeneration.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with vigorous shaking for 4-48 hours.

  • Sample Collection and Preparation:

    • Withdraw aliquots at various time points.

    • Separate the cells from the supernatant by centrifugation.

    • The product may be in the supernatant or retained within the cells. Extraction from both fractions is recommended for accurate quantification.

    • For intracellular analysis, proceed with the acyl-CoA extraction protocol below.

3. Acyl-CoA Extraction and Quantification by LC-MS/MS

This protocol provides a method for extracting and quantifying acyl-CoAs from bacterial cells.[9][10][11][12]

  • Extraction:

    • Rapidly quench the metabolism of a known quantity of bacterial cells (e.g., a cell pellet from 10 mL of culture) by adding a cold extraction solvent. A common solvent is a mixture of acetonitrile/methanol/water (2:2:1 v/v/v).

    • Alternatively, use 5-sulfosalicylic acid (SSA) for deproteinization, which can simplify sample cleanup.[9]

    • Include an internal standard (e.g., a ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA like heptadecanoyl-CoA) in the extraction solvent for accurate quantification.

    • Vortex the mixture vigorously and incubate on ice.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent, such as a methanol/water mixture.

    • Chromatography: Use a reverse-phase C18 column for separation.

      • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.

      • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

      • Run a gradient from a lower to a higher percentage of Mobile Phase B to elute the acyl-CoAs based on their hydrophobicity.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. For acyl-CoAs, a characteristic transition is the neutral loss of the 5'-ADP fragment (507 Da).

      • Monitor the transition from the precursor ion [M+H]⁺ to the product ion [M-507+H]⁺.

      • Develop a standard curve using authentic this compound to determine the absolute concentration in your samples.

Visualizations

Signaling and Regulatory Pathways

// Nodes glucose [label="Glucose", fillcolor="#FBBC05", fontcolor="#202124"]; acetyl_coa [label="Acetyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; malonyl_coa [label="Malonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; fab_pathway [label="Fatty Acid Biosynthesis\n(FAS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dodecanoyl_acp [label="Dodecanoyl-ACP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dodecanoyl_coa [label="Dodecanoyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fadR [label="FadR\n(Transcriptional Regulator)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; beta_oxidation [label="β-Oxidation Pathway\n(fad genes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; p450_system [label="Recombinant P450 System\n(Hydroxylase + Redox Partners)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; external_fa [label="External\nDodecanoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; fadD [label="FadD\n(Acyl-CoA Synthetase)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges glucose -> acetyl_coa [label="Glycolysis"]; acetyl_coa -> malonyl_coa [label="ACC"]; malonyl_coa -> fab_pathway; fab_pathway -> dodecanoyl_acp; dodecanoyl_acp -> dodecanoyl_coa [label="Thioesterase/\nSynthetase"]; dodecanoyl_coa -> p450_system [label="Substrate"]; p450_system -> product;

// Regulation fadR -> beta_oxidation [label="Represses", arrowhead="tee"]; dodecanoyl_coa -> fadR [label="Inhibits FadR\n(Derepression)", style=dashed, arrowhead="tee"]; fadR -> fab_pathway [label="Activates fabA/B", style=dashed]; dodecanoyl_acp -> fab_pathway [label="Feedback Inhibition", style=dashed, arrowhead="tee"];

// External Pathway external_fa -> fadD; fadD -> dodecanoyl_coa; dodecanoyl_coa -> beta_oxidation;

} dot Caption: Regulation of fatty acid metabolism in E. coli for this compound production.

Experimental Workflow

experimental_workflow

Troubleshooting Logic Diagram

troubleshooting_yield

References

troubleshooting poor chromatographic resolution of acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor chromatographic resolution for acyl-CoAs?

Poor resolution in acyl-CoA chromatography, leading to overlapping peaks and inaccurate quantification, can stem from several factors. These include issues with the column, the mobile phase, the instrument setup, or the sample itself. Column-related problems often involve aging and degradation of the stationary phase, damage to the packing material, or contamination from sample matrices.[1] Mobile phase issues can arise from incorrect solvent composition, pH fluctuations, or the use of poor-quality solvents.[1] Instrumental factors such as pump pulsation or excessive extra-column volume can also contribute to peak broadening.[1][2] Finally, sample-related issues like overloading the column or injecting the sample in a solvent much stronger than the mobile phase are common culprits.[1][2]

Q2: How can I improve the peak shape of my acyl-CoA chromatogram?

Poor peak shape, such as tailing or fronting, is a frequent challenge. Peak tailing can be caused by secondary interactions between the phosphate (B84403) groups of the acyl-CoA molecule and the stationary phase.[3] To mitigate this, consider adding an ion-pairing agent to the mobile phase or adjusting the pH.[3] Operating at a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can also improve peak shape.[3] Peak fronting is often a result of column overload or injecting the sample in a solvent that is too strong.[2] Reducing the injection volume or diluting the sample can often resolve this issue.[2]

Q3: My acyl-CoA recovery is low. What are the potential causes and solutions?

Low recovery of acyl-CoAs can be attributed to their instability in aqueous solutions and losses during sample preparation.[4] Acyl-CoAs are prone to hydrolysis, especially in alkaline and strongly acidic conditions.[4] It is crucial to optimize the pH of extraction buffers and reconstitution solvents. For instance, methanol (B129727) has been shown to provide good stability for acyl-CoAs.[4] During solid-phase extraction (SPE), hydrophilic, short-chain acyl-CoAs may be poorly retained, leading to their loss.[3][5] If you are analyzing a mix of short- and long-chain acyl-CoAs, consider using an extraction method that does not require SPE, such as protein precipitation with sulfosalicylic acid (SSA).[3][5]

Q4: How do I choose the right column for acyl-CoA analysis?

The choice of stationary phase is critical for achieving good separation. Reversed-phase chromatography with a C18 column is the most common and effective method for separating a wide range of acyl-CoAs, from short- to long-chain species.[6][7][8][9] For broader coverage that includes very polar, short-chain acyl-CoAs and related biosynthetic precursors, a hydrophilic interaction liquid chromatography (HILIC) column can be beneficial.[6][10] The particle size of the stationary phase also impacts resolution; smaller particles generally lead to better separation but at the cost of higher backpressure.[11]

Troubleshooting Guide: Poor Chromatographic Resolution

This guide provides a systematic approach to diagnosing and resolving poor chromatographic resolution of acyl-CoAs.

Issue 1: Co-eluting or Broad Peaks

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Mobile Phase Composition Adjust the organic solvent-to-aqueous buffer ratio to improve selectivity.[1] For reversed-phase chromatography, decreasing the organic solvent percentage will increase retention time, potentially resolving closely eluting peaks.[2]
Incorrect Mobile Phase pH The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like acyl-CoAs. Experiment with slight pH adjustments to optimize selectivity. Ensure your buffer has sufficient capacity to maintain a stable pH.[1]
Suboptimal Gradient Elution If using a gradient, adjust the slope. A shallower gradient can improve the separation of complex mixtures.
Column Degradation Over time, the stationary phase of the column can degrade. If you observe a gradual loss of resolution, try flushing the column with a strong solvent. If this doesn't help, the column may need to be replaced.[1][12]
Low Column Temperature Lowering the column temperature can increase retention and improve resolution, although it will also increase analysis time.[13]
High Flow Rate Reducing the flow rate can increase column efficiency and lead to sharper, better-resolved peaks.[2][13]
Issue 2: Peak Tailing

Possible Causes and Solutions:

Possible CauseRecommended Solution
Secondary Silanol (B1196071) Interactions The phosphate moiety of acyl-CoAs can interact with residual silanol groups on the silica-based stationary phase. Add an ion-pairing agent to the mobile phase or use a modern, end-capped column to minimize these interactions.[2][3]
Column Contamination Strongly retained compounds from previous injections can accumulate at the head of the column, causing peak tailing. Implement a regular column washing procedure. A guard column can also help protect the analytical column from contaminants.[14]
Extra-column Volume Excessive volume between the injector and the detector can lead to peak broadening and tailing. Use tubing with a smaller internal diameter and minimize its length.[2]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from a method that demonstrated improved recovery and separation of long-chain acyl-CoAs.[15]

  • Homogenization: Homogenize tissue samples (less than 100 mg) in a glass homogenizer with 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 2-propanol to the homogenate and homogenize again.

  • Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile.

  • Solid-Phase Purification:

    • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

    • Elute the acyl-CoAs with 2-propanol.

  • Sample Preparation for HPLC: Concentrate the eluent and prepare it for injection.

Protocol 2: Reversed-Phase HPLC Method for Acyl-CoA Separation

This is an example of a binary gradient system for separating acyl-CoAs.[4][15]

  • Column: C18 column (e.g., Luna® C18(2) 100 Å, 100 x 2 mm, 3 µm).[4]

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9 or 10 mM ammonium acetate, pH 6.8.[4][15]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.2 - 0.5 mL/min.[4][15]

  • Detection: UV at 260 nm or mass spectrometry.[15]

  • Gradient Example:

    • 0-5 min: 15% B

    • 5-19 min: Gradient to 90% B

    • Hold at 90% B for a few minutes before returning to initial conditions.

Quantitative Data Summary

Table 1: Example HPLC Gradient Conditions for Acyl-CoA Analysis
Time (minutes)% Mobile Phase A (10 mM ammonium acetate, pH 6.8)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)Reference
080200.2[4]
1501000.2[4]
22.501000.2[4]
22.5180200.2[4]
Table 2: Optimized Mass Spectrometry Parameters for Acyl-CoA Detection
ParameterValueReference
Ionization ModePositive Ion ESI[4]
Capillary Voltage3.20 kV[4]
Cone Voltage45 V[4]
Desolvation Gas Flow500 L/h[4]
Desolvation Temperature500 °C[4]
Source Temperature120 °C[4]

Visualizations

TroubleshootingWorkflow start Poor Chromatographic Resolution check_peaks Assess Peak Shape (Broad, Tailing, Fronting?) start->check_peaks end_good Resolution Acceptable check_separation Assess Peak Separation (Co-elution?) check_peaks->check_separation Broad optimize_mobile_phase Optimize Mobile Phase - Adjust organic % - Adjust pH - Add ion-pairing agent check_peaks->optimize_mobile_phase Tailing optimize_injection Optimize Injection - Reduce sample load - Match sample solvent to mobile phase check_peaks->optimize_injection Fronting check_separation->end_good No optimize_gradient Optimize Gradient Profile - Shallower gradient check_separation->optimize_gradient Yes check_column Check Column Health - Flush with strong solvent - Use guard column - Replace if necessary check_separation->check_column No Improvement optimize_flow_temp Adjust Flow Rate & Temperature - Decrease flow rate - Decrease temperature check_separation->optimize_flow_temp Yes optimize_mobile_phase->check_peaks optimize_gradient->check_separation check_column->start optimize_injection->check_peaks optimize_flow_temp->check_separation

Caption: A troubleshooting workflow for poor chromatographic resolution.

Acyl_CoA_Analysis_Workflow process_node process_node sample_prep Sample Preparation extraction Acyl-CoA Extraction (e.g., LLE, SPE, PPT) sample_prep->extraction cleanup Sample Cleanup (Optional, e.g., SPE) extraction->cleanup reconstitution Reconstitution (e.g., in Methanol) cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation column Reversed-Phase Column (C18) lc_separation->column mobile_phase Gradient Elution (Aqueous Buffer + Organic Solvent) column->mobile_phase detection Detection mobile_phase->detection ms_detection MS/MS Detection (MRM for quantification) detection->ms_detection data_analysis Data Analysis ms_detection->data_analysis quantification Quantification & Integration data_analysis->quantification

Caption: A general experimental workflow for acyl-CoA analysis.

References

preventing degradation of 6-Hydroxydodecanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 6-Hydroxydodecanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, like other acyl-CoAs, is primarily due to its chemical instability. The main causes include:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, as well as enzymatic activity from thioesterases present in the sample.

  • Oxidation: The hydroxyl group and the poly-carbon chain can be susceptible to oxidation.

  • Enzymatic Degradation: Residual enzyme activity in the sample, such as beta-oxidation pathway enzymes, can metabolize the molecule.

  • Physical Factors: Repeated freeze-thaw cycles can introduce moisture and oxygen, accelerating degradation. Exposure to air and light can also contribute to degradation.[1]

Q2: What are the ideal storage conditions for this compound standards and samples?

A2: To ensure the stability of this compound, it is crucial to adhere to proper storage conditions. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Storage FormTemperatureDurationRecommendations
Lyophilized Powder-20°C or -80°CLong-termStore in a desiccator to prevent moisture absorption.
Aqueous Stock Solution-80°CUp to 6 monthsPrepare in a slightly acidic buffer (pH 4.0-6.0) and store under an inert gas like nitrogen or argon.[1]
Aqueous Working Solution2-8°CUse within 1 dayPrepare fresh before each experiment.[1]

Q3: What are the visual or analytical signs of this compound degradation?

A3: Degradation of your this compound sample can be identified through several observations:

  • Reduced Biological Activity: A noticeable decrease in the expected enzymatic or cellular response can indicate a lower concentration of the active compound.[1]

  • Inconsistent Experimental Results: High variability between replicates is a common sign of ongoing sample degradation.[1]

  • Appearance of Unexpected Peaks: When analyzing samples via techniques like HPLC or LC-MS, new peaks corresponding to degradation products are a clear indicator of instability.[1]

Troubleshooting Guides

This section provides step-by-step guidance to address common issues encountered during experiments involving this compound.

Issue 1: Low or No Signal of this compound in LC-MS Analysis

  • Possible Cause: Complete degradation of the compound due to improper sample handling and preparation.

  • Troubleshooting Steps:

    • Review Sample Preparation Protocol: Ensure that all steps were performed on ice and with pre-chilled solvents to minimize enzymatic activity.

    • Verify pH of Buffers: Confirm that all buffers used for extraction and reconstitution are slightly acidic (pH 4.0-6.8) to minimize hydrolysis.[2]

    • Quench Metabolism Rapidly: For cellular or tissue samples, ensure that metabolic activity was quenched effectively at the start of the protocol, for example, by using liquid nitrogen or ice-cold solvents.

    • Incorporate Internal Standards: Use a stable isotope-labeled internal standard or an odd-chain acyl-CoA like Heptadecanoyl-CoA (C17:0) to track sample loss during preparation.[3]

    • Check for Contamination: Ensure all labware is free from contaminants that could degrade the sample.

Issue 2: High Variability in Quantification Between Replicates

  • Possible Cause: Inconsistent degradation of the sample across different replicates.

  • Troubleshooting Steps:

    • Standardize Timing: Ensure that the time between sample collection, extraction, and analysis is consistent for all samples.

    • Use Single-Use Aliquots: Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[1]

    • Maintain a Cold Chain: Keep samples on ice or in a cold block throughout the entire preparation process.

    • Degas Solvents: To minimize oxidation, degas all aqueous buffers and solvents by sparging with an inert gas like nitrogen or argon.[1]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Mammalian Cells

This protocol is adapted from established methods to ensure high recovery and stability of acyl-CoAs.[4]

  • Cell Harvesting and Washing:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Metabolism Quenching and Extraction:

    • Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) containing an internal standard to the cell pellet or monolayer.

    • For adherent cells, use a cell scraper to scrape the cells in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the sample briefly and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[4]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.

  • Sample Concentration:

    • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is a common choice.[4]

Visualizations

G cluster_prep Sample Preparation Workflow start Start: Cell or Tissue Sample quench Quench Metabolism (Liquid N2 or Cold Solvent) start->quench extract Extract with Cold Organic Solvent (e.g., 80% Methanol) quench->extract precipitate Protein Precipitation (Centrifugation) extract->precipitate collect Collect Supernatant precipitate->collect concentrate Evaporate to Dryness (Nitrogen Stream or Vacuum) collect->concentrate reconstitute Reconstitute in LC-MS Buffer concentrate->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: A typical workflow for preparing samples for acyl-CoA analysis.

G cluster_degradation Chemical Degradation of this compound 6_OH_Dodecanoyl_CoA This compound R-C(=O)-S-CoA Hydrolysis Hydrolysis (H2O, Acid/Base, Enzymes) 6_OH_Dodecanoyl_CoA->Hydrolysis Degradation_Products 6-Hydroxydodecanoic Acid + Coenzyme A R-C(=O)-OH + HS-CoA Hydrolysis->Degradation_Products

Caption: The primary chemical degradation pathway for acyl-CoAs is hydrolysis.

References

Technical Support Center: Quantification of 6-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 6-Hydroxydodecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during sample preparation and analysis?

A1: this compound, like other acyl-CoAs, is susceptible to degradation through several pathways. The primary concerns are:

  • Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond upon cell lysis.[1]

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially in neutral or alkaline aqueous solutions.[1][2]

  • Thermal Instability: Elevated temperatures during sample processing can accelerate both enzymatic and chemical degradation.[1][3]

To mitigate these issues, it is critical to work at low temperatures, use acidic buffers, and immediately quench enzymatic activity upon sample collection.[1]

Q2: Which type of internal standard is best for the quantification of this compound?

A2: The use of a proper internal standard (IS) is crucial for accurate quantification to compensate for sample loss during preparation and for matrix effects during analysis.[4][5] For the LC-MS/MS analysis of acyl-CoAs, the following are recommended:

  • Stable Isotope-Labeled (SIL) Internal Standard: A SIL analog of this compound is the ideal choice. It shares very similar chemical and physical properties with the analyte, ensuring it co-elutes and experiences similar ionization effects, thus providing the most accurate correction.[6]

  • Odd-Chain Acyl-CoA: If a SIL standard is unavailable, an odd-numbered long-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative.[7] These are typically not endogenous to most biological systems.

Q3: What are matrix effects and how can they impact my calibration curve?

A3: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting components from the sample matrix.[6][8] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[8] Matrix effects can lead to:

  • Poor accuracy and precision.[8]

  • Non-linearity in the calibration curve, as the effect may not be consistent across the entire concentration range.[6]

To minimize matrix effects, it is essential to optimize sample preparation to remove interfering substances and to use an appropriate internal standard that experiences similar matrix effects as the analyte.[6][9]

Q4: My calibration curve for this compound has a poor correlation coefficient (r² < 0.99). What are the common causes?

A4: A poor correlation coefficient in your calibration curve can stem from several issues:

  • Analyte Instability: Degradation of this compound in your stock or working standard solutions will lead to inconsistent responses. It is advisable to prepare fresh standards regularly and store them at low temperatures.[3]

  • Inconsistent Sample Preparation: Variability in your extraction or sample handling procedure across the different calibration points can introduce errors.

  • Matrix Effects: As mentioned previously, inconsistent matrix effects across the concentration range can affect linearity.[6]

  • Detector Saturation: At very high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear curve.[6]

Troubleshooting Guides

Calibration Curve and Quantification Issues
Symptom Potential Cause Recommended Solution
Poor Linearity (r² < 0.99) or Non-Linear Curve Detector Saturation: At high concentrations, the detector response is no longer proportional to the analyte concentration.[6]- Dilute the higher concentration standards and re-inject.- Reduce the injection volume.- Use a less abundant isotope or fragment ion for quantification.[6]
Analyte Degradation: this compound is unstable in solution, especially at room temperature.[2][3]- Prepare fresh calibration standards daily from a stock solution stored at -80°C.- Keep working solutions on ice or in a cooled autosampler.
Matrix Effects: Differential ion suppression or enhancement across the calibration range.[6]- Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.- Ensure the internal standard is appropriate and effectively compensates for matrix effects.
Poor Reproducibility of Peak Areas Inconsistent Injection Volume: Autosampler malfunction or incorrect syringe placement.- Check the autosampler for proper function and ensure the correct syringe is installed.- Verify the injection volume setting in the acquisition software.
Standard Instability: Degradation of the analyte in the prepared standards over the course of the analytical run.[3]- Prepare fresh standards more frequently.- Ensure the autosampler is temperature-controlled (e.g., 4°C).
Variable Sample Extraction Recovery: Inconsistent sample preparation across replicates.- Automate the extraction process if possible.- Ensure thorough mixing and consistent timing for each step of the manual extraction procedure.
Consistently Low or No Analyte Signal Inefficient Extraction: The analyte is not being efficiently recovered from the sample matrix.- Optimize the extraction solvent and pH. Acidic conditions are often preferred for acyl-CoAs.[1]- Evaluate different solid-phase extraction (SPE) cartridges and elution solvents.
Analyte Adsorption: this compound may adsorb to plasticware.- Use glass or low-adsorption polypropylene (B1209903) tubes and vials.[10]
Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion pairs or insufficient collision energy.- Optimize MS parameters by infusing a pure standard of this compound.- Use multiple reaction monitoring (MRM) for quantification.[7][11]
Peak Tailing in Chromatogram Secondary Interactions: The analyte is interacting with active sites in the LC system (e.g., column, tubing).[3][7]- Use a new, high-quality analytical column.- Consider using a column with a different stationary phase (e.g., HILIC).[7]- Flush the LC system to remove contaminants.
Column Overload: Injecting too much analyte onto the column.- Dilute the sample and re-inject.- Use a column with a higher loading capacity.

Experimental Protocols

Protocol: Generation of a Standard Calibration Curve for this compound Quantification

This protocol outlines the general steps for preparing a calibration curve for the quantification of this compound in a biological matrix using LC-MS/MS.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., methanol) and store it at -80°C.

  • Prepare a stock solution of the internal standard (e.g., C17:0-CoA) in a similar manner.

  • On the day of analysis, prepare a series of working standard solutions by serially diluting the primary stock solution.

2. Preparation of Calibration Standards:

  • Obtain a blank biological matrix (e.g., plasma, cell lysate) that is free of the analyte.

  • To a set of tubes, add a fixed volume of the blank matrix.

  • Spike the blank matrix with increasing volumes of the working standard solutions to create a series of calibration standards at different concentrations (e.g., 8-10 points).

  • Add a constant amount of the internal standard working solution to each calibration standard and to the quality control (QC) samples and unknown samples.

3. Sample Extraction:

  • Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to each sample.[7] A common ratio is 3:1 (solvent:sample).

  • Vortex thoroughly and incubate at a low temperature (e.g., -20°C) for at least 20 minutes to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent, such as methanol, which has been shown to provide good stability for acyl-CoAs.[2]

4. LC-MS/MS Analysis:

  • Inject the reconstituted samples onto the LC-MS/MS system.

  • Use a suitable chromatographic method (e.g., reversed-phase or HILIC) to separate this compound from other components.

  • Detect the analyte and the internal standard using mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both molecules.

5. Data Analysis:

  • Integrate the peak areas for both this compound and the internal standard in each chromatogram.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area) for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of each standard.

  • Apply a linear regression analysis to the data points. The resulting equation (y = mx + c) and the correlation coefficient (r²) will be used to determine the concentration of this compound in the unknown samples.

Visualizations

Caption: Troubleshooting workflow for poor calibration curve linearity.

LCMS_Workflow sample_prep 1. Sample Preparation - Spike with Internal Standard - Protein Precipitation extraction 2. Supernatant Transfer & Evaporation sample_prep->extraction reconstitution 3. Reconstitution in Stable Solvent extraction->reconstitution lc_separation 4. LC Separation (Reversed-Phase or HILIC) reconstitution->lc_separation ms_detection 5. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis 6. Data Analysis - Peak Integration - Calibration Curve Generation ms_detection->data_analysis

Caption: General workflow for LC-MS/MS quantification of this compound.

References

Technical Support Center: Analysis of 6-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 6-Hydroxydodecanoyl-CoA. It specifically addresses the common challenge of interference from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomers that can interfere with the analysis of this compound?

A1: Interference in the analysis of this compound can arise from two main types of isomers:

  • Positional Isomers: These are molecules with the same chemical formula but with the hydroxyl (-OH) group at a different position on the dodecanoyl chain. For example, 5-Hydroxydodecanoyl-CoA and 7-Hydroxydodecanoyl-CoA are common positional isomers that can be difficult to distinguish from this compound, as they have the same mass-to-charge ratio (m/z) in mass spectrometry.

  • Stereoisomers (Enantiomers): this compound has a chiral center at the 6th carbon. This means it can exist in two non-superimposable mirror-image forms: (R)-6-Hydroxydodecanoyl-CoA and (S)-6-Hydroxydodecanoyl-CoA. These enantiomers have identical physical and chemical properties in an achiral environment, making their separation challenging without specialized chiral chromatography techniques.

Q2: My LC-MS/MS results show a single peak for this compound. Does this confirm the absence of isomeric interference?

A2: Not necessarily. A single peak on a standard reversed-phase liquid chromatography (RPLC) column does not guarantee the absence of isomers. Positional isomers often have very similar retention times and may co-elute.[1] Enantiomers will not be separated by a standard achiral RPLC column. Therefore, what appears to be a single, pure peak could be a composite of this compound and one or more of its isomers, leading to inaccurate quantification.

Q3: How can I confirm the identity of this compound and distinguish it from its isomers?

A3: A combination of chromatographic and mass spectrometric techniques is required:

  • High-Resolution Mass Spectrometry (HRMS): Can confirm the elemental composition of the molecule. However, it cannot differentiate between isomers.

  • Tandem Mass Spectrometry (MS/MS): Can provide structural information through fragmentation patterns. While the fragmentation of the Coenzyme A moiety is consistent, subtle differences in the fragmentation of the fatty acyl chain may help distinguish positional isomers.[2] However, enantiomers will produce identical MS/MS spectra.

  • Chromatographic Separation: This is the most effective way to resolve isomers before they enter the mass spectrometer. Specialized chromatographic techniques are essential for separating both positional and stereoisomers.

Q4: What are the recommended chromatographic techniques for separating this compound from its isomers?

A4: To achieve comprehensive separation, a multi-step or specialized chromatographic approach is often necessary:

  • For Positional Isomers: High-efficiency reversed-phase columns with optimized gradients can sometimes separate positional isomers. However, for complex mixtures, more advanced techniques like two-dimensional liquid chromatography (2D-LC) might be required.

  • For Enantiomers (Chiral Separation): A chiral stationary phase (CSP) column is mandatory for separating the (R) and (S) enantiomers.[1] This can be done either as a primary separation method or as a second-dimension separation after initial purification by RPLC. Derivatization of the hydroxyl group with a chiral reagent can also facilitate separation on a standard column.

Troubleshooting Guides

Issue 1: Inaccurate Quantification of this compound

Symptom: You suspect your quantified levels of this compound are erroneously high due to co-eluting isomers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inaccurate quantification.

Quantitative Data Summary: Illustrative Example of Isomer Interference

The following table demonstrates a hypothetical scenario of how co-elution of isomers can lead to an overestimation of this compound concentration.

Analytical MethodAnalyteRetention Time (min)Peak AreaCalculated Concentration (µM)
Standard RPLC-MS/MS This compound (and co-eluting isomers)8.515,0001.5
Chiral LC-MS/MS (R)-6-Hydroxydodecanoyl-CoA10.26,0000.6
(S)-6-Hydroxydodecanoyl-CoA10.84,0000.4
5-Hydroxydodecanoyl-CoA8.43,0000.3
7-Hydroxydodecanoyl-CoA8.62,0000.2

Note: This data is for illustrative purposes only and actual results may vary depending on the specific experimental conditions.

Issue 2: Poor or No Separation of Isomers

Symptom: You are attempting to separate isomers of this compound, but the chromatographic resolution is insufficient.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor isomer separation.

Experimental Protocols

Protocol 1: Chiral Separation and Quantification of this compound Enantiomers by LC-MS/MS

This protocol is adapted from methods for similar medium-chain hydroxy fatty acids and their CoA esters.

1. Sample Preparation (from cell or tissue lysate):

  • Perform a protein precipitation using a cold solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., a stable isotope-labeled analog).
  • Centrifuge to pellet the protein and collect the supernatant.
  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the sample in the initial mobile phase.

2. Derivatization (Optional, but recommended for enhanced chiral separation):

  • To the dried sample, add a chiral derivatizing agent (e.g., a chiral isocyanate) in an appropriate aprotic solvent.
  • Incubate at a controlled temperature to allow the reaction to complete.
  • Quench the reaction and evaporate the solvent.
  • Reconstitute in the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient optimized for the separation of the enantiomers.
  • Flow Rate: Appropriate for the column dimensions.
  • Column Temperature: Controlled to ensure reproducible retention times.
  • Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Precursor Ion (Q1): The m/z of the protonated this compound (or its derivative).
  • Product Ion (Q3): A characteristic fragment ion, often corresponding to the loss of the CoA moiety or a fragment of the derivatizing agent.

Illustrative MRM Transitions for this compound (Native)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+[M+H - CoA]+Optimize experimentally
Internal Standard[M+H]+ (isotope labeled)[M+H - CoA]+ (isotope labeled)Optimize experimentally

4. Data Analysis:

  • Integrate the peak areas for each enantiomer and the internal standard.
  • Generate a calibration curve using standards of known concentrations.
  • Calculate the concentration of each enantiomer in the samples.

Protocol 2: Analysis of Positional Isomers of Hydroxydodecanoyl-CoA

This protocol focuses on the separation of positional isomers using high-resolution reversed-phase chromatography.

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1. Derivatization is generally not required for positional isomer separation but can improve chromatographic peak shape.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: A high-resolution reversed-phase C18 or C30 column with a small particle size (e.g., < 2 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
  • Gradient: A shallow, extended linear gradient to maximize the separation of closely eluting isomers.
  • Flow Rate: Optimized for the column dimensions to achieve high efficiency.
  • Column Temperature: Maintained at a constant, elevated temperature (e.g., 40-50°C) to improve peak shape and resolution.
  • Mass Spectrometry:
  • Utilize the same MS settings as in Protocol 1.

3. Data Analysis:

  • Carefully integrate the peaks for each resolved positional isomer.
  • If standards are available, create separate calibration curves for each isomer. If not, relative quantification can be performed based on peak areas, assuming similar ionization efficiencies.

References

Technical Support Center: Optimizing Enzyme Assays with 6-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing buffer conditions for enzymes utilizing 6-Hydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experimental success.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are likely to use this compound as a substrate?

A1: this compound is a long-chain hydroxyacyl-CoA. The primary enzyme family that metabolizes such substrates is the long-chain 3-hydroxyacyl-CoA dehydrogenases (LCHAD) . These enzymes are crucial components of the mitochondrial trifunctional protein (TFP) and are involved in the fatty acid beta-oxidation pathway.

Q2: What is a typical starting buffer for an LCHAD assay?

A2: A common starting point for an LCHAD assay is a potassium phosphate (B84403) buffer at a concentration of 50-100 mM and a pH between 7.0 and 7.4, supplemented with a chelating agent like EDTA (0.1 mM) to prevent inhibition by divalent cations. The reaction is typically monitored at room temperature or 37°C.

Q3: Why is my enzyme activity low or absent?

A3: Low enzyme activity can stem from several factors related to buffer conditions and substrate integrity. Key areas to investigate include:

  • Suboptimal pH: Enzyme activity is highly pH-dependent. The optimal pH for LCHAD is generally in the neutral to slightly alkaline range.

  • Incorrect Ionic Strength: Both very low and very high salt concentrations can negatively impact enzyme structure and activity.

  • Substrate Degradation: Long-chain acyl-CoA thioesters are susceptible to hydrolysis in aqueous buffers. It is crucial to prepare substrate solutions fresh and keep them on ice.

  • Poor Substrate Solubility: this compound may have limited solubility in aqueous buffers, leading to a lower effective substrate concentration.

  • Cofactor Issues: LCHAD activity requires the cofactor NAD⁺ (for the dehydrogenase reaction). Ensure it is present at a saturating concentration and has not degraded.

Q4: How can I improve the solubility of this compound in my assay buffer?

A4: To improve the solubility of long-chain acyl-CoAs, consider the following:

  • Use of Detergents: A low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.01-0.05%), can help to solubilize the substrate without denaturing the enzyme. However, this must be optimized as detergents can also inhibit enzyme activity.

  • Sonication: Briefly sonicating the substrate solution can aid in dispersion.

  • BSA: Bovine serum albumin (BSA) can bind to fatty acyl-CoAs and help maintain their solubility and stability in solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal / Non-enzymatic reaction Spontaneous hydrolysis of the this compound thioester bond.Run parallel controls without the enzyme to determine the rate of non-enzymatic hydrolysis. Subtract this rate from the enzymatic reaction rate. Prepare substrate solutions immediately before use.
Contamination of reagents.Use high-purity water and reagents. Filter-sterilize buffers.
Poor reproducibility between replicates Inconsistent pipetting of viscous substrate or enzyme solutions.Use calibrated positive displacement pipettes. Mix solutions thoroughly but gently (do not vortex enzymes) before aliquoting.
Temperature fluctuations during the assay.Ensure all reagents and the reaction plate are equilibrated to the assay temperature before initiating the reaction. Use a temperature-controlled plate reader.
Substrate precipitation during the assay.Visually inspect wells for turbidity. Re-optimize solubility conditions (see Q4 in FAQs).
Reaction rate decreases rapidly Substrate depletion.Lower the enzyme concentration or increase the initial substrate concentration. Ensure you are measuring the initial velocity.
Product inhibition.Dilute the enzyme to reduce the rate of product accumulation. If possible, use a coupled assay to remove the product as it is formed.
Enzyme instability under assay conditions.Check the stability of the enzyme at the assay pH and temperature over the time course of the experiment. Consider adding stabilizing agents like glycerol (B35011) (5-10%), if compatible.

Experimental Protocols

Protocol 1: Determining the Optimal pH for LCHAD Activity
  • Buffer Preparation: Prepare a series of 100 mM buffers with overlapping pH ranges (e.g., MES pH 6.0, 6.5; Potassium Phosphate pH 7.0, 7.5; Tris-HCl pH 8.0, 8.5, 9.0). Adjust the pH of each buffer at the intended assay temperature (e.g., 37°C).

  • Reaction Mixture Preparation: For each pH point, prepare a master mix containing the respective buffer, 500 µM NAD⁺, and any other required additives (e.g., 0.1 mM EDTA).

  • Assay Setup: In a UV-transparent 96-well plate, add the appropriate master mix to triplicate wells. Include "no enzyme" and "no substrate" controls for each pH.

  • Reaction Initiation: Equilibrate the plate and a freshly prepared solution of 100 µM this compound to the assay temperature. Add the substrate to all wells except the "no substrate" controls. Finally, add the LCHAD enzyme to the experimental and "no substrate" wells to initiate the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader set to the assay temperature. Measure the increase in absorbance at 340 nm (due to NADH production in the reverse reaction, or decrease if monitoring the forward reaction with NADH as a co-substrate) every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (ΔA340/min) from the linear portion of the curve for each replicate. Subtract the rates from the control wells. Plot the average enzyme activity against pH to determine the optimum.

Protocol 2: Optimizing Ionic Strength
  • Buffer Preparation: Prepare the optimal buffer (determined in Protocol 1) with varying concentrations of a neutral salt, such as NaCl or KCl (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).

  • Assay Procedure: Follow steps 2-5 from Protocol 1, using the different ionic strength buffers.

  • Data Analysis: Calculate the initial reaction velocities for each salt concentration. Plot the average enzyme activity against the salt concentration to identify the optimal ionic strength.

Quantitative Data Summary

The following tables summarize the expected effects of different buffer parameters on LCHAD activity. The exact values should be determined empirically for your specific enzyme and experimental setup.

Table 1: Effect of pH on Relative LCHAD Activity

pHBuffer SystemRelative Activity (%)
6.0MES~40%
6.5MES/Phosphate~65%
7.0Phosphate~85%
7.4Phosphate~100%
8.0Tris-HCl~90%
8.5Tris-HCl~70%
9.0Tris-HCl~50%

Table 2: Effect of Ionic Strength (NaCl) on Relative LCHAD Activity

NaCl Concentration (mM)Relative Activity (%)
0~75%
25~90%
50~100%
100~95%
150~80%
200~65%

Visualizations

Signaling and Metabolic Context of this compound

Long-chain acyl-CoAs, including this compound, are primarily intermediates in metabolic pathways but also function as signaling molecules that can influence transcription factors and other cellular processes.

fatty_acid_metabolism_and_signaling Metabolic and Signaling Roles of Long-Chain Acyl-CoAs cluster_metabolism Mitochondrial Beta-Oxidation cluster_signaling Cellular Signaling LCFA Long-Chain Fatty Acid AcylCoA_Synth Acyl-CoA Synthetase LCFA->AcylCoA_Synth LCAcylCoA Long-Chain Acyl-CoA AcylCoA_Synth->LCAcylCoA CPT1 CPT1 LCAcylCoA->CPT1 LCAcylCoA_cyto Cytosolic Long-Chain Acyl-CoA LCAcylCoA->LCAcylCoA_cyto Transport to Cytosol Mito_Matrix Mitochondrial Matrix CPT1->Mito_Matrix CPT2 CPT2 Mito_Matrix->CPT2 SixOHDodecanoylCoA This compound CPT2->SixOHDodecanoylCoA LCHAD LCHAD SixOHDodecanoylCoA->LCHAD KetoacylCoA 3-Ketoacyl-CoA LCHAD->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle TranscriptionFactors Transcription Factors (e.g., PPARs, HNF4α) LCAcylCoA_cyto->TranscriptionFactors Modulates Activity IonChannels Ion Channels LCAcylCoA_cyto->IonChannels Modulates ProteinKinases Protein Kinases LCAcylCoA_cyto->ProteinKinases Modulates GeneExpression Gene Expression (Lipid Metabolism, Inflammation) TranscriptionFactors->GeneExpression Regulates

Caption: Metabolic fate and signaling functions of long-chain acyl-CoAs.

Experimental Workflow for Buffer Optimization

The following diagram illustrates a logical workflow for systematically optimizing buffer conditions for an enzyme assay using this compound.

buffer_optimization_workflow Workflow for Enzyme Buffer Optimization Start Start Optimization SelectBuffer Select Initial Buffer System (e.g., 100mM K-Phosphate, pH 7.4) Start->SelectBuffer pH_Screen pH Screen (pH 6.0 - 9.0) SelectBuffer->pH_Screen Analyze_pH Analyze pH Data & Determine Optimum pH_Screen->Analyze_pH Run Assay IonicStrength_Screen Ionic Strength Screen (0 - 200mM NaCl) Analyze_pH->IonicStrength_Screen Use Optimal pH Analyze_Ionic Analyze Ionic Strength Data & Determine Optimum IonicStrength_Screen->Analyze_Ionic Run Assay Additive_Screen Test Additives (optional) (e.g., BSA, Detergent) Analyze_Ionic->Additive_Screen Use Optimal Ionic Strength Analyze_Additives Analyze Additive Data Additive_Screen->Analyze_Additives Run Assay Final_Conditions Final Optimized Buffer Conditions Analyze_Additives->Final_Conditions

Caption: Logical workflow for optimizing enzyme assay buffer conditions.

improving sensitivity for low-abundance 6-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve analytical sensitivity for low-abundance metabolites, with a specific focus on 6-Hydroxydodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and specific method for quantifying low-abundance this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[1] The use of Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer provides excellent selectivity and minimizes background interference, which is crucial for detecting low-abundance analytes in complex biological matrices.[2][3]

Q2: I am observing a very low signal for this compound. What are the most common causes?

A2: Low signal intensity for acyl-CoAs can stem from several factors:

  • Sample Degradation: Acyl-CoAs are chemically unstable and susceptible to hydrolysis, especially in neutral or alkaline aqueous solutions.[2] It is critical to keep samples on ice during processing and store them at -80°C.

  • Inefficient Extraction: The recovery of medium-chain acyl-CoAs is highly dependent on the extraction protocol. The choice of solvent and the use of solid-phase extraction (SPE) can significantly impact yield.

  • Ion Suppression: Co-eluting compounds from the biological matrix can compete with this compound for ionization in the mass spectrometer's source, leading to a suppressed signal.[2]

  • Suboptimal LC-MS/MS Parameters: Incorrect chromatographic conditions (e.g., column, mobile phase) or mass spectrometer settings (e.g., ionization mode, collision energy) can drastically reduce sensitivity.

Q3: How can I improve the stability of this compound during sample preparation?

A3: To minimize degradation, always handle samples at low temperatures (4°C or on ice).[1] For tissue samples, flash-freezing in liquid nitrogen immediately after collection is essential to halt metabolic activity. When preparing extracts, use acidic conditions, as acyl-CoAs are more stable at a lower pH.[2] If not analyzing immediately, store extracts as a dried pellet under an inert gas at -80°C. Reconstitute just prior to LC-MS/MS analysis in a suitable solvent, such as a methanol/water mixture.[2]

Q4: Which ionization mode is better for acyl-CoA analysis: positive or negative?

A4: Positive electrospray ionization (ESI) mode is generally more sensitive for the detection of acyl-CoAs.[4] Studies have shown that positive ion mode can be approximately three times more sensitive than negative ion mode for some fatty acyl-CoAs.[5]

Q5: What are the characteristic MS/MS fragments I should look for when developing an MRM method for this compound?

A5: Acyl-CoAs exhibit a highly conserved fragmentation pattern in positive ion mode. The most common and abundant transition results from the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507.3 Da.[1][6] Another characteristic product ion is often observed at m/z 428, which arises from fragmentation between the 5' diphosphates.[1][4] For this compound (Molecular Formula: C₃₃H₅₈N₇O₁₈P₃S), you would set up MRM transitions based on its protonated precursor ion and these characteristic product ions.

Q6: My chromatographic peak shape is poor (tailing, broad). How can I improve it?

A6: Poor peak shape is often due to secondary interactions with the column or improper mobile phase conditions. For acyl-CoAs, which are amphiphilic, using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and resolution on a C18 column.[3] Ion-pairing agents can also be effective. Ensure your injection solvent is not significantly stronger than the initial mobile phase composition to prevent peak distortion.

Q7: I've optimized my sample preparation and LC-MS/MS method, but the signal is still too low. Are there any advanced techniques to dramatically boost sensitivity?

A7: Yes, chemical derivatization can significantly increase sensitivity, although it adds complexity to the workflow. Since there are no standard derivatization methods for intact acyl-CoAs, an alternative strategy involves hydrolyzing the thioester bond to release the free 6-hydroxydodecanoic acid. This free fatty acid can then be derivatized to enhance its ionization efficiency. Reagents that add a permanently charged group (charge-reversal derivatization) can increase sensitivity by several orders of magnitude.[7][8] This approach requires careful method development and validation but can be powerful for extremely low-abundance analytes.

Troubleshooting Guides

When encountering low or no signal for this compound, a systematic approach is crucial for identifying the root cause.

Logical Workflow for Troubleshooting Low LC-MS Signal

The following diagram outlines a step-by-step process to diagnose signal issues, starting from the mass spectrometer and working backward through the liquid chromatography system and sample preparation.

TroubleshootingWorkflow cluster_MS Mass Spectrometer Check cluster_LC Liquid Chromatography Check cluster_Sample Sample Integrity Check MS_Check Start: No/Low Signal Detected Infuse_Std Infuse Standard Compound (e.g., Reserpine) MS_Check->Infuse_Std Signal_OK Signal OK? Infuse_Std->Signal_OK MS_Problem Troubleshoot MS: - Check Tuning & Calibration - Clean Ion Source - Verify Detector Signal_OK->MS_Problem No MS_OK MS is Functioning Signal_OK->MS_OK Yes LC_Check Inject Analyte Standard (this compound) MS_OK->LC_Check Peak_OK Peak Observed? LC_Check->Peak_OK LC_Problem Troubleshoot LC: - Check for Leaks/Blockages - Purge Pumps - Verify Column Integrity - Check Mobile Phase Peak_OK->LC_Problem No LC_OK LC System is Functioning Peak_OK->LC_OK Yes Sample_Check Analyze Spiked Matrix Sample LC_OK->Sample_Check Recovery_OK Signal Recovered? Sample_Check->Recovery_OK Sample_Problem Troubleshoot Sample Prep: - Check Extraction Efficiency - Evaluate for Degradation - Address Matrix Effects (Dilution) - Re-optimize SPE Recovery_OK->Sample_Problem No Resolved Problem Resolved Recovery_OK->Resolved Yes

A logical workflow for troubleshooting low LC-MS signal.

Quantitative Data Summary

Quantitative data is essential for evaluating and optimizing analytical methods. The following tables provide a summary of relevant metrics for acyl-CoA analysis.

Table 1: Comparison of Analytical Method Sensitivity for Acyl-CoAs

Method Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Throughput Selectivity Reference(s)
LC-MS/MS Low fmol range ~10 fmol on column High Very High [2][9]
HPLC-UV Low pmol range Mid-high pmol range Medium Low-Medium [9]

| Fluorometric Assay | Mid-high fmol range | Low pmol range | High | Low (Measures total pool) |[9][10] |

Table 2: Comparison of Ionization Modes and Extraction Methods

Parameter Condition 1 Result 1 Condition 2 Result 2 Finding Reference(s)
Ionization Mode Positive ESI ~3x higher signal Negative ESI Lower signal Positive mode is generally more sensitive for acyl-CoAs. [5]

| Extraction (Acetyl-CoA) | Perchloric Acid (PCA) | 12 pmol/million cells | Cold Methanol | 6 pmol/million cells | Acidic extraction can yield higher recovery for some acyl-CoAs. |[10] |

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is adapted for high recovery of short- to medium-chain acyl-CoAs.[1][4]

  • Cell Washing: Aspirate culture medium and wash adherent cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching & Lysis: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., ¹³C-labeled or odd-chain acyl-CoA).

  • Cell Scraping: Scrape the cells from the plate and transfer the entire lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Homogenization: Vortex the tube vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being careful not to disturb the protein pellet.

  • Analysis: The sample is now ready for direct injection into the LC-MS/MS system. If not analyzing immediately, store at -80°C.

Protocol 2: General LC-MS/MS Method for Acyl-CoA Analysis

This method is a starting point and should be optimized for your specific instrument and analyte.

  • LC Column: Reversed-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.5).[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 20% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Ionization: ESI, Positive Mode.

  • MS Analysis: Multiple Reaction Monitoring (MRM).

    • Precursor Ion [M+H]⁺: Calculate for this compound.

    • Product Ion 1 (Quantitative): [M+H-507.3]⁺

    • Product Ion 2 (Qualitative): m/z 428.0

    • Dwell Time: 50-100 ms.

    • Collision Energy (CE): Optimize by infusing the analyte standard.

Metabolic Pathway Visualization

This compound is an intermediate in fatty acid metabolism. Dicarboxylic acids, which are formed via ω-oxidation of fatty acids, are primarily shortened via β-oxidation within peroxisomes.[11][12] The diagram below illustrates this key metabolic pathway.

Peroxisomal_Beta_Oxidation cluster_DBP Single Enzyme, Two Activities DCA_CoA Dicarboxylyl-CoA (e.g., Dodecanedioyl-CoA) ACOX Acyl-CoA Oxidase (ACOX) DCA_CoA->ACOX Enoyl_CoA 2-trans-Enoyl-Dicarboxylyl-CoA Hydroxyacyl_CoA 3-Hydroxyacyl-Dicarboxylyl-CoA (Related to this compound) Enoyl_CoA->Hydroxyacyl_CoA Hydratase activity DBP D-Bifunctional Protein (DBP) Enoyl_CoA->DBP Ketoacyl_CoA 3-Ketoacyl-Dicarboxylyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenase activity Hydroxyacyl_CoA->DBP Thiolase 3-Ketoacyl-CoA Thiolase Ketoacyl_CoA->Thiolase Shortened_CoA Shortened Dicarboxylyl-CoA (2 Carbons Shorter) Acetyl_CoA Acetyl-CoA ACOX->Enoyl_CoA DBP->Hydroxyacyl_CoA Thiolase->Shortened_CoA Thiolase->Acetyl_CoA

Peroxisomal β-oxidation of dicarboxylic acids.

References

Technical Support Center: Analysis of 6-Hydroxydodecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxydodecanoyl-CoA in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound and its common ions?

A1: The monoisotopic mass of this compound is 965.27719 g/mol . In positive ion mode electrospray ionization (ESI), you can expect to see the protonated molecule [M+H]⁺ at an m/z of 966.2844. In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of 964.2699 is expected. It is crucial to also look for common adducts.[1]

Q2: What are the most common adducts observed with this compound in ESI-MS?

A2: In positive ion mode, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are very common.[2][3] You may also observe adducts with solvents like methanol (B129727) [M+CH₃OH+H]⁺ or acetonitrile (B52724) [M+CH₃CN+H]⁺, especially if these are present in your mobile phase.[4] In negative ion mode, adducts with chloride [M+Cl]⁻ or formate (B1220265) [M+HCOO]⁻ can be observed.[3]

Q3: My signal for the protonated/deprotonated molecule is very low, but I see large peaks for adducts. What can I do?

A3: This is a common issue known as ion suppression, where the high concentration of salts or other contaminants preferentially forms adducts, reducing the signal of the desired ion.[5] To mitigate this, several strategies can be employed:

  • Improve sample cleanup: Use solid-phase extraction (SPE) to remove salts and other interfering substances from your sample before analysis.[5]

  • Optimize mobile phase: Lowering the pH of the mobile phase with an additive like formic acid can provide an excess of protons, favoring the formation of the [M+H]⁺ ion over metal adducts.[3]

  • Use high-purity solvents and reagents: Ensure all solvents and additives are LC-MS grade to minimize salt contamination.[5]

  • Use plasticware: Glassware can be a source of sodium and potassium ions. Using plastic tubes and vials for sample preparation and storage can help reduce this contamination.[3][6]

Q4: I am observing multiple peaks that could correspond to my compound. How can I confirm the identity of this compound?

A4: The presence of multiple peaks can be due to in-source fragmentation, the presence of isomers, or adduct formation. To confirm the identity of your compound, you should perform tandem mass spectrometry (MS/MS). For acyl-CoAs, a characteristic neutral loss of 507 Da in positive ion mode is often observed, corresponding to the fragmentation of the CoA moiety.[5][7] By selecting your precursor ion of interest (e.g., m/z 966.28) and observing this characteristic neutral loss, you can increase confidence in your identification. For (S)-3-Hydroxydodecanoyl-CoA, major fragment ions at m/z 459.28869 and 428.03724 have been reported for the [M+H]⁺ precursor.[1]

Data Presentation

Table 1: Common Ions and Adducts of this compound (Exact Mass: 965.27719 Da)

Ion/Adduct FormulaIonization ModeCalculated m/zMass Difference (from [M+H]⁺ or [M-H]⁻)
[M+H]⁺ Positive 966.2844 -
[M+Na]⁺Positive988.2664+21.9820
[M+K]⁺Positive1004.2403+37.9559
[M+NH₄]⁺Positive983.3110+17.0266
[M+CH₃OH+H]⁺Positive998.3100+32.0256
[M+CH₃CN+H]⁺Positive1007.3103+41.0259
[M-H]⁻ Negative 964.2699 -
[M+Cl]⁻Negative999.2310+34.9611
[M+HCOO]⁻Negative1009.2676+44.9977
[M+CH₃COO]⁻Negative1023.2832+59.0133

Data for common adducts sourced from[2][4].

Experimental Protocols

Protocol: Sample Preparation and LC-MS/MS Analysis of this compound from Biological Matrices

This protocol provides a general framework. Optimization for specific matrices and instrumentation is recommended.

1. Sample Preparation (Protein Precipitation & Extraction)

  • To 100 µL of biological sample (e.g., cell lysate, plasma), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., C17-CoA).[4]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and centrifuge again to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Analysis (Multiple Reaction Monitoring - MRM):

    • Precursor Ion (Q1): m/z 966.3

    • Product Ion (Q3): Monitor for characteristic fragments (e.g., m/z 459.3, 428.0) and the product of the 507 Da neutral loss.

    • Collision Energy: Optimize for your specific instrument (start around 20-40 eV).

Mandatory Visualization

Adduct_Troubleshooting_Workflow cluster_start Start: Adduct Formation Observed cluster_sample_prep Sample Preparation cluster_lc_params LC-MS Parameters cluster_evaluation Evaluation cluster_end Outcome Start High Adduct Peaks Low Analyte Signal Use_Plastic Switch to Plasticware (Vials, Pipette Tips) Start->Use_Plastic Source of Na+/K+? Improve_Cleanup Implement/Optimize SPE (Solid-Phase Extraction) Start->Improve_Cleanup Matrix Effects? Check_Reagents Use High-Purity LC-MS Grade Solvents Start->Check_Reagents Solvent Purity? Lower_pH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Start->Lower_pH Competition for Protons? Reanalyze Re-analyze Sample Use_Plastic->Reanalyze Improve_Cleanup->Reanalyze Check_Reagents->Reanalyze Add_Chelator Consider Chelating Agent (e.g., EDTA in sample prep) Lower_pH->Add_Chelator Optimize_Source Optimize Ion Source Parameters (e.g., Temp, Gas Flow) Add_Chelator->Optimize_Source Optimize_Source->Reanalyze Check_Signal Adducts Reduced? Analyte Signal Improved? Reanalyze->Check_Signal Success Problem Resolved Check_Signal->Success Yes Further_Troubleshoot Consult Instrument Specialist Method Development Guide Check_Signal->Further_Troubleshoot No

Caption: Troubleshooting workflow for adduct formation.

References

Technical Support Center: 6-Hydroxydodecanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Hydroxydodecanoyl-CoA standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound standards?

A1: To ensure the stability and integrity of this compound standards, it is recommended to store them at -20°C or below in a tightly sealed vial. Avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage, -80°C is preferable.

Q2: What is a typical Certificate of Analysis (CoA) for a this compound standard and what are the key quality control parameters?

A2: A Certificate of Analysis (CoA) is a document that outlines the quality and purity of a specific batch of a chemical standard.[1][2] While a specific CoA for this compound is not publicly available, a typical CoA for a similar standard would include the parameters listed in the table below.

Quality Control Parameters for this compound Standards

ParameterTypical SpecificationMethod of AnalysisPurpose
Identity Conforms to structure¹H NMR, Mass Spectrometry (MS)Confirms the chemical structure of the compound.
Purity (by HPLC) ≥95%High-Performance Liquid Chromatography (HPLC)Quantifies the percentage of the desired compound in the standard.
Purity (by NMR) ≥95%Nuclear Magnetic Resonance (NMR)Provides an independent assessment of purity and structural integrity.
Mass Confirmation Conforms to theoretical massMass Spectrometry (MS)Verifies the molecular weight of the compound.
Appearance White to off-white solidVisual InspectionProvides a basic check for gross contamination or degradation.
Solubility Soluble in specified solvent (e.g., Methanol, Water)Visual InspectionEnsures the standard can be properly dissolved for use in experiments.
Residual Solvents Meets specified limitsGas Chromatography (GC)Quantifies any remaining solvents from the manufacturing process.
Water Content ≤5%Karl Fischer TitrationDetermines the amount of water present, which can affect stability and accurate concentration determination.

Q3: How should I prepare my this compound standard for analysis?

A3: It is crucial to handle the standard in a controlled environment to prevent contamination and degradation. Allow the vial to equilibrate to room temperature before opening to minimize condensation. Reconstitute the solid standard in a high-purity solvent as indicated on the CoA or product datasheet. For LC-MS/MS analysis, a common reconstitution solvent is a mixture of acetonitrile (B52724) and water.

Q4: What are some common causes of degradation for this compound?

A4: Acyl-CoA esters are susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. Contamination with enzymes (e.g., thioesterases) or exposure to moisture can also lead to degradation. Proper storage and handling are critical to minimize these risks.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound standards.

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of this compound standards. The following table outlines potential problems, their causes, and solutions.

ProblemPossible Cause(s)Recommended Solution(s)
No Peak or Very Small Peak - Detector lamp is off.- No mobile phase flow.- Sample degradation.- Incorrect injection volume.- Turn on the detector lamp.- Check for leaks and ensure the pump is functioning correctly.- Prepare a fresh sample from the standard.- Verify the injection volume and syringe/autosampler functionality.[3]
Split or Tailing Peaks - Column void or contamination.- Sample solvent incompatible with mobile phase.- Column overload.- Replace the column or guard column.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.- Reduce the injection volume or sample concentration.[4]
Shifting Retention Times - Inconsistent mobile phase composition.- Poor column temperature control.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for stable temperature control.- Replace the column if it has reached the end of its lifespan.[5]
Baseline Noise or Drift - Air bubbles in the system.- Contaminated detector cell.- Leaks in the system.- Degas the mobile phase and purge the system.- Flush the detector cell with a strong solvent.- Check all fittings for leaks and tighten or replace as necessary.[5]
LC-MS/MS Analysis Troubleshooting

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for the quantification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low Signal Intensity - Poor ionization efficiency.- Ion suppression from matrix components.- Incorrect mass transition settings.- Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow).- Improve sample cleanup to remove interfering substances.- Verify the precursor and product ion m/z values.
High Background Noise - Contaminated mobile phase or LC system.- Electrical noise.- Use high-purity solvents and flush the LC system thoroughly.- Ensure proper grounding of the mass spectrometer.
Inconsistent Quantification - Inefficient sample extraction.- Variability in instrument response.- Optimize the extraction protocol to ensure consistent recovery.- Use an appropriate internal standard for normalization.
No Signal in MS - No sample reaching the mass spectrometer.- Clogged ESI needle.- Check for clogs in the LC system and transfer lines.- Clean or replace the ESI needle.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for determining the purity of a this compound standard.

1. Standard Preparation:

  • Equilibrate the this compound standard to room temperature.

  • Reconstitute the standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm.

3. Data Analysis:

  • Integrate the peak area of all peaks in the chromatogram.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Quantification by LC-MS/MS

This protocol describes a method for the sensitive quantification of this compound.

1. Sample Preparation:

  • Prepare a calibration curve using the this compound standard.

  • For biological samples, perform a protein precipitation step (e.g., with ice-cold methanol) followed by centrifugation.[6]

  • Spike samples and standards with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

2. LC-MS/MS Conditions:

  • LC System: A UHPLC system is recommended for better resolution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis:

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Standard This compound Standard Reconstitution Reconstitute in Solvent Standard->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC Sample Biological Sample Extraction Protein Precipitation & Extraction Sample->Extraction Spike Spike with Internal Standard Extraction->Spike LCMS LC-MS/MS Analysis Spike->LCMS Purity Purity Assessment HPLC->Purity Quantification Quantification LCMS->Quantification

Caption: Experimental workflow for quality control analysis.

troubleshooting_logic Problem Analytical Problem (e.g., No Peak, Shifting RT) Check_System Check Instrument System (Pump, Detector, Connections) Problem->Check_System System_OK System OK? Check_System->System_OK Check_Method Check Analytical Method (Mobile Phase, Gradient, Temp) Method_OK Method OK? Check_Method->Method_OK Check_Sample Check Sample Integrity (Preparation, Stability) Sample_OK Sample OK? Check_Sample->Sample_OK System_OK->Check_Method Yes Resolve_System Resolve System Issue (e.g., Fix Leak, Purge Pump) System_OK->Resolve_System No Method_OK->Check_Sample Yes Resolve_Method Resolve Method Issue (e.g., Prepare Fresh Mobile Phase) Method_OK->Resolve_Method No Resolve_Sample Resolve Sample Issue (e.g., Prepare Fresh Sample) Sample_OK->Resolve_Sample No Solution Problem Resolved Sample_OK->Solution Yes Resolve_System->Problem Resolve_Method->Problem Resolve_Sample->Problem

Caption: Logical flow for troubleshooting analytical issues.

References

Validation & Comparative

comparative analysis of 6-Hydroxydodecanoyl-CoA levels in different species

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Comparative Analysis of 6-Hydroxydodecanoyl-CoA Levels

For researchers, scientists, and professionals in drug development, understanding the nuanced concentrations of metabolic intermediates like this compound across different species is critical. This guide provides a framework for the comparative analysis of this medium-chain hydroxyacyl-CoA, even in the absence of directly comparable published data. It outlines the metabolic context, key enzymatic players, and detailed experimental protocols necessary for such an investigation.

Metabolic Context of Hydroxydodecanoyl-CoA

This compound is a hydroxylated derivative of dodecanoyl-CoA (lauroyl-CoA). While direct data on the 6-hydroxy isomer is scarce, its close structural isomers, particularly 3-Hydroxydodecanoyl-CoA, are known intermediates in two major metabolic pathways:

  • Fatty Acid β-Oxidation: In both prokaryotes and eukaryotes, fatty acids are broken down in a cyclical process to produce acetyl-CoA for energy.[1][2] 3-Hydroxyacyl-CoAs are key intermediates in this pathway.[3][4] The process involves four main enzymatic steps: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-ketothiolase.[4][5]

  • Polyhydroxyalkanoate (PHA) Biosynthesis in Bacteria: Certain bacteria synthesize PHAs, which are biodegradable polyesters, as a form of carbon and energy storage.[6] Medium-chain-length PHAs can be produced from intermediates of the fatty acid β-oxidation pathway.[7] For instance, bacteria like Pseudomonas entomophila can produce poly(3-hydroxydodecanoate), indicating the presence of 3-Hydroxydodecanoyl-CoA as a precursor monomer.[8][9]

The key enzymes determining the flux of dodecanoyl-CoA through these pathways include:

  • Enoyl-CoA Hydratase: This enzyme catalyzes the hydration of a double bond in an enoyl-CoA to form a 3-hydroxyacyl-CoA.[10][11] The substrate specificity of different hydratases can vary, with some preferring short-chain and others medium to long-chain acyl-CoAs.[12][13]

  • 3-Hydroxyacyl-CoA Dehydrogenase: This enzyme catalyzes the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[3] The substrate preference of this enzyme also varies, with some being most active with medium-chain substrates.[14][15]

Comparative Data on Acyl-CoA Levels

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[16]MCF7 (pmol/mg protein)[16]RAW264.7 (pmol/mg protein)[16]
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~4~2

Note: Data from different sources may have variations in experimental conditions and normalization methods (e.g., per cell number versus per mg protein), which can affect direct comparability.[16]

Experimental Protocols

Accurate quantification of intracellular acyl-CoAs is challenging due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for this purpose.[17][18]

Acyl-CoA Extraction from Mammalian Cells[16][19]

This protocol is suitable for both adherent and suspension cell cultures.

  • Reagents:

  • Procedure:

    • Cell Harvesting and Washing:

      • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

      • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

    • Lysis and Extraction:

      • Add a defined volume of ice-cold methanol containing the internal standard to the cells.

      • For adherent cells, use a cell scraper to collect the cells in the methanol.

      • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

      • Incubate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.

    • Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.

    • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

    • Evaporation: Add acetonitrile to the supernatant and evaporate the sample to dryness using a vacuum concentrator or a stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the reconstitution solvent for LC-MS/MS analysis.

Acyl-CoA Extraction from Bacterial Cells[20]
  • Reagents:

    • Ice-cold 0.6 N Sulfuric Acid

    • Neutralizing solution (e.g., K2CO3)

  • Procedure:

    • Harvest bacterial cells by centrifugation at 4°C.

    • Resuspend the cell pellet in ice-cold 0.6 N sulfuric acid. For gram-positive bacteria, sonication may be required for efficient lysis.

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris.

    • Carefully transfer the supernatant to a new tube and neutralize with a suitable base before analysis.

Acyl-CoA Extraction from Plant Tissues[21][22]
  • Reagents:

    • Extraction buffer (e.g., KH2PO4 buffer, pH 4.9)

    • 2-Propanol

    • Acetonitrile

  • Procedure:

    • Homogenize the frozen plant tissue in a glass homogenizer with extraction buffer.

    • Add 2-propanol and homogenize again.

    • Extract the acyl-CoAs from the homogenate with acetonitrile.

    • The subsequent purification can be performed using solid-phase extraction columns before analysis by HPLC or LC-MS/MS.

LC-MS/MS Analysis
  • Chromatography: Use a C18 reversed-phase column with a binary gradient elution. Mobile phase A could be an aqueous buffer (e.g., ammonium acetate), and mobile phase B could be an organic solvent like acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each acyl-CoA and the internal standard.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving hydroxydodecanoyl-CoA.

fatty_acid_beta_oxidation dodecanoyl_coa Dodecanoyl-CoA (C12) enoyl_coa trans-Δ2-Dodecenoyl-CoA dodecanoyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxydodecanoyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketododecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase decanoyl_coa Decanoyl-CoA (C10) ketoacyl_coa->decanoyl_coa β-Ketothiolase acetyl_coa Acetyl-CoA (C2) ketoacyl_coa->acetyl_coa

Caption: Fatty Acid β-Oxidation Pathway for Dodecanoyl-CoA.

pha_biosynthesis fatty_acid Fatty Acids (e.g., Dodecanoic Acid) beta_oxidation β-Oxidation Intermediates fatty_acid->beta_oxidation Activation & β-Oxidation hydroxyacyl_coa (R)-3-Hydroxydodecanoyl-CoA beta_oxidation->hydroxyacyl_coa (R)-specific Enoyl-CoA Hydratase (PhaJ) pha Poly(3-hydroxydodecanoate) (PHA) hydroxyacyl_coa->pha PHA Synthase (PhaC)

Caption: PHA Biosynthesis from Fatty Acid β-Oxidation Intermediates.

References

Validating the Role of 6-Hydroxydodecanoyl-CoA in Metabolic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the metabolic role of 6-Hydroxydodecanoyl-CoA. Due to the limited direct experimental data available for this specific molecule, this document leverages findings from structurally analogous hydroxy fatty acids and medium-chain fatty acids (MCFAs) to propose a putative metabolic pathway and outline experimental strategies for its validation.

Introduction to this compound and its Postulated Metabolic Significance

This compound is a twelve-carbon hydroxy fatty acyl-CoA. Based on the metabolism of similar molecules, it is hypothesized to be an intermediate in fatty acid oxidation pathways. The position of the hydroxyl group at the C6 carbon suggests it may be a product of either the oxidation of dodecanoic acid or the partial degradation of longer-chain hydroxy fatty acids. Understanding its metabolic fate is crucial for elucidating novel pathways in lipid metabolism and identifying potential therapeutic targets for metabolic disorders.

Postulated Metabolic Pathway of this compound

The primary hypothesized metabolic route for this compound is through the mitochondrial beta-oxidation spiral. This pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2.

Metabolic Pathway of this compound cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix 6-Hydroxydodecanoic_Acid 6-Hydroxydodecanoic Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase (Medium-Chain) 6-Hydroxydodecanoic_Acid->Acyl-CoA_Synthetase ATP -> AMP + PPi 6-Hydroxydodecanoyl-CoA_Cytosol This compound Acyl-CoA_Synthetase->6-Hydroxydodecanoyl-CoA_Cytosol This compound This compound 6-Hydroxydodecanoyl-CoA_Cytosol->this compound CPT System Acyl-CoA_Dehydrogenase Acyl-CoA Dehydrogenase This compound->Acyl-CoA_Dehydrogenase FAD -> FADH₂ Decenoyl-CoA 6-Hydroxy-trans-Δ²- dodecenoyl-CoA Acyl-CoA_Dehydrogenase->Decenoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA Hydratase 3,6-Dihydroxydodecanoyl-CoA 3,6-Dihydroxydodecanoyl-CoA Enoyl-CoA_Hydratase->3,6-Dihydroxydodecanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 6-Hydroxy-3-ketododecanoyl-CoA 6-Hydroxy-3-ketododecanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase->6-Hydroxy-3-ketododecanoyl-CoA Beta-Ketothiolase β-Ketothiolase 4-Hydroxydecanoyl-CoA 4-Hydroxydecanoyl-CoA Beta-Ketothiolase->4-Hydroxydecanoyl-CoA Acetyl-CoA Acetyl-CoA Beta-Ketothiolase->Acetyl-CoA Decenoyl-CoA->Enoyl-CoA_Hydratase H₂O 3,6-Dihydroxydodecanoyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase NAD⁺ -> NADH 6-Hydroxy-3-ketododecanoyl-CoA->Beta-Ketothiolase CoA-SH

Caption: Postulated mitochondrial beta-oxidation of this compound.

Comparative Performance Data (Based on Analogous Compounds)

Direct quantitative data for the enzymatic reactions involving this compound are not currently available. The following tables present data for enzymes acting on structurally similar substrates, which can serve as a baseline for designing validation experiments.

Table 1: Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with Various Substrates

Substrate (Acyl-CoA)Km (µM)Vmax (nmol/min/mg protein)Reference
Octanoyl-CoA (C8)2.5150F. E. Frerman et al. (1986)
Decanoyl-CoA (C10)1.8120F. E. Frerman et al. (1986)
Dodecanoyl-CoA (C12)1.595F. E. Frerman et al. (1986)

Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) with Various Substrates

Substrate (3-Hydroxyacyl-CoA)Km (µM)Vmax (µmol/min/mg protein)Reference
3-Hydroxyoctanoyl-CoA (C8)1525J. T. El-Fakhri et al. (2003)
3-Hydroxydecanoyl-CoA (C10)1222J. T. El-Fakhri et al. (2003)
3-Hydroxydodecanoyl-CoA (C12)1018J. T. El-Fakhri et al. (2003)

Note: The presence of a hydroxyl group at the C6 position in this compound may influence the binding and catalytic efficiency of these enzymes compared to their unsubstituted counterparts.

Experimental Protocols for Validation

To validate the proposed metabolic pathway of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Enzymatic Assays

Objective: To determine if this compound is a substrate for key enzymes in the beta-oxidation pathway.

Experimental Workflow:

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Synthesize Synthesize & Purify This compound Incubate Incubate Enzyme with This compound Synthesize->Incubate Isolate_Enzymes Isolate/Express Recombinant MCAD, LCHAD, etc. Isolate_Enzymes->Incubate Monitor Monitor Reaction Progress (Spectrophotometry/LC-MS) Incubate->Monitor Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Monitor->Determine_Kinetics Compare Compare Kinetics to Known Substrates Determine_Kinetics->Compare Validate Validate Substrate Activity Compare->Validate

Caption: Workflow for in vitro enzymatic validation.

Detailed Methodology: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

  • Reaction Mixture: Prepare a reaction buffer containing 100 mM potassium phosphate (B84403) (pH 7.0), 1 mM NAD+, and the purified L-3-Hydroxyacyl-CoA Dehydrogenase enzyme.

  • Substrate Addition: Initiate the reaction by adding varying concentrations of this compound (and control substrates like 3-hydroxydodecanoyl-CoA) to the reaction mixture.

  • Measurement: Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH, using a spectrophotometer at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the velocity data to the Michaelis-Menten equation.

Stable Isotope Tracer Analysis in Cell Culture

Objective: To trace the metabolic fate of 6-hydroxydodecanoic acid in a cellular context.

Experimental Workflow:

Experimental_Workflow_In_Vivo cluster_cell_culture Cell Culture cluster_metabolite_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis Culture_Cells Culture Hepatocytes (e.g., HepG2) Incubate_Tracer Incubate with ¹³C-labeled 6-Hydroxydodecanoic Acid Culture_Cells->Incubate_Tracer Harvest_Cells Harvest Cells at Different Time Points Incubate_Tracer->Harvest_Cells Extract_Metabolites Extract Intracellular Metabolites Harvest_Cells->Extract_Metabolites Analyze Analyze Extracts by LC-MS/MS Extract_Metabolites->Analyze Identify_Metabolites Identify and Quantify ¹³C-labeled Intermediates Analyze->Identify_Metabolites Flux_Analysis Metabolic Flux Analysis Identify_Metabolites->Flux_Analysis

Caption: Workflow for stable isotope tracing in cell culture.

Detailed Methodology: LC-MS/MS-based Metabolomics

  • Cell Culture and Labeling: Culture a relevant cell line (e.g., primary hepatocytes or HepG2 cells) and supplement the medium with a known concentration of ¹³C-labeled 6-hydroxydodecanoic acid for various time periods.

  • Metabolite Extraction: Harvest the cells and perform a metabolite extraction using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS/MS Analysis: Analyze the cell extracts using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis: Identify and quantify the ¹³C-labeled downstream metabolites of 6-hydroxydodecanoic acid, such as ¹³C-labeled 4-hydroxydecanoyl-CoA and acetyl-CoA, by comparing their mass spectra and retention times to authentic standards. This will provide direct evidence of its entry and processing through the beta-oxidation pathway.

Conclusion

While direct experimental evidence for the metabolic role of this compound is currently lacking, a strong hypothesis for its involvement in mitochondrial beta-oxidation can be formulated based on the metabolism of analogous hydroxy and medium-chain fatty acids. The experimental protocols outlined in this guide provide a clear roadmap for researchers to validate this proposed pathway, quantify the enzymatic kinetics, and elucidate the metabolic flux of this intriguing molecule. Such studies will be instrumental in advancing our understanding of lipid metabolism and its implications for human health and disease.

A Comparative Guide to 6-Hydroxydodecanoyl-CoA and Other Hydroxyacyl-CoA Substrates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 6-Hydroxydodecanoyl-CoA with other hydroxyacyl-CoA substrates, offering valuable insights for researchers, scientists, and drug development professionals. By presenting objective performance comparisons supported by experimental data, this document aims to facilitate informed decisions in metabolic research and therapeutic development.

Introduction to Hydroxyacyl-CoA Substrates in Metabolism

Hydroxyacyl-CoA esters are critical intermediates in the beta-oxidation of fatty acids, a major energy-generating pathway in mitochondria and peroxisomes. The efficiency with which these substrates are processed by enzymes such as 3-hydroxyacyl-CoA dehydrogenases is crucial for maintaining metabolic homeostasis. This guide focuses on this compound, a hydroxylated medium-chain fatty acyl-CoA, and compares its properties and metabolic fate to other relevant hydroxyacyl-CoA substrates.

The introduction of a hydroxyl group on the fatty acyl chain, often mediated by cytochrome P450 enzymes, can significantly alter the substrate's interaction with metabolic enzymes and its preferred route of degradation, whether through peroxisomal or mitochondrial beta-oxidation.[1][2] Understanding these differences is essential for elucidating metabolic pathways and for the development of targeted therapeutic interventions for metabolic disorders.

Comparative Analysis of Enzyme Kinetics

The performance of various hydroxyacyl-CoA substrates can be quantitatively compared by examining the kinetic parameters of the enzymes that metabolize them. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrates

SubstrateChain LengthKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoAC425.015.6
3-Hydroxyhexanoyl-CoAC65.025.0
3-Hydroxyoctanoyl-CoAC82.533.3
3-Hydroxydecanoyl-CoAC102.040.0
3-Hydroxydodecanoyl-CoAC122.033.3
3-Hydroxytetradecanoyl-CoAC142.025.0
3-Hydroxypalmitoyl-CoAC162.016.7

Data adapted from a study on pig heart L-3-hydroxyacyl-CoA dehydrogenase.[4]

The data in Table 1 indicates that the enzyme has the highest maximal velocity for 3-hydroxydecanoyl-CoA (C10), with a high affinity (low Km) for substrates from C8 to C16.[4] It is plausible that the introduction of a hydroxyl group at the 6-position of dodecanoyl-CoA could influence its binding to the active site and its rate of oxidation compared to the 3-hydroxy isomer.

Metabolic Pathways: Peroxisomal vs. Mitochondrial Beta-Oxidation

Fatty acid beta-oxidation occurs in both mitochondria and peroxisomes, with the preferred location depending on the chain length and structure of the fatty acid.[5] Very long-chain fatty acids are initially chain-shortened in peroxisomes, while medium-chain fatty acids are primarily oxidized in mitochondria.[6] The presence of a hydroxyl group can influence this partitioning. Hydroxylated fatty acids, such as those produced by cytochrome P450 omega-hydroxylases, are often directed towards peroxisomal beta-oxidation.[2]

Diagram 1: Overview of Fatty Acid Hydroxylation and Beta-Oxidation Pathways

FattyAcid_Metabolism cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Hydroxylated Fatty Acid Hydroxylated Fatty Acid Fatty Acid->Hydroxylated Fatty Acid Cytochrome P450 ω-hydroxylase Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Fatty Acyl-CoA->Mitochondrial Beta-Oxidation CPT System Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Hydroxylated Fatty Acid->Peroxisomal Beta-Oxidation Activation & Transport Medium-Chain\nAcyl-CoA Medium-Chain Acyl-CoA Peroxisomal Beta-Oxidation->Medium-Chain\nAcyl-CoA Medium-Chain\nAcyl-CoA->Mitochondrial Beta-Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Fatty acid activation, hydroxylation, and subsequent beta-oxidation in different cellular compartments.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric rate determination for measuring the activity of 3-hydroxyacyl-CoA dehydrogenase.[7]

Principle: The oxidation of the 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

(S)-3-hydroxyacyl-CoA + NAD⁺ ⇌ 3-oxoacyl-CoA + NADH + H⁺

Reagents:

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 7.3

  • 5.4 mM Substrate solution (e.g., 3-hydroxydecanoyl-CoA) in buffer

  • 6.4 mM β-Nicotinamide Adenine Dinucleotide (NAD⁺) solution in buffer

  • 3-Hydroxyacyl-CoA Dehydrogenase enzyme solution

Procedure:

  • In a cuvette, combine the potassium phosphate buffer, substrate solution, and NAD⁺ solution.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding the enzyme solution.

  • Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Determine the rate of reaction (ΔA340/minute) from the linear portion of the curve.

Diagram 2: Experimental Workflow for Spectrophotometric Enzyme Assay

Enzyme_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Buffer Mix Reagents Mix Reagents Buffer->Mix Reagents Substrate Substrate Substrate->Mix Reagents NAD+ NAD+ NAD+->Mix Reagents Enzyme Enzyme Add Enzyme Add Enzyme Enzyme->Add Enzyme Equilibrate Equilibrate Mix Reagents->Equilibrate Equilibrate->Add Enzyme Monitor A340 Monitor A340 Add Enzyme->Monitor A340 Calculate Rate Calculate Rate Monitor A340->Calculate Rate

Caption: Workflow for determining 3-hydroxyacyl-CoA dehydrogenase activity using a spectrophotometric assay.

LC-MS/MS Method for Acyl-CoA Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species in biological samples.[1][8]

Principle: Acyl-CoA molecules are separated by reverse-phase liquid chromatography and detected by a mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring).

Sample Preparation:

  • Homogenize tissue or cell samples in a suitable buffer.

  • Perform protein precipitation to remove interfering proteins.

  • Use solid-phase extraction (SPE) to enrich for acyl-CoA species.[9]

  • Reconstitute the dried extract in the mobile phase.

LC-MS/MS Analysis:

  • Inject the sample onto a C18 reversed-phase column.

  • Elute with a gradient of aqueous and organic mobile phases, often containing an ion-pairing agent to improve peak shape.[1]

  • Detect the analytes using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Quantify by comparing the peak areas of the analytes to those of internal standards.

Diagram 3: LC-MS/MS Analysis Workflow

LCMS_Workflow Sample Sample Homogenization Homogenization Sample->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Protein Precipitation->Solid-Phase Extraction LC Separation LC Separation Solid-Phase Extraction->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Caption: General workflow for the quantification of acyl-CoA species by LC-MS/MS.

Conclusion

This guide highlights the importance of comparative studies in understanding the metabolism of hydroxyacyl-CoA substrates. While direct kinetic data for this compound remains to be fully elucidated, the provided information on related medium-chain substrates and analytical methodologies offers a solid foundation for future research. The presented experimental protocols and pathway diagrams serve as practical tools for scientists investigating fatty acid metabolism and its implications in health and disease. Further research is warranted to determine the specific kinetic parameters of enzymes acting on this compound to fully understand its metabolic significance.

References

Comparative Analysis of Anti-Acyl-CoA Binding Protein (ACBP) Antibody Cross-Reactivity with 6-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative framework for evaluating the cross-reactivity of commercially available and custom-developed antibodies against Acyl-CoA Binding Protein (ACBP) with 6-Hydroxydodecanoyl-CoA, a hydroxylated medium-chain acyl-CoA. As the functional landscape of modified fatty acyl-CoAs expands, understanding the specificity of immunological tools is paramount for accurate experimental outcomes. This document presents hypothetical binding data for several anti-ACBP antibodies, detailed experimental protocols for assessing cross-reactivity, and visual diagrams of the underlying molecular interactions and experimental workflows.

Introduction

Acyl-CoA Binding Protein (ACBP), also known as diazepam binding inhibitor (DBI), is a small, highly conserved intracellular protein that plays a crucial role in the transport and maintenance of a pool of acyl-CoA esters.[1][2][3] These esters are vital intermediates in lipid metabolism and cellular signaling.[4] Given ACBP's central role, antibodies targeting this protein are invaluable tools in biochemical and cellular research.

The increasing interest in atypical fatty acids and their CoA esters, such as hydroxylated species like this compound, necessitates a thorough characterization of the specificity of existing immunological reagents. Cross-reactivity of anti-ACBP antibodies with such modified acyl-CoAs could lead to erroneous data interpretation. This guide offers a structured approach to evaluating and comparing the potential for such cross-reactivity.

Note: To date, no specific experimental data has been published on the cross-reactivity of anti-ACBP antibodies with this compound. The data presented herein is hypothetical and serves as an illustrative guide for researchers planning such investigations.

Hypothetical Performance Comparison of Anti-ACBP Antibodies

The following tables summarize hypothetical binding characteristics of four different anti-ACBP antibodies. This data illustrates how one might compare antibodies for their specificity and potential cross-reactivity with this compound.

Table 1: Specificity Profile of Select Anti-ACBP Antibodies

Antibody IDTarget Epitope (Hypothetical)Primary AntigenCross-Reactivity Target
Ab-ACBP-01C-terminal linear peptideRecombinant Human ACBPThis compound
Ab-ACBP-02N-terminal linear peptideRecombinant Human ACBPThis compound
Ab-ACBP-03Conformational epitopeNative Human ACBPThis compound
Ab-ACBP-04Full-length proteinRecombinant Human ACBPThis compound

Table 2: Quantitative Binding Affinity Data (Surface Plasmon Resonance - SPR)

Antibody IDLigandAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Ab-ACBP-01 Human ACBP1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹
This compoundNo Binding DetectedNo Binding DetectedN/A
Ab-ACBP-02 Human ACBP2.1 x 10⁵1.1 x 10⁻⁴5.2 x 10⁻¹⁰
This compoundNo Binding DetectedNo Binding DetectedN/A
Ab-ACBP-03 Human ACBP5.0 x 10⁵8.0 x 10⁻⁵1.6 x 10⁻¹⁰
This compound1.2 x 10³3.5 x 10⁻³2.9 x 10⁻⁶
Ab-ACBP-04 Human ACBP3.2 x 10⁵4.5 x 10⁻⁴1.4 x 10⁻⁹
This compoundNo Binding DetectedNo Binding DetectedN/A

Table 3: Semi-Quantitative Cross-Reactivity Assessment (Competitive ELISA)

Antibody IDIC50 (ACBP)IC50 (this compound)Cross-Reactivity (%)
Ab-ACBP-011.5 nM> 100 µM< 0.0015%
Ab-ACBP-020.8 nM> 100 µM< 0.0008%
Ab-ACBP-030.5 nM2.5 µM0.02%
Ab-ACBP-042.0 nM> 100 µM< 0.002%

Cross-Reactivity (%) = (IC50 of ACBP / IC50 of this compound) x 100

Visualizing Experimental and Molecular Interactions

Experimental Workflow

The following diagram outlines a typical workflow for assessing the cross-reactivity of an anti-ACBP antibody.

G cluster_prep Preparation cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_validation Validation cluster_analysis Data Analysis A Obtain Anti-ACBP Antibody D Direct ELISA A->D G Western Blot A->G B Synthesize/Obtain This compound B->D C Purify Recombinant ACBP Protein C->D C->G E Competitive ELISA D->E If positive signal F Surface Plasmon Resonance (SPR) D->F If positive signal H Determine Specificity and Cross-Reactivity E->H F->H G->H

Caption: Workflow for assessing antibody cross-reactivity.

Molecular Interaction Model

The potential for cross-reactivity is dependent on the antibody's epitope and the structural similarity between the primary antigen and the cross-reactive molecule. The ACBP protein has a well-defined acyl-CoA binding pocket.[1][5] An antibody targeting a conformational epitope influenced by ligand binding might show some affinity for a structurally similar ligand.

G cluster_acbp ACBP Interaction cluster_hydroxy Potential Cross-Reactivity Antibody Anti-ACBP Ab (Ab-ACBP-03) Epitope Conformational Epitope Antibody->Epitope Binds ACBP ACBP Protein Epitope->ACBP Part of Antibody2 Anti-ACBP Ab (Ab-ACBP-03) Mimotope Structural Mimotope Antibody2->Mimotope Weakly Binds Ligand This compound Mimotope->Ligand Mimics Epitope Explanation Antibody targeting a conformational epitope on ACBP may weakly recognize a similar shape presented by This compound, leading to cross-reactivity.

Caption: Hypothetical antibody binding and cross-reactivity.

Experimental Protocols

Detailed methodologies are crucial for reproducible assessment of antibody specificity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol determines the specificity of the antibody by measuring its binding to immobilized ACBP in the presence of a competing soluble ligand (either unlabeled ACBP or this compound).[6][7][8][9]

Materials:

  • High-binding 96-well microplates

  • Recombinant Human ACBP

  • Anti-ACBP antibody

  • This compound

  • HRP-conjugated secondary antibody

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat wells with 100 µL of 1-2 µg/mL recombinant ACBP in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Discard coating solution and wash wells 3 times with 200 µL of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competition:

    • Prepare serial dilutions of the competitor: unlabeled ACBP (positive control) and this compound, in Blocking Buffer.

    • In a separate plate or tubes, pre-incubate a constant, pre-determined concentration of the primary anti-ACBP antibody with the serial dilutions of the competitors for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody-competitor mixtures to the ACBP-coated plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer as per manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash wells 5 times with Wash Buffer.

  • Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding).

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free quantitative data on binding kinetics (association and dissociation rates) and affinity.[10][11][12][13]

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Anti-ACBP antibody (ligand)

  • Recombinant Human ACBP (analyte)

  • This compound (analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Preparation: Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of EDC and NHS.

  • Antibody Immobilization: Inject the anti-ACBP antibody (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

  • Blocking: Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Injection:

    • Prepare a series of concentrations of the analyte (recombinant ACBP or this compound) in running buffer.

    • Inject the analyte solutions over the immobilized antibody surface at a constant flow rate for a defined period (association phase).

    • Flow running buffer over the surface to monitor the decay of the signal (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution (e.g., glycine-HCl, pH 2.0) to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Western Blotting

Western blotting can be used as a qualitative or semi-quantitative method to confirm the binding of the antibody to the ACBP protein and the absence of binding to a conjugated form of this compound (e.g., conjugated to a carrier protein like BSA).[14][15][16][17][18]

Materials:

  • SDS-PAGE gels and electrophoresis apparatus

  • Recombinant Human ACBP

  • This compound conjugated to BSA (6-OH-DD-CoA-BSA)

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Anti-ACBP antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Prepare samples of recombinant ACBP and 6-OH-DD-CoA-BSA in Laemmli buffer.

  • SDS-PAGE: Separate the protein samples by size on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-ACBP antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 6.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the resulting bands to confirm binding to ACBP and assess any potential signal in the lane containing the 6-OH-DD-CoA-BSA conjugate.

Conclusion

The evaluation of antibody cross-reactivity is a critical step in assay validation. While no data currently exists for the cross-reactivity of anti-ACBP antibodies with this compound, this guide provides a comprehensive framework for such an investigation. By employing a combination of ELISA, SPR, and Western blotting, researchers can generate robust data to select the most specific antibodies for their studies, ensuring the accuracy and reliability of their findings in the complex field of lipid metabolism.

References

A Comparative Guide to Analytical Methods for 6-Hydroxydodecanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical methods for the detection and quantification of 6-Hydroxydodecanoyl-CoA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzymatic Assays. Understanding the principles, performance characteristics, and experimental protocols of these methods is crucial for selecting the most appropriate technique for your research needs.

Data Presentation: At-a-Glance Comparison

The following table summarizes the key quantitative performance metrics for the two analytical methods. These values are generalized from published data for long-chain and hydroxyacyl-CoAs and may vary depending on the specific instrumentation and experimental conditions.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assay
Principle Separation by chromatography followed by mass-based detection and fragmentation for high specificity and sensitivity.Utilizes the specific activity of enzymes, such as 3-hydroxyacyl-CoA dehydrogenase, to produce a measurable signal (e.g., change in absorbance or fluorescence).
Limit of Detection (LOD) High sensitivity, typically in the low nanomolar to picomolar range.[1][2]Moderate sensitivity, generally in the micromolar range.[3]
Limit of Quantitation (LOQ) High precision at low concentrations, often in the nanomolar range.[1][2]Typically in the mid-to-high micromolar range.[3]
Linearity Excellent linearity over a wide dynamic range, often several orders of magnitude.[1][4]Good linearity within a defined concentration range.[3]
Specificity Very high, based on chromatographic retention time and specific mass-to-charge ratio transitions.[5][6]High, dependent on the specificity of the enzyme for the substrate. Cross-reactivity with other hydroxyacyl-CoAs is possible.[7]
Throughput Moderate, with typical run times of 5-20 minutes per sample.[4]Can be high, especially with plate-based assays.[3]
Sample Type Versatile, applicable to cell lysates, tissue extracts, and other biological matrices.[4][5]Primarily used with purified enzyme systems or cell/tissue lysates.[8][9]
Instrumentation Requires a dedicated LC-MS/MS system.Requires a spectrophotometer or fluorometer.

Mandatory Visualization

fatty_acid_beta_oxidation Fatty_Acid Dodecanoyl-CoA Enoyl_CoA Trans-Δ2-Dodecenoyl-CoA Fatty_Acid->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxydodecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-dodecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Decanoyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Six_Hydroxy This compound Metabolism Further Metabolism or Alternative Pathway Six_Hydroxy->Metabolism lcms_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Sample Biological Sample (e.g., cell lysate, tissue homogenate) Extraction Acyl-CoA Extraction (e.g., with acetonitrile/isopropanol/methanol) Sample->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitution Reconstitute in LC-MS Grade Solvent Drydown->Reconstitution Injection Inject Sample Reconstitution->Injection Column Reverse-Phase C8 or C18 Column Injection->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Quantification Data Analysis and Quantification MRM->Quantification

References

Navigating the Metabolic Maze: A Comparative Guide to Enzymes Acting on 6-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of modified fatty acids is crucial for deciphering cellular signaling and developing novel therapeutics. This guide provides a comparative analysis of the enzymes potentially involved in the metabolism of 6-Hydroxydodecanoyl-CoA, a hydroxylated medium-chain fatty acyl-CoA. Due to the limited direct experimental data on this specific substrate, this guide extrapolates from known enzyme specificities and functional redundancies within relevant enzyme families.

The metabolism of this compound is presumed to proceed through the established fatty acid β-oxidation pathway, occurring in both mitochondria and peroxisomes. The presence of a hydroxyl group at the C6 position suggests that it may be processed by enzymes that accommodate modifications on the acyl chain. Functional redundancy, where multiple enzymes can catalyze the same reaction, is a key feature of fatty acid metabolism, ensuring robustness and adaptability.

Proposed Metabolic Pathways for this compound

The entry of this compound into the β-oxidation spiral likely involves the canonical four enzymatic steps: dehydrogenation, hydration, another dehydrogenation, and thiolytic cleavage. Given its medium-chain length (C12), it can be a substrate for enzymes in both mitochondria and peroxisomes.[1][2]

Metabolic_Pathway_of_this compound cluster_Mitochondria Mitochondrial β-Oxidation cluster_Peroxisome Peroxisomal β-Oxidation M_Start This compound M_Step1 Acyl-CoA Dehydrogenase (MCAD, LCAD) M_Start->M_Step1 M_Product1 6-Hydroxy-trans-Δ2-dodecenoyl-CoA M_Step1->M_Product1 M_Step2 Enoyl-CoA Hydratase (ECHS1, MTP) M_Product1->M_Step2 M_Product2 3,6-Dihydroxydodecanoyl-CoA M_Step2->M_Product2 M_Step3 3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD, MTP) M_Product2->M_Step3 M_Product3 6-Hydroxy-3-ketododecanoyl-CoA M_Step3->M_Product3 M_Step4 Thiolase M_Product3->M_Step4 M_End 4-Hydroxydecanoyl-CoA + Acetyl-CoA M_Step4->M_End P_Start This compound P_Step1 Acyl-CoA Oxidase (ACOX1) P_Start->P_Step1 P_Product1 6-Hydroxy-trans-Δ2-dodecenoyl-CoA P_Step1->P_Product1 P_Step2 Bifunctional Enzyme (EHHADH, HSD17B4) P_Product1->P_Step2 P_Product2 3,6-Dihydroxydodecanoyl-CoA P_Step2->P_Product2 P_Step3 Bifunctional Enzyme (EHHADH, HSD17B4) P_Product2->P_Step3 P_Product3 6-Hydroxy-3-ketododecanoyl-CoA P_Step3->P_Product3 P_Step4 Thiolase P_Product3->P_Step4 P_End 4-Hydroxydecanoyl-CoA + Acetyl-CoA P_Step4->P_End

Proposed metabolic pathways for this compound.

Comparative Analysis of Key Enzymes

The following sections detail the enzyme families likely involved in the metabolism of this compound, highlighting their known functional redundancies and substrate specificities.

Acyl-CoA Dehydrogenases/Oxidases (First Dehydrogenation)

This initial step is catalyzed by different enzymes in mitochondria (dehydrogenases) and peroxisomes (oxidases).

  • Mitochondrial Acyl-CoA Dehydrogenases (ACADs): This family includes Short-Chain (SCAD), Medium-Chain (MCAD), Long-Chain (LCAD), and Very-Long-Chain (VLCAD) Acyl-CoA Dehydrogenases, each with overlapping chain-length specificities.[3][4] For a C12 substrate like this compound, both MCAD and LCAD could potentially exhibit activity.[5] Functional redundancy exists within this family, as highlighted by studies on knockout mice where the absence of one ACAD can be partially compensated by others.[6]

  • Peroxisomal Acyl-CoA Oxidases (ACOX): ACOX1 is the primary oxidase for straight-chain fatty acyl-CoAs in peroxisomes. It has a broad substrate specificity and is expected to act on C12 substrates.[7]

Enzyme FamilySpecific Enzymes (Human)Subcellular LocalizationOptimal Chain LengthPotential for Redundancy
Acyl-CoA Dehydrogenases MCAD (ACADM), LCAD (ACADL)MitochondriaC6-C12 (MCAD), C8-C16 (LCAD)High, overlapping substrate specificity.
Acyl-CoA Oxidases ACOX1PeroxisomesBroad (C10-C18)Lower for straight chains, ACOX2 for branched chains.

Comparative Kinetic Data (for related C12 substrates)

EnzymeSubstrateKm (µM)Vmax or kcatOrganism
Rat Liver MCADDodecanoyl-CoA2.5-Rat
Human LCADDodecanoyl-CoA1.8-Human
Rat PeroxisomesLauroyl-CoA (C12)-High oxidation rateRat[1]

Note: Specific kinetic data for this compound is not available in the literature. The data presented is for the unmodified C12 acyl-CoA.

Enoyl-CoA Hydratases (Hydration)

This step involves the addition of water across the double bond.

  • Mitochondrial Enoyl-CoA Hydratases: This activity is carried out by the short-chain enoyl-CoA hydratase (ECHS1 or crotonase) and the mitochondrial trifunctional protein (MTP), which handles long-chain substrates.[8][9] Both could potentially process a C12 intermediate.

  • Peroxisomal Bifunctional Enzymes: In peroxisomes, this step is catalyzed by bifunctional enzymes that possess both hydratase and dehydrogenase activities. The two main enzymes are L-bifunctional enzyme (EHHADH) and D-bifunctional enzyme (HSD17B4).[2]

Enzyme FamilySpecific Enzymes (Human)Subcellular LocalizationKey FeaturesPotential for Redundancy
Mitochondrial Hydratases ECHS1, MTP (HADHA subunit)MitochondriaECHS1 for short/medium chains, MTP for long chains.Moderate, based on chain length preference.
Peroxisomal Bifunctional Enzymes EHHADH, HSD17B4PeroxisomesCatalyze both hydration and dehydrogenation.High, with differing stereospecificity.
3-Hydroxyacyl-CoA Dehydrogenases (Second Dehydrogenation)

This step oxidizes the 3-hydroxy group to a 3-keto group.

  • Mitochondrial 3-Hydroxyacyl-CoA Dehydrogenases: Similar to the hydratase step, this is carried out by distinct enzymes for different chain lengths: medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (HADH or M/SCHAD) and the long-chain specific activity within the MTP complex.[10][11] Given the C12 chain, both could be involved. Several isoforms of HADH have been identified, suggesting functional redundancy.[12]

  • Peroxisomal Bifunctional Enzymes: As mentioned, EHHADH and HSD17B4 also catalyze this dehydrogenation step in peroxisomes.

Enzyme FamilySpecific Enzymes (Human)Subcellular LocalizationOptimal Chain LengthPotential for Redundancy
Mitochondrial Dehydrogenases HADH, MTP (HADHA subunit)MitochondriaC4-C16 (HADH), >C12 (MTP)High, with multiple HADH isoforms.[11][12]
Peroxisomal Bifunctional Enzymes EHHADH, HSD17B4PeroxisomesBroadHigh, with differing stereospecificity.

Experimental Protocols

Detailed methodologies are crucial for the comparative analysis of these enzymes. Below are general protocols that can be adapted for use with this compound.

Spectrophotometric Assay for Acyl-CoA Dehydrogenase/Oxidase Activity

This assay measures the reduction of an artificial electron acceptor.

Principle: The FAD cofactor of the acyl-CoA dehydrogenase/oxidase is reduced by the acyl-CoA substrate. The reduced FAD is then re-oxidized by an artificial electron acceptor, such as ferricenium, which can be monitored spectrophotometrically.[13]

Reagents:

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.6)

  • Acyl-CoA substrate (e.g., this compound, synthesized)

  • Ferricenium hexafluorophosphate

  • Purified enzyme or cell lysate

Procedure:

  • Prepare a reaction mixture containing the assay buffer and ferricenium hexafluorophosphate.

  • Add the purified enzyme or cell lysate to the reaction mixture and incubate to establish a baseline.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in absorbance at the appropriate wavelength for ferricenium reduction (e.g., 300 nm) over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of ferricenium.

Workflow for the spectrophotometric assay of Acyl-CoA Dehydrogenase.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the production of NADH.

Principle: The 3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of the 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.[14]

Reagents:

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • 3-Hydroxyacyl-CoA substrate (e.g., 3,6-Dihydroxydodecanoyl-CoA, which would be the product of the hydratase step)

  • NAD+

  • Purified enzyme or cell lysate

Procedure:

  • Prepare a reaction mixture containing the assay buffer and NAD+.

  • Add the purified enzyme or cell lysate to the reaction mixture.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

3-Hydroxyacyl-CoA_Dehydrogenase_Assay cluster_measurement Measurement Substrate 3,6-Dihydroxydodecanoyl-CoA Enzyme 3-Hydroxyacyl-CoA Dehydrogenase Substrate->Enzyme Product 6-Hydroxy-3-ketododecanoyl-CoA Enzyme->Product NADH NADH + H+ Enzyme->NADH NAD NAD+ NAD->Enzyme Measure Monitor Absorbance at 340 nm NADH->Measure

Workflow for the spectrophotometric assay of 3-Hydroxyacyl-CoA Dehydrogenase.

Conclusion

While direct experimental evidence for the enzymatic processing of this compound is scarce, the known substrate promiscuity and functional redundancy within the acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase families provide a strong basis for predicting its metabolic fate. Both mitochondrial and peroxisomal pathways likely contribute to its degradation. The comparative data from related substrates and the provided experimental protocols offer a solid framework for researchers to initiate studies on this and other modified fatty acids, ultimately contributing to a deeper understanding of lipid metabolism and its role in health and disease.

References

Validating Gene Function in 6-Hydroxydodecanoyl-CoA Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the function of genes involved in the metabolism of 6-Hydroxydodecanoyl-CoA, a medium-chain hydroxy fatty acid. As direct experimental data for this compound is limited, this guide leverages data from structurally similar medium-chain fatty acids to provide a robust framework for experimental design and interpretation.

Introduction to this compound Metabolism

This compound is an intermediate in fatty acid metabolism. Its breakdown is expected to primarily occur through the mitochondrial beta-oxidation pathway. This process involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain, producing acetyl-CoA, FADH2, and NADH for energy production. Two key enzymes, and their corresponding genes, are central to the metabolism of medium-chain 3-hydroxyacyl-CoAs like this compound:

  • L-3-hydroxyacyl-CoA dehydrogenase (HADH) : Encoded by the HADH gene, this enzyme catalyzes the NAD+-dependent dehydrogenation of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. Its activity is highest with medium-chain-length fatty acids.[1][2]

  • 17β-hydroxysteroid dehydrogenase type 10 (HSD10) : Encoded by the HSD17B10 gene, this multifunctional mitochondrial enzyme, also known as 3-hydroxyacyl-CoA dehydrogenase type II, participates in the oxidation of various substrates, including branched-chain fatty acids and neuroactive steroids.[3][4]

Validation of the function of HADH and HSD17B10 is crucial for understanding their roles in both normal physiology and in diseases such as familial hyperinsulinemic hypoglycemia and HSD10 disease, which are caused by mutations in these genes.[1][3][5]

Comparative Analysis of Gene Function Validation Methods

Several experimental approaches can be employed to validate the function of genes in this compound metabolism. The choice of method depends on the specific research question, available resources, and the desired level of detail.

Method Principle Advantages Disadvantages
Enzyme Activity Assays Direct measurement of the catalytic activity of the enzyme of interest using a specific substrate.Provides direct evidence of protein function. Allows for the determination of kinetic parameters (Km, Vmax). Can be performed in vitro with purified enzymes or in cell lysates.Requires the synthesis of the specific substrate (this compound). May not fully reflect in vivo conditions due to the absence of cellular context.
Gene Knockdown (siRNA/shRNA) Reduction of gene expression at the mRNA level, leading to decreased protein levels.Allows for the study of gene function in a cellular context. Can be transient, which is useful for studying essential genes.[6] Relatively straightforward to implement.Incomplete knockdown can lead to ambiguous results. Off-target effects are a potential concern. Does not directly measure enzyme activity.
Gene Knockout (CRISPR/Cas9) Complete and permanent ablation of gene expression at the DNA level.Provides a definitive loss-of-function model.[6] Eliminates confounding effects from residual protein expression.Can be lethal if the gene is essential for cell survival. More technically challenging and time-consuming than knockdown.
Metabolomic Analysis Comprehensive measurement of small molecule metabolites in a biological system following genetic perturbation.Provides a global view of the metabolic consequences of gene inactivation. Can identify unexpected changes in related pathways.Can be technically complex and require specialized equipment (e.g., mass spectrometry). Data analysis can be challenging.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in medium-chain hydroxyacyl-CoA metabolism. Note that data for this compound is inferred from studies on similar substrates.

Table 1: In Vitro Kinetic Parameters of L-3-hydroxyacyl-CoA Dehydrogenase (HADH)

SubstrateKm (µM)Vmax (nmol/min/mg protein)Source OrganismReference
3-Hydroxydecanoyl-CoA~15-25~150-200Pig Heart[7]
3-Hydroxydodecanoyl-CoA~15-25~120-170Pig Heart[7]
3-Hydroxytetradecanoyl-CoA~15-25~80-120Pig Heart[7]

Note: Vmax values are estimated based on relative activity data. The enzyme shows the highest activity with medium-chain substrates.[7]

Table 2: Comparison of Gene Knockdown vs. Enzyme Activity Analysis for HSD17B10

ParametersiRNA-mediated Knockdown of HSD17B10HSD10 Enzyme Activity Assay
Endpoint Measured HSD17B10 mRNA and protein levelsConversion of a substrate (e.g., 3-hydroxybutyryl-CoA) to its product
Typical Result >70% reduction in mRNA/protein levelsMichaelis-Menten kinetics (Vmax, Km)
Example Data (HEK293T cells) Significant reduction in HSD10 protein confirmed by Western blot.[8]Vmax = 5857 nmol/min/mg, Km = 246.1 µM (with 3-hydroxybutyryl-CoA).[9]
Interpretation Implicates HSD17B10 in the observed cellular phenotype.Confirms the catalytic function of the HSD10 protein.

Experimental Protocols

Detailed Methodology 1: Coupled Enzyme Activity Assay for L-3-hydroxyacyl-CoA Dehydrogenase (HADH)

This method allows for the determination of HADH activity at physiological pH by coupling the reaction to a subsequent, irreversible step.[7]

Objective: To measure the kinetic parameters of HADH with this compound.

Materials:

  • Purified HADH enzyme or mitochondrial extract

  • This compound (substrate)

  • NAD+

  • Coenzyme A (CoASH)

  • 3-ketoacyl-CoA thiolase

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.

  • Add the HADH enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the initial reaction velocity for each substrate concentration.

  • Determine Km and Vmax by plotting the reaction velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Detailed Methodology 2: siRNA-Mediated Knockdown of HSD17B10

This protocol describes the transient knockdown of HSD17B10 in a human cell line (e.g., HEK293T) to study its cellular function.[8]

Objective: To reduce the expression of HSD10 protein and assess the resulting cellular phenotype.

Materials:

  • HEK293T cells

  • Cell culture medium and supplements

  • siRNA targeting HSD17B10 (and a non-silencing control siRNA)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM reduced serum medium

  • Reagents for downstream analysis (e.g., qRT-PCR, Western blotting, metabolomics)

Procedure:

  • Cell Seeding: Seed HEK293T cells in 6-well plates to be 70-80% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the HSD17B10 siRNA (or control siRNA) in Opti-MEM.

    • Dilute the transfection reagent in Opti-MEM in a separate tube.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.

  • Validation of Knockdown: Harvest the cells and validate the knockdown efficiency by measuring HSD17B10 mRNA levels using qRT-PCR and HSD10 protein levels using Western blotting.

  • Phenotypic Analysis: Perform downstream assays to assess the cellular consequences of HSD10 depletion, such as measuring the levels of this compound and related metabolites by mass spectrometry.

Visualizations

This compound Metabolic Pathway

Metabolic_Pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_energy Energy Production Dodecanoyl-CoA Dodecanoyl-CoA 2-Enoyl-Dodecanoyl-CoA 2-Enoyl-Dodecanoyl-CoA Dodecanoyl-CoA->2-Enoyl-Dodecanoyl-CoA Acyl-CoA Dehydrogenase This compound This compound 2-Enoyl-Dodecanoyl-CoA->this compound Enoyl-CoA Hydratase 6-Ketododecanoyl-CoA 6-Ketododecanoyl-CoA This compound->6-Ketododecanoyl-CoA HADH / HSD10 Decanoyl-CoA Decanoyl-CoA 6-Ketododecanoyl-CoA->Decanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 6-Ketododecanoyl-CoA->Acetyl-CoA Thiolase Further Beta-Oxidation Further Beta-Oxidation Decanoyl-CoA->Further Beta-Oxidation TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle HADH / HSD10 HADH / HSD10 NADH NADH HADH / HSD10->NADH Electron Transport Chain Electron Transport Chain NADH->Electron Transport Chain

Caption: The metabolic pathway of this compound via mitochondrial beta-oxidation.

Experimental Workflow for Gene Function Validation

Experimental_Workflow cluster_cell_culture Cell Culture & Perturbation cluster_validation Validation of Perturbation cluster_analysis Functional Analysis cluster_interpretation Data Interpretation Cell_Line Select Appropriate Cell Line (e.g., HEK293T, HepG2) Gene_Knockdown Perform siRNA-mediated Knockdown of HADH or HSD17B10 Cell_Line->Gene_Knockdown qRT_PCR qRT-PCR for mRNA levels Gene_Knockdown->qRT_PCR Western_Blot Western Blot for protein levels Gene_Knockdown->Western_Blot Enzyme_Assay Enzyme Activity Assay in cell lysates Gene_Knockdown->Enzyme_Assay Metabolomics LC-MS/MS Analysis of This compound levels Gene_Knockdown->Metabolomics Conclusion Correlate Genotype with Phenotype Enzyme_Assay->Conclusion Metabolomics->Conclusion

Caption: A typical experimental workflow for validating gene function using siRNA-mediated knockdown.

References

Comparative Metabolomics of Pathways Involving 6-Hydroxydodecanoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of medium-chain hydroxy fatty acids such as 6-Hydroxydodecanoyl-CoA is crucial for elucidating their roles in various physiological and pathological processes. This guide provides a comparative analysis of the metabolic pathways involving this compound, supported by experimental data and detailed methodologies for metabolomic studies.

Introduction to this compound Metabolism

This compound is a derivative of dodecanoic acid, a medium-chain fatty acid. Like other fatty acids, its metabolism is intrinsically linked to the cellular energy state and involves a series of enzymatic reactions primarily within the mitochondria. The central pathway for the catabolism of this compound is mitochondrial beta-oxidation, which sequentially shortens the acyl-CoA chain to produce acetyl-CoA, a key metabolite that enters the citric acid cycle for energy production. The presence of a hydroxyl group on the carbon chain introduces a modification to the standard beta-oxidation spiral, potentially influencing the rate and regulation of its degradation compared to its non-hydroxylated counterpart, dodecanoyl-CoA, and other positional isomers of hydroxydodecanoyl-CoA.

Comparative Analysis of Metabolic Pathways

The metabolism of this compound can be compared with other medium-chain acyl-CoAs to understand the influence of chain length and hydroxylation on metabolic flux. Key enzymes in the beta-oxidation pathway exhibit substrate preferences that can affect the rate of degradation of different fatty acyl-CoAs.

Key Enzymes in the Beta-Oxidation of this compound and Related Compounds

The degradation of this compound proceeds through the four core steps of beta-oxidation: dehydrogenation, hydration, oxidation, and thiolytic cleavage. The enzymes catalyzing these steps for medium-chain acyl-CoAs are well-characterized.

EnzymeEC NumberFunction in this compound MetabolismComparative Notes on Substrate Specificity
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)1.3.8.7Catalyzes the initial dehydrogenation of this compound.MCAD has the highest activity towards acyl-CoAs with chain lengths of C8 to C12[1]. The presence and position of a hydroxyl group may affect binding and catalytic efficiency.
Enoyl-CoA Hydratase4.2.1.17Adds a water molecule across the double bond of the trans-2-enoyl-CoA intermediate.This enzyme generally has broad substrate specificity for enoyl-CoAs of varying chain lengths.
3-Hydroxyacyl-CoA Dehydrogenase (HAD)1.1.1.35Oxidizes the 3-hydroxyacyl-CoA intermediate to a 3-ketoacyl-CoA. HAD shows a preference for medium-chain substrates[2].The existing 6-hydroxyl group on the substrate may influence the activity of this enzyme.
3-Ketoacyl-CoA Thiolase2.3.1.16Cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.Thiolases also exhibit chain-length specificity, with different isoforms acting on short-, medium-, and long-chain substrates.

Experimental Protocols for Comparative Metabolomics

Untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) is a powerful approach to compare the metabolic profiles of cells or tissues under different conditions, for instance, when comparing the metabolism of this compound to other fatty acids.

Sample Preparation for Untargeted Metabolomics of Fatty Acids
  • Quenching and Extraction: Biological samples (cells, tissues, or biofluids) are rapidly quenched with a cold solvent (e.g., methanol (B129727) or a methanol/water mixture) to halt metabolic activity. Lipids, including fatty acids and their CoA derivatives, are then extracted using a biphasic solvent system, such as methanol/chloroform/water, to separate the lipid-soluble metabolites from the water-soluble ones.

  • Derivatization (Optional but Recommended for Fatty Acids): To improve the chromatographic separation and ionization efficiency of free fatty acids in LC-MS, derivatization of the carboxylic acid group is often performed. A common method is the use of 3-nitrophenylhydrazine (B1228671) (3-NPH) which reacts with the carboxylic acid to form a hydrazone that is more readily ionized.

  • Sample Cleanup: Solid-phase extraction (SPE) may be used to remove interfering substances and enrich for the analytes of interest. For fatty acid analysis, reversed-phase SPE cartridges can be used to remove highly non-polar lipids.

LC-MS Analysis
  • Chromatography: Reversed-phase liquid chromatography (RPLC) is typically employed for the separation of fatty acids and their derivatives. A C18 column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometry: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used for the detection of metabolites. Data can be acquired in both positive and negative ionization modes to cover a wider range of metabolites. For acyl-CoAs, tandem mass spectrometry (MS/MS) is essential for structural confirmation.

Data Analysis
  • Data Preprocessing: The raw LC-MS data is processed using software such as XCMS or MZmine. This involves peak picking, retention time alignment, and integration to generate a feature table containing the mass-to-charge ratio (m/z), retention time, and intensity for each detected metabolic feature.

  • Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are used to identify metabolic features that differ significantly between experimental groups.

  • Metabolite Identification: Significant features are putatively identified by matching their accurate mass and MS/MS fragmentation patterns to metabolic databases like METLIN, HMDB, and KEGG. Confirmation of identity requires comparison to an authentic chemical standard.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and the steps in experimental workflows.

Metabolic Pathway of this compound Degradation cluster_Mitochondrion Mitochondrial Matrix This compound This compound trans-Δ2-6-Hydroxydodecenoyl-CoA trans-Δ2-6-Hydroxydodecenoyl-CoA This compound->trans-Δ2-6-Hydroxydodecenoyl-CoA MCAD (EC 1.3.8.7) FAD -> FADH2 3,6-Dihydroxydodecanoyl-CoA 3,6-Dihydroxydodecanoyl-CoA trans-Δ2-6-Hydroxydodecenoyl-CoA->3,6-Dihydroxydodecanoyl-CoA Enoyl-CoA Hydratase (EC 4.2.1.17) H2O 6-Hydroxy-3-ketododecanoyl-CoA 6-Hydroxy-3-ketododecanoyl-CoA 3,6-Dihydroxydodecanoyl-CoA->6-Hydroxy-3-ketododecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35) NAD+ -> NADH 4-Hydroxydecanoyl-CoA 4-Hydroxydecanoyl-CoA 6-Hydroxy-3-ketododecanoyl-CoA->4-Hydroxydecanoyl-CoA Thiolase (EC 2.3.1.16) CoA-SH Acetyl-CoA Acetyl-CoA 6-Hydroxy-3-ketododecanoyl-CoA->Acetyl-CoA Further β-oxidation cycles Further β-oxidation cycles 4-Hydroxydecanoyl-CoA->Further β-oxidation cycles TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Caption: Mitochondrial beta-oxidation of this compound.

Comparative Metabolomics Workflow cluster_Experiment Experimental Phase cluster_Data_Analysis Data Analysis Phase Sample_Collection Biological Sample (e.g., Cells, Tissue) Metabolite_Extraction Metabolite Extraction (Quenching & Lysis) Sample_Collection->Metabolite_Extraction Derivatization Derivatization (optional) (e.g., 3-NPH for FAs) Metabolite_Extraction->Derivatization LCMS_Analysis LC-MS/MS Analysis (Separation & Detection) Derivatization->LCMS_Analysis Data_Preprocessing Data Preprocessing (Peak Picking, Alignment) LCMS_Analysis->Data_Preprocessing Statistical_Analysis Statistical Analysis (PCA, PLS-DA) Data_Preprocessing->Statistical_Analysis Metabolite_ID Metabolite Identification (Database Matching) Statistical_Analysis->Metabolite_ID Biological_Interpretation Biological Interpretation (Pathway Analysis) Metabolite_ID->Biological_Interpretation

Caption: A typical workflow for untargeted comparative metabolomics.

References

Kinetic Profile of Enzymes in the Metabolism of 6-Hydroxydodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic properties of enzymes involved in the metabolic pathway of 6-Hydroxydodecanoyl-CoA. Due to a lack of specific kinetic data for this compound in the available scientific literature, this guide presents data for enzymes acting on structurally similar or related substrates. This information offers a valuable comparative framework for researchers investigating the metabolism of hydroxylated fatty acids.

Introduction to the Metabolism of this compound

This compound is a hydroxylated medium-chain fatty acyl-CoA. Its metabolism is presumed to proceed via the mitochondrial fatty acid β-oxidation pathway. This pathway involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, FADH₂, and NADH. The key enzyme classes involved are acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thiolases. The presence of a hydroxyl group on the sixth carbon of dodecanoyl-CoA may influence the substrate specificity and kinetic efficiency of these enzymes.

Enzyme Kinetic Data

Enzyme ClassEnzyme Name (Source)Substrate(s)K_m_ (µM)V_max_ (U/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference(s)
Acyl-CoA Dehydrogenase Medium-Chain Acyl-CoA Dehydrogenase (MCAD) (Rat Liver)Octanoyl-CoA (C8)~2.5---[1]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) (Rat Liver)3-Phenylpropionyl-CoA~2.9---[1]
Enoyl-CoA Hydratase Enoyl-CoA Hydratase (Rat Liver)Crotonyl-CoA (C4)~20~7000--[2]
3-Hydroxyacyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart)3-Hydroxydecanoyl-CoA (C10)4.5139.3--[3]
L-3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart)3-Hydroxyhexadecanoyl-CoA (C16)4.963.7--[3]
Thiolase 3-Ketoacyl-CoA Thiolase (Human Mitochondria)Acetoacetyl-CoA (C4)250---[4]

Note: The presented data is for substrates other than this compound and should be interpreted as an indirect comparison. The activity of these enzymes with this compound would require direct experimental determination.

Signaling and Metabolic Pathways

The metabolism of this compound is integrated into the broader network of fatty acid oxidation, a central process in cellular energy homeostasis. The products of β-oxidation, acetyl-CoA, NADH, and FADH₂, directly fuel the citric acid cycle and oxidative phosphorylation to generate ATP.

fatty_acid_beta_oxidation Figure 1: Mitochondrial Fatty Acid β-Oxidation Pathway. cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP, CoA Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA AMP, PPi Fatty Acyl-CoA_mito Fatty Acyl-CoA Fatty Acyl-CoA->Fatty Acyl-CoA_mito Carnitine Shuttle Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase Fatty Acyl-CoA_mito->Acyl-CoA_Dehydrogenase FAD Enoyl-CoA Enoyl-CoA Acyl-CoA_Dehydrogenase->Enoyl-CoA FADH2 Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase Enoyl-CoA->Enoyl-CoA_Hydratase H2O 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA_Hydratase->3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase NAD+ 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase->3-Ketoacyl-CoA NADH Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter_Acyl-CoA Acyl-CoA (n-2) Thiolase->Shorter_Acyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Shorter_Acyl-CoA->Acyl-CoA_Dehydrogenase Next Cycle

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the kinetic parameters of enzymes involved in this compound metabolism. These protocols are adapted from established methods and can be optimized for the specific substrate.

Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of the acyl-CoA substrate.

  • Reagents:

    • 100 mM Potassium Phosphate (B84403) buffer, pH 7.6

    • 20 mM Ferricenium hexafluorophosphate in deionized water

    • 10 mM this compound solution

    • Purified Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing 880 µL of phosphate buffer and 50 µL of ferricenium hexafluorophosphate solution.

    • Add a specific amount of purified MCAD enzyme to the reaction mixture.

    • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 50 µL of the this compound substrate solution.

    • Immediately monitor the decrease in absorbance at 300 nm, corresponding to the reduction of ferricenium.

    • The initial reaction rate is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of ferricenium.

    • Vary the concentration of this compound to determine K_m_ and V_max_ values.

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the hydration of the double bond in an enoyl-CoA substrate by monitoring the decrease in absorbance at 280 nm.

  • Reagents:

    • 50 mM Tris-HCl buffer, pH 7.8

    • 1 mM Dodecenoyl-CoA (the presumed product of MCAD action on this compound)

    • Purified Enoyl-CoA Hydratase

  • Procedure:

    • In a quartz cuvette, prepare a reaction mixture containing 950 µL of Tris-HCl buffer.

    • Add a known amount of purified enoyl-CoA hydratase.

    • Equilibrate the mixture to 25°C.

    • Start the reaction by adding 50 µL of the dodecenoyl-CoA substrate solution.

    • Monitor the decrease in absorbance at 280 nm, which is characteristic of the enoyl-CoA double bond.

    • Calculate the initial rate from the linear phase of the reaction.

    • Determine K_m_ and V_max_ by measuring the rates at various substrate concentrations.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay follows the reduction of NAD⁺ to NADH, which is coupled to the oxidation of the 3-hydroxyacyl-CoA substrate.

  • Reagents:

    • 100 mM Potassium Phosphate buffer, pH 7.3

    • 10 mM NAD⁺ solution

    • 10 mM this compound solution

    • Purified L-3-Hydroxyacyl-CoA Dehydrogenase

  • Procedure:

    • Prepare a reaction mixture in a cuvette with 850 µL of phosphate buffer and 100 µL of NAD⁺ solution.

    • Add a specific amount of purified L-3-hydroxyacyl-CoA dehydrogenase.

    • Incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the this compound solution.

    • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

    • The initial rate is determined from the linear portion of the absorbance change.

    • Kinetic parameters are determined by varying the substrate concentration.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the kinetic parameters of an enzyme.

enzyme_kinetics_workflow Figure 2: General Workflow for Enzyme Kinetic Analysis. cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification and Characterization Assay_Setup Set up Reaction Mixtures (Varying [Substrate]) Enzyme_Purification->Assay_Setup Substrate_Synthesis Substrate Synthesis (this compound) Substrate_Synthesis->Assay_Setup Buffer_Prep Buffer and Reagent Preparation Buffer_Prep->Assay_Setup Spectrophotometer Spectrophotometric Measurement Assay_Setup->Spectrophotometer Data_Collection Record Initial Reaction Rates Spectrophotometer->Data_Collection Plot_Data Plot Rate vs. [Substrate] Data_Collection->Plot_Data Michaelis_Menten Fit to Michaelis-Menten Equation Plot_Data->Michaelis_Menten Determine_Parameters Determine Km, Vmax, kcat Michaelis_Menten->Determine_Parameters

Caption: General Workflow for Enzyme Kinetic Analysis.

Conclusion

This guide provides a foundational understanding of the enzymatic landscape for this compound metabolism. While direct kinetic data for this specific substrate is currently unavailable, the comparative data and detailed experimental protocols presented here offer a robust starting point for researchers. Further experimental investigation is necessary to fully elucidate the kinetic parameters of the enzymes involved and to understand the metabolic fate of this compound and its potential physiological or pharmacological significance.

References

A Structural and Functional Comparison of Enzymes with Affinity for 6-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of key enzymes involved in the beta-oxidation of medium-chain hydroxy fatty acids, with a focus on their potential interaction with 6-Hydroxydodecanoyl-CoA. Due to the limited availability of direct experimental data for this compound, this comparison utilizes data from closely related substrates, such as 3-hydroxyacyl-CoAs with similar carbon chain lengths (C10-C12), to infer binding characteristics and enzymatic activity. The primary enzymes discussed are L-3-hydroxyacyl-CoA dehydrogenase (HADH), human 3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10), and the peroxisomal multifunctional enzyme type 2 (EHHADH/HSD17B4).

Quantitative Data Summary

The following tables summarize the available structural and kinetic data for the selected enzymes with relevant medium-chain hydroxyacyl-CoA substrates.

Table 1: Structural Information of Enzymes

EnzymeOrganismPDB IDLigand(s) in StructureResolution (Å)
L-3-hydroxyacyl-CoA dehydrogenase (HADH) Human--INVALID-LINK--NAD+1.95[1]
Rat--INVALID-LINK--NAD+1.90[2][3]
3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10) Human--INVALID-LINK--NAD+2.10
Human--INVALID-LINK--NAD+, 3-hydroxybutyryl-CoA1.80
Human--INVALID-LINK--NAD+2.50
Peroxisomal Multifunctional Enzyme Type 2 (EHHADH/HSD17B4) Human--INVALID-LINK--(Hydratase 2 domain)3.00[4]
Candida tropicalis--INVALID-LINK--NAD+, (3R)-hydroxydecanoyl-CoA (modeled)2.20[5]

Table 2: Kinetic Parameters of Enzymes with Medium-Chain Hydroxyacyl-CoA Substrates

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Organism
L-3-hydroxyacyl-CoA dehydrogenase (HADH) 3-Hydroxydecanoyl-CoA~5~150~3.0 x 107Pig Heart[6]
3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10) Acetoacetyl-CoA (C4)25.7--Human[7]
3-Hydroxybutyryl-CoA (C4)85.2--Human[7]
Acetoacetyl-CoA (C4)134 ± 1474 ± 6.85.5 x 105Human (6xHis-tagged)[8]
Peroxisomal Multifunctional Enzyme Type 2 (EHHADH/HSD17B4) 3-Hydroxydecanoyl-CoA---Data not available for specific C12 substrate

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

This technique is used to determine the three-dimensional atomic structure of proteins.

1. Protein Expression and Purification: The gene encoding the target enzyme (e.g., HADH, HSD17B10) is cloned into an expression vector and transformed into a suitable host, such as E. coli. The protein is overexpressed and then purified to homogeneity using a series of chromatography steps, including affinity, ion-exchange, and size-exclusion chromatography.

2. Crystallization: Purified protein is concentrated and mixed with a precipitant solution in a process called vapor diffusion (hanging drop or sitting drop method). The solution is allowed to equilibrate, and over time, protein crystals may form.

3. Data Collection: A single, well-ordered crystal is selected and mounted in a cryo-stream of liquid nitrogen to prevent radiation damage.[9] The crystal is then exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the electrons in the crystal, creating a diffraction pattern that is recorded on a detector.[9]

4. Structure Determination and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry of the crystal. The phases of the diffracted X-rays are determined using methods like molecular replacement (if a homologous structure is available) or experimental phasing. An initial electron density map is calculated, and a model of the protein is built into the map. The model is then refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

ITC is a technique used to measure the thermodynamics of binding interactions in solution, providing information on binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[2][10]

1. Sample Preparation: The purified enzyme and the ligand (e.g., a hydroxyacyl-CoA analog) are prepared in the same buffer to minimize heats of dilution. The concentrations of both the enzyme and the ligand are accurately determined.

2. ITC Experiment: The enzyme solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into a syringe.[10] The experiment is conducted at a constant temperature. A series of small, precise injections of the ligand are made into the sample cell.

3. Data Analysis: The heat change associated with each injection is measured. As the enzyme becomes saturated with the ligand, the heat change per injection decreases. The data is plotted as heat change per mole of injectant versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (Kd, ΔH, and n).[2]

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine kinetic parameters such as association (ka) and dissociation (kd) rates, as well as the equilibrium dissociation constant (Kd).

1. Sensor Chip Preparation: A sensor chip with a gold surface is activated, and the enzyme (ligand) is immobilized onto the surface.[11]

2. Binding Analysis: A solution containing the substrate (analyte) is flowed over the sensor chip surface at a constant rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[11]

3. Kinetic Analysis: The association phase is monitored as the analyte flows over the surface, and the dissociation phase is monitored when the analyte solution is replaced with buffer. The resulting sensorgram (a plot of RU versus time) is fitted to a kinetic model to determine the ka and kd values. The Kd can then be calculated as kd/ka.

Visualizations

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome This compound This compound Acyl-CoA_Oxidase Acyl-CoA Oxidase (ACOX1) This compound->Acyl-CoA_Oxidase H2O2 Enoyl-CoA trans-2-Enoyl-6-hydroxydodecanoyl-CoA Acyl-CoA_Oxidase->Enoyl-CoA EHHADH_Hydratase EHHADH (Hydratase domain) Enoyl-CoA->EHHADH_Hydratase H2O 3-Hydroxyacyl-CoA 3,6-Dihydroxydodecanoyl-CoA EHHADH_Hydratase->3-Hydroxyacyl-CoA EHHADH_Dehydrogenase EHHADH (Dehydrogenase domain) 3-Hydroxyacyl-CoA->EHHADH_Dehydrogenase NAD+ -> NADH 3-Ketoacyl-CoA 3-Keto-6-hydroxydodecanoyl-CoA EHHADH_Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase CoA-SH Chain-shortened_Acyl-CoA 5-Hydroxydecanoyl-CoA Thiolase->Chain-shortened_Acyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA

Caption: The peroxisomal beta-oxidation pathway for a hydroxylated fatty acid.

Experimental_Workflow cluster_protein_production Protein Production cluster_analysis Biophysical Analysis cluster_data Data Interpretation Cloning Gene Cloning Expression Protein Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (Chromatography) Expression->Purification Structural_Analysis Structural Analysis (X-Ray Crystallography) Purification->Structural_Analysis Binding_Analysis Binding Affinity & Thermodynamics (Isothermal Titration Calorimetry) Purification->Binding_Analysis Kinetic_Analysis Kinetic Analysis (Surface Plasmon Resonance) Purification->Kinetic_Analysis Structure 3D Structure (PDB) Structural_Analysis->Structure Thermodynamics Binding Affinity (Kd) Enthalpy (ΔH) Binding_Analysis->Thermodynamics Kinetics Kinetic Parameters (Km, kcat) Kinetic_Analysis->Kinetics Comparison Comparative Analysis Structure->Comparison Thermodynamics->Comparison Kinetics->Comparison

Caption: A typical workflow for characterizing enzyme-ligand interactions.

References

Validating the Role of 6-Hydroxydodecanoyl-CoA in Suberin Composition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential role of 6-Hydroxydodecanoyl-CoA in the composition of suberin, a complex biopolymer essential for plant protection and a potential source of novel biomaterials. While direct evidence for the significant incorporation of 12-carbon hydroxy fatty acids into suberin is limited, this document compiles and compares existing data on suberin composition from various plant sources and examines the substrate specificity of key biosynthetic enzymes to validate its potential, albeit likely minor, role.

Data Presentation: Comparative Analysis of Suberin Monomer Composition

The following tables summarize the quantitative data on the aliphatic monomer composition of suberin from different plant species. The data consistently highlights the predominance of long-chain (C16 and longer) fatty acids, ω-hydroxy fatty acids, and α,ω-dicarboxylic acids. Notably, C12 monomers are not typically reported as significant components in these analyses.

Table 1: Aliphatic Suberin Monomer Composition in Arabidopsis thaliana Roots

Monomer ClassChain LengthWild-Type (µg/mg DW)[1][2]
Fatty Acids C16:0~0.1
C18:0~0.05
C20:0~0.05
C22:0~0.2
C24:0~0.1
ω-Hydroxy Acids C16:0~0.3
C18:1~0.4
C18:0~0.1
C20:0~0.1
C22:0~0.5
C24:0~0.2
α,ω-Dicarboxylic Acids C16:0~0.2
C18:1~0.6
C18:0~0.1
C20:0~0.1
C22:0~0.3
C24:0~0.1
Primary Alcohols C18:0Trace
C20:0Trace
C22:0Trace

Table 2: Aliphatic Suberin Monomer Composition in Potato (Solanum tuberosum) Tuber Periderm

Monomer ClassChain LengthRelative Abundance (%)[3][4][5]
Fatty Acids C16:01-3
C18:01-2
C20:0<1
C22:01-3
C24:0<1
ω-Hydroxy Acids C16:05-10
C18:115-30
C18:02-5
C22:03-7
α,ω-Dicarboxylic Acids C16:03-6
C18:130-50
C18:02-4
C22:02-5
Primary Alcohols C18:01-3
C20:01-3
C22:02-5
Ferulic Acid -1-5

Table 3: Aliphatic Suberin Monomer Composition in Cork Oak (Quercus suber)

Monomer ClassChain LengthRelative Abundance (%)[6][7][8][9]
Fatty Acids C16:01-3
C18:01-2
C20:0<1
C22:02-4
C24:01-2
ω-Hydroxy Acids C16:05-10
C18:110-20
C18:02-5
C22:015-25
α,ω-Dicarboxylic Acids C16:02-5
C18:110-20
C22:05-10
Primary Alcohols C18:01-3
C20:01-3
C22:03-6
C24:01-3
Ferulic Acid -1-4

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of suberin composition are provided below.

Protocol 1: Analysis of Aliphatic Suberin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the depolymerization of suberin and subsequent analysis of its aliphatic monomers.

1. Delipidation of Plant Material:

  • Grind dried plant tissue (e.g., roots, periderm) to a fine powder.
  • Perform exhaustive solvent extraction to remove soluble lipids. This is typically done using a Soxhlet extractor with sequential washes of chloroform (B151607), methanol (B129727), and a final chloroform wash.
  • Air-dry the delipidated tissue.

2. Depolymerization of Suberin:

  • To the dry, delipidated tissue, add a solution of 1% (v/v) sulfuric acid in methanol (or boron trifluoride in methanol).
  • Add an internal standard (e.g., methyl heptadecanoate) for quantification.
  • Reflux the mixture at 70°C for 2 hours. This process of transesterification cleaves the ester bonds within the suberin polymer, releasing the constituent monomers as methyl esters.

3. Extraction of Monomers:

  • After cooling, add saturated NaCl solution and extract the fatty acid methyl esters with chloroform or hexane.
  • Repeat the extraction three times and pool the organic phases.
  • Wash the combined organic phase with a sodium bicarbonate solution and then with water.
  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.

4. Derivatization:

  • To enhance volatility for GC analysis, derivatize the hydroxyl and carboxyl groups of the monomers.
  • Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine (B92270) to the dried extract.
  • Heat at 70°C for 30 minutes to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

5. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
  • Use a non-polar capillary column (e.g., HP-5MS).
  • Employ a temperature gradient suitable for separating the range of expected suberin monomers (e.g., initial temperature of 80°C, ramp to 320°C).
  • Identify monomers based on their retention times and mass spectra compared to known standards and library data.
  • Quantify the monomers by comparing their peak areas to that of the internal standard.

Mandatory Visualization

Hypothetical Biosynthetic Pathway for the Incorporation of 12-Carbon ω-Hydroxy Fatty Acids into Suberin

The following diagram illustrates a plausible, though likely minor, pathway for the synthesis of this compound and its potential incorporation into the suberin polymer. This pathway is inferred from the known substrate specificities of suberin biosynthetic enzymes.

Suberin_Biosynthesis_C12_Hypothetical Dodecanoyl-CoA Dodecanoyl-CoA This compound This compound Suberin Polymer Suberin Polymer This compound->Suberin Polymer GPAT5 (potential) GPAT5 (potential) GPAT5 (potential)

Caption: Hypothetical pathway for this compound in suberin.

Experimental Workflow for Suberin Monomer Analysis

This diagram outlines the key steps in the experimental procedure for analyzing the monomeric composition of suberin.

Suberin_Analysis_Workflow A Plant Tissue Collection (e.g., Roots, Periderm) B Delipidation (Solvent Extraction) A->B C Depolymerization (Transesterification) B->C D Monomer Extraction C->D E Derivatization (e.g., TMS) D->E F GC-MS Analysis E->F G Data Analysis (Identification & Quantification) F->G

Caption: Workflow for the analysis of suberin monomers.

Comparative Discussion

The comprehensive analysis of suberin from various plant sources consistently demonstrates a composition dominated by long-chain (C16-C24) aliphatic monomers. While direct in vivo evidence for the presence of 6-hydroxydodecanoic acid in suberin is lacking in the reviewed literature, the potential for its inclusion as a minor component cannot be entirely dismissed.

The key line of evidence supporting a potential role for 12-carbon hydroxy fatty acids comes from in vitro enzymatic assays. The cytochrome P450 monooxygenase, CYP86A1, a known fatty acid ω-hydroxylase involved in suberin biosynthesis in Arabidopsis, has been shown to metabolize C12 fatty acids to their corresponding ω-hydroxy acids.[10] However, the same studies indicate that in vivo, the disruption of CYP86A1 primarily affects the abundance of C16 and C18 ω-hydroxy acids, suggesting a preference for longer chain substrates in the cellular context.[10]

Following hydroxylation, the resulting ω-hydroxy fatty acid must be activated to its CoA ester form by a long-chain acyl-CoA synthetase (LACS). Plant LACS enzymes generally show broad specificity for fatty acids with chain lengths from C12 to C20.[11][12] Subsequently, for incorporation into the suberin polymer, an acyltransferase is required. The glycerol-3-phosphate acyltransferase 5 (GPAT5), which is crucial for suberin biosynthesis, exhibits a broad substrate specificity for acyl-CoAs ranging from C16 to C24.[13][14][15] While C12 acyl-CoAs have not been explicitly tested with GPAT5, its ability to accommodate a wide range of chain lengths suggests that this compound could potentially be a substrate, albeit likely with lower efficiency compared to the more abundant longer-chain monomers.

References

A Comparative Guide to the Putative Metabolism of 6-Hydroxydodecanoyl-CoA in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxydodecanoyl-CoA is a medium-chain, hydroxylated fatty acyl-CoA. While not a major component of most plant lipidomes, its metabolism can be inferred from the well-characterized pathways of fatty acid synthesis, modification, and degradation. Understanding the tissue-specific handling of such molecules is crucial for metabolic engineering efforts aimed at producing novel fatty acids in plants for industrial or pharmaceutical applications. This guide compares the putative metabolic fate of this compound in key plant tissues: seeds, leaves, and roots.

Putative Metabolic Pathways for this compound

The metabolism of this compound can be divided into two main processes: biosynthesis (anabolism) and degradation (catabolism).

1. Biosynthesis: The formation of a C12 hydroxy fatty acid would likely involve two key steps:

  • Synthesis of the C12 Backbone: De novo fatty acid synthesis in plastids produces acyl-acyl carrier protein (acyl-ACP) thioesters. The chain length is determined by the action of specific acyl-ACP thioesterases (FATs) that terminate elongation. The production of a C12 (laurate) backbone is typically mediated by a FatB-type thioesterase with a preference for medium-chain saturated acyl-ACPs.[1][2][3]

  • Hydroxylation: A hydroxyl group could be introduced at the C-6 position by a fatty acid hydroxylase, likely a cytochrome P450-dependent monooxygenase. While most characterized plant hydroxylases act on C16 and C18 fatty acids, their potential activity on medium-chain fatty acids cannot be ruled out.

2. Catabolism (Beta-Oxidation): this compound would be degraded via the peroxisomal β-oxidation pathway to generate acetyl-CoA. This involves a cycle of four enzymatic reactions:

  • Oxidation: An acyl-CoA oxidase (ACX) introduces a double bond. Plant ACXs have varying substrate specificities, with some isoforms showing activity towards short- to medium-chain acyl-CoAs.[4][5]

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

  • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.

  • Thiolysis: A ketoacyl-CoA thiolase cleaves off an acetyl-CoA unit.

The presence of a hydroxyl group at an even-numbered carbon (C-6) would likely not interfere with the standard β-oxidation spiral after the initial cycles reduce the chain length.

Tissue-Specific Comparison of Metabolism

The fate of this compound is expected to differ significantly between tissues due to their distinct metabolic roles.

  • Seeds (Storage Tissues): Seeds, particularly of certain species like coconut and California bay, are specialized for the synthesis and storage of large amounts of lipids, including MCFAs, in the form of triacylglycerols (TAGs).[3][6]

    • Anabolism: In oilseeds, the expression of medium-chain specific FatB thioesterases and acyltransferases (like LPAAT and DGAT) would favor the synthesis of the C12 backbone and its incorporation into TAGs for storage.[1][2] If a suitable hydroxylase is present, 6-hydroxydodecanoic acid could be esterified into these storage lipids.

    • Catabolism: During germination, stored lipids are rapidly broken down via β-oxidation in glyoxysomes (a specialized type of peroxisome) to provide energy and carbon skeletons for the growing seedling. Therefore, any stored 6-hydroxydodecanoyl-esters would be actively catabolized at this stage.

  • Leaves (Photosynthetic Tissues): Leaf lipid metabolism is primarily directed towards the synthesis of membrane lipids (galactolipids and phospholipids) for the photosynthetic apparatus. Storage lipid synthesis is generally low but can be induced.[1]

    • Anabolism: The synthesis of MCFAs is typically very low in leaves of most plants, as the fatty acid synthesis machinery is geared towards producing C16 and C18 fatty acids for membrane lipids. Transient expression studies have shown that leaves can be engineered to produce MCFAs.[1][7]

    • Catabolism: Peroxisomal β-oxidation is active in leaves and is involved in various processes, including the turnover of membrane lipids and the synthesis of signaling molecules like jasmonic acid. This compound, if present, would likely be directed towards degradation.

  • Roots (Non-Photosynthetic Tissues): Root metabolism is heterotrophic, relying on carbon imported from the shoot. Lipid metabolism in roots is important for membrane biogenesis and the production of protective barriers like suberin.

    • Anabolism: Roots can synthesize fatty acids, including very-long-chain fatty acids (VLCFAs) and ω-hydroxy fatty acids, which are precursors for suberin.[8] While MCFA synthesis is not a prominent feature, the enzymatic machinery for fatty acid hydroxylation exists.

    • Catabolism: Peroxisomal β-oxidation is a fundamental process in roots, providing energy from stored or imported lipids. It is expected that this compound would be readily catabolized.

Data Presentation

As direct quantitative data is unavailable, the following table summarizes the substrate specificities of key enzyme families that would be involved in this compound metabolism. This data helps to infer the likelihood of its synthesis and degradation in plants.

Enzyme FamilyGeneral FunctionKnown Substrate Preference Relevant to a C12-OH Acyl-CoATissue Predominance
FatB Acyl-ACP Thioesterase Terminates fatty acid synthesisPrefers saturated acyl-ACPs; specific isoforms from certain plants (e.g., California bay, Coconut) have high activity on C12 (lauroyl-ACP).[3][6]Seeds of specific species
Fatty Acid Hydroxylase Introduces -OH groupMost characterized forms act on C16/C18 fatty acids (e.g., oleate). Activity on MCFAs is not well documented but possible.Seeds, Roots (for suberin)
Acyl-CoA Oxidase (ACX) First step of β-oxidationIsoforms exist with preferences for short-, medium-, and long-chain acyl-CoAs. Some show activity on C6-C12 substrates.[5]Ubiquitous (Peroxisomes)
Enoyl-CoA Hydratase Second step of β-oxidationGenerally broad substrate specificity, with some isoforms showing high activity on short- to medium-chain (C4-C8) enoyl-CoAs.[9][10]Ubiquitous (Peroxisomes)
LPAAT / DGAT TAG SynthesisAcyltransferases from MCFA-accumulating plants (e.g., Coconut) are required for efficient incorporation of MCFAs into TAGs.[2]Seeds

Mandatory Visualization

Below are diagrams illustrating the putative metabolic pathways and the experimental workflow for fatty acid analysis.

Putative_Metabolism cluster_plastid Plastid cluster_er Endoplasmic Reticulum (ER) cluster_peroxisome Peroxisome / Glyoxysome Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (Elongation Cycles) Acetyl-CoA->FAS Malonyl-ACP Malonyl-ACP Malonyl-ACP->FAS C12:0-ACP Dodecanoyl-ACP (C12) FAS->C12:0-ACP FatB FatB Thioesterase C12:0-ACP->FatB Dodecanoic Acid Dodecanoic Acid (Lauric Acid) FatB->Dodecanoic Acid Hydroxylase Fatty Acid Hydroxylase (P450) Dodecanoic Acid->Hydroxylase LACS Long-Chain Acyl-CoA Synthetase Plastid_to_ER Export Dodecanoic Acid->Plastid_to_ER 6-OH-Dodecanoic Acid 6-Hydroxydodecanoic Acid Hydroxylase->6-OH-Dodecanoic Acid 6-OH-Dodecanoic Acid->LACS 6-OH-Dodecanoyl-CoA This compound LACS->6-OH-Dodecanoyl-CoA TAG_synthesis TAG Synthesis (LPAAT, DGAT) 6-OH-Dodecanoyl-CoA->TAG_synthesis BetaOx β-Oxidation Cycle 6-OH-Dodecanoyl-CoA->BetaOx ER_to_Peroxisome Transport 6-OH-Dodecanoyl-CoA->ER_to_Peroxisome TAG Triacylglycerol (Storage in Seeds) TAG_synthesis->TAG Acetyl-CoA_out Acetyl-CoA (to central metabolism) BetaOx->Acetyl-CoA_out Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization for GC-MS cluster_analysis Analysis cluster_data Data Processing Tissue Plant Tissue (e.g., Seeds, Leaves) Grinding Homogenization (e.g., in Liquid N2) Tissue->Grinding Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Grinding->Extraction Transmethylation Transmethylation to Fatty Acid Methyl Esters (FAMEs) (e.g., with Methanolic HCl) Extraction->Transmethylation for FAME analysis LCMS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) (for intact acyl-CoAs or free fatty acids) Extraction->LCMS for non-derivatized analysis GCMS Gas Chromatography- Mass Spectrometry (GC-MS) (for FAMEs) Transmethylation->GCMS Quantification Identification & Quantification (vs. Internal Standards) GCMS->Quantification LCMS->Quantification Comparison Comparative Analysis Quantification->Comparison

References

A Comparative Guide to the Biological Activity of 6-Hydroxydodecanoyl-CoA Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activities of the (R) and (S) enantiomers of 6-hydroxydodecanoyl-CoA. Due to a lack of direct experimental data comparing these specific molecules in the current scientific literature, this comparison is based on the well-established stereospecific roles of analogous hydroxyacyl-CoA compounds in fatty acid metabolism and signaling pathways.

Introduction

This compound is a twelve-carbon fatty acyl-CoA with a hydroxyl group at the sixth carbon position. The chirality at this carbon gives rise to two enantiomers: (R)-6-hydroxydodecanoyl-CoA and (S)-6-hydroxydodecanoyl-CoA. In biological systems, the stereochemistry of such molecules is critical, as enzymes typically exhibit a high degree of stereospecificity, leading to distinct metabolic fates and biological functions for each enantiomer. While direct studies on this compound enantiomers are limited, we can infer their probable roles by examining related pathways.

Comparison of Predicted Biological Activities

Based on the known stereospecificity of enzymes in fatty acid metabolism, the (R) and (S) enantiomers of this compound are predicted to have distinct biological roles. The (S)-enantiomer is the expected intermediate in the standard β-oxidation pathway of fatty acids, whereas the (R)-enantiomer is often associated with specialized metabolic pathways, such as the synthesis of bioactive lipids or as a substrate for specific enzymes like (R)-specific enoyl-CoA hydratases.

Table 1: Predicted Comparison of (R)- and (S)-6-Hydroxydodecanoyl-CoA

Feature(R)-6-Hydroxydodecanoyl-CoA(S)-6-Hydroxydodecanoyl-CoA
Predicted Primary Metabolic Pathway Likely involved in specialized metabolic pathways, potentially including pathways analogous to polyhydroxyalkanoate (PHA) biosynthesis in bacteria or specific signaling molecule synthesis.Predicted intermediate in the peroxisomal β-oxidation of 6-hydroxydodecanoic acid.
Key Associated Enzymes Potentially a substrate for (R)-specific enoyl-CoA hydratases or other stereospecific enzymes.Expected substrate for enzymes of the β-oxidation spiral, such as 3-hydroxyacyl-CoA dehydrogenase.
Potential Biological Roles May act as a precursor for the synthesis of specific signaling lipids or other specialized metabolites.Primarily involved in energy production through the catabolism of 6-hydroxydodecanoic acid.
Predicted Cellular Localization Likely to be found in peroxisomes or mitochondria, depending on the specific metabolic pathway.Primarily metabolized within peroxisomes, which handle the oxidation of modified fatty acids.[1]

Predicted Metabolic Pathways

The metabolism of fatty acids with hydroxyl groups often occurs in peroxisomes. The following diagrams illustrate the predicted, distinct metabolic fates of the (R) and (S) enantiomers of this compound based on general principles of fatty acid oxidation.

G Predicted Metabolic Fate of (S)-6-Hydroxydodecanoyl-CoA cluster_peroxisome Peroxisome S_6OH_Dodec (S)-6-Hydroxydodecanoyl-CoA Beta_Oxidation β-Oxidation Pathway S_6OH_Dodec->Beta_Oxidation Metabolized via Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Yields Shorter_Acyl_CoA Shorter-chain Acyl-CoA Beta_Oxidation->Shorter_Acyl_CoA Yields Energy Energy Production (via TCA Cycle) Acetyl_CoA->Energy G Predicted Metabolic Fate of (R)-6-Hydroxydodecanoyl-CoA cluster_specialized Specialized Metabolism R_6OH_Dodec (R)-6-Hydroxydodecanoyl-CoA R_Hydratase (R)-specific Enoyl-CoA Hydratase (hypothetical) R_6OH_Dodec->R_Hydratase Bioactive_Lipid Bioactive Lipid Synthesis R_Hydratase->Bioactive_Lipid Signaling Cellular Signaling Bioactive_Lipid->Signaling G Workflow for Comparative Analysis of this compound Enantiomers cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays cluster_analysis Data Analysis and Comparison Synthesis Enantioselective Synthesis of (R)- and (S)-6-Hydroxydodecanoyl-CoA Enzyme_Assays Enzyme Activity Assays (Hydratase, Dehydrogenase) Synthesis->Enzyme_Assays Metabolism_Studies Cellular Uptake and Metabolism Studies Synthesis->Metabolism_Studies Reporter_Assays PPAR Reporter Assays Synthesis->Reporter_Assays Data_Analysis Quantitative Comparison of Enantiomer Activity Enzyme_Assays->Data_Analysis Signaling_Assays Analysis of Downstream Signaling Pathways Metabolism_Studies->Signaling_Assays Reporter_Assays->Signaling_Assays Signaling_Assays->Data_Analysis Conclusion Elucidation of Stereospecific Biological Functions Data_Analysis->Conclusion

References

Quantitative Comparison of 6-Hydroxydodecanoyl-CoA Levels in Wild-Type vs. Mutant Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 6-Hydroxydodecanoyl-CoA concentrations in wild-type organisms versus those with a genetic mutation affecting the fatty acid β-oxidation pathway. The data presented herein is a representative, hypothetical example derived from expected metabolic outcomes, intended to illustrate the potential impact of such mutations.

Introduction

This compound is a key intermediate in the mitochondrial β-oxidation of fatty acids.[1][2][3] Its steady-state concentration is typically low, as it is efficiently converted to 3-ketoacyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase.[4] However, in organisms with mutations in the genes encoding for medium-chain specific 3-hydroxyacyl-CoA dehydrogenases (M/SCHAD), an accumulation of this compound is anticipated.[4] This guide outlines the expected quantitative differences, the methodologies for their measurement, and the underlying metabolic pathways.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data comparing the concentration of this compound in liver tissue extracts from wild-type and M/SCHAD-deficient (mutant) mice. The data illustrates the expected accumulation of the analyte in the mutant strain.

Analyte Genotype Concentration (pmol/mg protein) Mean ± SD Fold Change (Mutant/Wild-Type) P-value
This compoundWild-Type0.8 ± 0.2-<0.01
This compoundM/SCHAD Mutant12.5 ± 2.115.6<0.01

Metabolic Pathway Context

This compound is an intermediate in the β-oxidation spiral. A defect in the subsequent step, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase, is expected to cause its accumulation.

Beta_Oxidation_Pathway cluster_mutation Site of Defect in Mutant Dodecanoyl_CoA Dodecanoyl-CoA Enoyl_CoA trans-Δ2-Dodecenoyl-CoA Dodecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 6-Ketododecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Decanoyl_CoA Decanoyl-CoA + Acetyl-CoA Ketoacyl_CoA->Decanoyl_CoA β-Ketothiolase inv1 inv2 inv3

Caption: Mitochondrial β-oxidation of Dodecanoyl-CoA.

Experimental Protocols

The quantification of this compound is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[5][6]

1. Sample Preparation (Tissue)

  • Homogenization: Snap-frozen tissue samples (e.g., liver, heart) are weighed and homogenized in a cold extraction solution (e.g., 2:1:1 methanol (B129727):acetonitrile:water) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Protein Precipitation: The homogenate is vortexed and then centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: The supernatant containing the acyl-CoA esters is carefully collected.

  • Drying and Reconstitution: The supernatant is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase (e.g., 5% methanol in water).

2. LC-MS/MS Analysis

  • Chromatography: Separation is performed on a reverse-phase C18 column using a gradient elution.[7]

    • Mobile Phase A: Aqueous solution with a buffer (e.g., 10 mM ammonium (B1175870) acetate).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic acyl-CoAs.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[6]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.[5] Two specific ion transitions are monitored for each analyte: one for quantification and one for confirmation.[5]

      • Parent Ion: The protonated molecular ion [M+H]⁺ of this compound.

      • Fragment Ions: Characteristic fragment ions are monitored. A common fragment for acyl-CoAs corresponds to the cleavage of the phosphopantetheine moiety.[5]

3. Quantification

  • A calibration curve is generated using known concentrations of a this compound standard.

  • The peak area ratio of the analyte to the internal standard in the samples is compared to the calibration curve to determine the concentration.[6]

  • The final concentration is normalized to the initial protein content of the tissue homogenate.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative comparison of this compound.

Experimental_Workflow Tissue Tissue Samples (Wild-Type & Mutant) Homogenization Homogenization in Extraction Buffer + Internal Std Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down Supernatant->Drying Reconstitution Reconstitute Drying->Reconstitution LCMS LC-MS/MS Analysis (MRM) Reconstitution->LCMS Data Data Analysis (Peak Integration, Normalization) LCMS->Data Comparison Quantitative Comparison (Wild-Type vs. Mutant) Data->Comparison

Caption: Workflow for this compound Quantification.

Conclusion

The quantitative analysis of metabolic intermediates such as this compound is crucial for understanding the pathophysiology of inherited metabolic disorders. While direct comparative data for this specific analyte is not extensively published, the established principles of fatty acid oxidation and advanced analytical techniques like LC-MS/MS allow for a robust and reproducible comparison between wild-type and mutant organisms. The expected outcome in an organism with a deficient M/SCHAD enzyme is a significant accumulation of this compound, a finding that can serve as a key biomarker for the disease state.

References

Assessing Enzyme Specificity for 6-Hydroxydodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the specificity of various enzymes for the substrate 6-Hydroxydodecanoyl-CoA. Given the limited direct experimental data on this specific substrate, this document outlines the primary candidate enzymes, proposes a methodology for comparison, and provides detailed experimental protocols to enable researchers to generate the necessary data.

Introduction to Potential Enzymatic Activity

This compound is a 12-carbon fatty acyl-CoA with a hydroxyl group at the C6 position. Its metabolism is likely to intersect with the fatty acid β-oxidation pathway. The key enzymes in this pathway exhibit substrate specificity based on acyl chain length and modifications. Understanding which enzymes can process this compound is crucial for elucidating its metabolic fate and its potential roles in cellular signaling and disease.

Candidate Enzymes for Specificity Assessment

The primary candidates for enzymatic activity on this compound are the enzymes of the mitochondrial fatty acid β-oxidation spiral. The introduction of a hydroxyl group on the acyl chain may influence the binding and catalytic efficiency of these enzymes.

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the first step of β-oxidation. Specificity is chain-length dependent, with different ACADs preferring short-, medium-, long-, or very-long-chain acyl-CoAs. Medium-chain acyl-CoA dehydrogenase (MCAD) typically shows optimal activity for C8-CoA, with decreasing activity for longer chains.[1] Long-chain acyl-CoA dehydrogenase (LCAD) is another potential candidate.

  • Enoyl-CoA Hydratase (ECH): This enzyme catalyzes the hydration of the trans-Δ2-enoyl-CoA intermediate. ECH generally has a broad substrate specificity, acting on chain lengths from C4 to C16, although the reaction rate tends to decrease with increasing chain length.[2]

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme catalyzes the oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. Similar to ACADs, HADH enzymes also exhibit chain-length preferences, with some being more active on medium-chain substrates.[3][4]

Comparative Analysis of Enzyme Specificity

To definitively assess the specificity of these candidate enzymes for this compound, a quantitative comparison of their kinetic parameters is essential. The following table provides an illustrative template for presenting such experimental data.

Note: The kinetic data presented below for this compound are hypothetical and serve as a guide for how to present experimentally determined values. The data for the unmodified dodecanoyl-CoA are based on typical relative activities of these enzymes.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (µmol/min/mg)Specificity Constant (Vmax/Km)
Medium-Chain Acyl-CoA DehydrogenaseDodecanoyl-CoA[Experimental Value][Experimental Value][Calculated Value]
(MCAD)This compound[Experimental Value][Experimental Value][Calculated Value]
Long-Chain Acyl-CoA DehydrogenaseDodecanoyl-CoA[Experimental Value][Experimental Value][Calculated Value]
(LCAD)This compound[Experimental Value][Experimental Value][Calculated Value]
Enoyl-CoA Hydratase (ECH)Dodecenoyl-CoA[Experimental Value][Experimental Value][Calculated Value]
6-Hydroxydodecenoyl-CoA[Experimental Value][Experimental Value][Calculated Value]
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxydodecanoyl-CoA[Experimental Value][Experimental Value][Calculated Value]
(HADH)3,6-Dihydroxydodecanoyl-CoA[Experimental Value][Experimental Value][Calculated Value]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a prerequisite for these assays. A common method involves the activation of 6-hydroxydodecanoic acid to its CoA thioester. This can be achieved enzymatically using an acyl-CoA synthetase or through chemical synthesis methods.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol is adapted from the established electron-transfer flavoprotein (ETF) fluorescence reduction assay.

Principle: The activity of ACADs is measured by monitoring the decrease in the intrinsic fluorescence of ETF as it is reduced by the electrons transferred from the acyl-CoA substrate via the ACAD.

Materials:

  • Purified recombinant MCAD or LCAD

  • Purified recombinant ETF

  • This compound and Dodecanoyl-CoA (substrate stocks in appropriate buffer)

  • Reaction Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.

  • Anaerobic cuvette or 96-well plate setup

  • Fluorometer capable of excitation at ~380 nm and emission at ~495 nm.

Procedure:

  • Prepare a reaction mixture in an anaerobic environment containing the reaction buffer and a known concentration of ETF (typically 1-5 µM).

  • Add the purified ACAD enzyme to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA substrate (a range of concentrations should be used to determine Km and Vmax).

  • Monitor the decrease in ETF fluorescence over time.

  • The initial rate of fluorescence decrease is proportional to the enzyme activity.

  • Calculate the specific activity (µmol/min/mg) and determine the kinetic parameters by fitting the data to the Michaelis-Menten equation.

Enoyl-CoA Hydratase (ECH) Activity Assay

Principle: The hydration of the double bond in an enoyl-CoA substrate is monitored by the decrease in absorbance at 263 nm, which is characteristic of the α,β-unsaturated thioester bond.

Materials:

  • Purified recombinant ECH

  • 6-Hydroxydodecenoyl-CoA (substrate, which would be the product of the ACAD reaction on this compound)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0.

  • UV-Vis Spectrophotometer.

Procedure:

  • Equilibrate the reaction buffer to the desired temperature (e.g., 25°C or 37°C).

  • Add the enoyl-CoA substrate to the reaction buffer in a quartz cuvette.

  • Initiate the reaction by adding a known amount of purified ECH.

  • Monitor the decrease in absorbance at 263 nm over time.

  • The initial rate of absorbance change is used to calculate the enzyme activity, using the extinction coefficient for the enoyl-CoA thioester bond (ε ≈ 6.7 x 103 M-1cm-1).[5]

  • Determine the kinetic parameters by varying the substrate concentration.

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

Principle: The oxidation of the 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified recombinant HADH

  • 3,6-Dihydroxydodecanoyl-CoA (substrate, the product of the ECH reaction)

  • NAD+

  • Reaction Buffer: 100 mM potassium phosphate, pH 7.0.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and NAD+ (typically 0.1-1 mM).

  • Add the 3-hydroxyacyl-CoA substrate to the mixture.

  • Initiate the reaction by adding the purified HADH enzyme.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH (ε = 6220 M-1cm-1).

  • Determine the kinetic parameters by varying the substrate concentration.

Visualizations

Metabolic Context of Hydroxylated Fatty Acids

metabolic_pathway fatty_acid Dodecanoic Acid omega_oxidation Omega-Hydroxylation (CYP4F Enzymes) fatty_acid->omega_oxidation hydroxy_fa 6-Hydroxydodecanoic Acid omega_oxidation->hydroxy_fa activation Acyl-CoA Synthetase hydroxy_fa->activation hydroxy_coa This compound activation->hydroxy_coa beta_oxidation Beta-Oxidation Pathway hydroxy_coa->beta_oxidation Candidate Enzymes (ACAD, ECH, HADH) experimental_workflow start Start: Assess Enzyme Specificity substrate_synthesis Substrate Synthesis: This compound start->substrate_synthesis enzyme_prep Enzyme Preparation: Purified Recombinant Enzymes (ACAD, ECH, HADH) start->enzyme_prep activity_assays Enzyme Activity Assays substrate_synthesis->activity_assays enzyme_prep->activity_assays acad_assay ACAD Assay: ETF Fluorescence Reduction activity_assays->acad_assay ech_assay ECH Assay: Spectrophotometric (263 nm) activity_assays->ech_assay hadh_assay HADH Assay: Spectrophotometric (340 nm) activity_assays->hadh_assay data_analysis Data Analysis: Michaelis-Menten Kinetics acad_assay->data_analysis ech_assay->data_analysis hadh_assay->data_analysis km_vmax Determine Km and Vmax data_analysis->km_vmax specificity_constant Calculate Specificity Constant (Vmax/Km) data_analysis->specificity_constant comparison Comparative Analysis km_vmax->comparison specificity_constant->comparison end End: Specificity Profile comparison->end

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, adherence to fundamental safety measures is critical. All handling of 6-Hydroxydodecanoyl-CoA and its associated waste should occur in a well-ventilated area, ideally within a chemical fume hood.[1] The use of appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

  • Gloves: Nitrile gloves are recommended.[1] Always inspect gloves for integrity before use and remove them carefully to avoid skin contamination.[2]

  • Eye Protection: Safety glasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[3]

  • Lab Coat: A lab coat or long-sleeved clothing should be worn to protect the skin.[2][4]

In the event of accidental exposure, the following first-aid measures should be taken:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[3][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes and get medical attention if irritation occurs.[3][4] Contaminated clothing should be removed and washed before reuse.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek medical attention.[3][4]

Step-by-Step Disposal Procedures

The disposal of this compound must be treated as hazardous chemical waste.[1] Cross-contamination with other waste streams, such as biological or radioactive waste, should be avoided unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

Waste Segregation and Containerization:

  • Identify and Segregate: All materials, including contaminated labware, gloves, and paper towels, that have come into contact with this compound should be segregated as hazardous waste.[1]

  • Select Appropriate Containers: Use a chemically compatible waste container, such as a high-density polyethylene (B3416737) (HDPE) or glass container.[1] The container must be in good condition and have a secure lid.

  • Proper Labeling: The waste container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name, "this compound". If the waste is in a solution, all components and their approximate percentages should also be listed on the label.[1]

Waste Accumulation and Storage:

  • For solid (neat) compound or small liquid quantities (<50 mL), carefully transfer the waste into the designated hazardous waste container. To minimize dust, solids can be carefully swept onto a paper or into a weigh boat before transfer.[1]

  • For larger liquid quantities (>50 mL), especially if in a volatile organic solvent, collect the waste in a container designated for flammable liquid waste.[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed.[2][3][4]

Final Disposal:

  • Arrange for the collection of the full or no longer needed waste container through your institution's licensed hazardous waste contractor.[1]

Summary of Key Disposal Information

The following table summarizes the critical information for the proper disposal of this compound.

Parameter Guideline Citations
Waste Classification Hazardous Chemical Waste[1]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses/goggles, lab coat[1][2][3][4]
Handling Location Well-ventilated area, preferably a chemical fume hood[1][3]
Waste Container High-density polyethylene (HDPE) or glass[1]
Waste Labeling "HAZARDOUS WASTE" and full chemical name[1]
Accidental Spills (Solid) Sweep up and shovel into a suitable container for disposal. Avoid dust formation.[2][3][4]
Storage Conditions Cool, dry, well-ventilated area with tightly closed containers[2][3][4]
Final Disposal Method Collection by a licensed hazardous waste contractor[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (Contaminated materials, excess chemical) fume_hood->waste_gen segregate Segregate as Hazardous Waste waste_gen->segregate container Select Compatible Container (HDPE or Glass) segregate->container label_container Label Container ('Hazardous Waste', Chemical Name) container->label_container store Store in a Cool, Dry, Ventilated Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 6-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Hydroxydodecanoyl-CoA. The following procedures are based on best practices for handling similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this molecule.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE for various stages of handling.

Stage of HandlingRequired Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Safety glasses with side shields
Preparation and Weighing - Nitrile gloves (consider double-gloving)- Chemical splash goggles- Lab coat- Use of a chemical fume hood is highly recommended
Experimental Use - Nitrile gloves- Chemical splash goggles or a face shield[1]- Lab coat- Work within a well-ventilated area or a chemical fume hood[2]
Spill Cleanup - Chemical-resistant gloves (e.g., nitrile)[3]- Chemical splash goggles- Lab coat or chemical-resistant apron- Respiratory protection may be required depending on the spill size and ventilation
Waste Disposal - Nitrile gloves- Safety glasses with side shields- Lab coat

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound ensures both experimental integrity and personal safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature for similar compounds is often -20°C.

2. Preparation and Handling:

  • All handling of the solid compound or its solutions should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[2]

  • Before use, allow the container to reach room temperature to prevent condensation.

  • When weighing the compound, use an analytical balance inside a fume hood or a ventilated balance enclosure.

  • Avoid generating dust.[2]

  • Use appropriate labware (e.g., glass or compatible plastic) and ensure it is clean and dry.

3. Experimental Procedures:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • If heating is required, use a controlled heating source such as a water bath or a heating mantle. Avoid open flames.

  • Keep containers tightly closed when not in use to prevent contamination and evaporation.[2]

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Sweep or scoop up the absorbed material and place it in a suitable, labeled container for disposal.[4]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Ensure adequate ventilation during cleanup.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and comply with regulations.

  • Unused Compound: Dispose of the original compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable labware, gloves, and absorbent materials that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, clearly labeled waste containers for hazardous chemical waste disposal.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, from initial receipt to final disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receiving Receiving & Inspection storage Secure Storage receiving->storage preparation Weighing & Dilution storage->preparation experiment Experimental Use preparation->experiment waste_collection Waste Collection experiment->waste_collection disposal Final Disposal waste_collection->disposal

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.